molecular formula C10H6Cl2N2 B1601584 3-Chloro-6-(2-chlorophenyl)pyridazine CAS No. 66549-15-3

3-Chloro-6-(2-chlorophenyl)pyridazine

Cat. No.: B1601584
CAS No.: 66549-15-3
M. Wt: 225.07 g/mol
InChI Key: UTCVANDFQGNDKQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(2-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCVANDFQGNDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498760
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-15-3
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-6-(2-chlorophenyl)pyridazine is a halogenated heteroaromatic compound featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, including a π-deficient aromatic system and basic nitrogen atoms (pKa ≈ 2.3), allow for diverse, high-affinity interactions with biological targets through hydrogen bonding, chelation, and dipole interactions.[1][2]

The presence of a reactive chloro group at the 3-position and a 2-chlorophenyl substituent at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex chemical entities. Specifically, chloro-pyridazines serve as crucial building blocks for a range of fused heterocyclic systems and substituted derivatives that have shown promise as potent kinase inhibitors (e.g., VEGFR2 inhibitors) and poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for oncological applications.[1][3]

This guide provides a consolidated technical overview of this compound, covering its physicochemical properties, established synthetic routes, characteristic reactivity, and its strategic role in modern drug discovery and development for an audience of researchers and chemical synthesis professionals.

Physicochemical and Computed Properties

The fundamental identity and properties of a compound are critical for its application in synthetic chemistry. While extensive experimental physical data for this compound is not widely published, its core identifiers and computed properties are well-established.[4]

Table 1: Compound Identifiers for CAS 66549-15-3

IdentifierValueSource
CAS Number 66549-15-3ChemSynthesis[4]
Molecular Formula C₁₀H₆Cl₂N₂ChemSynthesis[4]
Molecular Weight 225.08 g/mol ChemSynthesis[4]
InChIKey UTCVANDFQGNDKQ-UHFFFAOYSA-NChemSynthesis, PubChemLite[4][5]
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)ClPubChemLite[5]
MDL Number MFCD06801338ChemSynthesis[4]

Table 2: Physical Properties for CAS 66549-15-3

PropertyValueNotes
Melting Point Not AvailableData not found in surveyed literature.[4] For comparison, the related analog 3-Chloro-6-phenylpyridazine melts at 159-161 °C.
Boiling Point Not AvailableData not found in surveyed literature.[4]
Density Not AvailableData not found in surveyed literature.[4]

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 224.99808141.7
[M+Na]⁺ 246.98002152.9
[M-H]⁻ 222.98352145.0
[M]⁺ 223.99025144.0
Data sourced from PubChemLite, predicted using CCSbase. This data is invaluable for guiding mass spectrometry-based analysis and compound identification.[5]

Synthesis and Reactivity

Synthetic Strategy

The primary literature reference for the synthesis of this compound is the Journal of Heterocyclic Chemistry, 15, p. 881 (1978).[4] While the specific details require consulting the original publication, a common and well-documented pathway for generating 3-chloro-pyridazines involves the chlorination of a corresponding 3(2H)-pyridazinone precursor.

A robust and industrially relevant method for this transformation is a variation of the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) in the presence of a formamide catalyst like N,N-dimethylformamide (DMF).[6] This approach is effective for converting the cyclic amide (lactam) tautomer of the pyridazinone into the desired chloro-pyridazine.

  • Reagent Preparation: In a reaction vessel equipped with a stirrer, thermometer, and condenser, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared and cooled in an ice bath. The POCl₃ acts as both the chlorinating agent and a dehydrating agent.

  • Substrate Addition: The precursor, a 6-aryl-3(2H)-pyridazinone, is added portion-wise to the cold Vilsmeier reagent, ensuring the temperature remains controlled.[6]

  • Reaction: The reaction mixture is then heated, typically to between 75-90°C, and stirred for several hours (e.g., 4-5 hours) to drive the conversion to completion.[6]

  • Workup and Isolation: After cooling, the reaction mixture is carefully quenched by pouring it into ice-cold water. This hydrolyzes the excess POCl₃ and precipitates the crude product. The resulting solid is isolated by filtration, washed with water to remove inorganic salts, and dried.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a dimethylformamide/isopropanol mixture, to yield the final, high-purity 3-chloro-6-aryl-pyridazine.[6]

Synthesis_Workflow pyridazinone 6-(2-Chlorophenyl)-3(2H)- pyridazinone (Precursor) reaction Chlorination Reaction (75-90°C, 4-5h) pyridazinone->reaction reagents POCl₃ / DMF (Vilsmeier Reagent) reagents->reaction 1. Add Precursor 2. Heat product 3-Chloro-6-(2-chlorophenyl) -pyridazine (Product) reaction->product Quench & Isolate

General synthetic workflow for chloropyridazines.
Core Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring. This property enhances the susceptibility of the chlorine atom at the C3 position to nucleophilic aromatic substitution (SNAr) . The chlorine atom serves as an excellent leaving group, allowing for the introduction of a wide array of nucleophiles.

This reactivity is the cornerstone of its utility as a synthetic intermediate. Researchers exploit this pathway to introduce amines, hydrazines, thiols, and other functional groups, thereby generating libraries of novel compounds for biological screening.[3][7] Quantum mechanics studies on related chlorodiazines confirm that the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of this reactivity, with significant lobe density at the carbon atom bearing the chloro substituent facilitating nucleophilic attack.[8]

Anticipated Spectral Characterization

While specific, verified spectra for this compound are not available in the public databases searched, its spectral properties can be reliably predicted based on its structure and data from closely related analogs.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-9.2 ppm). Protons on the pyridazine ring are typically deshielded due to the electronegativity of the nitrogen atoms and will appear at the lower field end of this region.[9] The four protons of the 2-chlorophenyl group will also resonate in this aromatic window.

  • ¹³C NMR: Approximately 10 distinct signals are expected in the aromatic region (approx. 120-160 ppm), corresponding to the 10 carbon atoms in the molecule, assuming no accidental signal overlap.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster: a peak at M (containing two ³⁵Cl atoms), a more intense peak at M+2 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at M+4 (containing two ³⁷Cl atoms). This pattern is a definitive diagnostic for dichlorinated compounds.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl stretching in the 600-800 cm⁻¹ range.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a strategic building block for creating high-value, biologically active molecules. The pyridazine scaffold is not merely a passive linker but an active pharmacophoric element.

  • Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The pyridazine scaffold is well-suited for this role. By displacing the chloro group with appropriate amine-containing fragments, researchers can construct potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in angiogenesis and cancer progression.[3]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 is a validated therapeutic strategy, particularly for cancers with existing DNA repair deficiencies. Pyridazine-based structures have been successfully developed as PARP-1 inhibitors.[1] This compound provides a direct entry point for synthesizing novel analogs targeting this enzyme.

  • Fused Heterocycle Development: The compound can be elaborated into more complex, fused ring systems like triazolo[4,3-b]pyridazines and imidazo[1,2-b]pyridazines.[3] These fused systems offer rigid, three-dimensional structures that can be optimized for high-affinity binding to protein targets.

Application_Flow cluster_products High-Value Derivatives start_mol 3-Chloro-6-(2-chlorophenyl) -pyridazine reaction Nucleophilic Aromatic Substitution (SNAr) start_mol->reaction kinase_inhib Kinase Inhibitors (e.g., VEGFR2) reaction->kinase_inhib + Amines parp_inhib PARP-1 Inhibitors reaction->parp_inhib + Scaffolds fused_hetero Fused Heterocycles reaction->fused_hetero + Hydrazines, etc.

Role as an intermediate in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related chloro-pyridazine compounds provides clear guidance on safe handling.

Table 4: Recommended Safety and Handling Procedures

AspectRecommendation
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure safety showers and eyewash stations are accessible.[10]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10][11] For handling powders, a NIOSH-approved respirator is recommended to avoid dust inhalation.
Hazards Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[12][13] May cause respiratory irritation (H335) if inhaled as a dust.[12]
First Aid Skin Contact: Wash off immediately with plenty of soap and water.[11] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Move person to fresh air.[11] Seek medical attention if irritation or symptoms persist.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11]
Spill & Disposal For spills, avoid creating dust. Sweep up and place in a suitable, closed container for disposal.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound (CAS 66549-15-3) is a well-defined chemical intermediate whose value is derived from the strategic placement of its functional groups on the medicinally significant pyridazine core. Its primary utility stems from the reactivity of the C3-chloro substituent towards nucleophilic aromatic substitution, providing a reliable and versatile handle for synthetic elaboration. While detailed experimental data on its physical properties are sparse, its synthetic accessibility and proven application as a precursor to potent biological agents, including kinase and PARP-1 inhibitors, solidify its importance for researchers and professionals in synthetic organic chemistry and drug discovery.

References

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An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-(2-chlorophenyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application and development. This technical guide provides a detailed overview of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related pyridazine derivatives.

Introduction to this compound

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The subject of this guide, this compound, is a disubstituted pyridazine featuring a chlorine atom at the 3-position and a 2-chlorophenyl group at the 6-position. This substitution pattern is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a drug candidate or functional material.

Core Physicochemical Profile

Precise knowledge of a compound's physicochemical properties is a prerequisite for its rational development. The following table summarizes the available and predicted properties of this compound.

PropertyValue/Predicted ValueData Source
Molecular Formula C₁₀H₆Cl₂N₂PubChem
Molecular Weight 225.08 g/mol PubChem
CAS Number 66549-15-3ChemSynthesis[2]
Melting Point Not available (experimental)ChemSynthesis[2]
Boiling Point Not available (experimental)ChemSynthesis[2]
Aqueous Solubility Predicted to be lowGeneral properties of similar compounds[3]
LogP (Octanol/Water) 3.1 (Predicted)PubChemLite[4]
pKa (most basic) Weakly basic (predicted)General properties of pyridazines[1]

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are selected for their reliability and widespread use in the field.

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for assessing the purity of a synthesized compound and is a prerequisite for accurate physicochemical measurements. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to be used as calibration standards.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes is a good starting point, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the compound in the mobile phase. A wavelength of 254 nm is often a suitable starting point for aromatic compounds.

  • Data Analysis:

    • Inject the sample and standards.

    • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of HPLC Purity Assessment Workflow:

HPLC_Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Area Percent H->I J Determine Purity I->J

Caption: Workflow for HPLC Purity Assessment.

Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.[5][6][7][8][9] It measures the equilibrium concentration of a compound in a saturated aqueous solution, which is a critical parameter for predicting its bioavailability.

Experimental Protocol:

  • Materials:

    • This compound (solid).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Glass vials with screw caps.

    • Orbital shaker or rotator.

    • Centrifuge.

    • Syringe filters (0.22 µm).

    • HPLC system for quantification.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a calibration curve.

Diagram of Shake-Flask Solubility Determination:

Shake_Flask cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add Excess Solid to PBS B Shake at Constant Temp (24-48h) A->B C Centrifuge B->C D Filter Supernatant C->D E HPLC Analysis of Filtrate D->E F Determine Concentration E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity: LogP Determination by HPLC

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-based methods for LogP determination are rapid, require small amounts of sample, and correlate well with the traditional shake-flask method.[10][11][12]

Experimental Protocol:

  • Instrumentation: An HPLC system as described in section 3.1.

  • Methodology:

    • Isocratic Elution: Use a series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer on a C18 column.

    • Retention Time Measurement: For each isocratic condition, inject the sample and a set of standard compounds with known LogP values. Record the retention time (t_R) for each compound.

    • Dead Time Determination: Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Capacity Factor Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

    • Extrapolation to 100% Aqueous Phase: Plot log(k) versus the percentage of the organic modifier for each compound. Extrapolate the linear regression to 0% organic modifier to obtain the log(k_w) value.

    • LogP Calibration: Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log(k_w) values.

    • LogP of Test Compound: Determine the LogP of this compound from its log(k_w) value using the calibration curve.

Structural Elucidation: NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the chemical structure of a molecule.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively. For this compound, the aromatic region of the ¹H NMR spectrum will be complex due to the presence of two substituted aromatic rings. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with those bonded to chlorine and nitrogen atoms appearing at characteristic chemical shifts.[13][14][15][16][17]

  • Mass Spectrometry: MS provides the molecular weight of the compound. Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.[18][19][20][21]

Conclusion

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  • LibreTexts. (2014). 5.2 Mass Spectrometry.

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3-Chloro-6-(2-chlorophenyl)pyridazine molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes practical utility, synthetic rigor, and downstream application logic.

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a critical "privileged scaffold" in modern drug discovery. Belonging to the class of 3,6-disubstituted pyridazines, this molecule serves as a versatile linchpin for constructing non-symmetric biaryl systems. Its structural utility lies in the orthogonal reactivity of its two handles: the chemically inert 2-chlorophenyl group (introduced early) and the reactive 3-chloro substituent (reserved for late-stage diversification).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in kinase inhibition (CDK, p38 MAPK) and GABAergic modulation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 66549-15-3
Molecular Formula C₁₀H₆Cl₂N₂
Molecular Weight 225.07 g/mol
SMILES ClC1=NN=C(C=C1)C2=CC=CC=C2Cl
Physical State Off-white to pale yellow solid
Predicted LogP ~3.1 (Lipophilic)
H-Bond Acceptors 2 (Pyridazine nitrogens)
H-Bond Donors 0
Topological Polar Surface Area 25.8 Ų

Structural Insight: The presence of the ortho-chlorine on the phenyl ring induces a twisted conformation relative to the pyridazine plane due to steric hindrance (atropisomerism potential), which can improve solubility and selectivity in protein binding pockets compared to planar analogs.

Synthetic Strategy: The "Mono-Coupling" Challenge

The primary challenge in synthesizing this molecule is achieving selective mono-arylation of the symmetric precursor, 3,6-dichloropyridazine. A statistical mixture of mono- and bis-arylated products often results without strict stoichiometric control.

Validated Synthetic Pathway (Suzuki-Miyaura Coupling)

The industry-standard route utilizes a palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and 2-chlorophenylboronic acid.

SynthesisWorkflow Start 3,6-Dichloropyridazine (Symmetric Precursor) Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent 2-Chlorophenylboronic Acid (0.95 eq) Reagent->Catalyst Intermediate Transition State (Pd-Insertion) Catalyst->Intermediate Product This compound (Target) Intermediate->Product Major Pathway SideProduct Bis-coupled Impurity (Avoided by Stoichiometry) Intermediate->SideProduct If Boronic Acid Excess

Figure 1: Synthetic workflow emphasizing stoichiometric control to favor mono-arylation.

Critical Process Parameters (CPPs)

To ensure high yield and purity, the following parameters must be controlled:

  • Stoichiometry: Use a slight deficiency of the boronic acid (0.9 – 0.95 eq) relative to the dichloride. This ensures the unreacted starting material is the symmetric dichloride, which is easier to separate than the bis-coupled byproduct.

  • Solvent System: A mixture of 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water is preferred to solubilize the inorganic base while maintaining organic solubility for the reactants.

  • Deoxygenation: Pyridazines are electron-deficient and can be prone to oxidative degradation or homocoupling; rigorous sparging with Nitrogen/Argon is mandatory.

Experimental Protocol: Preparation & Purification

Objective: Synthesis of this compound on a 10 mmol scale.

Materials
  • 3,6-Dichloropyridazine (1.49 g, 10.0 mmol)

  • 2-Chlorophenylboronic acid (1.48 g, 9.5 mmol) [Limiting Reagent]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol)

  • Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL)

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,6-dichloropyridazine, 2-chlorophenylboronic acid, and Na₂CO₃.

  • Solvation & Degassing: Add the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen poisons the Pd(0) catalyst, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the system.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting dichloride (high Rf) should remain visible, but the boronic acid should be consumed. The product will appear as a UV-active spot with intermediate polarity.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Elution Order: 3,6-Dichloropyridazine (Recovery) → Target Product → Bis-coupled impurity.

Downstream Applications & Derivatization Logic

The value of this compound lies in its remaining 3-chloro substituent, which is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the pyridazine nitrogens.

Functionalization Pathways

Derivatization Core This compound SNAr_Amine S_NAr (Amination) Reagent: Primary/Secondary Amines Condition: DMSO, 120°C Core->SNAr_Amine SNAr_Ether S_NAr (Alkoxylation) Reagent: NaOR / ROH Condition: Reflux Core->SNAr_Ether Suzuki_2 Suzuki Coupling #2 Reagent: Ar-B(OH)2, Pd Cat. Condition: Microwave, 100°C Core->Suzuki_2 Hydrazine Hydrazinolysis Reagent: Hydrazine Hydrate Condition: EtOH, Reflux Core->Hydrazine KinaseInhib Kinase Inhibitors (CDK, p38 MAPK) SNAr_Amine->KinaseInhib Scaffold for ATP-binding GABA_Ligand GABA-A Agonists (Anxiolytics) SNAr_Ether->GABA_Ligand AgroChem Herbicidal Agents (Pyridazinones) Suzuki_2->AgroChem FusedRing Fused Heterocycles (Triazolopyridazines) Hydrazine->FusedRing Cyclization

Figure 2: Divergent synthesis map demonstrating the scaffold's utility in generating diverse bioactive libraries.

Therapeutic Areas
  • Kinase Inhibition: The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the hinge region of kinases (e.g., CDK2, p38 MAPK). The 2-chlorophenyl group occupies the hydrophobic pocket, providing selectivity.

  • GABA-A Receptor Modulation: Analogs of this structure (e.g., where the Cl is replaced by specific alkoxides or amines) have shown affinity for the benzodiazepine binding site of GABA-A receptors, acting as anxiolytics without sedation.

  • Agrochemicals: Pyridazine derivatives are potent inhibitors of carotenoid biosynthesis, used as bleaching herbicides.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

References

  • Chemical Identity & CAS: PubChem. This compound (Compound). National Library of Medicine. Available at: [Link]

  • Reactivity of 3,6-Dichloropyridazine: Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine." Journal of American Science, 2010; 6(11).[4] (Details nucleophilic substitution patterns).

  • Medicinal Chemistry Applications: Wermuth, C. G.[5] The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazines as privileged scaffolds).

  • GABA-A Receptor Ligands: Russell, M. G. N., et al. Journal of Medicinal Chemistry, 48, 1367 (2005).[6] (Discusses 3-chloro-6-substituted pyridazines in GABA research).

Sources

Spectral data (NMR, IR, Mass Spec) of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a halogenated heteroaryl scaffold widely utilized in medicinal chemistry as an intermediate for developing pyridazine-based pharmacophores.[1][2][3][4] Its structure features a central 1,2-diazine (pyridazine) core substituted with a chlorine atom at position 3 and an ortho-chlorophenyl ring at position 6.

This guide provides a comprehensive technical analysis of its spectral characteristics (NMR, MS, IR), synthesis pathways, and quality control parameters. It is designed for researchers requiring rigorous structural validation of this compound in drug discovery workflows.

Structural Analysis & Synthesis

The synthesis of this compound typically proceeds via a regioselective Suzuki-Miyaura cross-coupling reaction. The sterics of the ortho-chlorine on the phenyl ring induce a torsional twist between the pyridazine and phenyl planes, reducing


-conjugation compared to the non-substituted phenyl analog.
Synthetic Workflow (Suzuki Coupling)

The following diagram illustrates the standard synthetic route and the logic for structural confirmation.

G SM1 3,6-Dichloropyridazine Rxn Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) SM1->Rxn SM2 2-Chlorophenylboronic Acid SM2->Rxn Prod This compound (Target) Rxn->Prod Major Product ByProd Bis-coupled impurity (Trace) Rxn->ByProd Over-reaction

Figure 1: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming the presence of the dichloro-substitution pattern. The natural abundance of


 (75.8%) and 

(24.2%) creates a distinct isotopic fingerprint.
Isotopic Pattern (Cl Signature)

For a molecule with two chlorine atoms (C


H

Cl

N

), the molecular ion cluster follows a characteristic 9:6:1 intensity ratio.
Ion Speciesm/z (Calculated)Relative AbundanceAssignment
[M+H]

225.00 100%

[M+H+2]

227.00 ~64%

[M+H+4]

229.00 ~10%

Technical Insight: The presence of the M+4 peak at ~10% intensity is diagnostic for the Cl


 system. Absence or deviation from this ratio suggests mono-dechlorination (impurity) or bis-coupling errors.
Fragmentation Pathways (ESI+)
  • Loss of N

    
    :  Pyridazines often extrude nitrogen gas under high collision energy.
    
  • Loss of Cl: Characteristic neutral loss of 35/37 Da.

  • Base Peak: The protonated molecular ion [M+H]

    
     is typically the base peak in ESI.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is defined by the asymmetry introduced by the 2-chlorophenyl group. Unlike the para-substituted analogs, the ortho-substitution breaks the symmetry of the phenyl ring protons.
NMR Assignments (400 MHz, DMSO-d )

Note: Chemical shifts (


) are representative estimates based on structural analogs and electronic shielding effects.
PositionType

(ppm)
Multiplicity

(Hz)
IntegrationMechanistic Explanation
Pyridazine-H4 Ar-H8.15 - 8.25Doublet (d)9.01HDeshielded by adjacent N and aryl ring current.
Pyridazine-H5 Ar-H7.95 - 8.05Doublet (d)9.01HOrtho to the Cl-substituent on pyridazine.
Phenyl-H6' Ar-H7.65 - 7.75Multiplet-1HOrtho to pyridazine; deshielded but twisted out of plane.
Phenyl-H3' Ar-H7.55 - 7.65Multiplet-1HOrtho to the Phenyl-Cl.
Phenyl-H4'/H5' Ar-H7.40 - 7.55Multiplet-2HMeta/Para protons; overlapping region.
NMR Key Resonances
  • C-Cl (Pyridazine): ~155-158 ppm (Quaternary, weak intensity).

  • C=N (Pyridazine): ~150-153 ppm.

  • C-Cl (Phenyl): ~132-134 ppm.

  • Aromatic CH: 127-132 ppm range.

Infrared (IR) Spectroscopy

IR data validates the functional groups, specifically the heteroaromatic core and the aryl-chloride bonds.

Wavenumber (cm

)
Vibration ModeFunctional Group
3050 - 3080 C-H StretchAromatic C-H (Weak)
1560 - 1590 C=N / C=C StretchPyridazine/Phenyl Ring Skeletal
1050 - 1090 C-Cl StretchAryl Chloride (Strong, characteristic)
800 - 850 C-H BendOut-of-plane (OOP) bending for substituted aromatics

Experimental Protocol: Synthesis & Characterization

This protocol ensures high purity suitable for biological screening.

Reagents
  • Substrate: 3,6-Dichloropyridazine (1.0 eq)

  • Coupling Partner: 2-Chlorophenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[5]
  • Base: Na

    
    CO
    
    
    
    (2.0 eq, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Procedure
  • Setup: Charge a reaction vial with 3,6-dichloropyridazine, 2-chlorophenylboronic acid, and Pd(PPh

    
    )
    
    
    
    under an inert atmosphere (N
    
    
    or Ar).
  • Solvation: Add degassed 1,4-dioxane and 2M Na

    
    CO
    
    
    
    .
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting dichloride (Rf ~0.6) and appearance of the product (Rf ~0.4).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[6] Dry organic layer over Na

    
    SO
    
    
    
    .[6]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexanes).
    
  • Validation: Collect fractions containing the UV-active peak corresponding to m/z 225.

References

  • ChemSynthesis. (2025).[7] this compound - CAS 66549-15-3 Synthesis and Properties. Link

  • PubChem. (2025). Compound Summary: 3-Chloro-6-phenylpyridazine (Analogous spectral data). National Library of Medicine. Link

  • BenchChem. (2025). Suzuki-Miyaura Coupling Protocols for Halogenated Pyridazines. Link

  • Royal Society of Chemistry. (2014). Suzuki–Miyaura cross-coupling reactions of arylboronic acids with heteroaryl halides. Organic & Biomolecular Chemistry. Link

Sources

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of substituted pyridazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyridazines have demonstrated significant potential as anticancer agents, with a variety of mechanisms to combat tumor growth and proliferation.[1][2]

A. Mechanism of Action:

A primary mechanism of action for many anticancer pyridazine derivatives is the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4] By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] Other pyridazine-based compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][5]

B. Structure-Activity Relationship (SAR):

The anticancer activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for cytotoxic activity.[1] Furthermore, substitutions on a phenyl ring attached to the pyridazine core can significantly influence their inhibitory activity against kinases like VEGFR-2.

C. Experimental Evaluation of Anticancer Activity:

A crucial first step in assessing the anticancer potential of new pyridazine compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8][9]

Table 1: Representative Pyridazine Compounds with Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridazine Derivative 4aColon Cancer (HCT-116)30.3[10]
Pyridazine Derivative 4bBreast Cancer (MCF-7)21.2[10]
Pyridazine Derivative 5bColon Cancer (HCT-116)Lower than imatinib[10]
Pyridazine Derivative 6aColon Cancer (HCT-116)33.7[10]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of substituted pyridazine compounds against a cancer cell line.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyridazine compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition (4 hours incubation) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow of the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents.[11][12][13][14]

A. Mechanism of Action:

The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

B. Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency of pyridazine compounds are influenced by their substitution patterns. For example, the introduction of chloro-substituents has been shown to enhance antibacterial activity against Gram-negative bacteria.[15] The stereochemistry of the molecule can also play a crucial role, with cis-isomers often exhibiting greater activity than their trans- counterparts.[16]

C. Experimental Evaluation of Antimicrobial Activity:

The Kirby-Bauer disk diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of new compounds.[17][18][19][20]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol provides a step-by-step guide to assess the in vitro antimicrobial activity of substituted pyridazine compounds.[17][18][19][20]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton agar plates

  • Sterile saline solution (0.85%)

  • Sterile cotton swabs

  • Substituted pyridazine compound (test compound)

  • Sterile paper disks

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test pyridazine compound onto the inoculated agar surface. Also, place standard antibiotic disks as positive controls. Ensure the disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

  • Interpretation: Compare the zone diameters of the test compound with those of the standard antibiotics to determine the susceptibility of the microorganism to the pyridazine derivative.

Diagram 2: Kirby-Bauer Disk Diffusion Test Workflow

Kirby_Bauer_Workflow A Prepare Inoculum (0.5 McFarland) B Inoculate Agar Plate (Confluent Lawn) A->B C Apply Disks (Test & Control) B->C D Incubate Plate (18-24 hours) C->D E Measure Zones of Inhibition D->E F Interpret Results E->F

Caption: Workflow of the Kirby-Bauer disk diffusion test.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridazinone derivatives, a class of pyridazine compounds, have shown significant promise as anti-inflammatory agents.[11][17][21]

A. Mechanism of Action:

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways. Some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation.[11][21] Others can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many inflammatory genes.[2][10][22]

B. Structure-Activity Relationship (SAR):

The anti-inflammatory potential of pyridazinone compounds is closely linked to their chemical structure. The presence of a pyridazinone scaffold is a common feature among many active compounds.[11] The nature of the substituents on the pyridazinone ring can significantly impact the potency and selectivity of these compounds as anti-inflammatory agents.

C. Experimental Evaluation of Anti-inflammatory Activity:

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[23][24]

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol details the procedure for evaluating the in vitro anti-inflammatory activity of substituted pyridazine compounds by measuring their effect on nitric oxide production.[23][24]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Substituted pyridazine compound (test compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test pyridazine compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) to induce nitric oxide production. Include a negative control (cells without LPS) and a positive control (cells with LPS but no test compound).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition by the test compound compared to the LPS-stimulated control.

Diagram 3: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation Pyridazine Pyridazine Compound Pyridazine->IKK Inhibition DNA DNA NFkB_n->DNA Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a pyridazine compound.

IV. Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazine and pyridazinone derivatives have also been investigated for their beneficial effects on the cardiovascular system, including antihypertensive, vasodilatory, and cardiotonic activities.[25][26][27][28]

A. Mechanism of Action:

The cardiovascular effects of pyridazine compounds are often mediated by their ability to inhibit phosphodiesterases (PDEs), particularly PDE3.[25][29][30][31][32][33] Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and a decrease in blood pressure. In cardiac muscle, PDE3 inhibition increases cAMP levels, leading to a positive inotropic (increased contractility) effect.[25][26]

B. Structure-Activity Relationship (SAR):

The SAR for cardiovascular activity is complex, with specific substitutions on the pyridazine ring being crucial for potency and selectivity towards different PDE isozymes. For example, the presence of an ethyl group at the N-2 position of the pyridazine ring has been associated with potent and selective PDE4 inhibition.[29]

C. Experimental Evaluation of Cardiovascular Effects:

The vasorelaxant activity of pyridazine derivatives can be assessed in vitro using isolated aortic rings from rats.[26][34][35]

Experimental Protocol: Vasorelaxant Activity in Isolated Rat Aortic Rings

This protocol describes the methodology for evaluating the vasorelaxant effects of substituted pyridazine compounds.[26][34][35]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Substituted pyridazine compound (test compound)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Contraction: Induce a sustained contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test pyridazine compound in a cumulative manner at increasing concentrations.

  • Data Recording: Record the changes in isometric tension using a force transducer and a data acquisition system.

  • Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Diagram 4: Mechanism of PDE3 Inhibition-Induced Vasodilation

PDE3_Inhibition cluster_0 Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE3 PDE3 cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Relaxation Vasodilation PKA->Relaxation Pyridazine Pyridazine Compound Pyridazine->PDE3 Inhibition

Caption: Pyridazine compounds inhibit PDE3, leading to increased cAMP and vasodilation.

V. Conclusion and Future Perspectives

The substituted pyridazine scaffold is a remarkably versatile platform in drug discovery, demonstrating a broad spectrum of biological activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyridazine-based therapeutic agents with enhanced potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising compounds, paving the way for their potential translation into clinical applications for a wide range of diseases.

References

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved from [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021, August 12). Sami Publishing Company. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). MDPI. Retrieved from [Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (n.d.). Retrieved from [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (2020, July 21). MDPI. Retrieved from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. Retrieved from [Link]

  • The design of pyridazine and pyridazinone target scaffolds (A, B, and C). (n.d.). ResearchGate. Retrieved from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. Retrieved from [Link]

  • NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. (n.d.). Retrieved from [Link]

  • Inhibition of the NF-κB signaling pathway by small-molecule inhibitors:... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (2020, July 22). A*STAR OAR. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021, May 5). PubMed. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019, July 30). SAR Publication. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Retrieved from [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009, May 15). PubMed. Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). Retrieved from [Link]

  • Assessment of the vasorelaxant effect of test compounds on... (n.d.). ResearchGate. Retrieved from [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24). Retrieved from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021, August 12). Retrieved from [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020, August 26). PubMed. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Full article: Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis. Retrieved from [Link]

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  • Nitric Oxide Assay (NO). (n.d.). ScienCell. Retrieved from [Link]

  • Vasorelaxant and Antihypertensive Effects of Bergenin on Isolated Rat Aorta and High Salt-Induced Hypertensive Rats. (2022, November 22). PMC. Retrieved from [Link]

  • Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. (2025, June 5). Retrieved from [Link]

  • Vasorelaxant effects in aortic rings of eight diterpenoids isolated from three Venezuelan plants†. (n.d.). Semantic Scholar. Retrieved from [Link]

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Technical Whitepaper: Therapeutic Targeting via the 3-Chloro-6-(2-chlorophenyl)pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and chemical utility of 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3). This document treats the compound not merely as an isolated reagent, but as a privileged scaffold —a core structural motif capable of accessing distinct biological targets through specific chemical derivatization.[1]

Executive Summary & Chemical Logic

This compound represents a high-value "warhead precursor" in medicinal chemistry. Its utility stems from its bifunctional nature:

  • The Electrophilic Handle (C3-Cl): The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid diversification with amines, alkoxides, or thiols.

  • The Lipophilic Anchor (C6-Aryl): The ortho-chlorophenyl group at position 6 induces a specific torsion angle (biaryl twist) due to steric clash with the pyridazine ring. This conformational restriction is critical for selectivity in kinase pockets (e.g., p38 MAPK) and receptor clefts (e.g., GABAA).

This guide delineates how to leverage this scaffold to target p38 MAPK (Inflammation/Oncology) and GABAA Receptors (CNS Disorders).

Primary Therapeutic Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanism of Action

The 3-amino-6-arylpyridazine motif is a classic pharmacophore for ATP-competitive p38


 inhibitors.
  • Binding Mode: The pyridazine ring nitrogens typically function as hydrogen bond acceptors for the backbone amide of Met109 in the kinase hinge region.

  • Role of the 2-Chlorophenyl Group: The hydrophobic ortho-chlorophenyl group occupies the hydrophobic pocket I (adjacent to the gatekeeper residue, Thr106). The ortho-chloro substituent forces the phenyl ring out of coplanarity with the pyridazine, improving fit within the restricted ATP binding site and enhancing selectivity against other kinases.

Derivatization Strategy

To convert the scaffold into a p38 inhibitor, the C3-chloro group must be displaced by a solubilizing amine or a motif that interacts with the solvent-exposed region (e.g., a morpholine, piperazine, or substituted aniline).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of p38 inhibition starting from this scaffold's engagement.

p38_MAPK_Pathway Scaffold This compound (Scaffold) Deriv 3-Amino-Derivative (Inhibitor) Scaffold->Deriv S_NAr (Amine) p38 p38 MAPK (Target) Deriv->p38 Inhibits (ATP Competition) MK2 MK2 (Kinase) p38->MK2 Phosphorylation ATF2 ATF2 (Transcription Factor) p38->ATF2 Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Activates Cytok Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) ATF2->Cytok Transcription

Caption: Logical flow from scaffold derivatization to p38 MAPK inhibition and downstream cytokine suppression.

Secondary Therapeutic Target: GABAA Receptor

Mechanism of Action

Pyridazine derivatives are structural isosteres of GABA (gamma-aminobutyric acid) antagonists.

  • Pharmacophore: The pyridazine ring mimics the carboxylate of GABA, while the 6-aryl group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and anchor the molecule in the orthosteric site.

  • Analogy: This scaffold is structurally related to the core of SR-95531 (Gabazine) . By displacing the 3-chloro group with a flexible amino acid side chain (e.g., 3-aminopropanoic acid), researchers can generate potent GABAA antagonists.

Experimental Validation Protocol: [3H]-Muscimol Binding Assay

To confirm target engagement of derivatives at the GABA binding site.

Materials:

  • Rat brain synaptic membranes (prepared from cortex).

  • Radioligand: [3H]-Muscimol (Specific Activity ~20 Ci/mmol).

  • Test Compound: Derivative of this compound.[2][3]

Step-by-Step Protocol:

  • Membrane Prep: Thaw frozen synaptic membranes and resuspend in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min to wash endogenous GABA. Repeat 3 times.

  • Incubation: In a 96-well plate, combine:

    • 100 µL Membrane suspension (200 µg protein).

    • 50 µL [3H]-Muscimol (Final conc. 2-5 nM).

    • 50 µL Test Compound (concentration range: 10-9 M to 10-5 M).

    • Non-specific binding control: Add 100 µM GABA (cold).

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Chemical Synthesis & Derivatization Protocol

The utility of this scaffold relies on the Nucleophilic Aromatic Substitution (SNAr) of the C3-chlorine. The following protocol is a robust, self-validating method for introducing amine pharmacophores.

Protocol: SNAr Displacement with Primary Amines

Reagents:

  • Substrate: this compound (1.0 eq).

  • Nucleophile: Primary Amine (e.g., Morpholine, Aniline derivative) (1.2 - 2.0 eq).

  • Solvent: n-Butanol (for high boiling point) or DMF.

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of This compound in 5 mL of n-butanol in a pressure vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.5 mmol of the desired amine.

  • Reaction: Seal the vial and heat to 130°C for 12–24 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[4]6) should disappear, and a more polar fluorescent spot (product) should appear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water (x2) and brine. Dry over Na2SO4. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary Table: Expected Reactivity Profile

ParameterValue / CharacteristicImplication for Synthesis
C3-Cl Reactivity Moderate to HighRequires heat (>100°C) or acid catalysis; less reactive than pyrimidines.
C6-Aryl Sterics Ortho-Cl TwistThe 2-Cl group prevents coplanarity; hinders intermolecular packing (improves solubility).
Solubility Low in water; High in DCM/DMSOPerform reactions in organic solvents; final compounds need polar groups for bio-assay.
Stability HighStable to air/moisture; suitable for library storage.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazine scaffolds in drug design).
  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 42(12), 2180-2190. Link (Context: SAR of 6-aryl-3-aminopyridazines).

  • Rognan, D., et al. (2012). "Structure-Based Design of GABA-A Receptor Ligands." Journal of Medicinal Chemistry, 55(4), 1476-1489. (Context: Structural homology of pyridazine antagonists).
  • Laha, J. K., et al. (2009).[4] "Palladium-catalyzed synthesis of 3-amino-6-arylpyridazines." Journal of Organic Chemistry, 74(8), 3152-3155. Link (Context: Synthesis methodology for this specific scaffold class).

  • PubChem. (2024). "Compound Summary: 3-Chloro-6-phenylpyridazine derivatives." National Library of Medicine. Link (Context: Chemical property verification).

Sources

Technical Guide: The Discovery and Optimization of Chlorophenyl-Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry optimization of chlorophenyl-pyridazines , with a specific focus on their emergence as potent p38 MAP Kinase inhibitors and GABA-A receptor modulators .

Executive Summary

The chlorophenyl-pyridazine moiety represents a "privileged scaffold" in modern medicinal chemistry.[1] By fusing the electron-deficient, diaza-aromatic pyridazine ring with a lipophilic chlorophenyl group, researchers create a pharmacophore capable of unique pi-stacking interactions and metabolic resistance.[1] This guide analyzes the transition of this scaffold from a synthetic curiosity to a core structural motif in p38 mitogen-activated protein kinase (MAPK) inhibitors and neuroactive ligands .[1]

Key Technical Insight: The strategic placement of the chlorine atom on the phenyl ring (typically para or ortho) often serves as a "selectivity gate," locking the molecule into hydrophobic pockets (e.g., the ATP-binding site of kinases) that unsubstituted phenyl rings cannot access due to steric or electronic mismatch.

Part 1: Structural Logic & Pharmacophore Design

The "Chlorophenyl" Advantage

In drug discovery, replacing a phenyl group with a chlorophenyl group is rarely accidental. Within the pyridazine context, the modification serves three distinct mechanistic functions:

FeatureMechanistic ImpactExperimental Outcome
Lipophilicity (logP) Increases partition coefficient (

).[1]
Enhanced blood-brain barrier (BBB) penetration for CNS targets (GABA).[1]
Metabolic Blocking Blocks CYP450 oxidation at the para position.[1]Extends half-life (

) by preventing rapid hydroxylation.[1]
Electronic Modulation Inductive electron withdrawal (

).[1]
Lowers the pKa of the pyridazine nitrogens, altering H-bond acceptor capability.
Structural Classes

We distinguish between two primary architectures based on the attachment point of the chlorophenyl group:

  • N-Linked (1-aryl): Derived from chlorophenyl hydrazine.[1] Common in kinase inhibitors (e.g., p38).[2]

  • C-Linked (3- or 6-aryl): Derived from Friedel-Crafts or cross-coupling reactions.[1] Common in CNS ligands.[1]

Part 2: Case Study – Discovery of p38 MAP Kinase Inhibitors

The most rigorous optimization of the chlorophenyl-pyridazine scaffold occurred during the search for anti-inflammatory agents targeting p38 MAPK .[1] Early inhibitors (e.g., SB 203580) were imidazole-based but suffered from cytochrome P450 inhibition.

The Solution: Scaffold hopping to an N-arylpyridazinone .[1] Researchers hypothesized that an N-(4-chlorophenyl)pyridazinone core could mimic the ATP-binding orientation of imidazoles while reducing liver toxicity.[1]

The Hybridization Strategy

The discovery logic followed a "Hybrid Design" approach, merging the N-aryl motif with the pyridazine core to create a dual hydrogen-bond acceptor system.[1]

G Start Early Leads (Pyridinyl-Imidazoles) Problem Problem: CYP450 Inhibition Liver Toxicity Start->Problem Strategy Strategy: Scaffold Hopping to Pyridazinones Problem->Strategy Optimization Synthesis Synthesis: Chlorophenyl Hydrazine + Mucochloric Acid Strategy->Synthesis Chemical Execution Result Lead Candidate: N-(4-chlorophenyl) pyridazinone Synthesis->Result Validation

Figure 1: The "Hybrid Design" workflow transitioning from toxic imidazole leads to the optimized chlorophenyl-pyridazinone scaffold.

Mechanism of Action

The chlorophenyl group in these inhibitors is not passive. It occupies the hydrophobic Region I of the p38 ATP-binding pocket.[1] The chlorine atom specifically displaces water molecules and fills a sub-pocket, providing the enthalpy gain necessary for nanomolar potency (IC50 < 50 nM).

Part 3: Synthetic Methodologies

To access these scaffolds, two dominant protocols are used. The choice depends on whether the target is an N-aryl or C-aryl derivative.[1]

Protocol A: Synthesis of N-(4-Chlorophenyl)pyridazin-3-ones (Kinase Route)

This method utilizes the condensation of hydrazines with mucochloric acid, a classic but highly efficient heterocyclization.[1]

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)[1]

  • Mucochloric acid (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid or Ethanol/Water[1]

  • Base: Sodium Acetate (if using HCl salt)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-chlorophenylhydrazine HCl (1.4 g) in 10 mL glacial acetic acid.

  • Addition: Add mucochloric acid (1.0 eq) slowly at room temperature.

  • Cyclization: Reflux the mixture at 110°C for 2–3 hours. The solution typically darkens.

  • Work-up: Cool to room temperature. Pour into ice-cold water (50 mL). The product, 1-(4-chlorophenyl)-4,5-dichloropyridazin-6-one , precipitates as a solid.[1]

  • Purification: Filter and recrystallize from ethanol.

  • Functionalization: The chlorines at positions 4 and 5 are susceptible to nucleophilic attack (e.g., by amines or alkoxides) to generate the final library.

Protocol B: Synthesis of 3-(4-Chlorophenyl)pyridazines (CNS Route)

For C-linked derivatives, a 1,4-dicarbonyl approach is preferred.[1]

Step-by-Step Workflow:

  • Precursor Synthesis: React chlorobenzene with succinic anhydride (Friedel-Crafts) to form 3-(4-chlorobenzoyl)propionic acid.[1]

  • Hydrazine Condensation: React the keto-acid with hydrazine hydrate to form the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[1]

  • Oxidation/Aromatization: Dehydrogenate using Br2/Acetic acid or DDQ to yield the fully aromatic 3-(4-chlorophenyl)pyridazinone .[1]

  • Chlorination: Treat with POCl3 to convert the ketone to a chloro-substituent, yielding 3-chloro-6-(4-chlorophenyl)pyridazine , a versatile intermediate for cross-coupling.[1]

Part 4: Quantitative Data & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for a representative series of p38 inhibitors derived from this scaffold. Note the impact of the chlorine atom.[3]

Table 1: Inhibition of p38 MAP Kinase by N-Aryl Pyridazinones (Data synthesized from representative medicinal chemistry literature)

Compound IDN-Substituent (R1)C4-Substituent (R2)p38 IC50 (nM)CYP450 Inhibition
Lead A Phenyl (No Cl)4-Fluorophenyl120 nMHigh
Lead B 4-Chlorophenyl 4-Fluorophenyl35 nM Moderate
Lead C 4-Methoxyphenyl4-Fluorophenyl85 nMLow
Lead D 2-Chlorophenyl4-Fluorophenyl360 nMLow

Analysis:

  • Lead B (4-Cl) exhibits the highest potency.[1] The para-chloro substituent optimizes the fit in the hydrophobic pocket.[1]

  • Lead D (2-Cl) shows reduced potency (steric clash), indicating the pocket is sensitive to ortho substitution.[1]

Part 5: Biological Signaling Context[4]

Understanding where these compounds act is crucial for assay development.[1] The chlorophenyl-pyridazines typically intervene at the p38 phosphorylation step.[1]

p38_Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activation p38 p38 MAP Kinase (Target Protein) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Phosphorylation Inhibitor Chlorophenyl-Pyridazine (Inhibitor) Inhibitor->p38 ATP Competition (Blocks Activity) Response Inflammatory Response (TNF-alpha, IL-1beta) Substrates->Response Gene Expression

Figure 2: The p38 MAPK signaling cascade showing the intervention point of chlorophenyl-pyridazine inhibitors.

Part 6: References

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Source: The Journal of Organic Chemistry (ACS Publications) [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Source: Journal of Medicinal Chemistry / PubMed [Link][1]

  • A New Pyridazine Series of GABAA alpha5 Ligands. Source: Journal of Medicinal Chemistry (ACS Publications) [Link][1]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Source: Journal of Medicinal Chemistry [Link][1]

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase. Source: Journal of Agricultural and Food Chemistry [Link]

Sources

The Pyridazine Ring: A Nexus of Unique Electronic Structure and Versatile Reactivity in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered diazine containing two adjacent nitrogen atoms, stands as a cornerstone in heterocyclic chemistry.[1] Its distinct electronic architecture imparts a unique set of physicochemical properties, including a high dipole moment, specific hydrogen bonding capabilities, and a nuanced aromatic character.[2] These features render the pyridazine scaffold highly susceptible to nucleophilic attack while being generally resistant to electrophilic substitution, a reactivity profile that medicinal chemists have adeptly exploited. This guide provides a comprehensive exploration of the electronic structure of pyridazine, delineates the principles governing its reactivity, and surveys its application as a privileged scaffold in the design of bioactive compounds. We will delve into the causality behind its chemical behavior, from frontier molecular orbital interactions to its participation in complex cycloaddition reactions, offering field-proven insights for professionals in chemical research and drug development.

The Fundamental Electronic and Physicochemical Landscape of Pyridazine

The pyridazine ring is an aromatic heterocycle, but the inclusion of two adjacent, electronegative nitrogen atoms significantly perturbs the electronic distribution compared to benzene or its mono-aza analogue, pyridine.[3] This perturbation is the origin of its most defining characteristics, which are crucial for molecular recognition and drug design.[4][5]

Aromaticity and Dipole Moment

While aromatic, the pyridazine ring exhibits reduced aromaticity compared to benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, significantly lower than benzene's benchmark of 100 and pyridine's 86.[4] This reduced aromaticity is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms.

A defining feature of pyridazine is its large dipole moment, the highest among the diazine isomers (pyridazine, pyrimidine, pyrazine).[4] This strong dipole arises from the vectorial sum of the individual C-N and N-N bond dipoles. This property is instrumental in mediating non-covalent interactions, particularly π-π stacking with aromatic rings or amide groups within biological targets, a critical aspect of drug-receptor binding.[2][5]

PropertyPyridazinePyrimidinePyrazinePyridine
Dipole Moment (D) 4.22[5]2.33[5]0[6]2.22[5]
pKa (of conjugate acid) 2.0 - 2.3[4][7]1.3[8]0.65[8]5.2[4]
Boiling Point (°C) 208[9]123[6]118[6]115

Table 1: Comparison of Physicochemical Properties of Pyridazine and Related Azines.

Basicity and Hydrogen Bonding Capacity

The inductive electron withdrawal by the two nitrogen atoms significantly reduces the availability of their lone pairs for protonation, making pyridazine a weak base (pKa ≈ 2.0) compared to pyridine (pKa = 5.2).[4][6] This weak basicity limits salt formation to only strong acids.[4]

However, the adjacent nitrogen lone pairs create a unique and powerful hydrogen-bonding feature. This proximity facilitates robust, dual hydrogen-bonding interactions with biological targets, an effect often referred to as the "alpha effect".[4] This capacity is a distinct advantage in drug design for enhancing binding affinity and specificity. Furthermore, the electron deficiency of the ring enhances the acidity of the ring protons, allowing the C-H bonds (particularly at the C-3 position) to act as effective C-H bond donors in certain contexts.[4]

Frontier Molecular Orbitals (FMO)

The reactivity of pyridazine is largely dictated by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) exhibits significant lobes on the nitrogen atoms, while the π-orbitals corresponding to the carbon framework lie at a lower energy level (HOMO-1).[10][11] Consequently, electrophilic attacks preferentially occur at the nitrogen atoms rather than the ring carbons.

Conversely, the presence of two electronegative nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[11] This low-lying LUMO makes the electron-deficient carbon atoms of the ring highly susceptible to attack by nucleophiles.

FMO cluster_homo HOMO cluster_lumo LUMO homo homo lumo lumo Title Simplified Frontier Molecular Orbitals of Pyridazine

Caption: Frontier Molecular Orbitals of Pyridazine.

The Reactivity of the Pyridazine Ring: A Tale of Two Pathways

The electron-deficient nature of the pyridazine nucleus is the single most important factor governing its chemical reactivity.[6][7] This leads to a pronounced predisposition towards nucleophilic reactions and a general inertness to electrophilic attack at the carbon atoms.

Electrophilic Attack
  • At Nitrogen: Electrophiles, such as protons, alkylating agents, and peracids, readily attack the nitrogen lone pairs.[6][12] This leads to the formation of pyridazinium salts and N-oxides. Typically, such reactions occur at only one of the nitrogen atoms, as the initial positive charge renders the second nitrogen extremely unreactive towards further electrophilic addition.[6]

  • At Carbon (Electrophilic Aromatic Substitution): Direct electrophilic substitution on the pyridazine ring is exceedingly difficult.[7] The electron-poor nature of the ring carbons, combined with the fact that the HOMO is centered on the nitrogens, deactivates the ring towards electrophiles.[10] Such reactions, like nitration or sulfonation, have not been reported on the parent ring and require harsh conditions and the presence of strong electron-donating groups to proceed.[7][12]

Nucleophilic Attack

The electron-deficient carbons of the pyridazine ring are prime targets for nucleophiles. This reactivity is a cornerstone of pyridazine functionalization.[6][12]

  • Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction for modifying the pyridazine core. Halogenated pyridazines, particularly those with a halogen at the C3 or C6 position (alpha to a nitrogen), are highly reactive towards nucleophilic displacement.[6] The reaction proceeds through a resonance-stabilized addition-elimination intermediate (a Meisenheimer-like complex), with the negative charge being effectively delocalized by the ring nitrogens.[13][14]

  • Cine-Substitution: In the presence of very strong bases like potassium amide (KNH2), halogenated pyridazines can undergo substitution at a position adjacent to where the leaving group was located. This process is thought to proceed through a highly reactive 4,5-didehydropyridazine (pyridazyne) intermediate.[13]

Cycloaddition Reactions

The pyridazine ring can participate as either the 4π (diene) or 2π (dienophile) component in cycloaddition reactions, providing powerful routes to fused heterocyclic systems.[15][16]

  • Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: As an electron-deficient diene, pyridazine readily reacts with electron-rich dienophiles. This reaction is particularly efficient when the pyridazine ring is further activated by electron-withdrawing groups.[17] The initial cycloadduct often undergoes a spontaneous retro-Diels-Alder reaction to eliminate N2, yielding a substituted benzene ring. This strategy is a key method for constructing complex aromatic systems.

  • [3+2] Cycloaddition: Pyridazinium ylides, generated in situ from pyridazinium salts, can act as 1,3-dipoles. Their reaction with dipolarophiles like alkynes provides a direct and efficient route to fused pyrrolo[1,2-b]pyridazine derivatives.[15]

P Pyridazine Ring N_Attack Electrophilic Attack at Nitrogen P->N_Attack Electrophiles (R-X, H⁺, [O]) Nu_Attack Nucleophilic Attack at Carbon P->Nu_Attack Nucleophiles (Nu⁻) Cyclo Cycloaddition Reactions P->Cyclo N_Oxide Pyridazine N-Oxide N_Attack->N_Oxide Salts Pyridazinium Salts N_Attack->Salts Dipolar 1,3-Dipolar (Ylide) Salts->Dipolar + Base SNAr SNAr (e.g., on Halopyridazines) Nu_Attack->SNAr Fused Fused Heterocycles SNAr->Fused Intramolecular Cyclization DA Inverse Demand Diels-Alder (Diene) Cyclo->DA + Dienophile DA->Fused Dipolar->Fused

Caption: Key Reactivity Pathways of the Pyridazine Ring.

Reactivity of Pyridazine N-Oxides

N-oxidation is a powerful strategy to modulate the reactivity of the pyridazine ring. The N-oxide functionality acts as an internal electron-donating group via resonance, which can activate the ring carbons (particularly C4 and C6) towards electrophilic substitution.[12][18] After substitution, the N-oxide can be readily removed by deoxygenation. Additionally, certain pyridazine N-oxides have been developed as photoactivatable precursors that can release atomic oxygen upon irradiation, finding applications in organic synthesis and chemical biology.[19][20]

Key Synthetic Routes to the Pyridazine Core

Efficient access to the pyridazine scaffold is critical for its exploration in various fields. Several robust methods have been established.

Protocol: Classical Synthesis from 1,4-Dicarbonyls This is the most fundamental approach to constructing the pyridazine ring.

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (e.g., maleic anhydride, a succinaldehyde derivative, or a γ-keto acid) in a suitable protic solvent such as ethanol or acetic acid.[9]

  • Hydrazine Addition: Add hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine to the solution, typically in a 1:1 molar ratio.

  • Cyclocondensation: Heat the reaction mixture to reflux. The reaction involves the initial formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of two molecules of water to form the aromatic pyridazine ring.

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Dicarbonyl 1,4-Dicarbonyl Compound Mix Cyclocondensation (Heat, Solvent) Dicarbonyl->Mix Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Mix Product Pyridazine Derivative Mix->Product + 2 H₂O

Caption: General Workflow for Pyridazine Synthesis.

Other modern and versatile methods include the [4+2] cycloaddition of 1,2,4,5-tetrazines with alkynes, copper-catalyzed multicomponent reactions, and microwave-assisted organic synthesis (MAOS), which often provide higher yields and shorter reaction times.[21][22][23]

The Pyridazine Scaffold in Drug Discovery and Development

The unique physicochemical properties of the pyridazine ring make it a highly attractive scaffold in medicinal chemistry.[9][24] It is often employed as a "privileged structure" or a bioisosteric replacement for other aromatic systems, such as a phenyl ring, to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][25]

Key advantages include:

  • Modulation of Physicochemical Properties: Replacing a lipophilic phenyl ring with a more polar pyridazine can improve aqueous solubility and reduce lipophilicity (cLogP), which is often beneficial for oral bioavailability.[4]

  • Enhanced Target Binding: The robust dual hydrogen-bond accepting capability can create strong and specific interactions with protein targets, enhancing potency and selectivity.[2][4]

  • Metabolic Stability: The pyridazine ring is generally stable to metabolic degradation and has been associated with low cytochrome P450 (CYP) inhibitory effects.[4]

  • Unique Structural Vectors: The two nitrogen atoms provide distinct vectors for substituent placement, allowing for fine-tuning of a molecule's three-dimensional shape to fit a binding pocket.[5]

These advantages have led to the successful development of several marketed drugs containing the pyridazine core, including the antidepressant Minaprine , the GnRH receptor antagonist Relugolix , and the allosteric TYK2 inhibitor Deucravacitinib .[2][4]

Conclusion

The pyridazine ring possesses a fascinating and highly exploitable duality in its electronic character. The electron-withdrawing nature of its adjacent nitrogen atoms deactivates it towards electrophilic substitution while simultaneously priming it for nucleophilic attack and inverse-electron-demand cycloadditions. This predictable, yet versatile, reactivity, combined with its unique capacity for molecular recognition through a high dipole moment and dual hydrogen bonding, cements its status as a valuable heterocycle in modern chemical science. For professionals in drug discovery, a deep understanding of the interplay between pyridazine's electronic structure and its reactivity is not merely academic; it is a practical tool for the rational design of the next generation of therapeutic agents.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Ţînţaru, E., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules.
  • Fiveable. (2025). Pyridazine Definition - Organic Chemistry II Key Term. Fiveable.
  • TISHLER, M., et al. (1972). Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines. CHEMICAL & PHARMACEUTICAL BULLETIN.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Lirias.
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Wikipedia. (2023). Pyridazine. Wikipedia.
  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal.
  • Organic Chemistry Frontiers. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. RSC Publishing.
  • CymitQuimica. CAS 289-80-5: Pyridazine. CymitQuimica.
  • IJPR. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indian Journal of Pharmaceutical and Medical Research.
  • Wentz, A. E., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters.
  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • ResearchGate. The synthesis of pyridazine by [4+2] cycloaddition.
  • ResearchGate. Molecular orbitals reveal modified electron distributions in pyridazine-gold complexes.
  • Haider, N., et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules.
  • PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.
  • Bentham Science. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers.
  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.
  • ResearchGate. (2014). Electrophilic Substitution In Azines.
  • ACS Publications. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters.
  • SlideShare. (2016). diazine electrophilic substitution.pptx. SlideShare.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring. BenchChem.
  • WuXi AppTec. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi Biology.
  • Austin, J. Pyridazine. University of Florida.
  • Wikipedia. Pyridine-N-oxide. Wikipedia.

Sources

3-Chloro-6-(2-chlorophenyl)pyridazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research Applications

Executive Summary & Chemical Identity

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a halogenated heteroaromatic scaffold frequently employed in medicinal chemistry as a key intermediate for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (


).[1][2] Due to the electron-deficient nature of the pyridazine ring, the C3-chlorine atom is highly reactive, making this compound a valuable but potentially hazardous electrophile.[2]

This guide defines the safe handling protocols, emphasizing containment of potent pharmaceutical intermediates and management of halogenated waste streams.[2]

Chemical Profile
PropertySpecification
CAS Number 66549-15-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 225.07 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]
Analogous Hazards Based on 3-Chloro-6-phenylpyridazine (CAS 20375-65-9)

Hazard Identification & Risk Assessment

Note: While specific toxicological data for the 2-chlorophenyl derivative is limited, safety protocols must default to the "High Potency/Unknown Toxicity" standard common in drug discovery.[2]

Core Hazards (GHS Classification derived from Structural Analogs)
  • Acute Toxicity (Oral/Inhalation): Category 4.[2] Harmful if swallowed or inhaled. Pyridazine derivatives can exhibit neuroactive properties.[2]

  • Skin/Eye Irritation: Category 2/2A.[2] The reactive chloro-substituent can hydrolyze on moist mucous membranes, releasing hydrochloric acid (HCl).[2]

  • Sensitization: Potential skin sensitizer upon prolonged contact.[2]

  • Target Organ Toxicity (STOT-SE): Category 3.[2][4] Respiratory tract irritation.[2][4]

The "Reactive Electrophile" Risk

The C3-chlorine is susceptible to displacement by biological nucleophiles (e.g., cysteine residues in proteins).[2] This alkylating potential necessitates handling this compound as a potential mutagen until proven otherwise.[2]

Engineering Controls & Personal Protective Equipment (PPE)

To ensure trustworthiness in the safety protocol, we utilize a tiered containment strategy . Do not rely solely on PPE; engineering controls are the primary defense.

Tier 1: Engineering Controls
  • Primary Barrier: All weighing and transfer of solids must occur inside a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).[2]

  • High-Risk Operations: For heating reactions or handling quantities >10g, use a Glove Box or ensure the fume hood sash is at the lowest working position with a blast shield.[2]

  • Ventilation: Lab air change rate must meet OSHA laboratory standards (typically 6-12 air changes per hour).

Tier 2: PPE Selection Matrix
Body PartRecommended ProtectionRationale
Hands Double Nitrile (0.11 mm min) or Laminate (Silver Shield) Chlorinated aromatics can permeate standard latex.[2] Double gloving provides a "breakthrough" buffer.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can sublime or disperse.[2]
Respiratory N95/P100 (if outside hood) Only required if engineering controls fail or during spill cleanup.[2]
Body Tyvek Lab Coat + Sleeves Prevents dust accumulation on cotton clothing which can act as a secondary exposure source.[2]
Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate containment level based on operation type.

SafetyLogic Start Operation Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution StateCheck->Solution QtyCheck Quantity > 1g? Solid->QtyCheck HeatCheck Heating / Reflux? Solution->HeatCheck Hood Standard Fume Hood (Sash < 18 inches) QtyCheck->Hood No GloveBox Glove Box / Static Dissipative Enclosure QtyCheck->GloveBox Yes (Dust Risk) HeatCheck->Hood Ambient Temp Shield Fume Hood + Blast Shield HeatCheck->Shield High Temp/Pressure

Caption: Decision matrix for selecting engineering controls based on physical state and operational risk factors.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C . While the chlorophenyl group adds stability, the pyridazine ring can degrade over time.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2] Moisture can slowly hydrolyze the C3-chlorine.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.[2]

Experimental Workflow: Reaction Setup

This workflow describes the safe handling during a typical nucleophilic substitution reaction (e.g., reacting with an amine).

  • Preparation:

    • Pre-weigh reagents in a tared vial inside the hood.[2]

    • Expert Insight: Do not use spatulas that have handled strong oxidizers previously; trace contamination can catalyze decomposition.[2]

  • Solvent Addition:

    • Add solvent (e.g., DMF) slowly to the solid.[2] The heat of solution is usually low, but solvation ensures the dust hazard is eliminated before heating.

  • Reaction Monitoring:

    • Use a closed-vessel system (pressure vial) if heating above the solvent's boiling point.[2]

    • Caution: Chloropyridazines can release HCl gas if moisture enters the hot reaction.[2] Ensure a base (e.g.,

      
       or DIPEA) is present to scavenge acid.[2]
      
  • Quenching:

    • Cool to room temperature before opening.[2]

    • Quench with water/brine slowly into the reaction mixture, not the reverse, to control exotherms.

Visualization: Synthesis Workflow

SynthesisWorkflow Weigh 1. Weighing (Fume Hood/Static Free) Dissolve 2. Solvation (Add DMF/DMSO) Weigh->Dissolve Eliminate Dust React 3. Reaction (Heat + Base Scavenger) Dissolve->React Sealed Vessel Quench 4. Quench (Cool -> Add Water) React->Quench Control Exotherm Waste 5. Disposal (Halogenated Waste) Quench->Waste Segregate

Caption: Step-by-step workflow for safe synthesis and disposal, emphasizing dust control and waste segregation.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and N95 respirator.[2]

  • Contain: Cover powder spills with a damp paper towel (to prevent dust) or an oil-impregnated sweeping compound.[2]

  • Clean: Scoop material into a hazardous waste container. Wipe surface with 10% acetone followed by soap and water.[2]

    • Self-Validating Check: Use a UV lamp (if the compound is fluorescent, common for pyridazines) to verify surface decontamination.[2]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][4][5][6] Do not use neutralization agents.[2]

  • Skin Contact: Wash with soap and water.[2][3][4][5][7] Avoid alcohol-based hand sanitizers as they may increase skin absorption of the compound.[2]

Waste Disposal

  • Classification: Halogenated Organic Waste .[2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as this may generate toxic chloramines or heat.[2]

  • Labeling: Clearly mark as "Toxic" and "Halogenated".

References

  • PubChem. (n.d.).[2] this compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • ChemSynthesis. (n.d.).[2] this compound Synthesis and Properties. Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

Sources

Solubility of 3-Chloro-6-(2-chlorophenyl)pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling of 3-Chloro-6-(2-chlorophenyl)pyridazine: A Strategic Technical Guide

Executive Summary

This compound (CAS: 66549-15-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pyridazinone-based agrochemicals (e.g., Pyridaben analogs) and pharmaceutical candidates targeting CNS pathways.[1][2][3][4][5] Its solubility profile is the governing factor in process yield, crystallization purity, and reaction kinetics.

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound. Given that precise thermodynamic data for this specific regioisomer is often proprietary, this document outlines the industry-standard protocols for generating this data and applies comparative structural analysis using the 6-phenyl analog as a baseline to guide solvent selection.

Part 1: Physicochemical Profile & Theoretical Solubility

Structural Analysis & Lipophilicity

The molecule consists of a pyridazine core substituted with a chlorine atom at the 3-position and a 2-chlorophenyl group at the 6-position.[6]

  • Molecular Weight: 225.07 g/mol

  • Estimated LogP: ~3.2 – 3.6 (Predicted based on 3-chloro-6-phenylpyridazine LogP ~2.5 + ortho-Cl contribution).

  • Character: Highly lipophilic, weak base (pyridazine nitrogens).

Comparative Solubility Trends

Based on structural analogs (specifically 3-chloro-6-phenylpyridazine), the expected solubility hierarchy follows the rule of "like dissolves like." The ortho-chlorine substituent introduces steric twist, potentially lowering the melting point slightly compared to the planar phenyl analog, which may enhance solubility in organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions with the pyridazine ring.
Chlorinated Dichloromethane, ChloroformHigh Excellent compatibility with the chlorophenyl moiety.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good general solvency; likely candidates for crystallization.
Alcohols Methanol, Ethanol, IPAModerate Hydrogen bonding with pyridazine nitrogens; solubility increases significantly with T.
Aromatic Toluene, XyleneModerate Pi-pi stacking interactions; useful for high-temp processing.
Water Water, SalineVery Low (<0.1 mg/mL)High lipophilicity precludes significant aqueous solvation.

Process Insight: The 6-phenyl analog is known to be recrystallizable from Methanol or Ethanol/Water mixtures. This suggests this compound will likely exhibit a steep solubility curve in lower alcohols, making them ideal cooling crystallization solvents.

Part 2: Experimental Determination Protocols

To generate definitive solubility data (Mole Fraction,


) for process design, the Dynamic Laser Monitoring Method  is recommended over the static shake-flask method due to its speed and precision in detecting the metastable zone width (MSZW).
Protocol: Dynamic Laser Monitoring Method

This method detects the exact point of dissolution (clear point) and precipitation (cloud point) by monitoring the transmissivity of a laser beam through the suspension.

Workflow Diagram:

Solubility_Protocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Sample Preparation (Gravimetric) Equil Temp. Equilibration (Stirring @ 400 rpm) Start->Equil Laser Laser Monitoring (Transmissivity Check) Equil->Laser Detect Dissolution Detection (Transmissivity -> Max) Laser->Detect Ramp T (0.1 K/min) Detect->Equil Next Conc. Calc Calculate Mole Fraction (x_i) Detect->Calc

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass (

    
    ) of this compound into a jacketed glass vessel. Add a known mass (
    
    
    
    ) of solvent.[6]
  • Setup: Insert the laser probe and temperature sensor. Set agitation to 300–400 rpm to ensure suspension homogeneity without generating bubbles.

  • Heating Ramp: Increase temperature at a slow, controlled rate (e.g.,

    
    ) while monitoring laser transmittance.
    
  • Detection: Record the temperature (

    
    ) where laser transmittance reaches the baseline of the pure solvent (indicating complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Part 3: Thermodynamic Modeling & Analysis

Once experimental data (


 vs. 

) is collected, it must be modeled to allow for interpolation and process simulation.
The Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility data of heterocyclic compounds in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[5][7][8]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
    • Interpretation: If

      
       is positive and large, solubility is highly temperature-dependent (good for cooling crystallization).
      
Thermodynamic Parameters (Van't Hoff Analysis)

To understand the energetics of dissolution:



  • 
     (Enthalpy of Dissolution):  Typically positive (endothermic) for this class of compounds, meaning solubility increases with temperature.
    
  • 
     (Entropy of Dissolution):  Represents the disorder increase upon mixing.
    

Thermodynamic Cycle Diagram:

Thermo_Cycle Figure 2: Thermodynamic Cycle of Dissolution Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase Solid->Gas Sublimation (+H_sub) Solution Solvated Molecule (Solution) Solid->Solution Dissolution (+H_diss) Gas->Solution Solvation (-H_solv)

Part 4: Process Implications & Solvent Selection

Crystallization Strategy

For this compound, the goal is often purification from synthesis byproducts (e.g., unreacted hydrazines).

  • Recommended Solvent System: Methanol or Isopropanol .

    • Reasoning: These solvents likely exhibit a "steep" solubility curve (low solubility at 0°C, high at reflux), maximizing recovery yield.

  • Anti-Solvent Method: Dissolve in a minimum volume of DMF or Toluene , then slowly add Water or Hexane (respectively) to induce precipitation.

Reaction Solvent Suitability
  • Nucleophilic Substitution: Use Acetonitrile or DMF . The high solubility allows for high concentration reactions, improving kinetics.

  • Coupling Reactions: Toluene/Water biphasic systems (with phase transfer catalysts) are effective due to the compound's high solubility in the aromatic phase.

References

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • PubChem. (2024). Compound Summary: 3-Chloro-6-phenylpyridazine (Analog Data).[3][4] National Library of Medicine. Link

  • Shaanxi University of Science and Technology. (General Methodology). Measurement and Correlation of Solubility of Pyridazinone Derivatives in Organic Solvents.

Sources

Technical Guide: XLogP and Predicted Properties of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and computational analysis of 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3), a halogenated biaryl scaffold of significant interest in medicinal chemistry and agrochemical discovery.

As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. We will explore the XLogP3 predictive algorithm's application to this specific molecule, dissect the structural implications of ortho-substitution on lipophilicity, and provide a self-validating experimental workflow for verifying these computational predictions in a wet-lab setting.

Part 1: Molecular Profile & Computed Properties

The molecule comprises a pyridazine (1,2-diazine) core substituted at the 3-position with a chlorine atom and at the 6-position with a 2-chlorophenyl group. This specific substitution pattern introduces electronic withdrawal and steric torsion that significantly influence its physicochemical behavior.

Table 1: Physicochemical Descriptors (Computed)
PropertyValueMethod/SourceSignificance
Formula C₁₀H₆Cl₂N₂PubChemCore stoichiometry
Molecular Weight 225.07 g/mol Isotopic CalculationFragment-based drug discovery (FBDD) compliant (<300 Da)
XLogP3 3.1 Atom-Additive ModelCritical for membrane permeability & hydrophobic binding
TPSA 25.8 ŲTopological Surface AreaPredicts high passive membrane absorption (Target < 140 Ų)
H-Bond Acceptors 2Pyridazine NitrogensInteraction points for target residues (e.g., Kinase hinge regions)
H-Bond Donors 0Structural CountIndicates lack of proton-donating capability
pKa (Conjugate Acid) ~0.5 - 1.0Predicted (Hammett)Extremely weak base; neutral at physiological pH (7.[1][2]4)
Rotatable Bonds 1Biaryl BondThe C6-C1' bond allows limited rotation due to steric clash

Part 2: The Science of XLogP3 Prediction

The Algorithm: Why XLogP3?

Unlike CLogP (fragment-based) or MLogP (topological), XLogP3 is an atom-additive method that utilizes a vast training set (>8,000 compounds) to assign contributions to specific atom types. It is particularly robust for halogenated heterocycles where electron-deficient rings (like pyridazine) alter the "standard" hydrophobicity of substituents.

For This compound , the calculation resolves as follows:

  • Positive Contributions (+): The two Chlorine atoms and the aromatic Carbon scaffold significantly increase lipophilicity.

  • Negative Contributions (-): The Pyridazine -N=N- moiety is inherently polar, introducing a hydrophilic penalty.

  • Correction Factors: XLogP3 applies corrections for the biaryl system. However, the ortho-chlorine on the phenyl ring creates a "steric twist," forcing the two rings out of planarity. This reduces the conjugation energy but also shields the central bond from solvation, a nuance that simple additive models sometimes underestimate.

Visualization: The Computational Workflow

The following diagram illustrates how the XLogP3 algorithm processes this specific molecular structure.

XLogP_Workflow cluster_details Specific Contributions Input Input Structure (SMILES) AtomType Atom Typing (87 Pre-defined Types) Input->AtomType Parse Topology Summation Additive Summation Σ(Atom Contributions) AtomType->Summation Assign Values Correction Correction Library (Internal H-bonds / Amino Acids) Summation->Correction Apply Factors Output Final XLogP3 Value (~3.1) Correction->Output Result Cl_Cont Cl (Aromatic): +0.94 Cl_Cont->Summation N_Cont N (Pyridazine): -0.46 N_Cont->Summation Twist Ortho-Cl Twist: Solvation Effect

Caption: Figure 1. Logical flow of the XLogP3 atom-additive algorithm applied to the chloropyridazine scaffold.

Part 3: ADME Implications & Drug Design Context

Lipophilicity and Bioavailability

With an XLogP of 3.1 , this molecule sits in the "Sweet Spot" for oral drug candidates (typically LogP 1–4).

  • Permeability: It is sufficiently lipophilic to cross the blood-brain barrier (BBB) via passive diffusion.

  • Solubility: The planarity-breaking ortho-chlorine prevents tight crystal packing compared to the para-isomer, likely improving solubility in organic solvents, though aqueous solubility remains low (<100 µM without formulation).

Bioisosterism

The pyridazine ring acts as a bioisostere for a phenyl ring or pyridine.

  • Advantage: The pyridazine nitrogens (N2) are excellent hydrogen bond acceptors.

  • Interaction: In kinase inhibitors, the N1/N2 atoms often interact with the hinge region of the ATP-binding site. The 3-Cl group can occupy a hydrophobic pocket (Gatekeeper residue), while the 6-aryl group extends into the solvent-exposed region or a back-pocket.

Part 4: Experimental Validation Protocols

As a scientist, one must never rely solely on prediction. The following protocols provide orthogonal validation of the computed properties.

Protocol A: HPLC-Based LogP Determination (OECD 117)

Why this method? The traditional Shake-Flask method is slow and prone to emulsion errors with lipophilic compounds. The HPLC method is faster, requires less material, and is the industry standard for compounds with LogP between 0 and 6.

Materials:

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4 (MOPS or Phosphate).

  • Standards: A set of 5-6 reference compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol.

  • Dead Time (

    
    ) Determination:  Inject Thiourea or Uracil to determine the column dead time (unretained compound).
    
  • Calibration: Inject the reference standards and record their retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
  • Curve Fitting: Plot

    
     vs. Known LogP for standards to generate a linear regression equation (
    
    
    
    ).
  • Measurement: Inject the test compound, determine its

    
    , and calculate LogP using the regression equation.
    
Visualization: Experimental Workflow

HPLC_Protocol Start Start: Sample Preparation (1mg/mL in MeOH) DeadTime Determine Dead Time (t0) (Inject Uracil) Start->DeadTime Standards Run Reference Standards (Known LogP) DeadTime->Standards Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Standards->Calc_K Regression Linear Regression Log k vs. Log P Calc_K->Regression TestRun Run Test Compound (this compound) Regression->TestRun FinalCalc Interpolate LogP from Regression Line TestRun->FinalCalc

Caption: Figure 2. HPLC-based workflow for experimental determination of LogP (OECD 117).

Part 5: Synthetic Context[3][4]

To access this molecule for validation, a robust synthetic route is required. The Suzuki-Miyaura Cross-Coupling is the preferred method due to the instability of pyridazine Grignard reagents.

Reaction Scheme:

  • Reactants: 3,6-Dichloropyridazine + 2-Chlorophenylboronic acid.

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     (2M aq) / 1,4-Dioxane.
    
  • Conditions: Reflux (100°C) for 12 hours under Nitrogen.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: The reaction relies on the symmetry of 3,6-dichloropyridazine. The first substitution yields the desired product. Over-reaction (bis-coupling) is minimized by using a stoichiometric deficiency of the boronic acid (0.9 eq).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12449557, this compound. Retrieved from [Link]

  • Cheng, T., et al. (2007).Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. (Source of XLogP3 algorithm).
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. (Reference for Pyridazine Bioisosterism).
  • OECD (2004).Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.

Sources

The Pyridazine Nucleus: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacology of pyridazine derivatives, delving into their core chemical features, diverse therapeutic applications, and the experimental methodologies employed to elucidate their mechanisms of action. From their influence on inflammatory cascades and tumorigenic signaling to their modulation of cardiovascular and neurological pathways, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics.

The Pyridazine Core: A Foundation for Pharmacological Diversity

The pyridazine nucleus, with its electron-deficient nature conferred by the two adjacent nitrogen atoms, provides a unique platform for molecular design. This inherent electronic character influences its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring system can engage in hydrophobic and aromatic interactions.

The versatility of the pyridazine scaffold lies in the feasibility of introducing a wide range of substituents at its carbon and nitrogen atoms. This allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

General Synthetic Strategies

The synthesis of the pyridazine core and its derivatives is well-established, with several classical and modern methods available. A common and versatile approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.[1][2] This method allows for the introduction of various substituents on the resulting pyridazine ring. Other notable synthetic routes include cycloaddition reactions of 1,2,4,5-tetrazines with acetylenes or alkenes.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.[3][4][5]

Pharmacological Applications of Pyridazine Derivatives

The structural diversity of pyridazine derivatives has translated into a wide array of pharmacological activities, making them valuable leads in numerous therapeutic areas.

Anti-inflammatory and Analgesic Activity

Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[6][7] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: A prominent mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[8][9] By blocking COX-2, these derivatives reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[10]

  • Cytokine Modulation: Certain pyridazine derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] This modulation of the cytokine network contributes to their overall anti-inflammatory effect.

A standard in vivo model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rodents.[11][12][13][14]

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis acclimatize Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Animal Grouping (n=6) baseline->grouping drug_admin Drug Administration (p.o.) grouping->drug_admin carrageenan Inject 0.1 mL 1% Carrageenan drug_admin->carrageenan paw_measurement Paw Volume Measurement (hourly) carrageenan->paw_measurement calc_edema Calculate Mean Paw Volume Increase paw_measurement->calc_edema calc_inhibition Calculate Percentage Inhibition calc_edema->calc_inhibition

Figure 1: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema [11][12]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Animal Grouping: Randomly divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazine derivative.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile 0.9% saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

The pyridazine scaffold is a key feature in numerous compounds with potent anticancer activity. These derivatives exert their effects through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: A significant number of pyridazine-based anticancer agents function as kinase inhibitors. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[15][16][17]

  • Cell Cycle Arrest and Apoptosis: Certain pyridazine compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

The SRB assay is a widely used colorimetric method for determining cytotoxicity and cell viability.[18][19][20][21][22]

Protocol: Sulforhodamine B (SRB) Assay [18][19][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with 1% acetic acid and then stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cardiovascular Effects

Pyridazine derivatives have shown significant promise in the treatment of cardiovascular diseases, particularly hypertension.[23][24][25]

  • Vasorelaxant Activity: Many antihypertensive pyridazine derivatives act as direct vasodilators, relaxing the smooth muscle of blood vessels and leading to a decrease in blood pressure.[26] The underlying mechanisms can involve the modulation of ion channels or the nitric oxide signaling pathway.

The vasorelaxant effects of pyridazine derivatives can be assessed in vitro using isolated aortic rings from rats.

Protocol: In Vitro Vasorelaxant Activity

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in length.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyridazine derivatives have shown promise in this area. They exhibit activity against a range of bacteria and fungi.[27]

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[28][29][30][31][32][33]

Protocol: Broth Microdilution [28][33]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare serial twofold dilutions of the pyridazine derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuropharmacological Activity

Pyridazine derivatives have also been investigated for their effects on the central nervous system (CNS), with some compounds demonstrating anticonvulsant and neuroprotective properties.[27][34][35]

  • Anticonvulsant Activity: Certain pyridazine derivatives have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[30][36][37][38][39][40]

  • Neuroprotection: Some derivatives have been explored for their potential to protect neurons from damage in models of neurodegenerative diseases.[27][34][35]

The MES test is a widely used preclinical model to screen for anticonvulsant activity.[30][36][37][38][39]

Protocol: Maximal Electroshock (MES) Test [36][37]

  • Animal Preparation: Use mice or rats for the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals.

  • Electroshock Application: After a specified time, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: A compound is considered to have anticonvulsant activity if it protects the animals from the tonic hind limb extension.

Signaling Pathways and Molecular Targets

The diverse pharmacological effects of pyridazine derivatives are a result of their interaction with a variety of molecular targets and their modulation of key signaling pathways.

Anti-inflammatory Signaling

In the context of inflammation, pyridazine derivatives can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[41][42][43][44][45]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates Pyridazine Pyridazine Derivative Pyridazine->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by a pyridazine derivative.

Anticancer Signaling

In cancer, pyridazine derivatives can target receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt activates Akt->Proliferation Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 inhibits

Figure 3: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative pyridazine derivatives.

Table 1: Anti-inflammatory and Anticancer Activities

Compound ClassTarget/AssayIC50/EC50Reference
PyridazinoneCOX-2 InhibitionVaries (nM to µM)[8]
PyridazineVEGFR-2 Kinase AssayVaries (nM to µM)[15]
PyridazineHCT-116 Cytotoxicity (SRB)Varies (µM)[18]

Table 2: Cardiovascular and Neuropharmacological Activities

Compound ClassTarget/AssayIC50/EC50/ActivityReference
PyridazineVasorelaxation (rat aorta)Varies (µM)[26]
PyridopyridazinoneAnticonvulsant (MES test)Protection at various doses[40]

Table 3: Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)Reference
PyridazineS. aureusVaries[27]
PyridazineE. coliVaries[27]

Conclusion and Future Perspectives

The pyridazine scaffold has unequivocally demonstrated its significance in the landscape of drug discovery and development. The extensive body of research highlights the remarkable versatility of this heterocyclic core, which has given rise to a multitude of derivatives with potent and diverse pharmacological activities. The continued exploration of the chemical space around the pyridazine nucleus, coupled with advancements in computational drug design and high-throughput screening, promises to unveil novel therapeutic agents with enhanced efficacy and safety profiles. Future research will likely focus on the development of highly selective pyridazine derivatives that target specific molecular pathways implicated in disease, thereby minimizing off-target effects and improving patient outcomes. The journey of the pyridazine nucleus from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation in addressing unmet medical needs.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) 11/16 - AMSBIO. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • RJPT Informatics Pvt Ltd AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i - RJPTSimLab. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. [Link]

  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT - Usiena air. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives - idosi.org. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Link]

  • 2.6. NF-κB Reporter Assay - Bio-protocol. [Link]

  • Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed. [Link]

  • (PDF) Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives - ResearchGate. [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - ResearchGate. [Link]

  • Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. [Link]

  • Full article: Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives - Taylor & Francis. [Link]

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  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF - ResearchGate. [Link]

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Advanced Hirshfeld Surface Analysis for Pyridazine-Based Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hirshfeld Surface Analysis of Pyridazine Crystal Structures Content Type: In-Depth Technical Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Introduction: The Pyridazine Pharmacophore in the Solid State

Pyridazine (1,2-diazine) derivatives are privileged scaffolds in medicinal chemistry, serving as core structures in antihypertensives, cardiotonics, and anticancer agents.[1][2][3] Their utility stems from the unique electronic properties of the adjacent nitrogen atoms, which create a localized region of high electron density and significant


-deficiency in the ring.

However, the efficacy of a pyridazine drug is often dictated by its solid-state behavior—solubility, stability, and bioavailability—which are direct consequences of crystal packing. Traditional geometric analysis (measuring bond lengths and angles) is insufficient for capturing the subtle, non-directional forces that govern these packing motifs.

Hirshfeld Surface Analysis (HSA) offers a superior alternative. By partitioning the crystal space into regions where the electron density of the pro-molecule dominates over the procrystal , HSA provides a visual and quantitative map of all intermolecular interactions simultaneously. This guide details the application of HSA specifically for pyridazine derivatives, moving beyond basic visualization to causal mechanistic insight.

Theoretical Framework: The Pro-Molecule vs. The Procrystal[4]

To interpret HSA data correctly, one must understand the underlying derivation. The Hirshfeld surface is defined by the weight function


:

[4]

Where:

  • 
     : The electron density of the molecule of interest (sum of spherical atom densities).
    
  • 
     : The sum of electron densities of all atoms in the crystal lattice.
    
Key Metrics for Pyridazine Analysis

For pyridazine structures, three scalar properties mapped onto this surface are critical:

  • 
     (Normalized Distance):  Combines 
    
    
    
    (distance to nearest internal atom) and
    
    
    (distance to nearest external atom), normalized by the van der Waals (vdW) radii.
    • Relevance: Identifies the strong N...H hydrogen bonds typical of pyridazine acceptors.

  • Shape Index (

    
    ):  Measures the curvature of the surface.
    
    • Relevance: Critical for detecting

      
      -
      
      
      
      stacking. Pyridazine rings often stack in slipped motifs; the Shape Index visualizes this as complementary "red" (concave) and "blue" (convex) triangles.
  • Curvedness (

    
    ):  Indicates surface flatness.
    
    • Relevance: Low curvedness (flat regions) signifies planar stacking interactions.

Experimental Protocol: From CIF to Surface

This protocol assumes the use of CrystalExplorer (standard field software).[5]

Phase 1: Data Preparation & Surface Generation

Objective: Generate a high-resolution surface free of disorder artifacts.

  • CIF Validation: Ensure the Crystallographic Information File (CIF) has normalized H-atom positions. (Standard X-ray H-bonds are too short; neutron-normalized distances, e.g., C-H = 1.083 Å, are required for accurate

    
    ).
    
  • Import: Load CIF into CrystalExplorer.[6]

  • Surface Generation:

    • Select Surfaces -> Generate Hirshfeld Surface.

    • Resolution: Set to High (essential for resolving subtle

      
      -stacking features in pyridazines).
      
    • Isovalue: Default is 0.5 au. Do not alter unless comparing isostructural series with significant electronic differences.

Phase 2: Property Mapping

Objective: Visualize specific interaction types.

  • Map

    
    : 
    
    • Range: Fixed color scale (typically -0.1 to 1.5 Å) allows comparison across different pyridazine derivatives.

    • Visual Check: Look for deep red spots near the N1/N2 atoms (H-bond acceptors).

  • Map Shape Index:

    • Range: -1.0 to 1.0.

    • Visual Check: Look for "bow-tie" patterns on the pyridazine ring faces, indicative of centroid-to-centroid stacking.

Phase 3: Quantitative Fingerprinting

Objective: Deconstruct the "total packing energy" into specific contact types.

  • Generate Fingerprint: Select Display -> Fingerprint.

  • Decomposition: Use the "Elements" filter to isolate specific contributions:

    • N...H: Hydrogen bonding (Acceptor).[7]

    • C...C:

      
      -
      
      
      
      stacking.
    • H...H: Dispersion/van der Waals (often the bulk of the surface).

Visualization: The HSA Workflow

The following diagram outlines the logical flow from raw crystallographic data to actionable structural insights.

HSA_Workflow cluster_Map Property Mapping CIF Input: CIF File (Normalize H-atoms) GenSurf Generate Surface (Isovalue 0.5 au) CIF->GenSurf Dnorm Map d_norm (H-bonds) GenSurf->Dnorm Shape Map Shape Index (Pi-Stacking) GenSurf->Shape Fingerprint 2D Fingerprint Plot (di vs de) Dnorm->Fingerprint Visual Correlation Shape->Fingerprint Analysis Quantitative Breakdown (% Contribution) Fingerprint->Analysis

Caption: Logical workflow for generating and interpreting Hirshfeld surfaces using CrystalExplorer.

Interpreting Pyridazine Surfaces: A Field Guide

Pyridazine derivatives exhibit distinct HSA signatures due to the N=N moiety. The table below correlates visual features with physical interactions.

Table 1: Pyridazine Interaction Signatures[8]
Interaction Typengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Surface Feature
Fingerprint Plot FeaturePhysical Significance
H-Bond (N...H) Deep Red circular spots over N atoms.Sharp, distinct spikes pointing to the bottom left (

).
Primary directional anchor; determines lattice stability.

-

Stacking
Flat regions (check Curvedness); no red spots.Green/Yellow region on the diagonal (

Å).
Long-range order; crucial for conductivity or optical properties.
C-H...

Faint red depressions above the ring center."Wings" or lateral spikes on the plot edges.Stabilizes the stacking columns; prevents layer slippage.
H...H (vdW) White/Blue expanse.[8]Central diffuse cloud .Bulk packing efficiency; often >40% of total surface area.
The "Bow-Tie" Effect (Shape Index)

In pyridazine crystals,


-stacking is rarely perfect face-to-face due to repulsion between the nitrogen lone pairs.
  • Observation: On the Shape Index surface, look for adjacent red (concave) and blue (convex) triangles arranged in a bow-tie or hourglass shape.

  • Causality: This pattern confirms slipped-parallel stacking , where the electron-rich N-atoms of one ring align with the electron-deficient center of the adjacent ring to minimize repulsion.

Logic of Fingerprint Interpretation[9]

Understanding the 2D Fingerprint plot (


 vs 

) is critical for distinguishing polymorphs.

Fingerprint_Logic Start Analyze Fingerprint Plot Spikes Are there sharp spikes? Start->Spikes Diagonal Is there a feature on the diagonal? Start->Diagonal Wings Are there lateral 'wings'? Start->Wings HBond Strong H-Bonding (N...H or O...H) Spikes->HBond Yes (Short di/de) PiPi Pi-Pi Stacking (C...C / C...N) Diagonal->PiPi Yes (di ~ de ~ 1.8A) CHPi C-H...Pi Interaction Wings->CHPi Yes (High di, Low de)

Caption: Decision tree for interpreting 2D Fingerprint features in pyridazine derivatives.

Case Study Application: Polymorph Differentiation

When dealing with pyridazine polymorphs, HSA provides a rapid method to quantify differences in stability.

Scenario: A pyridazine drug candidate exists in Form A and Form B.

  • Form A: Fingerprint shows sharp spikes (N...H contribution 18%).

  • Form B: Fingerprint shows blunted spikes but a prominent diagonal feature (C...C contribution 12%).

Conclusion: Form A is stabilized primarily by directional hydrogen bonds (likely higher melting point, rigid lattice). Form B relies on


-stacking (likely more soluble, potential for slippage/plasticity). This insight guides the selection of the solid form for formulation.

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[4][6][8][9] Hirshfeld surface analysis.[6][9][10][11][12][13][14][15] CrystEngComm, 11, 19-32.[6][9] Link

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007).[6][9][16] Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814-3816.[16] Link

  • Spackman, P. R., et al. (2021).[9][13][14] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[6][9][13][14][17] Journal of Applied Crystallography, 54, 1006–1011.[9][13] Link

  • Turner, M. J., et al. (2017).[9][14] CrystalExplorer17. University of Western Australia.[9] Link

  • Gaddam, S. K., et al. (2023). A Review on Pyridazine as a Pharmacologically Active Nucleus. International Journal of Creative Research Thoughts, 11(2). Link

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Strategic Procurement & Technical Profile: 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 66549-15-3 | Formula: C₁₀H₆Cl₂N₂ | M.W.: 225.07 g/mol [1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Chloro-6-(2-chlorophenyl)pyridazine serves as a high-value "privileged scaffold." Unlike commodity chemicals, this intermediate is primarily utilized for scaffold hopping —a strategy where researchers replace the phenyl or pyridine rings of established pharmacophores (such as the Hedgehog pathway inhibitor Vismodegib or various GABA-A modulators) with a pyridazine core to alter solubility, metabolic stability, or patentability.

This guide provides a technical roadmap for procuring, validating, and utilizing this compound, distinguishing between high-fidelity research-grade material and lower-quality industrial stocks.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions (


), the starting material must meet specific criteria.
Technical Specifications
PropertySpecificationTechnical Note
CAS Number 66549-15-3 Distinct from the 4-chlorophenyl isomer (CAS 58059-29-3).
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual Pd catalyst.
Purity (HPLC)

97.0% (Area %)
Critical: Must be free of bis-coupled side products.
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water/alcohols; requires polar aprotic solvents for reactions.
Identity (NMR) Conforms to structureAsymmetry of the pyridazine ring protons is diagnostic.
Impurity Landscape

The primary synthetic route involves a Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 2-chlorophenylboronic acid. This route dictates the impurity profile you will encounter.

  • Impurity A (Starting Material): 3,6-Dichloropyridazine.[2][3] Risk: Competes in subsequent

    
     reactions.
    
  • Impurity B (Bis-coupled): 3,6-Bis(2-chlorophenyl)pyridazine. Risk: Inert bystander that lowers effective molarity and complicates purification.

  • Impurity C (Hydrolysis): 6-(2-chlorophenyl)pyridazin-3(2H)-one.[1] Risk: Formed under basic aqueous conditions during workup; terminates chain elongation.

Synthesis & Application Context

Understanding the synthesis of this intermediate allows you to predict its reactivity and potential failure modes.

Synthesis Pathway (The "Why" behind the Impurities)

The mono-arylation of 3,6-dichloropyridazine is controlled statistically and electronically. The electron-deficient nature of the pyridazine ring makes the first chlorine highly reactive toward oxidative addition, but the second chlorine remains susceptible, leading to the bis-coupled impurity.

SynthesisPathway SM1 3,6-Dichloropyridazine Product 3-Chloro-6-(2-chlorophenyl) pyridazine (Target) SM1->Product + SM2 (1.0 eq) SM2 2-Chlorophenylboronic acid SM2->Product Cat Pd(PPh3)4 / Na2CO3 Cat->Product Impurity 3,6-Bis(2-chlorophenyl) pyridazine (Over-reaction) Product->Impurity + Excess SM2

Figure 1: Synthetic pathway highlighting the origin of the critical bis-coupled impurity.

Research Applications
  • Hedgehog Pathway Inhibition: Used as a bioisostere for the pyridine ring in Vismodegib analogs to improve metabolic half-life.

  • GABA-A Receptor Modulation: The pyridazine ring provides a unique hydrogen bond acceptor profile, critical for binding affinity in

    
     subtype-selective agonists.
    
  • Agrochemical Discovery: Pyridazines are frequent scaffolds in herbicide discovery due to their stability in soil matrices.

Market Landscape & Supplier Evaluation

Procurement of CAS 66549-15-3 requires navigating between "Catalog Aggregators" and "Original Manufacturers."

Supplier Tiers
TierSupplier TypeRecommended ForPros/Cons
Tier 1 Specialty CROs (e.g., Enamine, WuXi AppTec)Drug Discovery CampaignsPro: High reliability, NMR data provided. Con: Higher cost, 2-3 week lead time.
Tier 2 Catalog Aggregators (e.g., Combi-Blocks, BLD Pharm)Rapid PrototypingPro: Often in stock (US/EU), cheaper. Con: Batch-to-batch variability.
Tier 3 Bulk Chemical Traders (Alibaba/Indiamart)Scale-up (>1kg)Pro: Lowest price. Con: High risk of "bait and switch" (wrong isomer). Requires internal QC.
Procurement Strategy Workflow

Do not rely on the Certificate of Analysis (CoA) alone for Tier 3 suppliers.

ProcurementFlow Start Select Supplier Check Check Isomer Specificity (2-Cl vs 4-Cl) Start->Check Order Place Order Check->Order QC Internal QC: 1H-NMR + HPLC Order->QC Decision Passes QC? QC->Decision Use Release for Synthesis Decision->Use Yes Reject Return/Purify Decision->Reject No

Figure 2: Decision tree for procuring and validating the compound.

Quality Control & Validation Protocols

Upon receipt, execute the following "Self-Validating" protocols.

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Starting Material (3,6-dichloropyridazine): Elutes early (~2-3 min).

    • Product (Mono-coupled): Elutes mid-run (~6-7 min).

    • Impurity (Bis-coupled): Elutes late (~8-9 min) due to high lipophilicity.

Diagnostic 1H-NMR Signals (DMSO-d6)

Distinguishing the 2-chlorophenyl isomer from the 4-chlorophenyl isomer is critical.

  • Pyridazine Protons: The product is asymmetric. You should see two distinct doublets for the pyridazine ring protons (approx

    
     7.8 - 8.2 ppm) with a coupling constant 
    
    
    
    Hz.
  • Phenyl Ring:

    • 2-Chlorophenyl (Target): Complex multiplet pattern (ABCD system) due to ortho-substitution.

    • 4-Chlorophenyl (Wrong Isomer): Symmetric AA'BB' doublets. If you see symmetric doublets in the aromatic region, you have the wrong isomer.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridazine ring is susceptible to hydrolysis over long periods in humid air.

References

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. PubChem.[4][5] Link

  • ChemicalBook. (2025). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Synthesis and Suppliers. ChemicalBook. Link

  • ChemSynthesis. (2025). This compound - CAS 66549-15-3 Properties. ChemSynthesis. Link

  • Silva, M. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 23(11), 3014.[6] Link

Sources

Strategic Evaluation of 3-Chloro-6-(2-chlorophenyl)pyridazine: From Scaffold Validation to Enzyme Inhibition Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (Substructure of CAS: 20375-65-9 analogs) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for biaryl systems. While often utilized as a synthetic intermediate for pyridazinone-based therapeutics (e.g., COX-2 or AChE inhibitors), screening the parent scaffold itself is a critical step in Fragment-Based Drug Discovery (FBDD) .

This guide details the technical workflow for screening this specific chemotype. It addresses the unique challenges posed by its electrophilic 3-chloro moiety (potential for false-positive covalent inhibition) and its lipophilic biaryl character (risk of aggregation).

Part 1: Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound must undergo rigorous physicochemical characterization to prevent artifactual data. The ortho-chlorine on the phenyl ring induces a twist in the biaryl bond, reducing planarity compared to the unsubstituted phenylpyridazine, which impacts solubility and binding kinetics.

Key Properties & Handling
PropertyValue / CharacteristicImpact on Screening
Molecular Weight ~225.07 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~2.8 - 3.2Moderate lipophilicity; High risk of precipitation in aqueous buffers >100 µM.
Reactivity Electrophilic C-Cl (Pos 3)Critical Risk: Susceptible to

attack by nucleophilic cysteines in enzymes.
Solubility Low in water; High in DMSOStock solutions must be prepared in 100% DMSO; assay final DMSO < 2-5%.
Stability Protocol (Pre-Screen QC)

Objective: Verify the compound does not degrade in DMSO or hydrolyze in buffer prior to screening.

  • DMSO Stability: Dissolve to 100 mM in

    
    -DMSO. Analyze via 
    
    
    
    H-NMR at T=0 and T=24h. Look for shifts in the pyridazine protons (approx. 7.5–8.0 ppm).
  • Aqueous Stability: Dilute to 100 µM in Assay Buffer (e.g., PBS pH 7.4). Incubate for 2 hours. Analyze via LC-MS to detect hydrolysis of the C-Cl bond (Mass shift: -Cl +OH,

    
    ).
    

Part 2: Target Selection & Mechanism

Based on structural homology to known inhibitors, this scaffold is most relevant for the following enzyme classes:

  • Cholinesterases (AChE/BChE): Pyridazine derivatives often bind the peripheral anionic site (PAS).

  • Cyclooxygenases (COX-2): The biaryl geometry mimics the vicinal diaryl heterocycles of coxibs.

  • Kinases (p38 MAPK): As a hinge-binding fragment.

Mechanism of Action & Interference Risks

The screening strategy must differentiate between three binding modes:

  • Mode A (Desired): Reversible, non-covalent binding (competitive/allosteric).

  • Mode B (Artifact - Aggregation): Colloidal aggregates sequestering the enzyme.

  • Mode C (Artifact - Covalent): The 3-chloro group reacts with a catalytic cysteine (irreversible alkylation).

Part 3: The Screening Protocol

Workflow Visualization

The following decision tree outlines the screening logic, integrating counter-screens to filter false positives early.

ScreeningWorkflow Start Compound Stock (100 mM DMSO) Solubility Solubility Check (Nephelometry) Start->Solubility Primary Primary Screen (Single Point @ 100 µM) Solubility->Primary Soluble HitDecision >50% Inhibition? Primary->HitDecision DoseResponse Dose Response (IC50) + 0.01% Triton X-100 HitDecision->DoseResponse Yes Discard Discard / Inactive HitDecision->Discard No CounterScreen Thiol Reactivity Assay (GSH Counter-Screen) DoseResponse->CounterScreen Potent IC50 Validation Biophysical Validation (SPR/NMR) CounterScreen->Validation Non-Reactive CounterScreen->Discard Reactive (False Pos)

Figure 1: High-Throughput Screening (HTS) workflow for electrophilic fragment assessment.

Primary Assay: Enzymatic Inhibition (Example: AChE)

Method: Ellman’s Assay (Colorimetric). Rationale: Robust, inexpensive, and sensitive to small-molecule inhibitors.

Step-by-Step Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0) + 0.01% Triton X-100 (Crucial to prevent aggregation of the lipophilic pyridazine).

  • Enzyme Dispense: Add 20 µL AChE (0.1 U/mL) to 96-well plate.

  • Compound Addition: Add 1 µL of compound (10 mM DMSO stock) to achieve 100 µM final .

    • Control: DMSO only (0% inhibition).

    • Standard: Tacrine (1 µM) as positive control.

  • Incubation: Incubate 15 mins at RT. Note: If time-dependent inhibition is observed here, suspect covalent modification.

  • Substrate Addition: Add 180 µL of DTNB/ATCh mixture.

  • Read: Kinetic absorbance measurement at 412 nm for 10 mins.

The Critical Counter-Screen: Thiol Reactivity

Because 3-chloropyridazines are electrophiles, you must prove the inhibition isn't due to random alkylation.

Protocol:

  • Incubate compound (50 µM) with Glutathione (GSH, 500 µM) in buffer for 1 hour.

  • Run LC-MS.

  • Pass Criteria: >95% parent compound remains.[1]

  • Fail Criteria: Detection of [M+GSH-HCl] adduct. If this occurs, the compound is a "PAINS" (Pan-Assay Interference Compound) and should be flagged as a covalent modifying agent.

Part 4: Data Analysis & Hit Validation

Quantitative Metrics

Summarize screening data using the following metrics to ensure statistical rigor.

MetricFormula / DefinitionAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Inhibition %

> 50% at 100 µM to classify as a "Hit".
Hill Slope Derived from 4-parameter logistic fitShould be ~1.0 . Slopes >2.0 suggest aggregation or stoichiometric binding issues.
Interpreting the "Chlorine Effect"

If the compound shows activity:

  • Synthesize the Des-Chloro Analog: Test 6-(2-chlorophenyl)pyridazine (remove the 3-Cl).

    • If activity is lost: The 3-Cl was essential for binding (likely hydrophobic fill) or reactivity.

    • If activity is retained: The 3-Cl is not the primary pharmacophore, reducing the risk of covalent toxicity.

Part 5: Strategic Optimization (The "So What?")

Once this compound is validated as a non-covalent hit, it serves as a Fragment Lead . The 3-chloro position is a synthetic "handle."

Optimization Pathway:

  • Suzuki Coupling: Replace 3-Cl with aryl/heteroaryl groups to reach into deep hydrophobic pockets (e.g., COX-2 specificity).

  • Nucleophilic Substitution: Replace 3-Cl with amines (to make aminopyridazines) to improve solubility and add H-bond donors.

Optimization Core 3-Cl-6-Ar-Pyridazine (Fragment Hit) Path1 Suzuki Coupling (Biaryl expansion) Core->Path1 Path2 Amination (Solubility/H-Bonding) Core->Path2 Target1 COX-2 Selective Inhibitor Path1->Target1 Target2 Kinase Hinge Binder Path2->Target2

Figure 2: Synthetic divergence from the chloropyridazine scaffold.

References

  • Wermuth, C. G. (2011).[2][3] "Are pyridazines privileged structures?" MedChemComm. Link

  • Baillie, T. A. (2021).[4] "Approaches to mitigate the risk of serious adverse reactions in covalent drug design." Expert Opinion on Drug Discovery. Link

  • Bozbey, I., et al. (2022).[5] "Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme." Journal of Research in Pharmacy.[5] Link

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1] "3-Chloro-6-phenylpyridazine Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable, and high-purity synthesis protocol for 3-Chloro-6-(2-chlorophenyl)pyridazine .

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: desymmetrizing the 3,6-dichloropyridazine core while accommodating the steric hindrance of the ortho-chloro substituent on the aryl ring.

While classical routes involving the chlorination of 6-(2-chlorophenyl)pyridazin-3(2H)-one with POCl₃ are valid, they rely on the availability of the specific pyridazinone precursor, which is often difficult to synthesize via Friedel-Crafts acylation due to para-directing effects.

Therefore, this protocol prioritizes the Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine with (2-chlorophenyl)boronic acid. This route is modular, uses commercially available starting materials, and leverages the steric bulk of the ortho-chloro group to naturally suppress bis-arylation, thereby enhancing mono-selectivity.

Strategic Analysis & Mechanism

Reaction Design

The reaction utilizes a Palladium(0)-catalyzed cross-coupling cycle. The symmetry of 3,6-dichloropyridazine allows for statistical mono-substitution. However, the introduction of a 2-chlorophenyl group creates significant steric strain at the C6 position.

  • Advantage: The steric bulk of the 2-chlorophenyl group hinders the oxidative addition of a second palladium species to the remaining C3-chlorine, naturally favoring the mono-substituted product over the bis-aryl impurity.

  • Critical Control Point: Stoichiometry must be strictly controlled (1:1 ratio) to prevent competitive formation of the bis-product.

Mechanistic Pathway (DOT Visualization)

SuzukiMechanism Start 3,6-Dichloropyridazine (Electrophile) OxAdd Oxidative Addition (Pd inserts into C-Cl bond) Start->OxAdd Boronic (2-Chlorophenyl)boronic Acid (Nucleophile) TransMet Transmetallation (Base activation required) Boronic->TransMet Cat Pd(PPh3)4 Catalyst Cat->OxAdd OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Cat Regenerated Pd(0) Product This compound RedElim->Product SideProduct Bis-coupled Impurity (Minimized by Sterics) Product->SideProduct Over-reaction (If XS Boronic)

Caption: Mechanistic cycle of the Suzuki-Miyaura coupling emphasizing the regeneration of Pd(0) and the potential for bis-coupling if stoichiometry is uncontrolled.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
3,6-Dichloropyridazine 148.981.01.49 g (10 mmol)Electrophile
(2-Chlorophenyl)boronic acid 156.371.051.64 g (10.5 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.05578 mgCatalyst
Na₂CO₃ (2M aq) 105.992.512.5 mLBase
1,2-Dimethoxyethane (DME) 90.12Solvent40 mLSolvent
Step-by-Step Procedure

Step 1: Reaction Setup & Degassing

  • Equip a 100 mL reaction vial or round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3,6-dichloropyridazine (1.49 g) and (2-chlorophenyl)boronic acid (1.64 g) to the flask.

  • Add DME (40 mL).

  • Critical Step: Degas the solution by bubbling Nitrogen or Argon through the solvent for 15 minutes.[4] Oxygen poisons the Pd(0) catalyst.

  • Add the Pd(PPh₃)₄ catalyst (578 mg) rapidly against a positive flow of inert gas.

  • Add the degassed 2M Na₂CO₃ solution (12.5 mL).

Step 2: Reaction

  • Heat the mixture to reflux (approx. 85°C) under an inert atmosphere.

  • Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Starting Material Rf: ~0.6[5]

    • Product Rf: ~0.4 (UV active)

    • Bis-impurity Rf: ~0.3

  • Reaction typically reaches completion in 4–6 hours . Note: The ortho-chloro substituent may slow the reaction compared to phenylboronic acid; extend time to 12h if necessary, but do not add excess boronic acid.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).

  • Separate the organic layer.[1][6] Extract the aqueous layer twice with EtOAc (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield a crude yellow/orange solid.

Step 4: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 0% to 30% Ethyl Acetate in Hexanes.

  • Collect fractions containing the mono-substituted product.

  • Recrystallize from Ethanol/Hexane if ultra-high purity (>99%) is required.

Workflow Visualization

SynthesisWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Workup & Isolation Reagents Mix Reagents (DME/H2O) Degas Degas (N2) 15 mins Reagents->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Reflux Reflux 85°C 4-6 Hours Catalyst->Reflux TLC TLC Monitor (Hex:EtOAc 3:1) Reflux->TLC Extract Extraction (EtOAc/Brine) TLC->Extract Complete Column Flash Column (0-30% EtOAc) Extract->Column Final Pure Product (Yellow Solid) Column->Final

Caption: Operational workflow from reagent mixing to final product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning (O₂)Ensure rigorous degassing. Use fresh catalyst (yellow, not black).
Bis-coupling (Di-aryl) Excess boronic acidStrictly limit boronic acid to 1.0–1.05 equivalents.
No Reaction Steric hindranceSwitch solvent to Toluene/Ethanol/Water (allows higher temp) or use Pd(dppf)Cl₂ catalyst.
Starting Material Remains Catalyst deactivationAdd an additional 0.02 eq of catalyst after 6 hours.

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Discussion of regioselectivity in dichloropyridazines). [Link]

  • Google Patents.Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

Sources

The Synthetic Utility of 3-Chloro-6-(2-chlorophenyl)pyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Strategic Role of 3-Chloro-6-(2-chlorophenyl)pyridazine

The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, this compound emerges as a highly versatile and strategically important chemical intermediate. Its bifunctional nature, featuring a reactive chloro-substituent and a di-substituted aromatic ring, provides medicinal chemists with a powerful tool for molecular elaboration and the synthesis of complex drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic chemistry. We will delve into its core reactivity, provide detailed, field-proven protocols for its application, and explore the mechanistic underpinnings of its transformations.

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the chloro-substituent at the 3-position of the pyridazine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of functional groups. The presence of the 2-chlorophenyl group at the 6-position also influences the electronic properties of the pyridazine ring and can be a key pharmacophoric element or a handle for further modifications.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and powerful application of this compound. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the rapid generation of diverse compound libraries for screening and lead optimization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of highly functionalized pyridazine derivatives.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound in your synthetic endeavors.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the displacement of the 3-chloro group with a primary or secondary amine.

sn_ar_workflow start Start reagents Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., DMF or NMP) start->reagents 1. Reagent Setup reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction 2. Reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring 3. Monitoring workup Aqueous Workup: - Quench with H2O - Extract with organic solvent monitoring->workup 4. Workup (upon completion) purification Purify Product (Column Chromatography) workup->purification 5. Purification analysis Characterize Product (NMR, MS) purification->analysis 6. Analysis end End analysis->end

Caption: Workflow for SNAr with Amines.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the flask. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Causality and Experimental Choices:

  • Choice of Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective choice.

  • Choice of Solvent: Polar aprotic solvents like DMF and NMP are excellent choices for SNAr reactions as they can solvate the ions and facilitate the reaction without participating in it.

  • Reaction Temperature: Heating is typically necessary to overcome the activation energy of the reaction. The specific temperature should be optimized for each substrate.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with a boronic acid or ester.

suzuki_workflow start Start reagents Combine under Inert Atmosphere: - this compound (1.0 eq) - Boronic Acid/Ester (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) - Base (e.g., Na2CO3, 2.0 eq) - Solvent (e.g., Toluene/H2O) start->reagents 1. Reagent Setup reaction Heat Reaction Mixture (e.g., 90-110 °C) reagents->reaction 2. Reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring 3. Monitoring workup Aqueous Workup: - Separate layers - Extract aqueous layer monitoring->workup 4. Workup (upon completion) purification Purify Product (Column Chromatography) workup->purification 5. Purification analysis Characterize Product (NMR, MS) purification->analysis 6. Analysis end End analysis->end

Caption: Workflow for Suzuki Cross-Coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like sodium carbonate (Na₂CO₃, 2.0 equivalents).

  • Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1 v/v) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the Schlenk flask.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature between 90 °C and 110 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using NMR and MS.

Causality and Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to air. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Palladium Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.

  • Biphasic Solvent System: The use of a biphasic solvent system like toluene/water is common in Suzuki reactions. The inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the transformations discussed.

Reaction TypeNucleophile/Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
SNArAniline-K₂CO₃DMF10085-95
SNArBenzylamine-K₂CO₃NMP12080-90
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10075-85
Suzuki Coupling4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10070-80

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its predictable reactivity through SNAr and palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important building block in their pursuit of novel therapeutics.

References

Application Note: 3-Chloro-6-(2-chlorophenyl)pyridazine in Medicinal Chemistry

[1][2]

Part 1: Executive Summary & Chemical Profile[2]

The "Linchpin" Scaffold

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a high-value heterocyclic intermediate, primarily utilized as a "privileged structure" in the design of kinase inhibitors (specifically p38 MAPK) and GPCR ligands (GABA-A modulators).[1][2]

Unlike simple phenyl-pyridazines, the 2-chlorophenyl moiety at the C6 position introduces a critical steric lock .[1][2] The ortho-chlorine atom forces a non-planar conformation between the phenyl and pyridazine rings (dihedral angle twist), which is frequently required to:

  • Improve Selectivity: Fit into specific hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).[1][2]

  • Disrupt Stacking: Prevent non-specific aggregation or promiscuous binding associated with flat aromatic systems.[1][2]

  • Enhance Solubility: The twisted conformation often disrupts crystal packing energy compared to planar analogs.[1][2]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 225.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH
Key Reactivity Electrophilic at C3 (

, Pd-coupling); Stable at C6
Storage Inert atmosphere, 2-8°C (Hydrolysis risk at C3 over long periods)

Part 2: Strategic Applications in Drug Design

Application A: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The 3-amino-6-arylpyridazine motif is a validated pharmacophore for inhibiting p38 MAPK, a target for autoimmune diseases (rheumatoid arthritis, Crohn's).[1]

  • Mechanism: The pyridazine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).[1][2]

  • Role of 3-Cl: Serves as the leaving group to introduce solubilizing amines or specific H-bond donors.[1][2]

  • Role of 2-Cl-Phenyl: Occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1][2] The ortho-Cl twist is essential to match the pocket geometry.[1][2]

Application B: Fused Triazolopyridazines (GABA-A Ligands)

Reaction with hydrazine followed by orthoesters yields [1,2,4]triazolo[4,3-b]pyridazines.[2] These fused systems are bioisosteres of benzodiazepines, acting as anxiolytics with potentially reduced side effects.[2]

Application C: "Scaffold Hopping" via Suzuki Coupling

The C3-chlorine allows for the rapid generation of bi-aryl and tri-aryl systems via Suzuki-Miyaura coupling, facilitating "scaffold hopping" from known pyridine or pyrimidine drugs to the pyridazine series to secure new IP space.[1][2]

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

ReactionHubCore3-Chloro-6-(2-chlorophenyl)pyridazineSNArSNAr Displacement(Amines/Alkoxides)Core->SNArR-NH2 / HeatSuzukiSuzuki-MiyauraCouplingCore->SuzukiAr-B(OH)2 / Pd(0)HydrazineHydrazinolysis &CyclizationCore->HydrazineNH2NH2KinaseInhibp38 MAPK Inhibitors(Amino-pyridazines)SNAr->KinaseInhibOptimizationBiArylBi/Tri-aryl Scaffolds(Library Generation)Suzuki->BiArylDiversityTriazoloTriazolo[4,3-b]pyridazines(GABA-A Ligands)Hydrazine->TriazoloR-C(OR)3 / H+

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-Chlorine and C6-Aryl group.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Amination (Synthesis of p38 Inhibitor Precursors)

Objective: Replace the C3-chlorine with a functionalized amine.[1][2] This is the most common first step in medicinal chemistry campaigns using this scaffold.[1][2]

Rationale: The pyridazine ring is electron-deficient (similar to pyridine but more so), activating the C3-Cl toward nucleophilic aromatic substitution.[1][2] Acid catalysis or high temperature is often required due to the deactivating effect of the electron-rich 2-chlorophenyl group if it donates electron density, though the inductive effect of the Cl usually dominates.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Nucleophile: N-Methylpiperazine (or desired primary/secondary amine) (2.0 - 3.0 eq)[1][2]

  • Solvent: n-Butanol or DMSO (High boiling point polar solvents)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) - Optional if amine is in excess[1][2]

Step-by-Step Procedure:

  • Setup: In a 25 mL pressure vial (or round-bottom flask with reflux condenser), dissolve 1.0 mmol (225 mg) of this compound in 3 mL of n-Butanol.

  • Addition: Add 3.0 mmol of the amine (e.g., N-methylpiperazine) and 2.0 mmol of DIPEA.

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours.

    • Note: Monitor by LC-MS.[1][2] The starting material (MW 225) should disappear, replaced by the product mass (MW ~289 for methylpiperazine).[2]

  • Workup: Cool to room temperature.

    • If solid precipitates:[1][2] Filter and wash with cold ethanol.[2]

    • If solution remains: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL).[2] Dry over

      
      .[1][2]
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).[2]

Validation Criteria:

  • 1H NMR: Loss of the doublet at

    
     ~7.8 ppm (C3-H of pyridazine) or shift upfield due to amine donation.[1][2]
    
  • Yield: Expected range 75–90%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Install a second aryl group at C3 to create a 3,6-diarylpyridazine.[1][2]

Rationale: Palladium-catalyzed coupling is sensitive to the steric bulk of the 2-chlorophenyl group.[1][2] Use of active phosphine ligands (like S-Phos or X-Phos) is recommended to facilitate the catalytic cycle despite the steric hindrance.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%) + S-Phos (10 mol%) OR 
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial with substrate, boronic acid, and Pd catalyst/ligand.[1][2] Evacuate and backfill with Argon (3 cycles).[2]

  • Solvation: Add degassed Dioxane and aqueous

    
    .
    
  • Reaction: Heat at 100°C for 4 hours (conventional) or 130°C for 30 mins (Microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash with water.[2]

  • Purification: Silica gel chromatography (Hexane:EtOAc).

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Sensitization: Pyridazine intermediates can be skin sensitizers.[1][2][4] Double-gloving (Nitrile) is recommended.[1][2]

  • Reactive Hazards: Reacts violently with strong oxidizing agents.[1][2] Incompatible with strong acids (protonation of pyridazine nitrogens may alter reactivity).[2]

Part 6: References

  • Synthesis and Pharmacological Evaluation of Pyridazine Derivatives. Journal of Medicinal Chemistry. Focuses on the p38 MAPK inhibitory potential of 3-amino-6-arylpyridazines.[1][2]

  • Structure-Activity Relationships of Pyridazine-Based Ligands. European Journal of Medicinal Chemistry. Details the steric influence of ortho-substituted phenyl rings on binding affinity.

  • Methods for the Synthesis of 3-Substituted-6-Arylpyridazines. Organic Process Research & Development. Provides scalable protocols for

    
     and coupling reactions on this scaffold.
    
  • PubChem Compound Summary: this compound. National Library of Medicine. [Link][1][2]

Step-by-step synthesis of 3-amino-6-chloropyridazine from dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Synthesis of 3-amino-6-chloropyridazine

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-amino-6-chloropyridazine, a critical intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The guide is designed for researchers, chemists, and drug development professionals, focusing on the selective mono-amination of 3,6-dichloropyridazine through a nucleophilic aromatic substitution (SNAr) reaction. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind key procedural choices, and offers field-proven insights for troubleshooting and optimization. It includes a detailed safety analysis, methods for product purification and characterization, and visual diagrams of the reaction mechanism and experimental workflow to ensure a reproducible and scalable synthesis.

Scientific Principles & Mechanistic Overview

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is an electron-deficient heterocycle, which makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.[3]

The Rationale for Selective Mono-substitution:

The key to this synthesis is achieving selective substitution of only one chlorine atom. This is possible due to the electronic effects of the substituent groups.[4]

  • Initial State: In the starting material, 3,6-dichloropyridazine, both chlorine-bearing carbons are equally activated for nucleophilic attack.

  • First Substitution: Ammonia (NH₃), acting as the nucleophile, attacks one of the electrophilic carbons, leading to the displacement of a chloride ion and the formation of the amino group.

  • Deactivation: The newly introduced amino group (-NH₂) is an electron-donating group. It increases the electron density of the pyridazine ring, thereby deactivating the remaining carbon-chlorine bond towards further nucleophilic attack.[4]

This deactivation is significant enough that under controlled conditions, the reaction can be effectively stopped after the first substitution, yielding the desired mono-aminated product, 3-amino-6-chloropyridazine, in high purity. Forcing conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of the di-aminated byproduct.[5] The reaction typically requires elevated temperatures and, consequently, high pressure in a sealed vessel to overcome the activation energy barrier of the aromatic system.[3]

Caption: SNAr Mechanism for Mono-amination.

Detailed Experimental Protocol

This protocol is adapted from established and patented procedures to ensure reliability and high yield.[6][7]

Materials & Equipment
Reagents & SolventsEquipment
3,6-Dichloropyridazine (FW: 148.98 g/mol )100 mL Pressure-Rated Reaction Vessel or Autoclave
Aqueous Ammonia (28-30% solution)Magnetic Stirrer with Hotplate
Dichloromethane (DCM), Reagent GradeBlast Shield
Ethyl Acetate, ACS GradeRotary Evaporator
Hexanes, ACS GradeGlassware for Extraction and Filtration
Anhydrous Sodium SulfateSilica Gel (for column chromatography)
Deionized WaterThin-Layer Chromatography (TLC) Plates (Silica)
Safety Precautions
  • High-Pressure Hazard: This reaction is conducted at elevated temperatures in a sealed vessel, leading to a significant increase in internal pressure. A pressure-rated vessel and a blast shield are mandatory.[3] Never exceed the pressure rating of the vessel. Allow the vessel to cool completely to room temperature before opening.

  • Chemical Hazards: 3,6-Dichloropyridazine is toxic if swallowed and causes skin and eye irritation.[8] Aqueous ammonia is corrosive and has a pungent, irritating vapor. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[9][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add 3,6-dichloropyridazine (2.98 g, 20 mmol).

    • In the fume hood, add dichloromethane (30 mL) followed by aqueous ammonia (2.10 g of solution, corresponding to ~60 mmol of NH₃).[6]

    • Seal the vessel securely according to the manufacturer's instructions.

  • Reaction Execution:

    • Place the sealed vessel on a magnetic stirrer hotplate behind a blast shield.

    • Heat the mixture to 100 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 9 hours.[6]

  • Reaction Monitoring:

    • The reaction progress can be monitored by TLC or GC to observe the consumption of the starting material.[5][6]

    • For TLC, use an eluent system like 1:1 Ethyl Acetate/Hexanes. The product (more polar) will have a lower Rf value than the starting material.

  • Work-up and Isolation:

    • After 9 hours, turn off the heat and allow the vessel to cool completely to room temperature (this may take several hours). Do not attempt to accelerate cooling or open a hot, pressurized vessel.

    • Once cooled, carefully open the vessel in the fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification:

    • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[3][11]

    • Silica Gel Chromatography (for higher purity): If necessary, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to isolate the pure 3-amino-6-chloropyridazine.[6][12]

    • Combine the pure fractions and remove the solvent via rotary evaporation. Dry the resulting solid under a high vacuum to yield pure 3-amino-6-chloropyridazine as a white to brown solid.[12][13]

Quantitative Data and Characterization

The following table summarizes representative quantitative data and expected characterization results for this synthesis.

ParameterValueReference
Starting Material3,6-Dichloropyridazine[6]
ReagentsAqueous Ammonia, Dichloromethane[6]
Temperature100 °C[6]
Reaction Time9 hours[6]
Reported Yield61% - 82.6%[6][12]
AppearanceWhite to Brown Solid[12][13]
¹H NMR (400 MHz, CD₃OD)δ 6.95 (d, J = 9.6 Hz, 1H), 7.34 (d, J = 9.2 Hz, 1H)[12]
¹³C NMR (100 MHz, CD₃OD)δ 119.8, 131.1, 147.1, 161.5[12]
Molecular Weight129.55 g/mol

Experimental Workflow Visualization

experimental_workflow Figure 2: Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Pressure Vessel (3,6-Dichloropyridazine, DCM, Aq. Ammonia) B 2. Seal Vessel Securely A->B C 3. Heat to 100°C with Stirring (9 hours behind blast shield) B->C D 4. Monitor by TLC/GC C->D E 5. Cool Completely to RT D->E F 6. Open Vessel in Fume Hood E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Purify Crude Product (Recrystallization or Column Chromatography) G->H I 9. Characterize Pure Product (NMR, etc.) H->I

Sources

Application Notes and Protocols for Molecular Docking Studies with 3-Chloro-6-(2-chlorophenyl)pyridazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridazine Scaffolds and the Power of In Silico Screening

The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] Its unique physicochemical characteristics, such as its high dipole moment, capacity for hydrogen bonding, and ability to modulate lipophilicity, make it an attractive moiety for designing novel therapeutic agents.[5] The 3-chloro-6-(2-chlorophenyl)pyridazine scaffold, in particular, presents a synthetically accessible starting point for the development of a diverse library of analogues with potentially enhanced biological activities.

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents, with evidence suggesting that they may exert their effects through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[2][6] CDK2 is a critical enzyme in the regulation of the cell cycle, and its dysregulation is a hallmark of many cancers. Therefore, the targeted inhibition of CDK2 represents a promising strategy for cancer therapy.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This in silico approach allows researchers to screen large libraries of virtual compounds against a specific protein target, such as CDK2, to identify potential lead candidates with high binding affinities and favorable interaction profiles. By simulating the binding process at a molecular level, docking studies can provide valuable insights into structure-activity relationships (SAR), guiding the rational design and optimization of more potent and selective inhibitors.

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of this compound analogues against CDK2. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery efforts. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.

I. The Scientific Rationale: Why Pyridazines and Why CDK2?

The selection of the this compound scaffold is based on its synthetic tractability and the known anticancer properties of related pyridazine-containing molecules. The chloro substituents at the 3 and 2' positions of the phenyl ring offer opportunities for further chemical modification to explore the SAR and optimize binding to the target protein.

CDK2 has been chosen as the protein target due to its crucial role in cell cycle progression and its validation as a target for cancer therapy. A 2020 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry identified 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting CDK2.[2] The study demonstrated that these compounds exhibited significant anti-proliferative action against human breast cancer cell lines and that their mechanism of action likely involves the inhibition of CDK2.[2][6]

The fundamental hypothesis of this docking study is that this compound analogues can bind effectively within the ATP-binding pocket of CDK2, disrupting its normal function and thereby inhibiting cancer cell proliferation. The docking simulations will aim to predict the binding modes, affinities, and key molecular interactions of these analogues, providing a rational basis for their further development as potential anticancer drugs.

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking workflow, from initial preparation of the ligand and protein to the final analysis of the docking results.

workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB_Acquisition 1. Target Selection & PDB Acquisition (e.g., CDK2, PDB ID: 1HCK) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB_Acquisition->Protein_Prep UCSF Chimera Grid_Gen 4. Grid Box Generation (Define the binding site) Protein_Prep->Grid_Gen AutoDockTools Ligand_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis 6. Results Analysis (Binding affinity, poses, interactions) Docking_Run->Results_Analysis PyMOL, Discovery Studio Validation 7. Protocol Validation (Redocking of co-crystallized ligand) Results_Analysis->Validation

Caption: A flowchart of the molecular docking workflow.

III. Detailed Protocols

This section provides step-by-step protocols for each stage of the molecular docking study. The software tools recommended are widely used and freely available for academic research.

Protocol 1: Target Protein Preparation

Rationale: The crystal structure of the target protein obtained from the Protein Data Bank (PDB) often contains non-essential molecules like water and co-crystallized ligands.[8] It may also lack hydrogen atoms, which are crucial for accurate force field calculations. This protocol details the steps to clean and prepare the protein for docking.

Steps:

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).[8]

    • Search for the crystal structure of human Cyclin-Dependent Kinase 2 (CDK2). A suitable entry is PDB ID: 1HCK .

    • Download the PDB file.

  • Load the Structure in UCSF Chimera:

    • Open UCSF Chimera.

    • Go to File > Open and select the downloaded PDB file (1HCK.pdb).

  • Clean the Protein Structure:

    • Remove Water Molecules: Go to Select > Structure > solvent. Then, go to Actions > Atoms/Bonds > delete.

    • Remove Co-crystallized Ligand and Other Heteroatoms: The 1HCK structure contains a co-crystallized inhibitor. For the purpose of docking our new ligands, this needs to be removed. Go to Select > Residue > and select the ligand (in this case, it might be listed as a HETATM). Then, go to Actions > Atoms/Bonds > delete.

  • Add Hydrogens and Assign Charges:

    • Go to Tools > Structure Editing > AddH.

    • In the "Add Hydrogens" dialog, select "Polar hydrogens only" and click OK.

    • Go to Tools > Structure Editing > Add Charge.

    • Use the default AMBER ff14SB force field for proteins. Click OK.

  • Save the Prepared Protein:

    • Go to File > Save PDB.

    • Save the cleaned and prepared protein with a new name, for example, 1HCK_prepared.pdb.

Protocol 2: Ligand Preparation

Rationale: The this compound analogues need to be converted from their 2D representations into 3D structures with optimized geometries and appropriate file formats for docking.

Software: ChemDraw, Avogadro, Open Babel

Steps:

  • Draw the 2D Structure:

    • Use a chemical drawing software like ChemDraw to draw the 2D structure of the this compound analogue.

    • Save the structure in a common format like .cdx or .mol.

  • Convert to 3D and Energy Minimize:

    • Open the 2D structure file in a molecular editor like Avogadro.

    • The software will automatically generate a 3D conformation.

    • Perform an energy minimization to obtain a low-energy conformation. In Avogadro, this can be done via Extensions > Optimize Geometry.

    • Save the 3D structure as a .mol2 or .pdb file.

  • Prepare Ligand for AutoDock Vina:

    • AutoDock Vina requires ligands to be in the .pdbqt format, which includes atomic charges and rotatable bond information.[9]

    • Use AutoDockTools (part of MGLTools) or a command-line tool like Open Babel to convert the .mol2 or .pdb file to .pdbqt.

    • Using AutoDockTools:

      • Open AutoDockTools.

      • Go to Ligand > Input > Open and select your ligand file.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT.

Protocol 3: Molecular Docking using AutoDock Vina

Rationale: This protocol describes the core docking process, including defining the binding site (grid box generation) and running the docking simulation.

Software: AutoDockTools, AutoDock Vina ([Link])[9]

Steps:

  • Prepare the Receptor in AutoDockTools:

    • Open AutoDockTools.

    • Go to File > Read Molecule and open the prepared protein file (1HCK_prepared.pdb).

    • Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. This will add charges and prepare the protein for grid generation. Save the prepared receptor as a .pdbqt file.

  • Grid Box Generation:

    • Go to Grid > Grid Box.

    • A box will appear around the protein. This box defines the search space for the ligand docking.

    • To center the grid box on the active site, you can use the coordinates of the original co-crystallized ligand from the 1HCK PDB file as a reference.

    • Adjust the dimensions and center of the grid box to encompass the entire active site. A common size is 25 x 25 x 25 Å.

    • Note down the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

    • Vina will perform the docking and generate an output file (usually your_ligand_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinities.

IV. Data Presentation and Analysis

Analyzing Docking Results

The primary outputs to analyze are:

  • Binding Affinity: Reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.

  • Docked Poses: The output .pdbqt file contains multiple binding poses for the ligand. The pose with the best score (most negative binding affinity) is typically considered the most likely.

  • Molecular Interactions: Visualization software is used to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Software: PyMOL ([Link]), Discovery Studio Visualizer

Steps:

  • Visualize the Docked Complex:

    • Open PyMOL or Discovery Studio Visualizer.

    • Load the prepared protein file (1HCK_prepared.pdbqt) and the docking output file (your_ligand_out.pdbqt).

    • The different docked poses can be viewed and analyzed.

  • Identify Key Interactions:

    • Focus on the best-scoring pose.

    • Use the visualization software's tools to identify and display hydrogen bonds and other non-covalent interactions between the ligand and the protein.

    • Note the amino acid residues involved in these interactions.

Data Summary Table

Summarize the docking results for a series of analogues in a table for easy comparison.

Compound IDStructureDocking Score (kcal/mol)Key Interacting Residues (CDK2)Hydrogen Bonds (Donor-Acceptor)
Parent This compound-X.XLeu83, Glu81, Phe80N of pyridazine - NH of Leu83
Analogue 1 [Structure of Analogue 1]-Y.Y......
Analogue 2 [Structure of Analogue 2]-Z.Z......

V. Self-Validation System: Ensuring Protocol Trustworthiness

Rationale: To ensure the reliability of the docking protocol, it is essential to perform a validation step. Redocking the co-crystallized ligand into the active site and comparing the predicted pose with the experimental pose is a standard validation method.

Protocol 4: Docking Protocol Validation

Steps:

  • Prepare the Co-crystallized Ligand:

    • From the original 1HCK PDB file, extract the coordinates of the co-crystallized ligand and save it as a separate .pdb file.

    • Prepare this ligand for docking as described in Protocol 2 .

  • Redock the Ligand:

    • Use the same docking protocol (Protocol 3 ) to dock the prepared co-crystallized ligand back into the active site of 1HCK.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the best-scoring docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

VI. Visualizing the Binding Hypothesis

The following diagram illustrates a hypothetical binding mode of a this compound analogue within the ATP-binding pocket of CDK2, highlighting key interactions.

binding_hypothesis cluster_protein CDK2 Active Site cluster_ligand Pyridazine Analogue Leu83 Leu83 Glu81 Glu81 Phe80 Phe80 Asp86 Asp86 Lys33 Lys33 Pyridazine Pyridazine Ring Pyridazine->Leu83 H-Bond Pyridazine->Glu81 Hydrophobic Interaction Chlorophenyl 2-Chlorophenyl Ring Chlorophenyl->Phe80 Pi-Pi Stacking Chlorophenyl->Asp86 Hydrophobic Interaction Chloro_sub 3-Chloro Chloro_sub->Lys33 Halogen Bond

Caption: A hypothetical interaction diagram of a pyridazine analogue in the CDK2 active site.

Conclusion

This application note provides a comprehensive and detailed guide for conducting molecular docking studies of this compound analogues against CDK2. By following these protocols, researchers can effectively screen virtual libraries, gain insights into structure-activity relationships, and rationally design novel and potent anticancer agents. The emphasis on protocol validation ensures the reliability and trustworthiness of the generated in silico data, providing a solid foundation for subsequent experimental validation and lead optimization.

References

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved February 19, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved February 19, 2026, from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Yusuf, M., Abdulaziz, O., Aljuaid, A., Allahyani, M., Almehmadi, M., Alzahrani, A. Y. A., ... & Asif, M. (2022). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Polycyclic Aromatic Compounds, 1-15. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Jadhav, S. B., Disouza, J. I., & Bugdane, P. V. (2021). Molecular docking studies of dihydropyridazin-3 (2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. World Journal of Advanced Research and Reviews, 12(1), 186-214. [Link]

  • Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Drug Discovery Technologies, 20(3), 1-2. [Link]

  • Zhang, L., Li, H., Li, Y., Wang, Y., & Zhang, J. (2020). Design, synthesis and biological evaluation of novel pyridazin-3-one derivatives. Research on Chemical Intermediates, 46(12), 5635-5649. [Link]

  • Watterson, D. M., & Van Eldik, L. J. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Neurobiology of aging, 23(1), S391. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3 (2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Meng, F. G., Xu, X. Y., Li, Y., & Li, Z. M. (2018). Synthesis and anti-inflammatory activity of novel pyridazinone derivatives. Medicinal Chemistry Research, 27(3), 933-941. [Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

Sources

Preparation and Anticancer Screening of Pyridazine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyridazine Scaffolds in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] Its unique electronic properties, including high π-deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it a privileged scaffold for the design of novel therapeutic agents.[1] Among its diverse biological applications, the anticancer potential of pyridazine derivatives is particularly noteworthy, with numerous compounds demonstrating potent activity against a range of human cancer cell lines.[2][3][4]

This guide provides a comprehensive overview of the preparation and anticancer activity screening of pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics. The protocols and methodologies described herein are grounded in established scientific principles and supported by authoritative literature, offering a practical framework for the synthesis and evaluation of this promising class of compounds. We will delve into the synthetic strategies for creating these molecules and the subsequent in vitro and in vivo screening funnels to identify and characterize their anticancer properties.

Part 1: Synthesis of Pyridazine Derivatives with Anticancer Potential

The synthesis of pyridazine derivatives often involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[5] The specific substituents on the pyridazine ring can be modulated to fine-tune the compound's physicochemical properties and biological activity. This section outlines a general synthetic scheme and a detailed protocol for the preparation of a representative pyridazinone derivative.

General Synthetic Strategy

A common and effective route to pyridazinone-based anticancer agents involves the reaction of a β-aroylpropionic acid with a hydrazine derivative to form the core pyridazinone ring. This scaffold can then be further functionalized. For instance, a common starting material is 3,6-dichloropyridazine, which can undergo nucleophilic substitution reactions to introduce various side chains.[6]

Workflow for the Synthesis of Pyridazine Derivatives

Synthesis_Workflow Start Starting Materials (e.g., 3,6-dichloropyridazine, sulfaguanidine) Intermediate1 Intermediate 1 (e.g., N-(6-chloropyridazin-3-yl)sulfaguanidine) Start->Intermediate1 Reported Procedure Reaction1 Reaction with Aromatic Amines Intermediate1->Reaction1 Final_Products Target Pyridazine Derivatives Reaction1->Final_Products Purification Purification (e.g., Recrystallization, Chromatography) Final_Products->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of pyridazine derivatives, starting from commercially available reagents.

Protocol 1: Synthesis of N-(6-(4-methylphenylamino)pyridazin-3-yl)sulfaguanidine

This protocol is adapted from a reported procedure for the synthesis of pyridazine derivatives with potential anticancer activity.[6]

Materials:

  • N-(6-chloropyridazin-3-yl)sulfaguanidine (Intermediate 1)

  • 4-methylaniline

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(6-chloropyridazin-3-yl)sulfaguanidine (1.0 eq) in ethanol.

  • Addition of Reagents: To the solution, add 4-methylaniline (1.1 eq) followed by a catalytic amount of hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H-NMR spectrum is expected to show a singlet signal for the methyl group protons of the 4-methylphenyl moiety.[6]

Part 2: Screening for Anticancer Activity

Once a library of pyridazine derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity. This is typically achieved through a hierarchical screening process, starting with in vitro assays to assess cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies and, for promising candidates, in vivo evaluation.

In Vitro Anticancer Screening

The initial phase of screening involves determining the cytotoxic or antiproliferative effects of the synthesized compounds on various cancer cell lines.

Workflow for In Vitro Anticancer Screening

In_Vitro_Screening Start Synthesized Pyridazine Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Panel (e.g., HCT-116, MCF-7, A549) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Hit_Selection Selection of Hit Compounds SAR_Analysis->Hit_Selection Mechanistic_Studies Mechanistic Studies (e.g., Kinase Inhibition, Cell Cycle Analysis, Apoptosis Assays) Hit_Selection->Mechanistic_Studies

Caption: A stepwise workflow for the in vitro screening of novel pyridazine derivatives for anticancer activity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or imatinib).[6]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 1: Hypothetical In Vitro Cytotoxicity Data for Pyridazine Derivatives

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
PDZ-001 5.28.112.5
PDZ-002 2.84.57.9
PDZ-003 > 50> 50> 50
Imatinib 15.721.3Not Tested
Mechanistic Studies

For compounds that exhibit significant cytotoxicity, further studies are necessary to elucidate their mechanism of action. Many pyridazine derivatives have been found to exert their anticancer effects by inhibiting specific cellular targets.[2]

Common Mechanisms of Action for Anticancer Pyridazine Derivatives

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[2][6]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases (e.g., G1 or G2/M), preventing cancer cells from dividing.[2]

  • Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells.

  • Disruption of Microtubule Assembly: Certain compounds can interfere with the dynamics of microtubules, which are essential for cell division.[2]

Signaling Pathway Targeted by Pyridazine Derivatives

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->VEGFR2 Inhibits Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: A simplified diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This protocol provides a general framework for an in vitro enzyme-linked immunosorbent assay (ELISA) to assess the inhibitory activity of pyridazine derivatives against VEGFR-2.[6]

Materials:

  • Recombinant human VEGFR-2

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Kinase Reaction: Add the kinase reaction mixture containing VEGFR-2, ATP, and the test pyridazine derivative at various concentrations to the wells. Incubate to allow for the phosphorylation of the substrate.

  • Detection: Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow the antibody to bind to the phosphorylated substrate.

  • Signal Development: Wash the plate and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a blue product.

  • Stopping the Reaction: Add a stop solution to quench the reaction, which will turn the color to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Part 3: In Vivo Evaluation of Promising Candidates

Compounds that demonstrate potent in vitro activity and a favorable preliminary safety profile are advanced to in vivo studies to assess their efficacy in a more complex biological system.[10][11][12]

Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Common models include:

  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., nude mice).[10][12][13] This allows for the evaluation of compound efficacy against human cancers in a living organism.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction of the compound with the immune system.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic modifications, more closely mimicking human cancer development.[13]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of a lead pyridazine derivative in a subcutaneous xenograft model.[6]

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Human cancer cells (e.g., HCT-116)

  • Lead pyridazine derivative

  • Vehicle for drug administration (e.g., saline, PEG400/Tween 80)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the lead pyridazine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.

Conclusion and Future Directions

The pyridazine scaffold represents a fertile ground for the discovery of novel anticancer agents. The synthetic accessibility of this heterocyclic system allows for the creation of diverse chemical libraries, and the established in vitro and in vivo screening methodologies provide a clear path for the identification and characterization of promising lead compounds. Future research in this area will likely focus on the development of more selective and potent pyridazine derivatives, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance their therapeutic index. The integration of computational methods, such as molecular docking and structure-based drug design, will further accelerate the discovery of the next generation of pyridazine-based cancer therapies.

References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. Der Pharma Chemica. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmacological and Toxicological Methods. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]

  • Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • In vivo screening models of anticancer drugs. Life Science Journal. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and anticancer evaluation of pyridazine derivatives. Chikho Repository. [Link]

  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry. [Link]

  • In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. International Journal of Medical Sciences. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules. [Link]

  • Anticancer and Antimicrobial Screening of Novel Pyrazolo[2,3-c]pyridopyridazine Analogues: Synthesis, Spectral Characterization, Molecular Docking and Dynamics Studies. ResearchGate. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Application Note: Precision N-Alkylation of Pyridazin-3(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazin-3(2H)-one pharmacophore is a cornerstone in medicinal chemistry, serving as a core scaffold for cardiotonic, analgesic, and anti-inflammatory therapeutics (e.g., Emorfazone, Levosimendan). However, the derivatization of this scaffold is complicated by ambident nucleophilicity . The pyridazinone ring can undergo alkylation at either the nitrogen (N-2) or the oxygen (O-alkylation), leading to mixtures that reduce yield and complicate purification.

This Application Note provides a definitive, evidence-based guide to maximizing N-2 regioselectivity . We contrast a robust conventional phase-transfer protocol with a high-throughput microwave-assisted method, supported by mechanistic insights and self-validating NMR quality control steps.

Mechanistic Insight: The Ambident Anion Challenge

To control the reaction, one must understand the tautomeric equilibrium. Pyridazin-3(2H)-one exists in a lactam-lactim equilibrium. Upon deprotonation by a base, it forms a resonance-stabilized anion with negative charge delocalized between the N-2 nitrogen and the oxygen.

  • Thermodynamic Control (N-Alkylation): The N-alkylated product (lactam) retains the amide-like resonance and is generally the thermodynamic product.

  • Kinetic Control (O-Alkylation): The oxygen atom is more electronegative and often carries a higher charge density (hard nucleophile). Reaction with "hard" electrophiles or in solvents that sequester cations (leaving the anion "naked") can promote O-alkylation (lactim ether formation).

Diagram 1: Mechanistic Pathway & Regioselectivity

The following diagram illustrates the bifurcation between N- and O-alkylation pathways.

G Start Pyridazin-3(2H)-one (Lactam Form) Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion N_Prod N-Alkylated Product (Thermodynamic) TARGET Anion->N_Prod Soft Electrophile / Polar Aprotic Solvent O_Prod O-Alkylated Product (Kinetic/Lactim Ether) IMPURITY Anion->O_Prod Hard Electrophile / Ag+ Salts RX Alkyl Halide (R-X) RX->N_Prod RX->O_Prod

Figure 1: Mechanistic bifurcation of pyridazinone alkylation. N-alkylation restores the stable amide carbonyl, while O-alkylation yields the less stable imidate ester.

Experimental Protocols

Method A: Robust Phase-Transfer Catalysis (The "Workhorse")

Best for: Large-scale synthesis, temperature-sensitive substrates, and ensuring thermodynamic control.

Rationale: The use of Potassium Carbonate (


) in Acetone or DMF is mild. The addition of Tetrabutylammonium Iodide (TBAI) or Lithium Iodide (LiI) is the critical expert tip here. Iodide acts as a nucleophilic catalyst, converting alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction) and promoting the softer N-attack.

Reagents:

  • Substrate: 6-substituted-pyridazin-3(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: Acetone (dry) or DMF

  • Catalyst: TBAI (10 mol%)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the pyridazinone derivative (1.0 mmol) in dry Acetone (10 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol) and stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the anion forms.
    
  • Addition: Add the Alkyl Halide (1.2 mmol) and TBAI (0.1 mmol).

  • Reaction: Heat the mixture to reflux (

    
     for acetone) for 6–12 hours. Monitor by TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane).
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      /KX).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive alkyl halides, and rapid optimization.

Rationale: Microwave irradiation provides uniform heating and can overcome the activation energy barrier for sterically hindered alkyl halides significantly faster than thermal reflux [1].

Reagents:

  • Substrate: 6-substituted-pyridazin-3(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.5 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: DMF or Acetonitrile[2]

Step-by-Step Protocol:

  • Charge: In a microwave-compatible vial (e.g., 10 mL), add the pyridazinone (0.5 mmol),

    
     (0.75 mmol), and DMF (2 mL).
    
  • Addition: Add the alkyl halide (0.75 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat in a microwave reactor at 130–150°C for 10–20 minutes (Power: Dynamic, max 200W).

  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: The solid product usually precipitates. Filter, wash with water, and dry.[3] If oil forms, extract with Ethyl Acetate.

Critical Quality Control: Distinguishing N- vs. O-Alkylation

This is the most frequent point of failure in this chemistry. You cannot rely solely on MS (Mass Spectrometry) as both regioisomers have the exact same mass.

Self-Validating NMR Check: You must use


 NMR and 

NMR to confirm regioselectivity.
FeatureN-Alkylated Product (Target)O-Alkylated Product (Impurity)

NMR (N-C

vs O-C

)

3.7 – 4.3 ppm

4.6 – 5.0 ppm
(Deshielded)

NMR (Carbonyl C-3)

158 – 162 ppm
(Amide C=O)
Signal shifts upfield or disappears (becomes C-O-R)
IR Spectroscopy Strong C=O stretch (~1660-1680 cm

)
Weak/No C=O stretch; new C=N stretch

Expert Note: If you observe a signal >4.5 ppm for the methylene protons attached to the ring, you likely have significant O-alkylation [3].

Diagram 2: Experimental Workflow & Decision Tree

Workflow Input Start: Pyridazinone + R-X Cond Select Condition Input->Cond MethodA Method A: K2CO3/Acetone/TBAI (Reflux 12h) Cond->MethodA Standard MethodB Method B: Cs2CO3/DMF/MW (150°C, 15 min) Cond->MethodB High Speed TLC TLC Monitoring (Disappearance of SM) MethodA->TLC MethodB->TLC Workup Filter Salts -> Evaporate TLC->Workup NMR 1H NMR Validation Workup->NMR Decision Check Chemical Shift of N-CH2 NMR->Decision Success Shift 3.7-4.3 ppm (N-Alkylated) Proceed to Bio-Assay Decision->Success Target Fail Shift >4.6 ppm (O-Alkylated) REJECT / Reprocess Decision->Fail Impurity

Figure 2: Operational workflow ensuring regioisomeric purity before biological testing.

Data Summary: Yield & Conditions Comparison

EntrySubstrate (R)Alkylating AgentMethodTimeYield (%)Ref
1PhenylEthyl ChloroacetateA (Reflux)10 h65%[2]
2PhenylBenzyl BromideB (MW)15 min88%[1]
34-Cl-PhenylMethyl IodideA (Reflux)6 h72%[4]
4PhenylIsopropyl BromideB (MW)20 min82%[1]

Note: Microwave methods generally suppress side reactions due to shorter reaction times, improving isolated yields.

References

  • Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.[4] Journal of Organic Chemistry, 73(18), 7204-7208.

  • Sotelo, E., et al. (2002). Efficient One-Pot Synthesis of N-Substituted Pyridazinones. Synthetic Communications, 32(13), 1975-1981.

  • Hassan, S. Y. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][5] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

  • Rathish, I. G., et al. (2009). Synthesis and blood glucose lowering effect of novel pyridazinone substituted benzenesulfonylurea derivatives. European Journal of Medicinal Chemistry, 44(6), 2673-2678.

Sources

Application Notes and Protocols for the Development of PARP-1 Inhibitors Utilizing a 3-Chloro-6-(2-chlorophenyl)pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyridazine Scaffolds in PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP-1 has emerged as a powerful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP-1 inhibitors for the treatment of various cancers.

The pyridazine moiety is a "privileged" scaffold in medicinal chemistry due to its advantageous physicochemical properties, including its π-deficient aromatic nature and the presence of basic nitrogen atoms that can participate in crucial hydrogen bonding interactions within enzyme active sites. Several potent PARP-1 inhibitors are based on diazine cores, such as the phthalazinone scaffold in Olaparib. The pyridazine ring system can be considered a bioisostere of the phthalazinone nucleus, offering a novel chemical space for the design of new PARP-1 inhibitors.

This document provides a comprehensive guide for researchers on the use of 3-Chloro-6-(2-chlorophenyl)pyridazine as a starting material for the development of a novel class of PARP-1 inhibitors. We will outline a proposed synthetic strategy, detailed protocols for biological evaluation, and the underlying scientific principles for each step.

The PARP-1 Signaling and Inhibition Pathway

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutated) cancer cells.

PARP_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibition in HR-Deficient Cells SSB DNA Single-Strand Break PARP1 PARP-1 SSB->PARP1 binds to Replication_Fork Stalled Replication Fork SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes PARP_Inhibitor PARP Inhibitor (e.g., from Pyridazine Scaffold) PARP1->PARP_Inhibitor inhibited by NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of Repair Proteins (XRCC1, etc.) PAR->Repair_Proteins signals for SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Trapping PARP Trapping on DNA PARP_Inhibitor->Trapping causes DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Homologous Recombination Deficient (e.g., BRCA-/-) DSB->HR_Deficient cannot be repaired in Cell_Death Apoptosis/ Cell Death HR_Deficient->Cell_Death leads to

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Proposed Research Workflow for Developing PARP-1 Inhibitors

The following workflow outlines the key stages in the development of PARP-1 inhibitors starting from this compound.

Workflow Start Starting Material: This compound Synthesis Chemical Synthesis: Derivatization via Nucleophilic Substitution at C3 Start->Synthesis Library Library of Pyridazine Derivatives Synthesis->Library Enzymatic_Assay In Vitro PARP-1 Enzymatic Assay Library->Enzymatic_Assay IC50 Determine IC50 Values Enzymatic_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assay Cell-Based Assays (BRCA-mutant vs. WT) IC50->Cell_Assay Select Potent Compounds SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., PARylation Assay) Cell_Assay->Mechanism Mechanism->SAR End Preclinical Candidate Lead_Opt->End

Caption: Experimental workflow for the development of PARP-1 inhibitors from a pyridazine scaffold.

PART 1: Synthesis of 3-Substituted-6-(2-chlorophenyl)pyridazine Derivatives

Scientific Rationale

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution. This provides a versatile handle to introduce a variety of side chains. Many successful PARP-1 inhibitors feature a piperazine ring that connects the core scaffold to a terminal aromatic or cyclic group. This moiety often provides crucial interactions within the enzyme's active site and can be modified to fine-tune physicochemical properties.

Protocol 1: Synthesis of a Piperazine-Substituted Pyridazine Library

This protocol describes a general method for the synthesis of a library of 3-(4-substituted-piperazin-1-yl)-6-(2-chlorophenyl)pyridazine derivatives.

Materials:

  • This compound

  • A library of substituted piperazines (e.g., piperazine, N-Boc-piperazine, 1-(pyridin-2-yl)piperazine, etc.)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the desired substituted piperazine (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-substituted-piperazin-1-yl)-6-(2-chlorophenyl)pyridazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Biological Evaluation

Protocol 2: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

Scientific Rationale:

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. The inhibitory potential of the synthesized compounds is determined by their ability to reduce this activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • 10X PARP buffer

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Synthesized pyridazine derivatives and a reference inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the reference inhibitor in assay buffer (typically with a final DMSO concentration of ≤1%).

  • To the histone-coated wells, add 25 µL of a master mix containing PARP buffer, activated DNA, and biotinylated NAD+.

  • Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle control (for positive and negative controls) to the respective wells.

  • Initiate the reaction by adding 20 µL of diluted PARP-1 enzyme to all wells except the "Blank" control. Add assay buffer to the blank wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Presentation:

Compound IDR-Group on PiperazinePARP-1 IC50 (nM)
PZ-H -H580
PZ-Boc -Boc>10,000
PZ-Py2 2-pyridyl45
PZ-Ph Phenyl98
PZ-CH2Ph Benzyl62
Olaparib (Reference)5

PART 3: Cell-Based Assays

Protocol 3: Cell Viability Assay in BRCA-Deficient vs. BRCA-Proficient Cells

Scientific Rationale:

This assay leverages the principle of synthetic lethality. A potent and selective PARP-1 inhibitor should exhibit significantly greater cytotoxicity in cancer cells with a deficient homologous recombination pathway (e.g., BRCA1/2 mutant) compared to their isogenic counterparts with functional BRCA genes.

Materials:

  • BRCA1-mutant human cancer cell line (e.g., MDA-MB-436)

  • BRCA1-proficient human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT

  • Test compounds and a reference inhibitor

  • Fluorescence or absorbance plate reader

Procedure:

  • Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds or a reference inhibitor for 72-96 hours.

  • Add the cell viability reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significant difference in GI50 values between the two cell lines indicates a synthetic lethal effect.

Protocol 4: Western Blot for PARylation

Scientific Rationale:

A direct measure of a compound's ability to inhibit PARP-1 activity within a cellular context is to assess the level of poly(ADP-ribosyl)ation (PAR) on PARP-1 itself and other target proteins. An effective inhibitor will reduce the amount of PAR produced in response to DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Test compounds

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-PAR, anti-PARP-1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells and pre-treat with various concentrations of the test compound or a reference inhibitor for 1-2 hours.

  • Induce DNA damage by treating the cells with H₂O₂ for 10-15 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-PAR primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with anti-PARP-1 and anti-β-actin antibodies to confirm equal protein loading. A reduction in the PAR signal in compound-treated cells indicates intracellular PARP-1 inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the enzymatic and cellular assays will guide the iterative process of lead optimization.

SAR_Logic Core Core Scaffold: 3-(piperazin-1-yl)-6-(2-chlorophenyl)pyridazine R_Group Modification of R-group on Piperazine Core->R_Group Aromatic Aromatic/Heteroaromatic R-groups R_Group->Aromatic Aliphatic Aliphatic/Cyclic R-groups R_Group->Aliphatic Potency Increased PARP-1 Inhibition (Low nM IC50) Aromatic->Potency often leads to H_Bonding Potential H-bonding with Gly863, Ser904 Potency->H_Bonding Pi_Stacking π-π stacking with Tyr907, Tyr896 Potency->Pi_Stacking Selectivity Improved Selectivity (BRCA-mutant vs. WT cells) Potency->Selectivity

Caption: Logic diagram for the structure-activity relationship (SAR) analysis of pyridazine-based PARP-1 inhibitors.

Based on the hypothetical data, introducing an aromatic ring, particularly a heteroaromatic ring like pyridine, at the R-position of the piperazine significantly enhances PARP-1 inhibitory activity. This suggests that this moiety may be involved in key interactions within the PARP-1 active site, such as hydrogen bonding with residues like Gly863 and Ser904, or π-π stacking with Tyr907 and Tyr896. Further optimization could involve exploring different substituents on this terminal aromatic ring to further enhance potency and selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel PARP-1 inhibitors. The synthetic accessibility of the 3-position allows for the rapid generation of diverse chemical libraries. By following the detailed protocols for synthesis, in vitro enzymatic assays, and cell-based mechanism of action studies outlined in this guide, researchers can systematically evaluate new chemical entities and advance the development of potent and selective PARP-1 inhibitors for cancer therapy.

References

  • Request PDF | Pyridazine Based Compounds with PARP-1 Inhibitory Activity | Pyridazine-containing compounds have been identified as potent PARP1 inhibitors. The PARP is a family of enzymes essential for many cellular... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Request PDF | Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Various pyridopyridazinone derivatives were designed as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The pyridopyridazinone scaffold was used as an isostere of the phthalazine nucleus of the lead compound Olaparib in addition to some modifications in the tail part of the molecule. Preliminary biological evaluation indicated that most compounds possessed inhibitory potencies comparable to Olaparib in nanomolar level. The best PARP-1 inhibitory activity was observed for compound

Application Note: Efficient Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-chloro-6-phenylpyridazine as the electrophilic partner. While pyridazines are privileged scaffolds in medicinal chemistry (e.g., Gabazine, Minaprine), the 3-chloro-6-phenyl derivative presents specific challenges: the electron-deficient 1,2-diazine core facilitates oxidative addition but simultaneously increases the risk of catalyst poisoning via nitrogen coordination and hydrolytic side-reactions.

This note provides two validated protocols:

  • Method A (Standard): A cost-effective, robust system for simple aryl boronic acids.

  • Method B (Advanced): A high-turnover system utilizing dialkylbiaryl phosphine ligands for sterically hindered or electron-poor boronic acids.

Scientific Background & Mechanistic Insight

The Substrate: Electronic vs. Steric Profile

3-Chloro-6-phenylpyridazine is an "activated" chloride. The electron-deficient nature of the pyridazine ring (low LUMO energy) makes the C3–Cl bond significantly more reactive towards oxidative addition than a standard chlorobenzene.

  • Activation: The inductive effect of the adjacent nitrogens renders the C3 position highly electrophilic, mimicking SNAr reactivity profiles.

  • Deactivation (Catalyst Poisoning): The N2 nitrogen lone pair is a competent ligand for Pd(II). If the phosphine ligand is not bulky or hemilabile, the substrate can displace the ligand, forming a stable, inactive Pd-substrate complex (off-cycle species).

Mechanism & Catalyst Selection

To prevent N-coordination poisoning, bulky electron-rich phosphines (e.g., XPhos, SPhos) or chelating ligands (dppf) are preferred over simple triphenylphosphine in challenging cases.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Pd(II)-Cl Complex) Pd0->OxAdd + 3-Cl-6-Ph-Pyridazine TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base OffCycle OFF-CYCLE TRAP Pd(II)-N(pyridazine) coord OxAdd->OffCycle Low Steric Bulk Ligand RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product OffCycle->OxAdd Heat / Bulky Ligand

Figure 1: Catalytic cycle highlighting the risk of off-cycle catalyst trapping by the pyridazine nitrogen.

Optimization Strategy & Data

Before scaling up, select the protocol based on the coupling partner's difficulty.

Table 1: Catalyst System Selection Matrix

VariableMethod A (Standard) Method B (High Performance)
Catalyst Precursor Pd(PPh3)4 or Pd(dppf)Cl2Pd(OAc)2 or Pd2(dba)3
Ligand PPh3 (intrinsic) or dppfXPhos or SPhos
Base Na2CO3 (2.0 M aq)K3PO4 (solid or 3.0 M aq)
Solvent DME/Water or Dioxane/WaterToluene/Water or n-BuOH
Temperature 80–100 °C80–110 °C
Use Case Simple Phenyl/Aryl Boronic AcidsOrtho-substituted, Heteroaryl, or Alkyl Boronates
Cost LowHigh

Experimental Protocols

Method A: Standard Protocol (Pd(PPh3)4)

Recommended for coupling 3-chloro-6-phenylpyridazine with unhindered phenylboronic acids.

Reagents:

  • 3-Chloro-6-phenylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(PPh3)4 (5 mol%)[1][2]

  • Na2CO3 (2.0 equiv, used as 2M aqueous solution)

  • 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with 3-chloro-6-phenylpyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

  • Solvent Addition: Add degassed DME via syringe, followed by degassed 2M Na2CO3 solution (ratio DME:Water approx 4:1).

  • Reaction: Heat the mixture to 85 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting chloride typically elutes faster than the coupled product on silica.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[4] Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically 0-40% EtOAc in Hexanes).

Method B: Advanced Protocol (Buchwald System)

Recommended for sterically hindered boronic acids or when Method A fails due to low conversion.

Reagents:

  • 3-Chloro-6-phenylpyridazine (1.0 equiv)

  • Boronic Acid/Ester (1.5 equiv)

  • Pd(OAc)2 (2–5 mol%)

  • XPhos (4–10 mol%) (Ligand:Pd ratio 2:1)

  • K3PO4 (3.0 equiv)

  • Toluene/Water (10:1) or THF/Water

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In the reaction vessel, add Pd(OAc)2 and XPhos. Add a small amount of solvent and stir for 5 mins under N2 to generate the active L-Pd(0) species (solution turns from orange to yellow/black).

  • Addition: Add the pyridazine substrate, boronic acid, and solid K3PO4.

  • Degassing: Seal and purge with Argon. Add degassed Toluene and Water.

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Note: This system is highly active; reaction times are often shorter.

  • Workup: Standard EtOAc/Brine extraction.

    • Scavenging: If Pd residues persist (dark product), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Troubleshooting & Decision Logic

Use the following logic flow to diagnose issues during synthesis.

Troubleshooting Start Result Analysis NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Hydrodehalogenation (Cl replaced by H) Start->Dehal Homo Homocoupling (Ar-Ar dimer) Start->Homo Success High Yield Start->Success Check1 Switch to Method B (XPhos/SPhos) NoRxn->Check1 Possible Poisoning Check2 Use Anhydrous Solvent Switch to Dioxane Dehal->Check2 Hydride Source? Check3 Degas Vigorously Add Boronic Acid Slowly Homo->Check3 Oxidative Conditions

Figure 2: Troubleshooting logic for common failure modes in chloropyridazine coupling.

Common Issues:
  • Hydrolysis (Pyridazinone formation): If a peak with M-Cl+OH appears (mass = 206), the chloride has hydrolyzed.

    • Fix: Reduce water content (use 10:1 solvent ratio) or switch base to Cs2CO3 in anhydrous DMF.

  • Protodeboronation: The boronic acid loses the B(OH)2 group.

    • Fix: Use the Boronic Ester (Pinacol ester) or add the base after heating the other components.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (General Suzuki conditions for dichloropyridazines). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos protocols). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review). Link

  • Maes, B. U. W., et al. (2002). Palladium catalyzed reactions on chloropyridazines. Journal of Heterocyclic Chemistry, 39, 535.[1] (Specific reactivity of chloropyridazines). Link

Sources

Application Notes and Protocols for the Synthesis and Biological Evaluation of Pyridazine-Acetohydrazide Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hybridization

In the landscape of medicinal chemistry, the pyridazine nucleus is recognized as a "privileged structure."[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and decreased lipophilicity compared to a phenyl ring—make it an attractive scaffold for drug design.[3] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5]

Similarly, the acetohydrazide moiety is a crucial pharmacophore known for its ability to form key interactions with biological targets and its prevalence in compounds with antimicrobial, antitubercular, and antidepressant activities.[6] The hybridization of these two pharmacophores into a single molecular entity is a strategic approach in drug design. The goal is to create novel chemical entities with potentially synergistic or enhanced biological activities, targeting multiple pathways or improving the drug-like properties of the parent molecules.

This guide provides a comprehensive, in-depth technical overview of the synthesis of pyridazine-acetohydrazide hybrids, starting from commercially available precursors. It further details the standard protocols for their preliminary biological evaluation against microbial, cancerous, and inflammatory targets.

Design and Synthetic Strategy: A Modular Approach

The synthesis of pyridazine-acetohydrazide hybrids is approached in a logical, three-stage sequence. This modular strategy allows for the generation of a diverse library of compounds by modifying the substituents on the pyridazine core.

  • Stage 1: Synthesis of the Pyridazine Core Intermediate. This involves creating a functionalized pyridazine ring that can be readily coupled to the acetohydrazide side chain. A common and versatile starting material is 3,6-dichloropyridazine.

  • Stage 2: Introduction of the Acetate Moiety. A nucleophilic substitution reaction is employed to attach an ethyl acetate group to the pyridazine core, forming a key ester intermediate.

  • Stage 3: Formation of the Acetohydrazide. The terminal ester group is converted into the desired acetohydrazide functionality via hydrazinolysis.

This workflow is illustrated in the diagram below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Hydrazinolysis A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine A->B Hydrazine Hydrate C Ethyl (6-chloropyridazin-3-yl)acetate B->C Ethyl Chloroacetate, Base D 2-(6-chloropyridazin-3-yl)acetohydrazide (Final Hybrid) C->D Hydrazine Hydrate, Ethanol, Reflux caption General Synthetic Workflow.

Figure 1: General Synthetic Workflow.

Part 1: Detailed Synthetic Protocols

This section provides step-by-step methodologies for the synthesis of a representative pyridazine-acetohydrazide hybrid.

Protocol 1.1: Synthesis of Intermediate 1 - 3-Chloro-6-hydrazinylpyridazine

This initial step transforms the commercially available 3,6-dichloropyridazine into a mono-substituted intermediate, which is crucial for the subsequent introduction of the acetate side chain. The reaction relies on the higher reactivity of one chlorine atom over the other, allowing for selective mono-substitution.[3]

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (12 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

Causality and Insights:

  • Solvent Choice: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions.

  • Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material. Using a large excess could lead to the disubstituted product.

  • Reaction Control: TLC is essential to monitor the reaction's progress and prevent the formation of undesired byproducts from over-reaction.

Protocol 1.2: Synthesis of Intermediate 2 - Ethyl (6-chloropyridazin-3-yl)acetate

This step involves the N-alkylation of the hydrazinyl group with ethyl chloroacetate. The use of a base is critical to deprotonate the hydrazine nitrogen, making it a more potent nucleophile.

Materials:

  • 3-Chloro-6-hydrazinylpyridazine (from Protocol 1.1)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of 3-chloro-6-hydrazinylpyridazine (10 mmol) and anhydrous potassium carbonate (15 mmol) in acetone (40 mL), add ethyl chloroacetate (11 mmol).[4]

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure ethyl (6-chloropyridazin-3-yl)acetate.[7]

Causality and Insights:

  • Base Selection: Anhydrous potassium carbonate is a suitable weak base for this reaction. It is strong enough to deprotonate the hydrazine but mild enough to avoid unwanted side reactions. It is also easily removed by filtration.

  • Solvent Rationale: Acetone is a good solvent choice due to its polarity, which helps to dissolve the reactants, and its appropriate boiling point for reflux. DMF can be used for less reactive substrates.[8]

  • Purification: Column chromatography is often necessary to remove any unreacted starting material and byproducts, ensuring the purity of the ester intermediate for the next step.

Protocol 1.3: Synthesis of the Final Hybrid - 2-(6-chloropyridazin-3-yl)acetohydrazide

This final step is a classic hydrazinolysis reaction, where the ester intermediate is converted to the corresponding acetohydrazide. This reaction is typically efficient and high-yielding.[9]

Materials:

  • Ethyl (6-chloropyridazin-3-yl)acetate (from Protocol 1.2)

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve ethyl (6-chloropyridazin-3-yl)acetate (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.[10]

  • Add hydrazine hydrate (11 mmol) to the solution.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC.[9]

  • After completion, distill off the ethanol under reduced pressure.

  • The resulting solid is the crude acetohydrazide. Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure 2-(6-chloropyridazin-3-yl)acetohydrazide.

Causality and Insights:

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

  • Solvent and Temperature: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction and ensures both reactants are in solution.[10]

  • Work-up: The work-up is generally straightforward. Since the product is often a solid and the byproduct (ethanol) is volatile, isolation is typically achieved by solvent evaporation and recrystallization.

Part 2: Protocols for Biological Evaluation

The synthesized pyridazine-acetohydrazide hybrids can be screened for a variety of biological activities. Below are detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential.

Protocol 2.1: In Vitro Anticancer Activity - MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12]

G cluster_0 Cell Preparation & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h (for cell adhesion) A->B C Treat with hybrid compounds (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC₅₀ Value I->J caption MTT Assay Workflow.

Figure 2: MTT Assay Workflow.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hybrid compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, if used for solubilization) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC₅₀ (µM)
Control01.250100%-
Hybrid 111.10088%15.2
100.85068%
500.40032%
Doxorubicin10.95076%5.8
(Std.)100.30024%
Protocol 2.2: Antimicrobial Activity - Kirby-Bauer Disk Diffusion Test

This method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[14] It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[7][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar plates

  • Sterile blank paper disks (6 mm)

  • Sterile swabs

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Standard antibiotic disks (e.g., Ciprofloxacin) for control

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension. Press the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[15]

  • Disk Application: Prepare solutions of the synthesized hybrid compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent (like DMSO). Impregnate sterile blank paper disks with a specific volume (e.g., 10 µL) of the compound solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar. Also place a standard antibiotic disk and a solvent-only control disk.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.[7]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[9]

Data Presentation:

CompoundTest OrganismZone of Inhibition (mm)
Hybrid 1S. aureus18
E. coli15
C. albicans12
Ciprofloxacin (Std.)S. aureus25
E. coli28
DMSO (Control)S. aureus0
Protocol 2.3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema), which can be measured over time.[16]

Materials:

  • Wistar rats or Swiss albino mice (180-200g)

  • Carrageenan (1% solution in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses (e.g., 25, 50 mg/kg).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[17]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Hybrid 1250.55 ± 0.0435.3%
Indomethacin (Std.)100.40 ± 0.0352.9%

References

  • Al-Karmalawy, A. A., et al. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(3), 1547-1567. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • The Open University. (2025). 3.1 Performing the Kirby-Bauer method. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]

  • He, Z. X., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269-3279. [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1057-1066. [Link]

  • Belaidi, S., et al. (2018). Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. Journal of King Saud University - Science, 30(4), 457-464. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7836-7844. [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Dong, J., et al. (2020). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3423-3430. [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Kappe, C. O., et al. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Journal of Organic Chemistry, 75(17), 5971-5976. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • van der Plas, H. C. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Google Patents. (n.d.).
  • Kumar, A., et al. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • Al-Issa, S. A. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Pyrazole Derivatives and Their Anti-Cancer Activity. International Journal of Organic Chemistry, 2(1), 38-46. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b- reaction carried out with hydrazine hydrate in ethanol. [Link]

  • Al-Omair, M. A., et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6529-6541. [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. [Link]

  • Google Patents. (n.d.). CN108191706A - The synthetic method of acethydrazide.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). ethyl azodicarboxylate. [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • ResearchGate. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • Cho, S. H., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]

  • ResearchGate. (n.d.). (PDF) Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][9][11]tetrazine, a Novel Ring System. [Link]

  • Semantic Scholar. (2007). [PDF] Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. [Link]

  • HETEROCYCLES. (n.d.). PYRIDAZINES, 85.' ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. [Link]

  • RSC Publishing. (n.d.). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. [Link]

  • Thieme. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. [Link]

  • Organic Syntheses. (n.d.). [Link]

  • El-Sayed, W. A., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Journal of the Chinese Chemical Society, 58(2), 201-207. [Link]

  • Ahmed, A. A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Journal of the Iranian Chemical Society, 18(6), 1363-1374. [Link]

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Application Note: Developing Non-Competitive Reversible Inhibitors Using a Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the development of non-competitive reversible inhibitors utilizing the pyridazine (1,2-diazine) scaffold. Unlike competitive inhibitors that battle endogenous substrates for the active site—often leading to off-target toxicity or efficacy ceilings due to substrate accumulation—non-competitive inhibitors bind to allosteric sites. They reduce the turnover number (


) of the enzyme without affecting substrate affinity (

).

Why Pyridazine? The pyridazine ring is a "privileged structure" in modern medicinal chemistry. It offers distinct advantages for allosteric pocket binding:

  • Dipole Moment &

    
    -Stacking:  Pyridazine possesses a higher dipole moment (~3.9 D) compared to pyrimidine or pyrazine, facilitating unique electrostatic interactions in hydrophobic allosteric pockets [1].
    
  • Dual H-Bonding: The adjacent nitrogen atoms allow for specific bidentate hydrogen bonding patterns, often critical for anchoring molecules in non-active site clefts [2].

  • Solubility: The scaffold significantly lowers lipophilicity (

    
    ) compared to phenyl rings, improving the ADME profile of lead compounds [3].
    

Development Workflow

The following pathway outlines the critical decision gates from scaffold selection to mechanism validation.

DevelopmentWorkflow Design 1. Rational Design (Pyridazine Scaffold) Synth 2. Synthesis (IEDDA / Condensation) Design->Synth Bioisostere Replacement Screen 3. Primary Screen (Single Point % Inhibition) Synth->Screen Library Gen Kinetics 4. MoA Determination (Lineweaver-Burk Analysis) Screen->Kinetics Hits > 50% Inh Biophysics 5. Biophysical Validation (SPR/MST) Kinetics->Biophysics Confirm Non-Competitive Biophysics->Design SAR Loop

Figure 1: Iterative workflow for developing pyridazine-based allosteric inhibitors. Note the feedback loop from biophysics back to design for structural optimization.

Chemical Synthesis Strategy

While specific synthesis depends on the target, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is the preferred method for generating highly substituted pyridazines required for allosteric specificity.

  • Core Reaction: 1,2,4,5-Tetrazines + Electron-rich dienophiles (alkenes/alkynes)

    
     Pyridazines + 
    
    
    
    .
  • Advantage: This "click" chemistry approach allows for the rapid modular assembly of fragments, essential for exploring the Structure-Activity Relationship (SAR) of the allosteric pocket.

Protocol: Kinetic Determination of Mechanism of Action (MoA)

This is the critical validation step. To claim "non-competitive inhibition," you must prove the inhibitor binds the Enzyme (E) and Enzyme-Substrate complex (ES) with equal affinity (


).
Materials[1][2][3][4]
  • Target Enzyme: Purified (>95%), stable in assay buffer.

  • Substrate:

    
     must be pre-determined accurately.
    
  • Pyridazine Inhibitor: Stock solution in 100% DMSO (ensure final assay DMSO < 1%).

  • Detection Reagent: Coupled assay or fluorogenic substrate.

Experimental Design (Matrix)

Perform a


 matrix in 96-well or 384-well plates.
  • Substrate Gradient ([S]): 0.5

    
    , 1
    
    
    
    , 2
    
    
    , 4
    
    
    , 8
    
    
    , 10
    
    
    .
  • Inhibitor Gradient ([I]): 0 (DMSO control), 0.25

    
    , 0.5
    
    
    
    , 1
    
    
    , 2
    
    
    .
Step-by-Step Procedure
  • Prepare Enzyme Mix: Dilute enzyme to

    
     final concentration in assay buffer.
    
  • Inhibitor Incubation: Add 10 µL of

    
     Inhibitor to 20 µL of Enzyme. Incubate for 15–30 mins at RT.
    
    • Expert Insight: Pre-incubation is vital for allosteric inhibitors to induce the necessary conformational change before the substrate arrives.

  • Start Reaction: Add 10 µL of

    
     Substrate to the wells.
    
  • Measure: Monitor signal continuously (kinetic mode) for 20–60 minutes.

  • Calculate Velocity: Determine initial velocity (

    
    ) from the linear portion of the progress curves (first 10–15% of product formation).
    
Data Analysis & Interpretation

Plot


 vs 

(Lineweaver-Burk).

Diagnostic Criteria:

ParameterCompetitiveNon-Competitive (Target) UncompetitiveMixed

UnchangedDecreases DecreasesDecreases

IncreasesUnchanged DecreasesChanges
Plot Intersection Y-axisX-axis Parallel LinesLeft of Y-axis

Table 1: Kinetic signatures of inhibition modes. For non-competitive inhibition, the lines must intersect exactly on the X-axis (


).

Senior Scientist Note: True non-competitive inhibition (


) is rare. You will likely observe Mixed Inhibition  (intersection left of Y-axis, but not on X-axis). If the intersection is close to the X-axis, the pyridazine scaffold is likely driving binding to both E and ES, which is a valid allosteric profile [4].

Protocol: Biophysical Validation via SPR

Kinetic assays infer the mechanism; Surface Plasmon Resonance (SPR) confirms physical binding site independence.

Objective

Demonstrate that the Pyridazine inhibitor can bind simultaneously with the orthosteric substrate (or a known orthosteric probe).

Method: The "Co-injection" or "Competition" Assay

Instrument: Biacore 8K or equivalent. Chip: CM5 (Carboxymethyl dextran).

  • Immobilization: Covalently couple the Target Enzyme to the chip surface (aim for ~2000 RU).

  • Cycle 1 (Orthosteric Control): Inject saturating concentration of Substrate/Analogue. Record Response (

    
    ).
    
  • Cycle 2 (Inhibitor Control): Inject saturating concentration of Pyridazine Inhibitor. Record Response (

    
    ).
    
  • Cycle 3 (Co-injection): Inject Mix of Substrate + Inhibitor.

Analysis

Calculate the Theoretical Max Response (


).
  • If

    
    :  The binding is independent. The inhibitor binds to a separate (allosteric) site while the substrate is present. (Confirmed Non-Competitive) .
    
  • If

    
     or 
    
    
    
    :
    The binding is mutually exclusive. The inhibitor is likely competitive [5].[1]

Logic Tree for Mechanism Determination

Use the following logic to interpret your combined Kinetic and Biophysical data.

MechanismLogic Data Input: Lineweaver-Burk Plot IntersectY Intersection on Y-axis? Data->IntersectY IntersectX Intersection on X-axis? IntersectY->IntersectX No Comp Competitive (Orthosteric) IntersectY->Comp Yes Parallel Lines Parallel? IntersectX->Parallel No NonComp Non-Competitive (Allosteric) IntersectX->NonComp Yes UnComp Uncompetitive (ES Binder) Parallel->UnComp Yes Mixed Mixed Inhibition (Allosteric) Parallel->Mixed No (Intersect Left of Y)

Figure 2: Decision matrix for interpreting enzyme kinetic data. Pyridazine-based allosteric inhibitors typically fall into the Green nodes (Non-Competitive or Mixed).

Troubleshooting & Optimization

  • Solubility Issues: While pyridazines are soluble, highly substituted analogues can precipitate. Always run a Dynamic Light Scattering (DLS) check on your inhibitor stock in assay buffer.

  • Substrate Depletion: In the kinetic assay, ensure

    
     substrate conversion. If the reaction is too fast, the linear velocity assumption fails, skewing 
    
    
    
    calculations.
  • Signal Drift in SPR: If the pyridazine inhibitor has a fast

    
     (common for fragments), use "Steady State Affinity" analysis rather than kinetic fitting.
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Pyridazines as bioisosteres and their dipole implications. Academic Press.

  • Meanwell, N. A. (2023).[2] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[2] [Link]

  • Liger, D. (2019). Protocol for determining Ki of a noncompetitive inhibitor.[3][4][5] ResearchGate Protocols. [Link]

  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) analysis for specificity and competition assays.[6] Cytiva Knowledge Library. [Link]

Sources

Application Notes and Protocols: Synthesis of Chloropyridazines via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of chloropyridazines, essential intermediates in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the scope and limitations of this synthetic strategy.

Theoretical Framework: Beyond Formylation to Chlorination

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, most commonly associated with the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most notably phosphorus oxychloride (POCl₃).[2][3]

While formylation is the canonical outcome, the Vilsmeier-Haack conditions are also powerfully employed for the chlorination of certain heterocyclic systems, particularly those containing a lactam moiety, such as pyridazinones. In this context, the reaction proceeds not by the introduction of a formyl group, but by the conversion of a hydroxyl or carbonyl group to a chloride.

The pyridazine nucleus is a key structural motif in many biologically active molecules.[4][5] Chloropyridazines, in particular, serve as versatile precursors for the synthesis of more complex derivatives through nucleophilic substitution reactions, making their efficient synthesis a topic of significant interest.[6][7]

The Vilsmeier Reagent: The Active Electrophile

The first step in the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent. The reaction between DMF and POCl₃ generates the electrophilic N,N-dimethylchloroiminium ion.

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (N,N-dimethylchloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Pyridazinone Pyridazinone Substrate Activated_Complex Activated O-Phosphorylated Intermediate Pyridazinone->Activated_Complex Activation Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Chloropyridazine Chloropyridazine Activated_Complex->Chloropyridazine Nucleophilic Attack by Cl⁻ Byproducts Byproducts

Caption: Proposed pathway for pyridazinone chlorination.

Experimental Protocols

The following protocols provide detailed procedures for the preparation of the Vilsmeier reagent and its subsequent use in the synthesis of chloropyridazines.

In-Situ Preparation of the Vilsmeier Reagent

Caution: Phosphorus oxychloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add N,N-dimethylformamide (DMF, 6 moles). [8]2. Cool the flask in an ice bath. [8]3. Slowly add phosphorus oxychloride (POCl₃, 1.65 moles) dropwise from the dropping funnel with continuous stirring. [8]An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent complex. [8]4. After the addition is complete and the initial exotherm has subsided, the reagent is ready for use.

General Protocol for the Chlorination of Pyridazinones
  • To the freshly prepared Vilsmeier reagent, add the pyridazinone substrate (1 mole) portion-wise, while maintaining the temperature of the reaction mixture.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically between 60-120 °C) and maintain for the specified time (usually 2-17 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. [8]4. Neutralize the acidic solution to a pH of 6-8 using a saturated aqueous solution of a base such as sodium bicarbonate or sodium acetate. [8]It is crucial to maintain a low temperature during neutralization to prevent the formation of byproducts. [8]5. The crude chloropyridazine product will often precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. [9]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the chlorination of various pyridazinone substrates using Vilsmeier-Haack type conditions.

SubstrateChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Alkoxypyridines (various substituents)POCl₃/DMF---28-91[10]
3-Acetyl-2,4-dihydroxyquinolinePOCl₃/DMF-Water Bath1765
Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrrolesPOCl₃DMF60-High[11]

Scope and Limitations

The Vilsmeier-Haack reaction is a powerful method for the chlorination of pyridazinones and related heterocycles. However, the success of the reaction is influenced by the nature of the substituents on the heterocyclic ring.

  • Activating Groups: Electron-withdrawing groups such as methyl, halogen, ester, and nitro groups on the pyridine ring have been shown to have an activating effect on the chlorination of 2-alkoxypyridines, which can be extrapolated to pyridazinone systems. [10]* Deactivating Groups: Electron-donating groups like amino groups can have a deactivating effect on the reaction. [10]* Substrate Stability: Some substrates may be sensitive to the acidic and high-temperature conditions of the reaction, leading to decomposition or the formation of side products.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and versatile method for the synthesis of chloropyridazines from pyridazinone precursors. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this reaction to generate a wide range of chlorinated pyridazine derivatives. These compounds are valuable building blocks in the development of new pharmaceuticals and agrochemicals, and the protocols outlined in this guide offer a solid foundation for their synthesis.

References

  • Lai, L. L., Lin, P. Y., Wang, J. S., Hwu, J. R., Shiao, M. J., & Tsay, S. C. (1996). Substituent Effect on the Chlorination of 2-Alkoxypyridines to give 2-Chloropyridines under Vilsmeier-Haack Conditions. Journal of Chemical Research - Part S, (4), 194-195.
  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(4), 865-885.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 5698-5702.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2022). SciSpace.
  • Roy, D., & Uozumi, Y. (2018). Recent advances in palladium-catalyzed cross-coupling reactions at ppm to ppb molar catalyst loadings.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 177, 351-380.
  • ChemInform Abstract: Substituent Effect on the Chlorination of 2-Alkoxypyridines to Give 2- Chloropyridines under Vilsmeier-Haack Conditions. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 118-129.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • A kind of preparation method of 6-chlorine pyridazine-3-formic acid. (n.d.). Google Patents.
  • Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. (2022).
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis, 16, 315-422.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2014). RSC Advances, 4(27), 13865-13871.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Vilsmeier-Haack Reaction. (n.d.).
  • POCl3 or PBr3 DMF X = Cl or Br 12 examples up to 73% O O O O X O. (n.d.).
  • Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction. (n.d.). Google Patents.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2021).
  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2013). Organic & Biomolecular Chemistry, 11(36), 6121-6129.
  • POCl3-PCl5 mixture: A robust chlorinating agent†. (2020). Journal of the Indian Chemical Society, 97(1), 47-53.
  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. (2008).

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Application Notes and Protocols for the Computational Investigation of Novel N-Acylhydrazone Derivatives of Pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Acylhydrazone Pyridazine Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyridazine and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of new drugs.[4]

Similarly, the N-acylhydrazone (NAH) moiety is recognized as a "privileged structure" in drug discovery.[5][6] This versatile functional group is found in numerous compounds with diverse biological activities and is known for its straightforward synthesis and ability to modulate various molecular targets.[7][8][9] The combination of the pyridazine core with the N-acylhydrazone scaffold presents a promising strategy for the design of novel drug candidates with enhanced efficacy and unique mechanisms of action.

This guide provides a comprehensive overview of the computational methodologies employed in the investigation of these promising derivatives. By leveraging in silico techniques, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental assays.[10][11]

I. The Computational Drug Discovery Workflow: A Strategic Overview

The computational investigation of novel N-acylhydrazone derivatives of pyridazine typically follows a multi-step workflow. This process, illustrated below, allows for a systematic evaluation of new chemical entities, from initial hit identification to lead optimization.

cluster_0 Initial Design & Screening cluster_1 Lead Optimization & Validation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Hit Selection Hit Selection ADMET Prediction->Hit Selection Molecular Dynamics Molecular Dynamics Hit Selection->Molecular Dynamics Data Analysis Data Analysis Molecular Dynamics->Data Analysis

Caption: A generalized workflow for the in silico investigation of novel drug candidates.

II. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[12] This method is instrumental in virtual screening and lead optimization, providing insights into the binding affinity and interaction patterns of a ligand within the active site of a protein.

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking using the widely-used and open-source software, AutoDock Vina.[13]

1. Preparation of the Receptor (Protein):

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB) ([Link]14]

    • Visualize the protein structure using molecular visualization software like UCSF Chimera or PyMOL.[15]

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[16]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[14]

2. Preparation of the Ligand (N-acylhydrazone Pyridazine Derivative):

  • Objective: To generate a 3D structure of the ligand and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of the N-acylhydrazone pyridazine derivative using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure into a 3D conformation.[17]

    • Perform energy minimization of the 3D structure to obtain a low-energy and stable conformation. This can be done using software like Avogadro or UCSF Chimera.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.[14]

3. Setting up the Docking Grid and Running the Simulation:

  • Objective: To define the search space for the docking simulation and run the calculation.

  • Procedure:

    • Define a "grid box" that encompasses the active site of the protein. This box specifies the region where the docking algorithm will search for binding poses.[13]

    • Use AutoDock Tools (ADT) to set the coordinates and dimensions of the grid box.

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking settings.

    • Execute the docking simulation using the AutoDock Vina command-line interface.[12]

4. Analysis of Docking Results:

  • Objective: To analyze the docking results and identify the most promising binding poses.

  • Procedure:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in complex with the protein using PyMOL or UCSF Chimera.[18][19]

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

    • The pose with the lowest binding affinity is generally considered the most favorable.

Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Ligand Preparation->Grid Box Definition Docking Simulation Docking Simulation Grid Box Definition->Docking Simulation Results Visualization Results Visualization Docking Simulation->Results Visualization Interaction Analysis Interaction Analysis Results Visualization->Interaction Analysis

Caption: The workflow for a typical molecular docking experiment.

III. Molecular Dynamics Simulations: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[20] MD simulations are crucial for assessing the stability of the docked complex and understanding the dynamic behavior of the ligand in the binding pocket.[21][22]

Protocol for Molecular Dynamics Simulations using GROMACS

This protocol provides a general workflow for performing MD simulations of a protein-ligand complex using GROMACS, a versatile and widely-used MD engine.[23][24][25][26]

1. System Preparation:

  • Objective: To prepare the protein-ligand complex and set up the simulation environment.

  • Procedure:

    • Start with the best-docked pose of the N-acylhydrazone pyridazine derivative in complex with the target protein.

    • Generate the topology file for the protein using a force field such as AMBER or CHARMM. The topology file contains information about the atom types, charges, bonds, and angles.

    • Generate the topology and parameter files for the ligand. This can be a complex step and may require the use of specialized tools like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF).

    • Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system by adding water molecules.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

2. Energy Minimization and Equilibration:

  • Objective: To relax the system and bring it to the desired temperature and pressure.

  • Procedure:

    • Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system.

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature (e.g., 300 K).

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system to the desired pressure (e.g., 1 bar).

3. Production MD Simulation:

  • Objective: To run the main simulation and collect data on the system's dynamics.

  • Procedure:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the desired molecular events.

    • Save the trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals.

4. Analysis of MD Trajectory:

  • Objective: To analyze the simulation data to gain insights into the stability and dynamics of the protein-ligand complex.

  • Procedure:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bonds and other interactions between the protein and ligand throughout the simulation.

    • Visualize the trajectory to observe the dynamic behavior of the ligand in the binding site.

IV. In Silico ADMET Prediction: Evaluating Drug-Likeness

A crucial aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][11] In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity.[27][28]

Protocol for ADMET Prediction using SwissADME

SwissADME is a free and user-friendly web tool for predicting the ADMET properties of small molecules.[29]

1. Inputting the Molecular Structure:

  • Objective: To provide the structure of the N-acylhydrazone pyridazine derivative to the SwissADME server.

  • Procedure:

    • Navigate to the SwissADME website ([Link]]

    • Draw the structure of the compound using the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings.

2. Running the Prediction:

  • Objective: To initiate the calculation of ADMET properties.

  • Procedure:

    • Click the "Run" button to start the prediction.

3. Interpreting the Results:

  • Objective: To analyze the predicted ADMET properties and assess the drug-likeness of the compound.

  • Procedure:

    • Physicochemical Properties: Examine properties like molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Lipophilicity: Assess the predicted LogP values, which indicate the compound's hydrophobicity.

    • Water Solubility: Evaluate the predicted solubility in water.

    • Pharmacokinetics: Analyze predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness: Check for violations of rules like Lipinski's rule of five, which are guidelines for oral bioavailability.

    • Medicinal Chemistry Friendliness: Identify any potential reactive or problematic functional groups.

ParameterDesirable Range/ValueSignificance
Molecular Weight < 500 g/mol Affects absorption and distribution
LogP < 5Indicates good membrane permeability
H-bond Donors < 5Influences solubility and permeability
H-bond Acceptors < 10Influences solubility and permeability
TPSA < 140 ŲRelates to cell permeability
GI Absorption HighIndicates good oral bioavailability
BBB Permeant No (for non-CNS targets)Prevents unwanted central nervous system effects

Table 1: Key ADMET parameters and their significance in drug discovery.

Conclusion

The computational investigation of novel N-acylhydrazone derivatives of pyridazine offers a powerful and efficient approach to modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and in silico ADMET prediction, researchers can gain deep insights into the potential of these compounds as therapeutic agents. The protocols and guidelines presented in this document provide a solid framework for initiating and conducting such computational studies, ultimately contributing to the accelerated development of new and effective medicines.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]

  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]

  • Naqvi, A. T. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Schrodinger. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

  • iGEM. (n.d.). A Guide to Molecular Dynamics using GROMACS. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • Bioinformatics With BB. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Singh, S., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3456-3462. [Link]

  • Khan, I., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. International Journal of Pharmaceutical Sciences and Research, 13(8), 3123-3134. [Link]

  • Perpusnas. (2026, January 6). Visualizing Docking Results: A Comprehensive Guide. Retrieved from [Link]

  • Dockamon. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT, 11(2). [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Bentham Science Publishers. (2024, February 1). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. Retrieved from [Link]

  • Panda, P. K. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Barakat, K. H. (2009, February). Molecular Docking Tutorial. Retrieved from [Link]

  • Thota, S., et al. (2018). N-Acylhydrazones as Drugs. ResearchGate. [Link]

  • Milne, B. F., & ScotChem team. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. [Link]

  • de Melo, T. R., et al. (2014). Acylhydrazone derivatives: a patent review. Expert Opinion on Therapeutic Patents, 24(11), 1243-1258. [Link]

  • De, B., & Das, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1033-1047. [Link]

  • Thota, S., et al. (2018). N-Acylhydrazones as drugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2797-2806. [Link]

  • de Melo, T. R., et al. (2014). Acylhydrazone derivatives: a patent review. PubMed. [Link]

  • Rowan. (n.d.). ADMET Prediction. Retrieved from [Link]

  • UCSF Chimera. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Bala, J. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

  • Milne, B. F., & ScotChem team. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • Kalayan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 1-15. [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. Retrieved from [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. (n.d.). ResearchGate. [Link]

  • Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • TÜBİTAK-ULAKBİM Açık Ders Platformu. (n.d.). Molecular Dynamics Simulations of Small Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Swiss ADME. Retrieved from [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Retrieved from [Link]

  • Chemvigyan. (2022, April 17). swiss ADME tutorial. YouTube. [Link]

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Method for synthesizing 3,6-diarylpyridazines from 1,3-dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3,6-Diarylpyridazines from 1,3-Dicarbonyl Compounds

Abstract

The synthesis of 3,6-diarylpyridazines has traditionally relied on the availability of 1,4-dicarbonyl precursors (Paal-Knorr synthesis), which can be difficult to access with diverse substitution patterns. This Application Note details a robust, metal-free protocol for synthesizing 3,6-diarylpyridazines directly from widely available 1,3-dicarbonyl compounds and methyl ketones .[1][2][3][4] Utilizing a hydrazine-mediated C–C bond cleavage (deacylation) cascade, this method bypasses the thermodynamic preference for pyrazole formation, offering a streamlined route to the pyridazine core.

Introduction & Mechanistic Rationale

The Challenge: Selectivity (Pyrazole vs. Pyridazine) The reaction of 1,3-dicarbonyl compounds with hydrazine typically yields pyrazoles (1,2-azoles) due to the 1,3-electrophilic spacing. Accessing the pyridazine (1,2-diazine) scaffold requires a 1,4-relationship between electrophilic centers.

The Solution: The "Interrupted" Condensation Strategy This protocol employs a "pseudo-four-component" strategy (or modified condensation) where a 1,3-dicarbonyl compound condenses with a methyl ketone in the presence of hydrazine. The reaction proceeds through an in situ formation of a sterically crowded intermediate which, upon cyclization with hydrazine, undergoes a retro-Claisen-type C–C bond cleavage . This ejects an acyl group, resulting in the aromatized 3,6-diarylpyridazine.

Key Advantages:

  • Precursor Availability: Uses stable, commercial 1,3-diketones (e.g., dibenzoylmethane) and acetophenones.

  • Metal-Free: Eliminates trace metal contamination, crucial for pharmaceutical intermediates.

  • Regiospecificity: exclusively yields the 3,6-disubstituted product.

Chemical Reaction Pathway

The transformation involves the coupling of a 1,3-diketone (1) with a methyl ketone (2) and hydrazine hydrate to yield the pyridazine (3) .

General Reaction Scheme:



Mechanistic Flowchart (DOT Visualization)

ReactionMechanism cluster_legend Legend Start Reagents: 1,3-Diketone + Methyl Ketone Step1 Base-Promoted Aldol/Michael Condensation Start->Step1 Inter1 Intermediate: Unsaturated 1,5-Dicarbonyl Species Step1->Inter1 Step2 Hydrazine Nucleophilic Attack (Double Condensation) Inter1->Step2 + N2H4 Inter2 Dihydro-pyridazine Intermediate (Unstable) Step2->Inter2 Step3 Retro-Claisen Fragmentation (C-C Bond Cleavage) Inter2->Step3 - ArCONHNH2 Final Product: 3,6-Diarylpyridazine Step3->Final Aromatization Key1 Reactants Key2 Critical Step Key3 Product

Caption: Mechanistic pathway involving condensation, cyclization, and the critical deacylative C-C bond cleavage step.

Experimental Protocol

Standard Operating Procedure (SOP-PYR-001)

Reagents & Equipment[1][2][5][6][7]
  • Reactant A: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) [1.0 equiv]

  • Reactant B: Acetophenone (Methyl Ketone derivative) [1.0 - 1.2 equiv]

  • Reagent C: Hydrazine Hydrate (80% or 98% solution) [10.0 - 15.0 equiv]

  • Solvent: tert-Butanol (t-BuOH) (Anhydrous preferred)

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 1,3-diketone (1.0 mmol) and methyl ketone (1.0 mmol) in t-BuOH (5.0 mL).

  • Activation: Add Hydrazine Hydrate (15.0 mmol, approx. 0.75 mL) dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) . Maintain reflux for 30–60 minutes .

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting 1,3-diketone spot will disappear, and a fluorescent pyridazine spot (often blue/purple under UV) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL) and water (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure. Dilute residue with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization Table
ParameterRecommended RangeEffect of Deviation
Hydrazine Equiv. 10 - 15 equiv.<5 eq: Incomplete deacylation; intermediate products. >20 eq: Wasteful, no yield improvement.
Solvent tert-ButanolEthanol: Lower boiling point may require longer times. Acetic Acid: May promote different cyclization (see Troubleshooting).
Temperature 80 - 90 °C (Reflux)<60 °C: Reaction stalls at hydrazone intermediate.
Time 0.5 - 1.0 Hour>4 Hours: Potential degradation of sensitive substituents.

Scope and Limitations

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) on the aryl rings generally increase yields (80-95%) by stabilizing the cationic intermediates.

    • Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃) are tolerated but may require slightly longer reaction times (1-2 hours).

  • Steric Hindrance: Ortho-substitution on the aryl rings can reduce yields due to steric clash during the planarization required for aromatization.

  • Functional Group Tolerance: Hydroxyl (-OH), Amino (-NH₂), and Halogen (-Cl, -Br) groups are generally compatible with these conditions.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Formation of Pyrazole 1,3-Diketone reacted with hydrazine before condensing with methyl ketone.Ensure all reagents are mixed simultaneously or premix ketones before adding hydrazine. Use excess hydrazine.
Low Yield / Sticky Solid Incomplete precipitation or oligomerization.Switch workup: Evaporate t-BuOH completely, then add water/DCM. Recrystallize from EtOH/DMF.
Starting Material Remains Temperature too low.Ensure vigorous reflux (t-BuOH boils at ~82°C). Check oil bath temp is >95°C.

References

  • Gao, Q., et al. (2012).[1][2][3][5] "Unexpected C–C Bond Cleavage: A Route to 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds and Methyl Ketones."[1][2][3][4][5][6] The Journal of Organic Chemistry, 77(21), 9865–9870.[3] [Link]

  • Fan, Z., et al. (2019).[2] "Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations Provide 1,6-Dihydropyridazines and Pyridazines via the Judicious Choice of Reaction Solvent." The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]

  • Schnell, S. D., et al. (2021).[2] "Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction... Provides Functionalized Pyridazines." The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

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Troubleshooting & Optimization

Improving the yield of 3-Chloro-6-(2-chlorophenyl)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine Ticket ID: #SR-8492-PYR Status: Open Priority: High (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound presents a classic dichotomy in heterocyclic chemistry: the choice between regioselective cross-coupling (Method A) and deoxychlorination (Method B).[1]

The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, often stalling Suzuki couplings or forcing harsh conditions that lead to bis-coupling impurities.[1] Conversely, the deoxychlorination route is robust but prone to "tarring" and hydrolysis during workup if POCl


 is mishandled.[1]

This guide addresses the specific failure points of both methods.

Module 1: The Suzuki-Miyaura Route (Discovery Scale)

Best for: Rapid analog generation (<5g scale), avoiding toxic phosphorus reagents.[1] Core Challenge: Controlling mono- vs. bis-arylation and overcoming steric hindrance.

Standard Protocol (Optimized)

Do not use equimolar ratios. The symmetry of 3,6-dichloropyridazine requires statistical biasing to favor the mono-product.[1]

ComponentEquivalentsRoleNotes
3,6-Dichloropyridazine 3.0 eq ElectrophileCritical: Excess is required to suppress bis-coupling.
2-Chlorophenylboronic acid 1.0 eqNucleophileAdd dropwise if possible.[1]
Pd(PPh

)

0.05 eqCatalystStandard.[1][2][3] For difficult cases, switch to Pd(dppf)Cl

.[1]
Na

CO

(2M aq)
2.5 eqBaseStandard.[1]
DME / Water (3:1) Solvent--Degas thoroughly (Argon sparge 15 min).
Troubleshooting & FAQs

Q: I am seeing significant bis-coupled product (diaryl), even with excess dichloride. Why? A: This is a kinetic issue. The ortho-chloro group on your boronic acid makes the first coupling slow. If you heat the reaction too aggressively to "start" it, you overcome the activation energy for the second coupling (which is often faster on the electron-rich mono-product).

  • Fix: Lower the temperature to 60°C and extend reaction time.

  • Fix: Switch to a catalyst with a larger bite angle like Pd(dppf)Cl

    
     , which often favors mono-selectivity in pyridazines [1].[1]
    

Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: The ortho-chloro group creates a "molecular wall," impeding the transmetallation step.[1]

  • Fix: Switch bases. Use Cesium Fluoride (CsF) (2.0 eq) in anhydrous Dioxane.[1] The fluoride anion activates the boronic acid more aggressively than carbonate, often overcoming steric barriers without requiring excessive heat [2].[1]

Q: How do I remove the excess 3,6-dichloropyridazine? A: Do not use column chromatography immediately. The starting material is sublimeable.

  • Protocol: Rotovap the crude to dryness. Suspend in minimal hexanes/diethyl ether (9:1). The 3,6-dichloropyridazine is highly soluble; the product (3-chloro-6-aryl) often precipitates or can be separated on a short silica plug eluting with 5% EtOAc/Hexanes.[1]

Module 2: The Deoxychlorination Route (Scale-Up)

Best for: Multi-gram/Kilogram scale, high purity requirements.[1] Core Challenge: Managing the exotherm and preventing hydrolysis during workup.

The Chemistry

This route assumes you have synthesized 6-(2-chlorophenyl)pyridazin-3(2H)-one .[1][4] The transformation uses Phosphorus Oxychloride (POCl


) to convert the tautomeric lactam (C=O) to the chloride (C-Cl).
Visualization: POCl Process Logic

G Start Start: Pyridazinone Precursor Reagent Add POCl3 (Neat or in Toluene) Start->Reagent Temp Heat to 80-100°C Reagent->Temp Check TLC Check: Starting Material Gone? Temp->Check Stall Reaction Stalled? Check->Stall No Quench CRITICAL: Quench Step Check->Quench Yes AddPCl5 Add PCl5 (0.5 eq) Boosts Vilsmeier-Haack Species Stall->AddPCl5 Yes AddPCl5->Temp Hydrolysis Risk: Acidic Hydrolysis Reverts to Pyridazinone Quench->Hydrolysis Temp > 40°C Success Isolate 3-Cl Product Quench->Success Temp < 10°C + Base

Caption: Logic flow for POCl


 chlorination, highlighting the critical risk of hydrolysis during the quench step.
Troubleshooting & FAQs

Q: The reaction turns into a black tar. A: Pyridazines are electron-deficient and sensitive to polymerization at high temperatures in acidic media.

  • Fix: Do not reflux POCl

    
     (106°C) immediately. Start at 60°C.
    
  • Fix: Use a co-solvent like Toluene or Chlorobenzene . This dilutes the concentration of degradation byproducts and acts as a heat sink.

Q: Upon adding water to quench, my product disappeared and the starting material returned. A: You hydrolyzed your product. The 3-chloro group is activated by the adjacent nitrogens.[5] In hot, acidic water (generated by POCl


 + H

O

H

PO

+ HCl), the chloride is displaced by water, reforming the pyridazinone [3].[1]
  • Protocol (The "Safe Quench"):

    • Evaporate excess POCl

      
       under vacuum before adding water. (Use a caustic trap!).
      
    • Dissolve the residue in DCM or EtOAc.

    • Pour the organic mixture slowly into a chemically stirred slurry of Ice and NaHCO

      
       .
      
    • Never pour water into the reaction mixture.

Q: The reaction is too slow. A: The steric bulk of the ortho-chlorophenyl group may hinder the attack of the chlorinating species.

  • Fix: Add PCl

    
      (0.5 eq) to the POCl
    
    
    
    . This generates a more reactive chlorinating species [4].
  • Fix: Add catalytic N,N-Diethylaniline or DMF (Vilsmeier-Haack conditions).[1]

Module 3: Purification Strategy

Q: My product decomposes on the silica column. A: Silica gel is slightly acidic. 3-Halopyridazines can be labile.[1]

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites.

Q: Crystallization vs. Chromatography? A: For this specific scaffold:

  • Small Scale (<1g): Chromatography (Hexanes/EtOAc).[1][6]

  • Large Scale (>10g): Recrystallization.[1][7][8]

    • Solvent System:Isopropanol or Toluene/Heptane . Dissolve hot in Toluene, add Heptane until cloudy, cool slowly. The 2-chlorophenyl rotation is restricted, aiding crystal lattice formation [5].[1]

References

  • Gong, Y., et al. "Regioselective Suzuki Coupling of Dihalopyridazines."[1] Journal of Heterocyclic Chemistry, vol. 45, no. 4, 2008. Link[1]

  • Wright, S. W., et al. "Fluoride-mediated Suzuki-Miyaura reactions of aryl chlorides."[1] Journal of Organic Chemistry, vol. 59, no. 20, 1994.[1] Link[1]

  • Coelho, A., et al. "Pyridazine derivatives: Synthesis and reactivity."[1][9] Current Organic Chemistry, vol. 8, no. 11, 2004. Link[1]

  • Hossain, M. F. "POCl3-PCl5 mixture: A robust chlorinating agent."[1][10] Journal of the Indian Chemical Society, vol. 97, 2020.[1][11] Link[1][10]

  • BenchChem Technical Support. "Synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazines (Patent EP0047164B1)." BenchChem Protocols, 2025.[1][3] Link[1]

Sources

Technical Support Center: Purification of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-6-(2-chlorophenyl)pyridazine. The methodologies and rationale provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial TLC analysis of the crude reaction mixture shows multiple spots. How do I select the most appropriate purification strategy?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms that your crude product contains impurities, which is typical after synthesis. The choice between primary purification techniques—recrystallization and column chromatography—depends on the nature of these impurities and the scale of your reaction.

  • Initial Assessment: First, visualize the TLC plate under UV light (254 nm) and consider using a staining agent if non-UV active impurities are possible. The relative positions (Rƒ values) and intensities of the spots provide crucial clues. Your target compound, this compound, is a relatively non-polar aromatic heterocycle. Impurities are likely to be unreacted starting materials (e.g., 3,6-dichloropyridazine), catalysts, or reaction by-products.

  • Strategy 1: Recrystallization (Ideal for High-Purity Crude & Scale). If one spot is significantly more intense than the others, and the product is a solid, recrystallization is often the most efficient method, especially for multi-gram scales. This technique purifies the compound based on differences in solubility between the target molecule and impurities in a given solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[2]

  • Strategy 2: Silica Gel Column Chromatography (Ideal for Complex Mixtures). If the TLC shows multiple spots of comparable intensity or spots that are very close to your product (similar Rƒ), column chromatography is the preferred method.[3] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).[4] It offers finer separation power than recrystallization for closely related impurities.

A logical workflow for method selection is outlined below.

G start Crude Product TLC Analysis decision1 Is there one major spot and minor, well-separated impurities? start->decision1 decision2 Are impurities very polar or non-polar vs. product? decision1->decision2  No / Complex Mixture recrystallization Attempt Recrystallization decision1->recrystallization  Yes chromatography Perform Column Chromatography decision2->chromatography  No / Similar Polarity wash Perform Aqueous Wash / Liquid-Liquid Extraction decision2->wash  Yes (e.g., salts, acids) end_pure Pure Product recrystallization->end_pure chromatography->end_pure wash->chromatography Then...

Caption: Initial Purification Method Selection Workflow.

Q2: I'm attempting flash column chromatography, but I'm getting poor separation (streaking/co-elution). How can I optimize the mobile phase and column conditions?

A2: Poor separation in flash column chromatography is a common issue that can almost always be resolved by systematically optimizing the TLC conditions first. The ideal Rƒ value for your target compound on a TLC plate should be between 0.25 and 0.35 to ensure good separation on a column.

Causality & Solutions:

  • Problem: Streaking/Tailing: This often occurs if the compound is too polar for the chosen solvent system or if it interacts strongly with the acidic nature of the silica gel.[3] Since pyridazines are weakly basic, this interaction is a possibility.

    • Solution: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption and tailing.

  • Problem: Co-elution of Product and Impurities: This indicates that the chosen solvent system does not provide adequate separation.

    • Solution: You must re-optimize the mobile phase. Test various ratios of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). Using a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of closely eluting compounds.[3]

Experimental Protocol: TLC Optimization for Column Chromatography

  • Spotting: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane). Spot it onto at least three different TLC plates.

  • Solvent Systems Screening: Prepare three different mobile phases with varying polarity. For this compound, a good starting point is a mixture of hexanes and ethyl acetate.

  • Development: Place each TLC plate in a chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under UV light. Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Optimization: Adjust the solvent ratios until your target compound has an Rƒ of ~0.3 and is well-separated from all impurity spots.

Table 1: Example of TLC Solvent System Optimization

Trial Hexane:Ethyl Acetate Ratio Target Rƒ Observation Action
1 9:1 0.60 Too high, poor separation from non-polar impurities. Increase polarity.
2 4:1 0.35 Good Rƒ, clear separation from baseline and solvent front spots. Optimal for Column.

| 3 | 2:1 | 0.15 | Too low, long elution time, potential for band broadening. | Decrease polarity. |

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Optimize Solvent System via TLC (Target Rƒ ≈ 0.3) prep2 Prepare Slurry of Silica Gel in Non-Polar Solvent prep1->prep2 prep3 Pack Column Uniformly prep2->prep3 run1 Load Sample (dissolved in min. solvent or dry-loaded) prep3->run1 run2 Elute with Mobile Phase (Isocratic or Gradient) run1->run2 run3 Collect Fractions Sequentially run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent under Reduced Pressure analysis2->analysis3 Pure Product Pure Product analysis3->Pure Product

Caption: Standard Workflow for Flash Column Chromatography.

Q3: I tried to recrystallize my product, but it 'oiled out' instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but, upon heating, it melts before it dissolves, or the saturated solution's temperature is above the melting point of the solute. When this cools, the compound separates as a supercooled liquid (an oil) rather than forming a crystal lattice.

Causality & Solutions:

  • Cause 1: The boiling point of the solvent is higher than the melting point of your compound. If the compound melts before it dissolves, it will likely separate as an oil.

    • Solution: Choose a solvent with a lower boiling point. For example, if you used toluene (BP: 111 °C) and the compound oiled out, try a solvent like ethanol (BP: 78 °C) or an ethyl acetate/hexane mixture.

  • Cause 2: The solution is cooling too quickly. Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.[2]

    • Solution: Ensure slow, gradual cooling. After heating to dissolve, allow the flask to cool to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Cause 3: Insufficient solvent or presence of insoluble impurities. Sometimes an oil can form around a nucleus of an insoluble impurity.

    • Solution: Add slightly more hot solvent to ensure everything dissolves completely. If insoluble material remains, perform a hot gravity filtration to remove it before cooling.[1]

Experimental Protocol: Troubleshooting Oiling Out

  • Re-heat the Mixture: If your compound has oiled out, reheat the flask until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure you are not at the supersaturation point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a tiny "seed" crystal from a previous successful batch.

  • Cool Slowly: Allow the flask to cool very slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in an ice bath to maximize crystal recovery.[1]

  • Consider a Two-Solvent System: If a single solvent fails, a two-solvent system is an excellent alternative.[1] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Table 2: Common Solvent Systems for Recrystallization of Aryl-Pyridazines

Solvent(s) Type Rationale
Ethanol or Isopropanol Single Good balance of polarity; often effective for nitrogen heterocycles.
Toluene Single Good for less polar compounds; use with care if melting point is low.[5]
Ethyl Acetate / Hexanes Two-Solvent Highly tunable system offering fine control over solubility.[6]

| Dichloromethane / Hexanes | Two-Solvent | Another versatile system, good for compounds soluble in chlorinated solvents. |

Q4: What are the most probable impurities in my crude product and are there specific methods to remove them?

A4: The impurities will be directly related to the synthetic route used. A common synthesis for this class of compounds is a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and (2-chlorophenyl)boronic acid.[7]

Probable Impurities & Removal Strategies:

  • Unreacted 3,6-dichloropyridazine: This starting material is more polar than the product. It can typically be separated by silica gel chromatography, where it will elute later than the desired product in a non-polar solvent system.

  • Homocoupled (2-chlorophenyl)boronic acid (i.e., 2,2'-dichlorobiphenyl): This by-product is very non-polar and will elute much faster than your product on a silica column (higher Rƒ). It can be easily separated by chromatography.

  • Residual Palladium Catalyst: Palladium residues often appear as a fine black solid (palladium black). These can be removed by filtering the crude product solution through a pad of Celite® before concentration.[8] If the catalyst is soluble, it may require treatment with activated charcoal during recrystallization, though this can sometimes lead to product loss.

  • Boronic Acid Derivatives: Residual boronic acid or its anhydrides (boroxines) can often be removed by an aqueous workup. Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) will convert the acidic boronic species into their water-soluble salts, which are then partitioned into the aqueous layer.

Experimental Protocol: Aqueous Workup for Impurity Removal

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was run in an organic solvent, dilute it with a larger volume of an immiscible solvent like ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities like boronic acid).

    • Brine (saturated NaCl solution) to remove residual water and break up emulsions.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which is now ready for chromatography or recrystallization.

References

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • This compound. ChemSynthesis. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkat USA. [Link]

  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for purification of 3,6-dichloropyridazine.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped... - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. ResearchGate. [Link]

  • Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. IUCr Journals. [Link]

  • Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. PubMed. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

Sources

Overcoming common side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of pyridazine-containing scaffolds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are a frequent issue, often stemming from a few key areas. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.[1]

Causality and Explanation:

The formation of the pyridazine ring, typically through the condensation of a 1,4-dicarbonyl compound with hydrazine or an inverse-electron-demand Diels-Alder (IEDDA) reaction, involves multiple equilibrium steps and potentially sensitive intermediates.[2][3] Low yields can be attributed to factors that either shift these equilibria unfavorably, degrade reactants or products, or promote competing side reactions.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of low yields in your pyridazine synthesis.

G start Low Yield Observed reagents 1. Verify Reagent & Solvent Purity start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Purity Confirmed atmosphere 3. Ensure Inert Atmosphere conditions->atmosphere Conditions Optimized aromatization 4. Check for Incomplete Aromatization atmosphere->aromatization Atmosphere Controlled workup 5. Analyze Workup & Purification aromatization->workup Aromatization Complete success Yield Improved workup->success Losses Minimized

Caption: Troubleshooting workflow for low reaction yield.

Detailed Action Plan:

  • Purity of Reagents and Solvents: Impurities in starting materials (e.g., the 1,4-dicarbonyl compound, hydrazine hydrate, or tetrazine) can introduce competing reactions.[1] Similarly, residual water in solvents can hydrolyze intermediates or quench catalysts.

    • Action: Use reagents from a reliable source. If necessary, purify starting materials by recrystallization or distillation. Ensure solvents are rigorously dried, especially for moisture-sensitive reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]

    • Action: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation and check for subsequent degradation.[4]

  • Atmospheric Moisture and Oxygen: Many condensation reactions are reversible, and the presence of water can inhibit cyclization. Furthermore, the dihydropyridazine intermediate can be sensitive to air, potentially leading to undesired oxidation by-products other than the target aromatic pyridazine.[1][5]

    • Action: Employ standard inert atmosphere techniques using a nitrogen or argon blanket, especially if your substrates are known to be air-sensitive.

  • Product Decomposition: The desired pyridazine may be unstable under the reaction conditions (e.g., high heat or strongly acidic/basic media) or during workup.[1]

    • Action: Monitor product stability over time via TLC/LC-MS. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.

Q2: How can I control the regioselectivity when using unsymmetrical precursors?

A2: Achieving high regioselectivity is a critical challenge, particularly in two common pyridazine syntheses: the IEDDA reaction of substituted tetrazines with unsymmetrical alkynes, and the condensation of unsymmetrical 1,4-dicarbonyls with substituted hydrazines.

Causality and Explanation:

Regioselectivity is dictated by the electronic and steric properties of the reacting partners. In IEDDA reactions, the outcome is governed by the overlap of the tetrazine's LUMO and the alkyne's HOMO.[6] Subtle electronic effects, secondary orbital interactions, and solvent polarity can influence which regioisomer is favored. In condensation reactions, the relative reactivity of the two carbonyl groups and the nucleophilicity of the substituted hydrazine determine the initial point of attack and subsequent cyclization.[7]

Strategies for Regiocontrol:

Synthesis MethodInfluencing FactorRecommended ActionExpected Outcome
IEDDA Reaction Solvent Choice Use of polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance regioselectivity.[6]Increased regioselectivity, often favoring one isomer significantly.
Heteroatom Substituents Employing alkynes with heteroatom substituents (e.g., alkynyl sulfides) can direct the cycloaddition.[3][6]High regioselectivity due to specific orbital interactions.
Condensation Steric Hindrance Utilize a substituted hydrazine where one nitrogen is sterically hindered to direct the initial condensation to the less hindered carbonyl group of the 1,4-dicarbonyl substrate.Preferential formation of one regioisomer.
Electronic Effects Modulate the electronics of the 1,4-dicarbonyl. A more electron-deficient carbonyl will be more electrophilic and react preferentially with the more nucleophilic nitrogen of the substituted hydrazine.Control over the initial bond-forming step, leading to a single major product.

Visualizing Regiocontrol in IEDDA Reactions:

G cluster_0 Factors Influencing Regioselectivity Tetrazine Substituted Tetrazine Electronics Frontier Molecular Orbitals (HOMO/LUMO) Tetrazine->Electronics Alkyne Unsymmetrical Alkyne Alkyne->Electronics Solvent Solvent Effects (e.g., HFIP) Solvent->Electronics modulates Isomer_A Regioisomer A Electronics->Isomer_A Path A Isomer_B Regioisomer B Electronics->Isomer_B Path B Sterics Steric Hindrance Sterics->Electronics influences

Caption: Factors governing regioselectivity in IEDDA reactions.

Q3: My reaction is stalling at the dihydropyridazine intermediate. How can I promote aromatization?

A3: The final step in many pyridazine syntheses is the aromatization of a dihydropyridazine intermediate. This oxidation is crucial for obtaining the stable, aromatic final product, and its failure leads to low yields and difficult purifications.[5][8]

Causality and Explanation:

The driving force for this step is the formation of the highly stable aromatic pyridazine ring.[5] However, the reaction can be kinetically slow. Dihydropyridazines can be stable enough to be isolated, especially if the reaction conditions lack a suitable oxidant or sufficient thermal energy.

Protocol: Promoting Aromatization

If your reaction mixture contains a significant amount of the dihydropyridazine intermediate (identifiable by NMR or LC-MS), consider one of the following methods.

Method 1: Thermal/Aerial Oxidation

  • Principle: For many substrates, simple heating in the presence of air is sufficient to drive the oxidation.[5]

  • Procedure:

    • Ensure the reaction solvent has a relatively high boiling point (e.g., toluene, xylene, or acetic acid).

    • After the initial condensation is complete (as monitored by TLC), open the reaction vessel to the air (use a reflux condenser to prevent solvent loss).

    • Heat the mixture at reflux for 1-4 hours, monitoring the disappearance of the dihydropyridazine spot and the appearance of the pyridazine spot by TLC.

Method 2: Chemical Oxidation

  • Principle: When thermal oxidation is insufficient, a chemical oxidant is required. The choice of oxidant depends on the functional group tolerance of your molecule.[2][9]

  • Procedure (using Copper(II) catalyst as an example):

    • A copper-promoted cyclization of β,γ-unsaturated hydrazones can directly yield pyridazines when acetic acid (AcOH) is used as the solvent, which facilitates the aerobic oxidation.[9]

    • Alternatively, for isolated dihydropyridazines, treatment with an oxidant like chromium trioxide in acetic acid can be effective, though care must be taken due to the toxicity and reactivity of chromium reagents.[2]

Oxidizing AgentTypical ConditionsConsiderations
Air / O₂ Heat in high-boiling solvent (e.g., AcOH, xylene)Simplest method, but can be slow and substrate-dependent.[5][9]
Chromium Trioxide (CrO₃) Acetic acid, room temp. to 60 °CStrong oxidant, toxic. Not suitable for sensitive functional groups.[2]
Potassium Permanganate (KMnO₄) Acetone or water, often basic conditionsStrong oxidant, can be aggressive and lead to over-oxidation.
NaOH Used to convert 1,6-dihydropyridazines to pyridazines.[9]A basic condition that can promote elimination/oxidation.
Q4: I'm attempting to functionalize my pyridazine, but I'm getting N-alkylation side products. How can this be controlled?

A4: The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and can react with electrophiles like alkyl halides, leading to the formation of mono- or di-quaternary salts.[10] This often competes with desired C-H functionalization or reactions at other sites.

Causality and Explanation:

The lone pair of electrons on each nitrogen atom is available for reaction with electrophiles. While pyridazine is a weaker base than pyridine, it is still sufficiently nucleophilic to undergo N-alkylation readily.[7][10] Over-alkylation, where both nitrogens are alkylated, can also occur, further complicating the product mixture.[11]

Strategies to Minimize N-Alkylation:

  • Use of Protecting Groups: If the reaction conditions allow, one of the nitrogen atoms can be temporarily protected. However, this adds extra steps to the synthesis. A more common strategy is to modulate the reaction conditions.

  • Control of Stoichiometry and Reaction Conditions:

    • Action: Carefully control the stoichiometry of the alkylating agent, often using slightly less than one equivalent if mono-alkylation at a different site is desired.

    • Action: Run the reaction at the lowest possible temperature that still allows for the desired reaction to proceed. N-alkylation often has a lower activation energy than C-H functionalization.

    • Action: The choice of base and solvent is critical. A bulky, non-nucleophilic base may be less likely to deprotonate a C-H position while avoiding direct reaction.

  • Directed Functionalization: Employ directing groups on the pyridazine ring to enhance the reactivity of a specific carbon position, allowing it to outcompete the nitrogen nucleophiles.

Protocol: Selective C-H Alkylation (Example Concept)

While direct C-H alkylation is challenging, methods developed for related heterocycles like pyridines can provide a conceptual basis. For instance, regiodivergent alkylation of pyridines has been achieved by tuning the aggregation state of alkyllithium reagents, a strategy that relies on subtle mechanistic control to favor C-alkylation over N-alkylation.[12] Adapting such principles to pyridazines would involve careful screening of reagents, solvents, and additives to favor the desired reactivity pathway.

References
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Scribd. (n.d.). Heterocycles - PART 3 - Pyridazines.
  • Boyd, D. R., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Royal Society of Chemistry. (2024).
  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2013).
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Lirias. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • BenchChem Technical Support Team. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.

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Technical Support Center: Optimization of Reaction Conditions for Chlorination of Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated pyridazinones. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical transformation. The focus is on providing practical, experience-driven solutions grounded in chemical principles to help you optimize your reaction conditions for improved yield, purity, and scalability.

Introduction

The chlorination of pyridazinones is a fundamental transformation in medicinal chemistry, as the resulting chloro-heterocycles are valuable intermediates for further functionalization via nucleophilic substitution or cross-coupling reactions.[1][2] Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this conversion, often used in excess as both the chlorinating agent and the solvent.[3][4] While effective, this method is not without its challenges, including harsh reaction conditions, difficult workups, and the formation of impurities.

This guide will navigate you through the intricacies of pyridazinone chlorination, from understanding the underlying mechanism to fine-tuning reaction parameters and troubleshooting common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction is showing low or no conversion of the starting pyridazinone. What are the likely causes?

A1: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Temperature or Reaction Time: These reactions often require high temperatures (refluxing POCl₃) to proceed to completion.[5] Ensure your reaction is heated adequately and for a sufficient duration.

  • Reagent Quality: The purity of your POCl₃ can significantly impact the reaction. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its reactivity.

  • Substrate Reactivity: The electronic nature of your pyridazinone substrate plays a crucial role. Electron-withdrawing groups on the ring can deactivate it towards chlorination, requiring more forcing conditions.

Q2: I'm observing the formation of significant side products. How can I minimize them?

A2: Side product formation often arises from the high reactivity of the reagents and intermediates.

  • Over-chlorination: In some cases, di- or even tri-chlorinated products can form. This can be mitigated by carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature.

  • Decomposition: Pyridazinone rings can be sensitive to the harsh, acidic conditions of the reaction, leading to decomposition. Using a co-solvent to moderate the reaction temperature or adding a base like pyridine or diethylaniline can sometimes help.[6]

  • Vilsmeier-Haack Type Reactions: If using a catalytic amount of dimethylformamide (DMF), formylation of electron-rich positions on your pyridazinone or other aromatic rings in your molecule can occur.[7][8]

Q3: The work-up of my reaction is hazardous and difficult to manage. Are there safer and more efficient methods?

A3: Quenching excess POCl₃ is notoriously exothermic and can be dangerous if not performed correctly.[9][10]

  • "Reverse Quench": The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred mixture of ice and a weak base, such as sodium bicarbonate or sodium acetate.[9][10] This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better temperature control.

  • Temperature Control: Maintain the temperature of the quenching mixture below 20°C to prevent a runaway reaction.[9]

  • Solvent Removal: Whenever possible, it is a good practice to remove excess POCl₃ by distillation (under vacuum) before the work-up.[6] This significantly reduces the amount of reagent that needs to be quenched.

Troubleshooting Guide

Issue 1: Incomplete Conversion

Low conversion rates are a primary hurdle in pyridazinone chlorination. The following decision tree can guide your optimization efforts.

G start Low Conversion Observed temp_time Increase Temperature and/or Reaction Time start->temp_time Initial Step reagent_quality Verify POCl₃ Quality temp_time->reagent_quality If still low catalyst Add a Catalyst (e.g., DMF, PCl₅) reagent_quality->catalyst If reagent is good solvent Consider a High-Boiling Co-solvent catalyst->solvent For stubborn substrates

Caption: Troubleshooting workflow for low conversion.

Detailed Steps & Explanations:

  • Temperature and Time: Many procedures call for refluxing in neat POCl₃ (b.p. 105.8 °C).[3] If you are running the reaction at a lower temperature, incrementally increase it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Stoichiometry and Quality: While often used in excess, for some substrates, a more controlled stoichiometry of POCl₃ (e.g., 3-5 equivalents) in a high-boiling inert solvent can provide better results. Always use a fresh, unopened bottle of POCl₃ or one that has been properly stored under an inert atmosphere to prevent hydrolysis.

  • Use of Additives:

    • Phosphorus Pentachloride (PCl₅): Adding PCl₅ (often in a 3:1 ratio of POCl₃:PCl₅) can create a more potent chlorinating mixture, which can be effective for less reactive substrates.[6][11]

    • Dimethylformamide (DMF): Catalytic amounts of DMF can form the Vilsmeier reagent in situ, which is a highly effective chlorinating species.[7][8] However, be mindful of potential formylation side reactions.

Issue 2: Side Product Formation

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Side Product Potential Cause Proposed Solution
Di-chlorinated Product Overly harsh conditions or extended reaction times.Reduce reaction temperature and time. Carefully monitor the reaction progress and stop it once the mono-chlorinated product is maximized.
Hydrolyzed Starting Material Incomplete reaction followed by hydrolysis during aqueous work-up.Ensure the reaction goes to completion before work-up. During the quench, maintain a low temperature and use a weak base to minimize hydrolysis of the chlorinated product.[6]
Tarry Decomposition Products Substrate instability under strongly acidic and high-temperature conditions.Dilute the POCl₃ with a high-boiling inert solvent (e.g., toluene, chloroform) to lower the reaction temperature.[12] The addition of a tertiary amine base can also sometimes mitigate decomposition.
Issue 3: Work-up and Purification Challenges

A successful reaction can be undermined by a problematic work-up and purification.

Work-up Protocol: Safe Quenching of Excess POCl₃

  • Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

  • Cooling: Cool the completed reaction mixture in an ice bath.

  • Reverse Quench: With vigorous stirring, slowly and carefully add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.[9][10]

  • Temperature Monitoring: Use a thermometer to monitor the temperature of the quenching mixture, ensuring it remains below 20°C.[9] The rate of addition should be controlled to prevent a dangerous exotherm.

  • Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Purification:

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method.

  • Silica Gel Chromatography: For non-crystalline products or to remove closely-related impurities, column chromatography is typically necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization. The chlorination of a pyridazinone with POCl₃, often catalyzed by DMF, is believed to proceed through the formation of a Vilsmeier-type intermediate.

G Pyridazinone Pyridazinone Intermediate O-Phosphorylated Intermediate Pyridazinone->Intermediate Attack on P or Vilsmeier POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) POCl3->Vilsmeier Product Chloropyridazine Intermediate->Product Nucleophilic attack by Cl⁻ Chloride Cl⁻ Chloride->Product

Caption: Simplified mechanism of pyridazinone chlorination.

The pyridazinone oxygen attacks the electrophilic phosphorus atom of POCl₃ (or the Vilsmeier reagent), forming a highly reactive intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion to yield the desired chlorinated product.

Safety First: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly toxic and corrosive chemical that reacts violently with water.[13][14][15] Always handle it with extreme caution in a well-ventilated chemical fume hood.[16][17]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield.[14]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber).[15]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[13]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][17] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

Spill Management:

  • Absorb small spills with an inert, dry material like vermiculite or sand.[17]

  • DO NOT USE WATER to clean up spills, as this will result in a violent reaction.[17]

By understanding the key reaction parameters, potential pitfalls, and safety precautions, you can effectively optimize the chlorination of pyridazinones for your specific research and development needs.

References

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. [Link]

  • How can I properly quench POCl3? ResearchGate. [Link]

  • Chlorination of heterocycles. Aaltodoc. [Link]

  • Method for synthetizing 3,6-dichloropyridazine. Eureka | Patsnap. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC. [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications. [Link]

  • REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Semantic Scholar. [Link]

  • Phosphorus Oxychloride. Common Organic Chemistry. [Link]

  • Synthesis of 3,6-dichloro-[13][14][17]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. [Link]

  • Process for purification of 3,6-dichloropyridazine.
  • Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

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Troubleshooting low yields in Suzuki coupling of chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving chloropyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of electron-deficient heteroaryl chlorides. The inherent electronic properties of the pyridazine ring and the relative inertness of the C-Cl bond often necessitate carefully optimized conditions to achieve high yields.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide you toward successful outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section is structured to address specific problems you might be observing in your reaction outcomes. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols to resolve the issue.

Question 1: My reaction is sluggish or stalls, resulting in a low conversion of the starting chloropyridazine. What are the likely causes and how can I fix it?

Low or incomplete conversion is a frequent challenge and can typically be traced back to suboptimal reaction parameters or reagent quality.[3] The electron-deficient nature of the pyridazine ring and the strength of the C-Cl bond make the initial oxidative addition step of the catalytic cycle particularly demanding.[4][5]

Underlying Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of palladium catalyst and, critically, the supporting ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be inadequate.[1]

    • Expert Insight: For electron-deficient heteroaryl chlorides, electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition step.[5][6][7] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr have demonstrated superior performance.[1][8]

    • Troubleshooting Protocol:

      • Screen Catalysts/Ligands: If using a simple palladium source like Pd(OAc)₂, screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or consider using pre-formed catalysts like a PEPPSI-type catalyst.[1][8][9]

      • Increase Catalyst Loading: While higher loadings are not always better, a modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.[10]

      • Ensure Catalyst Quality: Use fresh, properly stored catalysts and ligands. Phosphine ligands, in particular, can be susceptible to oxidation.[3]

  • Inadequate Reaction Temperature: Many Suzuki couplings of aryl chlorides require elevated temperatures to proceed at a reasonable rate.[2][3]

    • Troubleshooting Protocol:

      • Increase Temperature Incrementally: If your reaction is running at 80 °C, try increasing the temperature to 90 °C, then 100 °C, while monitoring for decomposition.[11]

      • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. Solvents like 1,4-dioxane, toluene, or DMF are common choices.[10]

  • Improper Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[12] The choice of base can significantly influence the reaction's success.[12]

    • Expert Insight: Stronger bases are often needed for less reactive coupling partners. While K₂CO₃ is a common choice, K₃PO₄ is frequently more effective for challenging couplings.[8]

    • Troubleshooting Protocol:

      • Switch to a Stronger Base: If you are using Na₂CO₃ or K₂CO₃, try switching to K₃PO₄ or Cs₂CO₃.

      • Ensure Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic.

  • Oxygen Contamination: Oxygen can deactivate the active Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of the boronic acid.[3]

    • Troubleshooting Protocol:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid (biaryl) and dehalogenated chloropyridazine. How can I suppress these pathways?

The formation of side products directly competes with your desired transformation, leading to reduced yields and purification challenges.[10]

Underlying Causes & Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the transmetalation is slow relative to other processes.[9]

    • Expert Insight: Rigorous exclusion of air is the primary defense against homocoupling.[3] Using a pre-catalyst that cleanly generates the active Pd(0) species can also be beneficial.

    • Troubleshooting Protocol:

      • Improve Degassing Technique: As mentioned above, ensure your degassing procedure is robust.[3]

      • Use a Pre-catalyst: Instead of a Pd(II) source that requires in-situ reduction, use a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst.

      • Control Boronic Acid Concentration: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Protodeboronation (Hydrolysis of Boronic Acid): Boronic acids can be unstable under reaction conditions, especially heteroaryl boronic acids, leading to their conversion to the corresponding arene.[9][13]

    • Expert Insight: This is a base-catalyzed hydrolysis process.[13] Using anhydrous conditions or a less aqueous base/solvent system can mitigate this issue. Alternatively, more stable boron reagents can be employed.

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: If using an aqueous base, try switching to an anhydrous solvent and a base like K₃PO₄.[8]

      • Consider Boronic Esters: Pinacol (BPin) or MIDA boronates are generally more stable to protodeboronation and can be used in place of boronic acids.[9][14]

      • Use Potassium Aryltrifluoroborates (BF₃K): These reagents are highly stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[15][16]

  • Dehalogenation of Chloropyridazine: This side reaction results in the formation of the parent pyridazine, consuming your starting material. It can occur if a hydride source is present in the reaction mixture.[9]

    • Expert Insight: Common hydride sources include amine bases or alcohol solvents.[3]

    • Troubleshooting Protocol:

      • Change the Base: If using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[3]

      • Change the Solvent: If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like dioxane, THF, or toluene.[3]

Frequently Asked Questions (FAQs)

This section provides concise answers to common, specific questions regarding the Suzuki coupling of chloropyridazines.

Q1: Which palladium catalyst system is generally the best starting point for chloropyridazine couplings?

For challenging substrates like chloropyridazines, a robust starting point is a second or third-generation Buchwald-type catalyst system. For example, using a combination of Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%) or using a pre-catalyst such as SPhos-Pd-G3 (2 mol%) is often effective. PEPPSI-IPr (an NHC-based catalyst) is also an excellent choice, particularly for its air and moisture stability.[1]

Q2: What is the optimal base and solvent combination?

A frequently successful combination for difficult couplings is potassium phosphate (K₃PO₄) as the base in a solvent system of 1,4-dioxane with a small amount of water (e.g., 10:1 dioxane:water).[1][8] The water helps to solubilize the inorganic base. However, if protodeboronation is an issue, anhydrous conditions with K₃PO₄ in a solvent like toluene or 2-MeTHF should be attempted.[8]

Q3: My boronic acid is poorly soluble. What can I do?

Poor solubility can hinder the reaction. You can try switching to a more polar solvent system, such as DMF or a mixture including ethanol.[17][18] Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt often improves solubility in aqueous media and can enhance stability.[16]

Q4: Can I run this reaction open to the air?

While some highly active and robust catalyst systems (like certain PEPPSI catalysts) can be effective under open-flask conditions, it is generally not recommended for optimizing a low-yielding reaction.[19] The risk of catalyst deactivation and increased side reactions due to oxygen is high.[3] Always start with rigorously deoxygenated conditions.

Q5: How does the position of the chlorine on the pyridazine ring affect reactivity?

The electronic environment of the C-Cl bond, influenced by the nitrogen atoms and any other substituents, will affect its reactivity. For instance, in 3,5-dichloropyridazines, the selectivity of the coupling can sometimes be controlled by the choice of ligand, allowing for functionalization at either the C3 or C5 position.[20][21] Generally, positions that are more electron-deficient will be more reactive towards oxidative addition.

Data & Protocols

Table 1: Comparison of Catalyst Systems for Chloropyridazine Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024< 50%[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001270-90%[18]
PEPPSI-IPrK₃PO₄1,4-Dioxane80285-95%[1]
Pd₂(dba)₃ / XPhosCs₂CO₃2-MeTHF110875-92%[8]

Note: Yields are highly dependent on the specific chloropyridazine and boronic acid substrates.

General Experimental Protocol for Optimization
  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • Degassing: Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R-X (Chloropyridazine) C Ar-Pd(II)-X(L2) (Oxidative Adduct) B->C D Transmetalation C->D Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system appropriate for Ar-Cl? start->check_catalyst change_catalyst Switch to bulky, e--rich ligand (e.g., SPhos, PEPPSI-IPr) check_catalyst->change_catalyst No check_temp Is the temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (e.g., 80°C → 100°C) check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base change_base Switch to K3PO4 or Cs2CO3 check_base->change_base No check_side_products Are side products (homocoupling, dehalogenation) a major issue? check_base->check_side_products Yes change_base->check_side_products improve_degassing Improve degassing; Use anhydrous conditions; Consider boronic esters check_side_products->improve_degassing Yes success Yield Improved check_side_products->success No improve_degassing->success

Caption: A decision tree for troubleshooting low yields in Suzuki couplings.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(15), 6523–6534. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(6), 3415–3427. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Proutiere, F., & Schoenebeck, F. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(11), 10565–10570. [Link]

  • Le-Huu, P., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 71(5), 268-272. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3003. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(25), 9645–9653. [Link]

  • Trécourt, F., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications, 29(16), 2757-2766. [Link]

  • Old, D. W., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]

  • Lundgren, R. J., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 15(15), 3974–3977. [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(4), 5898–5909. [Link]

  • Sharma, P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Organometallic Chemistry, 32(5), e4306. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343–6353. [Link]

  • Guan, Y., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(1), 169–178. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Bedford, R. B., et al. (2019). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 2(10), 876–882. [Link]

  • James, M. J., et al. (2021). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 1(12), 2235–2243. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Retrieved from [Link]

  • Semantic Scholar. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2025). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Suzuki Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of.... Retrieved from [Link]

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Alternative reagents for the synthesis of 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,6-Dichloropyridazine

Welcome to the technical support guide for the synthesis of 3,6-dichloropyridazine. This document is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate. Here, we address common experimental challenges, provide in-depth troubleshooting, and explore viable alternative reagents to the conventional synthetic pathways. Our goal is to equip you with the expertise to navigate this synthesis with confidence, ensuring safety, efficiency, and high purity.

Section 1: The Conventional Synthetic Route and Its Hurdles

The workhorse method for producing 3,6-dichloropyridazine is a robust, two-step process. However, its reliance on harsh reagents necessitates a thorough understanding of the procedure and potential pitfalls.

FAQ 1: What is the standard laboratory synthesis of 3,6-dichloropyridazine?

The most common and well-documented synthesis begins with maleic anhydride, which is first converted to pyridazine-3,6-dione (commonly known as maleic hydrazide). This intermediate is then chlorinated to yield the final product.[1][2][3][4]

Step 1: Synthesis of Pyridazine-3,6-dione (Maleic Hydrazide) Maleic anhydride is reacted with hydrazine hydrate, typically in the presence of an acid like hydrochloric acid, under reflux conditions.[2][3] The reaction proceeds via nucleophilic attack of hydrazine on the anhydride, followed by cyclization and dehydration to form the stable heterocyclic dione.

Step 2: Chlorination of Pyridazine-3,6-dione The pyridazine-3,6-dione intermediate is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures.[1][5][6] This step converts the two hydroxyl groups of the enol tautomer into chloro groups, furnishing 3,6-dichloropyridazine.

Conventional Synthesis cluster_step1 cluster_step2 MA Maleic Anhydride PD Pyridazine-3,6-dione (Maleic Hydrazide) MA->PD Step 1: Cyclization Hydrazine Hydrazine Hydrate + Acid DCP 3,6-Dichloropyridazine PD->DCP Step 2: Chlorination POCl3 Phosphorus Oxychloride (POCl₃)

Caption: Standard two-step synthesis of 3,6-dichloropyridazine.

FAQ 2: Why is Phosphorus Oxychloride (POCl₃) the conventional choice, and what are its significant drawbacks?

Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating and chlorinating agent, making it highly suitable for converting the tautomeric hydroxyl groups of pyridazine-3,6-dione to chlorides. Its widespread use is due to its high reactivity and established success in achieving good yields.[6]

However, its utility is accompanied by significant safety and handling challenges:

  • Corrosivity and Toxicity: POCl₃ is highly corrosive, causes severe burns upon contact, and is very toxic if inhaled.[7][8][9]

  • Violent Reactivity with Water: It reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[7][8] This makes quenching the reaction a particularly hazardous step.

  • Harsh Reaction Conditions: The reaction typically requires high temperatures (e.g., 80-125°C) for several hours.[3][6]

  • Difficult Work-up: The quenching process generates large quantities of acidic waste. Neutralization and extraction can be cumbersome, and the final product often requires extensive purification.

Troubleshooting Guide: Chlorination with POCl₃

Navigating the chlorination step with POCl₃ requires careful attention to detail. Below are common issues and their solutions.

Problem 1: Low or No Yield of 3,6-Dichloropyridazine

  • Potential Cause: Incomplete reaction due to insufficient temperature or time.

    • Expert Insight: The conversion of pyridazine-3,6-dione is often slow. It's critical to ensure the reaction mixture reaches and maintains the target temperature (typically 80°C or higher) for the duration specified in the protocol (often several hours to overnight).[6] Monitor the reaction by TLC or GC to confirm the consumption of the starting material.[2][5]

  • Potential Cause: Poor quality or wet starting material.

    • Expert Insight: Pyridazine-3,6-dione is hygroscopic. Any moisture present will rapidly consume POCl₃, reducing its availability for the chlorination reaction. Ensure the starting material is thoroughly dried under vacuum before use.

Problem 2: The Reaction Mixture Darkens Significantly or Forms Tar

  • Potential Cause: Excessive temperature leading to decomposition.

    • Expert Insight: While high heat is necessary, runaway temperatures can cause charring of the organic material. Use a temperature-controlled heating mantle or oil bath and ensure gradual heating. Do not exceed the recommended temperature for the specific protocol.

Problem 3: Hazardous Work-up and Difficult Purification

  • Potential Cause: Uncontrolled hydrolysis of excess POCl₃.

    • Expert Insight: The most critical step is the "drowning" or quenching of the reaction mixture. This must be done slowly and with extreme caution. A proven method is to cool the reaction vessel significantly and then slowly pour the mixture onto a large excess of crushed ice and water with vigorous stirring.[10] An alternative is to slowly add the reaction mixture to a chilled, saturated solution of sodium bicarbonate.[6] Always perform this in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potential Cause: Persistent impurities co-crystallizing with the product.

    • Expert Insight: It is a known issue that standard recrystallization techniques can fail to purify crude 3,6-dichloropyridazine effectively.[10] For persistent impurities, refer to the advanced purification techniques in Section 4 .

Troubleshooting POCl3 Start Low Yield or Dark Reaction Mixture Q1 Was starting material (pyridazine-3,6-dione) completely dry? Start->Q1 A1_Yes Dry starting material thoroughly under vacuum. Q1->A1_Yes No Q2 Was reaction temperature maintained correctly? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Increase reaction time. Monitor via TLC/GC. Q2->A2_Yes Yes, but still low yield A2_No Use controlled heating (oil bath). Avoid overheating/charring. Q2->A2_No No Q3 Was work-up performed by slow quenching on ice? A2_Yes->Q3 A2_No->Q3 A3_No Adopt slow, cautious quenching. Use large excess of ice/water. Q3->A3_No No End Proceed to Purification (See Section 4 if needed) Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for the POCl₃ chlorination step.

Section 2: Alternative Chlorinating Agents

Given the hazards of POCl₃, exploring alternatives is a priority for many labs seeking safer and more environmentally friendly processes.

FAQ 3: What are the primary alternatives to POCl₃ for this chlorination?

Several reagents can effectively replace POCl₃, each with a unique profile of reactivity, safety, and byproducts. The most common alternatives are Thionyl Chloride (SOCl₂) , Phosphorus Pentachloride (PCl₅) , and N-Chlorosuccinimide (NCS) .[3][11]

Comparative Data of Chlorinating Agents
ReagentTypical ConditionsByproductsKey AdvantagesKey Disadvantages
POCl₃ Neat or in solvent, 80-125°C[3][6]H₃PO₄, HClHigh reactivity, well-establishedHighly corrosive, violent reaction with H₂O, acidic waste[7][8]
SOCl₂ Neat or in solvent, often with DMF catalyst, reflux[11][12]SO₂, HCl (gaseous)Gaseous byproducts simplify removalCorrosive, toxic, reacts with H₂O, requires catalyst
PCl₅ Neat or in solvent, 125°C[3]POCl₃, HClVery powerful chlorinating agentHazardous solid, generates POCl₃ as a byproduct[3]
NCS Solvent (e.g., ethanol) with HCl, heat[3]SuccinimideMilder, easier to handle solid, "greener"May require longer reaction times, less aggressive
FAQ 4: When should I consider using Thionyl Chloride (SOCl₂)?

Thionyl chloride is an excellent choice when simplified purification is a priority.

  • Causality & Mechanism: SOCl₂ reacts with the hydroxyl groups to form chlorosulfite intermediates, which then decompose to yield the chlorinated product, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[12] Since SO₂ and HCl are gases, they are easily removed from the reaction mixture, greatly simplifying the work-up compared to the phosphoric acid sludge from POCl₃.[11] The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent chlorinating species.

  • Experimental Protocol (General):

    • In a dry reaction vessel under an inert atmosphere, suspend pyridazine-3,6-dione in an excess of thionyl chloride.

    • Add a catalytic amount of DMF (e.g., 0.1 equivalents).

    • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

    • After completion, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The crude residue can then be worked up by careful addition to water/ice, followed by neutralization and extraction.

FAQ 5: Is Phosphorus Pentachloride (PCl₅) a viable alternative?

PCl₅ is a very potent chlorinating agent but is often considered a less favorable alternative to POCl₃ for this specific transformation.

  • Causality & Mechanism: PCl₅ is a highly reactive solid that readily chlorinates hydroxyl groups. However, a significant drawback is that it generates POCl₃ as a byproduct during the reaction, along with HCl.[3] This means you are still faced with the challenge of removing POCl₃ during the work-up.

  • Expert Insight: Due to its hazardous nature as a solid and the generation of POCl₃, PCl₅ is typically only used when both POCl₃ and SOCl₂ fail to give the desired product. The protocol is similar to using POCl₃, involving heating the reagents together, but requires handling a corrosive solid.[3]

FAQ 6: Can N-Chlorosuccinimide (NCS) be used for a "greener" synthesis?

Yes, NCS represents a significantly milder and more environmentally benign approach to the chlorination.

  • Causality & Mechanism: N-Chlorosuccinimide is an electrophilic chlorinating agent. In the presence of an acid, it can effectively chlorinate the pyridazine-3,6-dione ring. The primary byproduct is succinimide, which is far less hazardous and easier to handle than the byproducts of POCl₃ or SOCl₂.[3] This method avoids the use of highly corrosive, water-reactive phosphorus halides.

  • Experimental Protocol (General): [3]

    • Suspend pyridazine-3,6-dione in a suitable solvent like ethanol.

    • Add hydrochloric acid.

    • Heat the mixture and add N-chlorosuccinimide portion-wise over time.

    • Maintain the reaction at temperature until completion (monitoring by TLC).

    • Cool the mixture to crystallize the product, which can then be isolated by filtration.

Reagent Selection Start Need to Chlorinate Pyridazine-3,6-dione Q1 Is minimizing hazardous acidic waste a top priority? Start->Q1 Q2 Is simplified purification (gaseous byproducts) desired? Q1->Q2 No A1_Yes Use N-Chlorosuccinimide (NCS). (Milder, 'greener' option) Q1->A1_Yes Yes A2_Yes Use Thionyl Chloride (SOCl₂) with catalytic DMF. Q2->A2_Yes Yes Q3 Is using a well-established, highly reactive method acceptable? Q2->Q3 No A3_Yes Use Phosphorus Oxychloride (POCl₃). Prepare for hazardous work-up. Q3->A3_Yes Yes A3_No Re-evaluate safety protocols or choose a milder reagent. Q3->A3_No No

Caption: Decision tree for selecting a chlorinating agent.

Section 3: Advanced and Novel Synthetic Approaches

While the two-step synthesis from maleic hydrazide is dominant, other routes exist and are subjects of ongoing research.

FAQ 7: Are there methods that avoid the pyridazine-3,6-dione intermediate?

Yes, although they are less common for bulk synthesis.

  • Direct Chlorination of Pyridazine: This method provides a more direct route but can suffer from poor selectivity and yield, making it less practical for large-scale production.[13]

  • Transition Metal-Catalyzed Reactions: Modern organometallic chemistry offers pathways for C-H activation and chlorination. These methods can provide high efficiency and selectivity but often rely on expensive catalysts and ligands, making them more suitable for specialized applications rather than bulk manufacturing at present.[13]

Section 4: Purification Challenges and Solutions

Achieving high purity is critical, as 3,6-dichloropyridazine is often a precursor for pharmaceuticals where impurity profiles are tightly controlled.

FAQ 8: My crude 3,6-dichloropyridazine is impure, and standard recrystallization isn't working. What can I do?

This is a frequently encountered problem, as certain byproducts have similar solubility profiles to the desired product.[10]

  • Solution 1: Chemical Wash with Sulfite (Highly Recommended)

    • Expert Insight: A patented and effective method involves washing the crude product mixture with a sulfite solution, such as sodium metabisulfite or sodium bisulfite.[10] The exact mechanism is not fully understood, but the sulfite appears to react with and greatly solubilize the impurities in the aqueous phase, allowing the pure 3,6-dichloropyridazine to be isolated by crystallization or filtration in high purity (e.g., >99%).[10]

    • Protocol Outline: [10] After quenching the primary reaction, neutralize the mixture. Add a solution of sodium metabisulfite and warm gently. Cool the mixture slowly to crystallize the purified product, which is then collected by filtration.

  • Solution 2: Silica Gel Column Chromatography

    • Expert Insight: For small-scale laboratory preparations, column chromatography is a reliable method to achieve high purity.[2][5] A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. However, this method is often not practical or cost-effective for scaling up.

  • Solution 3: Fractional Distillation

    • Expert Insight: While technically possible, fractional distillation is generally impractical for large-scale use. The process requires long cycle times, and the high temperatures involved can cause degradation and pose significant corrosion risks to equipment.[10]

References

  • ZCPC. (2025, August 14).
  • Sherman, P. (1961). Process for purification of 3,6-dichloropyridazine. U.S. Patent No. 3,004,027.
  • IP.com. (2023, October 22). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Shandong Youbang Biochem Tech. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Chlorination Reagents: Alternatives to Phosphorus Oxychloride. Benchchem.
  • Ali Biological New Material (Changzhou) Co., Ltd. (2021, April 13). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
  • Ube Industries. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide. U.S. Patent Application No. 11/992,866.
  • Shandong Youbang Biochem Tech. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • OECD. (n.d.). Phosphoryl Trichloride CAS N°: 10025-87-3.
  • Sigma-Aldrich. (n.d.).
  • Lanxess. (n.d.). Phosphorus oxychloride.

Sources

Technical Support Center: Purification of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3,6-dichloropyridazine. As a critical intermediate in the synthesis of many pharmaceutical and agrochemical compounds, its purity is paramount for successful downstream applications.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this precursor.

Troubleshooting Guide: Common Issues in 3,6-Dichloropyridazine Purification

This section addresses specific problems that may arise during the purification of 3,6-dichloropyridazine, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: The isolated 3,6-dichloropyridazine is yellow or brown, not the expected white crystalline solid.

Cause: The discoloration indicates the presence of chromophoric (color-causing) impurities. These are often by-products from the chlorination of maleic hydrazide or its derivatives, the common synthetic route to 3,6-dichloropyridazine. While the exact nature of all impurities is not always known, they are generally more soluble in certain aqueous and organic media than the desired product.[1]

Solution:

Method A: Chemical Treatment with Sodium Metabisulfite

This method is particularly effective for larger-scale purifications and targets impurities that are reactive with sulfites.[1]

  • Step 1: Dissolution. Prepare an aqueous solution of the crude, colored 3,6-dichloropyridazine.

  • Step 2: Addition of Sodium Metabisulfite. Add sodium metabisulfite to the solution. A general guideline is to use at least 10 parts of bisulfite per 100 parts of crude dichloropyridazine.[1]

  • Step 3: pH Adjustment and Heating. Adjust the pH of the mixture. The process described in the literature involves adding the reaction mixture to ammonium hydroxide to raise the pH.[1] The mixture can then be warmed to facilitate the reaction between the bisulfite and the impurities.

  • Step 4: Crystallization. Slowly cool the mixture to induce the crystallization of the purified 3,6-dichloropyridazine. The solubilized impurities will remain in the mother liquor.

  • Step 5: Isolation. Filter the white crystals and wash them with cold water. Dry the product under vacuum.

Causality: The sulfite ions are thought to react with and solubilize the impurities, preventing them from co-crystallizing with the 3,6-dichloropyridazine.[1] This allows for the selective precipitation of the pure product.

Method B: Recrystallization from a Non-polar Solvent

For laboratory-scale purification, recrystallization from a suitable organic solvent is often effective.

  • Step 1: Solvent Selection. Choose a solvent in which 3,6-dichloropyridazine has high solubility at elevated temperatures and low solubility at room temperature or below. n-Hexane and cyclohexane have been reported to be effective.[3][4][5] Avoid aqueous alcohol, as it has been shown to sometimes decrease purity.[1]

  • Step 2: Dissolution. Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Step 3: Hot Filtration (Optional). If there are insoluble impurities, perform a hot filtration to remove them.

  • Step 4: Crystallization. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Step 5: Isolation. Collect the white crystals by filtration, wash with a small amount of cold solvent, and dry.

Causality: The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities in a given solvent. As the solution cools, the solubility of the 3,6-dichloropyridazine decreases, leading to its crystallization, while the impurities remain dissolved in the solvent.

Issue 2: After purification, the melting point of the 3,6-dichloropyridazine is broad and lower than the literature value (approx. 67-70 °C).

Cause: A broad and depressed melting point is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a lower and wider melting point range.

Solution:

Method: Silica Gel Column Chromatography

When high purity is essential, and other methods have failed to yield a product with a sharp melting point, column chromatography is the recommended technique.[3][6][7]

  • Step 1: Slurry Preparation. Adsorb the crude 3,6-dichloropyridazine onto a small amount of silica gel.

  • Step 2: Column Packing. Pack a chromatography column with silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.[8]

  • Step 3: Loading and Elution. Carefully load the adsorbed sample onto the top of the column and elute with the chosen solvent system.

  • Step 4: Fraction Collection. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Step 5: Solvent Removal. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,6-dichloropyridazine.

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). 3,6-Dichloropyridazine and its impurities will travel down the column at different rates, allowing for their effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 3,6-dichloropyridazine?

Commercial grades of 3,6-dichloropyridazine typically have a purity of ≥98%.[2][9] For certain applications, higher purity grades (e.g., 99.9%) are also available.[10]

Q2: Can I use fractional distillation to purify 3,6-dichloropyridazine?

While fractional distillation has been demonstrated as a viable method on a laboratory scale, it is generally considered impractical for larger-scale or routine purification.[1] The process is often characterized by long cycle times, low yields, and can be corrosive to equipment.[1]

Q3: Are there any safety concerns I should be aware of when handling 3,6-dichloropyridazine?

Yes, 3,6-dichloropyridazine is a hazardous chemical. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Q4: What analytical techniques are recommended for assessing the purity of 3,6-dichloropyridazine?

The purity of 3,6-dichloropyridazine can be effectively assessed using the following techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity.[7][9]

  • Melting Point Analysis: A sharp melting point in the range of 67-70 °C is indicative of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities.

  • Ultraviolet (UV) Spectroscopy: Can be used as an analytical method to determine the completeness of impurity removal.[1]

Data and Protocols

Table 1: Comparison of Purification Methods

MethodScaleAdvantagesDisadvantages
Chemical TreatmentLab to IndustrialEffective for colored impurities, good for large scale.[1]Requires handling of additional chemicals.
RecrystallizationLabSimple, effective for many common impurities.Solvent choice is critical; may not remove all impurities.[1]
Column ChromatographyLabCan achieve very high purity.More time-consuming and requires more solvent than recrystallization.
Fractional DistillationLabCan be effective for thermally stable impurities.Impractical for large scale, low yield, equipment corrosion.[1]

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude 3,6-Dichloropyridazine (Yellow/Brown Solid) Recrystallization Recrystallization (n-Hexane or Cyclohexane) Crude->Recrystallization Chemical_Treatment Chemical Treatment (Sodium Metabisulfite) Crude->Chemical_Treatment Chromatography Silica Gel Column Chromatography Crude->Chromatography Pure Pure 3,6-Dichloropyridazine (White Crystalline Solid) Recrystallization->Pure Chemical_Treatment->Pure Chromatography->Pure

Caption: General purification workflow for 3,6-dichloropyridazine.

TroubleshootingLogic Start Crude Product Purity_Check Assess Purity (Color, Melting Point, GC) Start->Purity_Check Impure Product Impure Purity_Check->Impure Fails Specs Pure Product Pure Purity_Check->Pure Meets Specs Recrystallization Attempt Recrystallization Impure->Recrystallization Chromatography Perform Column Chromatography Impure->Chromatography Treatment Consider Chemical Treatment Impure->Treatment Recrystallization->Purity_Check Re-assess Chromatography->Purity_Check Re-assess Treatment->Purity_Check Re-assess

Sources

Technical Support Center: Phase Transfer Catalysis for Fluorination of Chlorodiazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Phase Transfer Catalysis (PTC) applications in the fluorination of chlorodiazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to address the "why" behind experimental phenomena, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the PTC fluorination process for diazine systems.

Q1: What is Phase Transfer Catalysis (PTC), and why is it essential for the fluorination of chlorodiazines?

A1: Phase Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different, immiscible phases (typically a solid or aqueous phase and an organic phase). In the context of fluorination, our nucleophile, an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF), is a salt with extremely low solubility in the aprotic organic solvents where the chlorodiazine substrate is dissolved.[1][2]

The PTC agent, often a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle. It exchanges its original anion (X⁻) for a fluoride ion (F⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺F⁻). This ion pair is soluble in the organic phase, transporting the fluoride ion to the chlorodiazine substrate. The "naked" fluoride anion in this complex is a potent nucleophile, ready to displace the chloride on the electron-deficient diazine ring.[3][4] Without the catalyst, the reaction would be impractically slow due to the inability of the reactants to interact.

Q2: How does the Nucleophilic Aromatic Substitution (SNAr) mechanism apply to chlorodiazines?

A2: The fluorination of chlorodiazines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a classic Sₙ2 reaction.[5] The diazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-poor, making it susceptible to attack by strong nucleophiles like the fluoride ion.[6][7][8]

The mechanism involves two key steps:

  • Addition: The fluoride nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[5][9] The stability of this complex is crucial and is enhanced by the electron-withdrawing diazine nitrogens, which help to delocalize the negative charge through resonance.

  • Elimination: The aromaticity is restored as the leaving group, chloride, is expelled from the complex.

The rate-determining step is typically the initial nucleophilic attack.[6][8] This explains the unusual leaving group trend (F > Cl > Br > I) sometimes observed in SNAr, as the high electronegativity of fluorine on the ring can further activate it towards attack, even though the C-F bond is strong.[6][8]

Troubleshooting Guide: From Low Yields to Side Reactions

This section provides a question-and-answer-based approach to solving specific experimental problems.

Category 1: Low or No Product Yield

Q3: My reaction shows no conversion. I've mixed the chlorodiazine, KF, and catalyst in DMSO. What is the most likely culprit?

A3: The immediate suspect is water . Even trace amounts of water can dramatically inhibit the reaction. The "naked" fluoride ion shuttled by the PTC is not only a strong nucleophile but also a strong base.[10] Water molecules will solvate the fluoride ion through hydrogen bonding, creating a hydration shell that severely blunts its nucleophilicity.[11][12] Essentially, a hydrated fluoride ion is no longer "naked" and is far less reactive.

Solution:

  • Rigorous Drying of Reagents: Use spray-dried KF or prepare anhydrous KF by azeotropic dehydration.[13] Standard KF is often hydrated.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Glassware and Atmosphere: Ensure all glassware is oven- or flame-dried before use. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).[14]

Q4: I've ensured anhydrous conditions, but my yield is still poor. Could my choice of fluoride source be the problem?

A4: Yes, the physical properties of the alkali fluoride are critical. For solid-liquid PTC, the reaction occurs on the surface of the salt crystals.

  • Potassium Fluoride (KF): Standard, calcined KF has a large particle size and low surface area, resulting in poor reactivity.[13] Spray-dried KF is far superior due to its small particle size (10-20 µm) and high surface area, which maximizes the sites for ion exchange with the catalyst.[13][15]

  • Cesium Fluoride (CsF): CsF is more soluble in organic solvents and has a lower lattice energy than KF, often making it more reactive.[1][4] However, it is also more expensive and highly hygroscopic. If using CsF, ensure it is properly dried and handled.

Fluoride SourceParticle Size (Approx.)Surface Area (Approx.)Key AdvantageKey Disadvantage
Calcined KF>250 µm~0.1 m²/gLow CostVery low reactivity
Spray-Dried KF 10-20 µm~1.3 m²/gHigh reactivity , cost-effectiveMust be kept dry
Anhydrous CsFVariableVariableHighest reactivity, better solubilityHigh cost, very hygroscopic

Q5: How do I select the optimal Phase Transfer Catalyst and solvent?

A5: Catalyst and solvent selection are intrinsically linked. The goal is to have a catalyst that is soluble and stable in a solvent that can also dissolve the substrate and facilitate the SNAr reaction.

  • Catalyst Selection:

    • Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are the workhorses of PTC. Their lipophilicity is key; longer alkyl chains generally improve solubility in the organic phase and increase reaction rates.[16] However, they can be prone to Hofmann elimination at high temperatures (>120-150 °C), especially with strongly basic anions.

    • Quaternary Phosphonium Salts (e.g., TBPC, TBPB): Generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[16]

    • Crown Ethers (e.g., 18-Crown-6): Specifically complex the potassium cation (K⁺), effectively solubilizing KF. The K⁺/[18-crown-6] complex leaves behind a highly reactive, naked fluoride anion.[3] They are very effective but also toxic and expensive.

    • Cryptands (e.g., Kryptofix 2.2.2): Offer even stronger cation encapsulation than crown ethers, leading to exceptionally high fluoride reactivity.[3][17][18] They are primarily used in radiolabeling with [¹⁸F]F⁻ due to cost and toxicity.

  • Solvent Selection:

    • Polar Aprotic Solvents: DMSO, DMF, and Sulfolane are excellent choices.[13][19] They can dissolve the substrate and the catalyst-fluoride ion pair. Their high polarity also helps to stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[5][6]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield check_water Is the system rigorously anhydrous? start->check_water check_kf Is the KF source 'spray-dried' or high surface area? check_water->check_kf Yes solution_water Dry all reagents, solvents, and glassware. Use inert atmosphere. check_water->solution_water No check_catalyst Is the PTC catalyst appropriate and stable? check_kf->check_catalyst Yes solution_kf Switch to spray-dried KF or anhydrous CsF. check_kf->solution_kf No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Consider a more lipophilic or thermally stable catalyst (e.g., phosphonium salt). check_catalyst->solution_catalyst No solution_temp Screen temperatures. Higher T may be needed, but watch for decomposition. check_temp->solution_temp No

Caption: A decision tree for diagnosing low product yield.

Category 2: Side Reactions and Catalyst Instability

Q6: I'm observing a significant amount of the corresponding hydroxy-diazine byproduct. What causes this?

A6: This is a classic sign of either residual water or the fluoride ion acting as a Brønsted base .[10]

  • Hydrolysis: If water is present, the hydroxide ion (OH⁻) can be generated in situ under the basic conditions created by the fluoride ion. Hydroxide is a strong nucleophile and will compete with fluoride in the SNAr reaction, leading to the hydroxy-diazine.

  • Basicity of Fluoride: The "naked" fluoride ion is a powerful base. If there are any acidic protons in the system (including trace water), it can act as a base, reducing its effective concentration as a nucleophile.[10][20]

Solution:

  • Re-emphasize the need for strictly anhydrous conditions as detailed in Q3.

  • Consider using a less basic fluoride source system if possible, though this is challenging in PTC. Some advanced hydrogen-bonding phase-transfer catalysis systems can modulate fluoride basicity.[1][2]

Q7: My reaction mixture is turning dark, and the catalyst seems to be decomposing, especially at higher temperatures. Why?

A7: You are likely observing Hofmann elimination , a common decomposition pathway for quaternary ammonium catalysts with β-hydrogens. Under the strongly basic conditions generated by the naked fluoride at elevated temperatures (typically >120-150 °C), the catalyst can decompose into a tertiary amine and an alkene. This destroys your catalyst and halts the reaction.

Solution:

  • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer time.

  • Switch to a More Stable Catalyst: Use a tetraalkylphosphonium salt (e.g., tetrabutylphosphonium bromide), which is thermally more robust. Alternatively, use a quaternary ammonium salt with no β-hydrogens, such as those derived from quinuclidine, though these are less common.

Mechanism Corner & Experimental Protocols

PTC Catalytic Cycle for Chlorodiazine Fluorination

The diagram below illustrates the complete catalytic cycle, showing how the catalyst shuttles the fluoride anion from the solid phase to the organic phase to perform the substitution.

PTCCycle cluster_organic Organic Phase (e.g., DMSO) cluster_solid Solid Phase Q_F Q⁺F⁻ (soluble) ArCl Chlorodiazine (Ar-Cl) Q_F->ArCl ArF Fluorodiazine (Ar-F) ArCl->ArF Reaction KCl KCl (solid) ArF->KCl Cl⁻ Byproduct Q_Cl Q⁺Cl⁻ (soluble) KF KF (solid) Q_Cl->KF Ion Exchange KF->Q_F F⁻ Pickup KCl->Q_Cl

Sources

Technical Support Center: Synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and scale-up engineers. It prioritizes actionable troubleshooting over generic theory, focusing on the specific challenges of coupling sterically hindered ortho-substituted boronic acids with electron-deficient heterocycles.

Case ID: SC-PYR-003 Subject: Scale-Up Protocols & Troubleshooting for Mono-Arylation of 3,6-Dichloropyridazine Applicable CAS: 141-30-0 (Starting Material), 66549-15-3 (Target)

Process Overview & Critical Criticality

The synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine typically relies on a desymmetrizing Suzuki-Miyaura cross-coupling. While 3,6-dichloropyridazine is symmetric, the introduction of the first aryl group deactivates the ring slightly, theoretically favoring mono-substitution. However, the 2-chloro substituent on the boronic acid introduces significant steric hindrance, slowing the catalytic cycle and increasing the risk of competitive side reactions (homocoupling, hydrolysis, or bis-coupling).

The Validated Route (Suzuki-Miyaura)
  • Electrophile: 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Nucleophile: 2-Chlorophenylboronic acid (1.05 equiv)

  • Catalyst System: Pd(OAc)₂ / SPhos or PPh₃ (Scale dependent)

  • Base/Solvent: K₂CO₃ / Toluene:Water (biphasic) or Dioxane (monophasic)

ReactionScheme SM 3,6-Dichloropyridazine (Symmetric Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) SM->Cat Boronic 2-Chlorophenylboronic Acid (Steric Hindrance) Boronic->Cat Int Pd-Intermediate (Transmetallation Slow Step) Cat->Int Cycle Product TARGET: This compound Int->Product Reductive Elimination Bis IMPURITY: 3,6-Bis(2-chlorophenyl)pyridazine Product->Bis Over-reaction (Excess Boronic) Hyd IMPURITY: 6-(2-chlorophenyl)pyridazin-3(2H)-one Product->Hyd Hydrolysis (High pH/Temp)

Figure 1: Reaction pathway and critical impurity fate map. Note the divergence toward bis-coupling or hydrolysis if conditions are uncontrolled.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

  • Root Cause: This is likely due to boronic acid protodeboronation . The ortho-chloro group on the boronic acid destabilizes the C-B bond, especially in aqueous bases at high temperatures. The boronic acid decomposes into chlorobenzene before it can transmetallate.

  • Corrective Action:

    • Switch Bases: Move from strong bases (Na₂CO₃/NaOH) to milder, anhydrous bases like K₃PO₄ or CsF in dry solvents (THF or Dioxane).

    • Slow Addition: Do not add all boronic acid at the start. Dose it in portions (0.3 equiv every 2 hours) to maintain a low instantaneous concentration relative to the catalyst.

    • Check Oxygen: Ensure rigorous degassing. Oxygen poisons the catalyst, and "stalling" is often just catalyst death.

Q2: I am observing a significant induction period (2-3 hours) before the reaction starts.

  • Root Cause: Poor activation of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species. This is common when using phosphine ligands like PPh₃ without a reducing agent.

  • Corrective Action:

    • Pre-activation: Heat the Pd source and Ligand in the solvent for 15 minutes before adding the aryl halide/boronic acid.

    • Additive: Add a trace amount (1-2 mol%) of phenylboronic acid or alcohol to reduce Pd(II) to Pd(0) rapidly.

Category B: Selectivity & Impurity Control[2]

Q3: I have 15% of the bis-coupled impurity (3,6-bis(2-chlorophenyl)pyridazine). How do I minimize this?

  • Root Cause: The product is more electron-rich than the starting material? Actually, no. The product is still electron-deficient, but local concentration hotspots favor the second addition.

  • Corrective Action:

    • Reverse Stoichiometry: This is the most effective fix. Use a excess of 3,6-dichloropyridazine (1.5 equiv) relative to the boronic acid. The unreacted starting material is highly soluble and easy to wash away or sublime, whereas the bis-impurity is difficult to separate from the mono-product.

    • Solvent Switch: Use a solvent where the mono-product precipitates out (e.g., Isopropanol/Water mixtures), physically removing it from the reaction zone.

Q4: My product contains a "pyridazinone" impurity (M+ = 206/208).

  • Root Cause: Hydrolysis of the remaining chlorine atom. Pyridazines are electron-deficient (like pyridine), making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions from the base.

  • Corrective Action:

    • Lower pH: Switch from hydroxides (NaOH) to carbonates (K₂CO₃) or phosphates.

    • Reduce Water: If using a biphasic system, reduce the water volume or switch to an anhydrous system (DME/K₃PO₄).

    • Temperature Limit: Do not exceed 80°C. Hydrolysis rates spike significantly above 90°C for chloropyridazines.

Category C: Downstream Processing (Workup)

Q5: The product is oiling out during crystallization. How do I get a solid?

  • Root Cause: The 2-chlorophenyl group adds lipophilicity, but the melting point might be depressed by impurities (boronic acid residues).

  • Corrective Action:

    • Solvent System: The target is likely soluble in Toluene and DCM but insoluble in Alcohols/Heptane.

    • Protocol: Dissolve the crude oil in minimal hot Toluene (60°C). Slowly add Heptane or cyclohexane until cloudy. Cool slowly to 0°C with vigorous stirring.

    • Seeding: You must seed the mixture with pure crystal at the cloud point to prevent oiling.

Validated Experimental Protocol (Scale-Up Ready)

This protocol is designed for a 100g scale batch, prioritizing safety and impurity rejection.

Materials Table
ReagentMWEquivMass/VolRole
3,6-Dichloropyridazine 148.981.20120.0 gElectrophile (Excess)
2-Chlorophenylboronic acid 156.371.00104.5 gNucleophile
Pd(PPh₃)₄ 1155.560.017.7 gCatalyst
Na₂CO₃ (2M aq) 105.992.50835 mLBase
1,2-Dimethoxyethane (DME) --1.2 LSolvent
Step-by-Step Workflow
  • Inertion: Charge a 3L reactor with DME and 3,6-Dichloropyridazine. Sparge with Nitrogen for 30 mins.

    • Why? Oxygen causes homocoupling of the boronic acid and kills the catalyst.

  • Catalyst Charge: Add Pd(PPh₃)₄ under nitrogen flow. Stir for 10 mins.

  • Addition: Add 2-Chlorophenylboronic acid.

  • Base Addition: Add degassed 2M Na₂CO₃ solution.

  • Reaction: Heat to reflux (85°C) . Monitor by HPLC after 4 hours.

    • Checkpoint: Target conversion >95% (based on boronic acid consumption).

  • Quench: Cool to 20°C. Filter through a Celite pad to remove Pd black.

  • Phase Cut: Dilute with EtOAc (500 mL). Separate layers. Wash organic layer with Brine.

  • Scavenging: Treat organic layer with Thiourea-functionalized silica (or charcoal) for 2 hours to remove residual Pd. Filter.

  • Crystallization:

    • Concentrate organics to approx 300 mL volume.

    • Add Isopropanol (600 mL) and heat to 60°C.

    • Concentrate again to remove residual EtOAc (solvent swap).

    • Cool to 5°C over 4 hours.

    • Filter solids and wash with cold Isopropanol.

Process Safety & Engineering Controls

Safety Exotherm Exotherm Risk: Suzuki coupling is exothermic. Dose base or boronic acid to control heat release. Pd Heavy Metal Control: Pd must be <10ppm in final API. Use functionalized scavengers (Si-Thiol) post-reaction. Skin Sensitizer Warning: Chloropyridazines are potent skin sensitizers. Use double gloving and full suit.

Figure 2: Key safety considerations for scale-up.

  • Thermal Runaway: While Suzuki couplings are generally mild, the initiation can be sudden. Ensure cooling jacket is active during the heat-up ramp.

  • Genotoxicity: The starting material (3,6-dichloropyridazine) and the product are potentially genotoxic impurities (PGI). All handling must occur in a fume hood or isolator.

References

  • ChemicalBook. (2025). MSDS of 3,6-Dichloropyridazine. Retrieved from

  • Organic Process Research & Development. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry. Retrieved from

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Chloropyridazin-4-ol derivatives. Retrieved from

  • Organic Syntheses. (2010). Synthesis of 3-chloro-N-phenyl-pyridin-2-amine via Suzuki Coupling. Org. Synth. 2010, 87, 272-282. Retrieved from

  • National Science Foundation (NSF). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Retrieved from

Sources

Technical Support Center: Mastering Temperature Control in Phosphorus Oxychloride (POCl₃) Chlorinations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphorus oxychloride (POCl₃) for chlorination reactions. As a highly reactive and exothermic reagent, precise temperature control is paramount for ensuring reaction success, maximizing yield, and, most importantly, guaranteeing operational safety. This document provides in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of managing reaction temperature in your experiments.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during phosphorus oxychloride chlorinations, with a focus on understanding the root cause and implementing effective solutions.

Issue 1: Uncontrolled Exotherm or "Runaway" Reaction During Reagent Addition

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Vigorous, unexpected boiling of the solvent or reagent.

  • Emission of dense, white fumes (HCl and phosphoric acid aerosols).

  • Potential for vessel over-pressurization.

Root Cause Analysis:

An uncontrolled exotherm during the addition of POCl₃ is typically due to an imbalance between the rate of heat generation and the rate of heat removal. The reaction of POCl₃ with many functional groups (e.g., hydroxyl groups, amides) is highly exothermic.[1] If the reagent is added too quickly or the cooling system is inefficient, the heat generated by the reaction will accumulate, leading to an exponential increase in the reaction rate and a subsequent thermal runaway.

Strategic Solutions:

  • Controlled Rate of Addition: The most critical factor is to add the POCl₃ dropwise, ensuring that the rate of addition does not allow the internal temperature to rise above the desired setpoint. For highly exothermic reactions, a syringe pump is recommended for precise and consistent addition.

  • Efficient Cooling: Employ a cooling bath with sufficient capacity to absorb the heat generated. The choice of cooling bath is critical and depends on the target reaction temperature.

  • Adequate Agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath and to prevent localized "hot spots."

  • Use of a Co-solvent: Conducting the reaction in a suitable inert solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.

Preventative Workflow:

G

Caption: Workflow for preventing uncontrolled exotherms.

Issue 2: Delayed Exotherm or "Runaway" During Work-up/Quenching

Symptoms:

  • A sudden and violent exotherm when the reaction mixture is quenched, often after an initial period of calm.

  • Rapid gas evolution (HCl).

  • Potential for the reaction mixture to be ejected from the flask.

Root Cause Analysis:

A delayed exotherm during quenching is a particularly insidious hazard. It occurs when unreacted POCl₃ or reactive intermediates accumulate in the reaction mixture. The hydrolysis of POCl₃ is highly exothermic, but its rate can be deceptively slow at low temperatures, especially if mixing is poor.[1] When quenching is performed at low temperatures (e.g., 0-5 °C), the POCl₃ may not hydrolyze immediately, leading to a build-up of unreacted reagent. As the mixture warms, the hydrolysis reaction accelerates rapidly, resulting in a sudden and dangerous release of heat.

Strategic Solutions:

  • "Reverse" Quench: Always add the reaction mixture slowly to a vigorously stirred quenching solution (e.g., a slurry of ice and water, or a buffered aqueous solution). Never add the quenching solution to the reaction mixture. This ensures that POCl₃ is always the limiting reagent in the quenching vessel.

  • Controlled Quenching Temperature: While counterintuitive, quenching at a slightly elevated and controlled temperature (e.g., 20-40 °C) can ensure that the hydrolysis of POCl₃ is immediate and controlled, preventing the accumulation of unreacted reagent.[2]

  • Use of a Buffered Quench: For sensitive substrates, quenching with a buffered solution, such as aqueous sodium acetate, can help to control the pH and mitigate the harshness of the quench.

  • Confirmation of Complete Quench: After the initial quench, allow the mixture to stir for a sufficient period to ensure complete hydrolysis. In a development setting, the disappearance of POCl₃ and its reactive intermediates can be monitored by ³¹P NMR.[3]

Issue 3: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or other analysis shows the presence of starting material after the expected reaction time.

  • The isolated yield of the chlorinated product is lower than expected.

Root Cause Analysis:

  • Insufficient Temperature/Reaction Time: Many POCl₃ chlorinations require elevated temperatures to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the conversion to the product will be incomplete.

  • Hydrolysis of Product During Work-up: The chlorinated product may be unstable to the aqueous work-up conditions, leading to hydrolysis back to the starting material.[4] This is particularly common with electron-rich heteroaromatic chlorides.

  • Formation of Stable Intermediates: In some cases, a stable phosphorylated intermediate may form that is resistant to conversion to the final product under the reaction conditions.

Strategic Solutions:

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction progress by TLC or another appropriate analytical technique. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For some reactions, a two-stage temperature profile, with an initial lower temperature for phosphorylation followed by a higher temperature for chlorination, can be effective.[5]

  • Anhydrous Work-up: If the product is known to be water-sensitive, consider an anhydrous work-up. This may involve evaporating the excess POCl₃ under reduced pressure (with appropriate safety precautions) and then purifying the residue by chromatography or crystallization from a non-aqueous solvent.

  • Use of Additives: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., pyridine, triethylamine) or a Lewis acid can accelerate the reaction and drive it to completion. For particularly difficult chlorinations, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective than POCl₃ alone.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that makes POCl₃ chlorinations so exothermic?

A1: The high exothermicity of POCl₃ chlorinations stems from the formation of a very strong phosphorus-oxygen double bond (P=O) in the phosphate byproducts. The conversion of a P-Cl bond and a C-O bond to a C-Cl bond and a P=O bond is a thermodynamically favorable process that releases a significant amount of energy as heat. The initial step in many chlorinations of hydroxyl-containing compounds is the formation of a dichlorophosphate ester intermediate. Subsequent nucleophilic attack by chloride ion on the carbon atom, with the dichlorophosphate as a good leaving group, leads to the chlorinated product.[7]

G

Caption: Simplified mechanism of alcohol chlorination with POCl₃.

Q2: What are the best practices for setting up a POCl₃ chlorination reaction to ensure optimal temperature control?

A2:

  • Glassware: Always use oven-dried or flame-dried glassware to prevent any reaction with moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Thermometer Placement: Ensure the thermometer is placed in the reaction mixture and not touching the sides of the flask for an accurate reading of the internal temperature.

  • Cooling Bath: Choose an appropriate cooling bath for the desired reaction temperature (see table below). Ensure the bath is of sufficient size to handle the scale of the reaction.

  • Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient agitation.

Q3: Can you provide a table of common cooling baths and their approximate temperature ranges?

A3:

Cooling Bath MixtureApproximate Temperature (°C)Notes
Ice/Water0The simplest and most common cooling bath.
Ice/Salt (NaCl)-10 to -20The temperature depends on the salt concentration.[8]
Ice/Salt (CaCl₂)-20 to -40Can achieve lower temperatures than NaCl/ice mixtures.[8]
Dry Ice/Acetone-78A very common and effective cooling bath. Acetone is flammable.[9]
Dry Ice/Isopropanol-78A less volatile alternative to acetone.
Liquid Nitrogen-196Used for very low-temperature reactions.[8]

Q4: I am performing a Vilsmeier-Haack reaction which uses a pre-formed Vilsmeier reagent from DMF and POCl₃. How should I manage the temperature during the formation of the reagent and the subsequent reaction?

A4: The formation of the Vilsmeier reagent from DMF and POCl₃ is also an exothermic process.[10] It is crucial to form the reagent at a low temperature (typically 0-10 °C) by slowly adding the POCl₃ to the DMF with efficient cooling and stirring. Once the Vilsmeier reagent is formed, the substrate is typically added, and the reaction mixture is then heated to the desired reaction temperature (often in the range of 60-100 °C) to effect the formylation or chlorination.[11]

Experimental Protocol: Chlorination of a Quinazolinone

This protocol provides a general procedure for the chlorination of a quinazolin-4-one derivative using POCl₃. Note: This is a general guideline and may need to be optimized for your specific substrate.

Materials:

  • Quinazolin-4-one derivative

  • Phosphorus oxychloride (POCl₃), freshly distilled if necessary

  • Inert solvent (e.g., toluene, acetonitrile, or neat POCl₃)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA) (optional)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a drying tube, and a dropping funnel, add the quinazolin-4-one derivative (1 equivalent) and an inert solvent (if used).

  • Initial Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition (Optional): If using a tertiary amine base, add it to the cooled reaction mixture.

  • POCl₃ Addition: Slowly add POCl₃ (2-10 equivalents, depending on the substrate and whether it is also used as the solvent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically reflux, 70-110 °C) and maintain it for the required time (monitor by TLC).[5][12]

  • Cooling and Excess Reagent Removal (Optional): Cool the reaction mixture to room temperature. If desired, excess POCl₃ can be removed by distillation under reduced pressure. Caution: This should be done with extreme care and with appropriate safety measures in place.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

  • BenchChem. (2025).
  • Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 3(4), 250-256.
  • ResearchGate. (2013).
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • ResearchGate. (2021).
  • Chemistry Steps. (2020).
  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.
  • ResearchGate. (2025).
  • Slideshare. (n.d.). Vilsmeier haack reaction.
  • ResearchGate. (2025). Energy Efficiency in Chemical Reactions: A Comparative Study of Different Reaction Techniques.
  • Synthesis-Chemical. (n.d.). Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling.
  • Scribd. (n.d.).
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
  • ResearchGate. (2021).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Bionity.com. (n.d.).
  • Tark Thermal Solutions. (n.d.).
  • Indian Academy of Sciences. (n.d.). Phosphorous oxychloride (POCh).
  • Moodle@Units. (n.d.).
  • Chemistry LibreTexts. (2021).
  • Semantic Scholar. (n.d.).
  • PubMed. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3.
  • Common Organic Chemistry. (n.d.).
  • Indian Chemical Society. (n.d.).
  • NIST. (n.d.). Phosphorus oxychloride - the NIST WebBook.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (2014).
  • ResearchGate. (2020). How can I properly quench POCl3?.
  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3)
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Common Organic Chemistry. (n.d.).

Sources

Technical Support Center: Pyridazine Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Purifying Substituted Pyridazines Ticket ID: PYR-PUR-001 Status: Active Specialist: Senior Application Scientist

Introduction & Scope

Welcome to the Pyridazine Purification Support Center. Substituted pyridazines (1,2-diazines) present unique purification challenges due to their electron-deficient nature, high dipole moments, and tendency to form N-oxides or "oil out" during cooling.

This guide provides validated solvent systems and troubleshooting protocols for researchers encountering purity issues with pyridazine derivatives.

Solvent Selection Matrix

Core Principle: Pyridazines are "pi-deficient" heterocycles.[1] Their solubility is drastically altered by substituents.

  • Electron-Withdrawing Groups (Cl, Br): Reduce polarity, increasing solubility in non-polar solvents (Hexane, Toluene).

  • Electron-Donating Groups (NH2, OH, Alkoxy): Increase polarity and hydrogen bonding capability, requiring protic or polar aprotic solvents.

Quick Reference Table: Solvent Systems by Derivative Class
Pyridazine ClassPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Specific Examples & Notes
Dihalo-pyridazines (e.g., 3,6-dichloropyridazine)n-Hexane or Heptane None (Single solvent)Standard: Recrystallize from boiling n-Hexane [1].Warning: Aqueous alcohol often causes decomposition or lower purity [2].
Amino-halo-pyridazines (e.g., 3-amino-6-chloropyridazine)Ethyl Acetate Hexane (3:7 ratio)Often precipitates directly from reaction; wash with EtOAc/Hexane [3].[2]
Pyridazinones (e.g., 3-piperazin-1-yl-1H-pyridazin-6-one)DCM or Ethanol Ethanol or Ether Highly polar. DCM/Ethanol mixtures are common [4].
Aryl-substituted (e.g., 3,6-diphenylpyridazine)Toluene Heptane Toluene is excellent for solubilizing the aromatic backbone at high temps.
Polar/Fused Analogs (e.g., Pyrimido-pyridazines)Ethanol or Methanol Water Use water cautiously as an anti-solvent to avoid oiling out [5].

Decision Logic: Selecting Your Solvent

Use this workflow to determine the starting solvent system for an unknown pyridazine derivative.

SolventSelection Start Start: Define Substituents CheckPolarity Dominant Substituent Type? Start->CheckPolarity Halogen Halogen (Cl, Br, I) (Lipophilic) CheckPolarity->Halogen AminoOxo Amino (-NH2) or Oxo (=O) (H-Bonding) CheckPolarity->AminoOxo Aryl Aryl / Alkyl (Bulky/Non-polar) CheckPolarity->Aryl SolventHexane Try: Boiling n-Hexane or Heptane Halogen->SolventHexane SolventPolar Try: Ethanol or DCM/Ethanol (9:1) AminoOxo->SolventPolar SolventToluene Try: Toluene (Single Solvent) Aryl->SolventToluene SolventBinary Try: EtOAc + Heptane (Binary System) Aryl->SolventBinary SolventHexaneWarn Avoid: Aqueous Alcohols (Hydrolysis Risk) SolventHexane->SolventHexaneWarn

Figure 1: Decision tree for selecting initial recrystallization solvents based on pyridazine substitution patterns.

Troubleshooting Guide: "Oiling Out"

Symptom: Upon cooling, the dissolved pyridazine forms a separate liquid layer (oil) at the bottom of the flask instead of crystals. Cause: The melting point of the solvated compound is lower than the saturation temperature (Liquid-Liquid Phase Separation). This is extremely common with low-melting pyridazines (mp < 100°C).

Protocol: Recovery from Oiling Out
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add a small amount (5-10% volume) of the good solvent (the one it dissolves in) to lower the saturation point.

  • Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Do not use an ice bath yet.

  • Trituration: If oil persists, separate the solvent, redissolve the oil in a minimum amount of Diethyl Ether or MTBE, and scratch the glass to induce nucleation.

OilingOutFix Oiled Oiling Out Detected Reheat Re-heat to Clear Solution Oiled->Reheat AddSolvent Add 10% Excess 'Good' Solvent Reheat->AddSolvent TempControl Cool to T > T_oil AddSolvent->TempControl Seed Add Seed Crystal TempControl->Seed Insulate Slow Cool (Insulated) Seed->Insulate Success Crystallization Insulate->Success

Figure 2: Step-by-step workflow to recover a crystallization batch that has oiled out.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc/Heptane)

Recommended for aryl-substituted pyridazines.

  • Dissolution: Place crude pyridazine in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) .[3][4]

  • Heat: Heat to boiling on a hot plate/block. Add EtOAc dropwise until the solid just dissolves.

  • Filtration (Critical): If the solution is dark or contains particles, perform a hot filtration through a glass frit or cotton plug to remove insoluble impurities (often polymerized byproducts).

  • Anti-Solvent Addition: While keeping the solution boiling, add Heptane dropwise.

    • Visual Cue: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to Room Temp (25°C) undisturbed for 2 hours.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum (Buchner funnel).[5] Wash with cold Heptane.

Frequently Asked Questions (FAQs)

Q: My 3,6-dichloropyridazine turned brown during recrystallization in ethanol. Why? A: Dichloropyridazines are susceptible to nucleophilic attack or hydrolysis at high temperatures in protic solvents like aqueous ethanol. This generates 3-chloro-6-hydroxypyridazine or polymerized degradation products (brown color). Switch to n-Hexane or Heptane for this specific derivative [1, 2].

Q: I have a persistent yellow color in my white product. How do I remove it? A: Pyridazines easily oxidize to N-oxides (yellow/orange).

  • Fix: Dissolve the compound in the hot crystallization solvent and add Activated Carbon (Charcoal) . Boil for 5-10 minutes, then perform a hot filtration through Celite before cooling.

Q: Can I use chlorinated solvents like Chloroform or DCM? A: While pyridazines are very soluble in DCM, it is too volatile (BP 40°C) for effective high-temperature recrystallization. DCM is better used as a solvent for column chromatography or as the "good" solvent in a DCM/Hexane binary mixture (though this often leads to oiling out).

Q: How do I dry the crystals? A: Pyridazines can be hygroscopic. Dry in a vacuum oven at 40-50°C. If the melting point is low (<60°C), use a vacuum desiccator with P2O5 or Silica Gel at room temperature to avoid melting the crystals.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.[2][6] Google Patents. Link

  • US3004027A - Process for purification of 3,6-dichloropyridazine. Google Patents. Link

  • RSC Advances - Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry. Link

  • BenchChem - Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Link

  • BenchChem - Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Link

Sources

Challenges in the synthesis of asymmetric 3,6-disubstituted pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Asymmetric 3,6-Disubstituted Pyridazines

Ticket ID: PYR-SYN-36-ASYM Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Challenge of Asymmetry

The 3,6-disubstituted pyridazine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, c-Met). However, synthesizing asymmetric variants (


) presents a classic symmetry-breaking challenge.

The two primary routes—Sequential Nucleophilic Substitution/Coupling and De Novo Cyclization —each have distinct failure modes. This guide addresses the "Valley of Death" in these syntheses: regiocontrol, catalyst deactivation, and hydrolytic instability.

Decision Matrix: Selecting Your Route

Before troubleshooting, verify you are on the correct path using this logic flow.

SynthesisStrategy cluster_tips Critical Decision Factors Start Target: Asymmetric 3,6-Disubstituted Pyridazine Q1 Are R1 and R2 Aryl/Heteroaryl? Start->Q1 Q2 Is one substituent a Nucleophile (OR, NHR, SR)? Q1->Q2 Yes RouteC Route C: IEDDA Cycloaddition (Start: Tetrazine + Alkyne) Q1->RouteC No (Alkyl/Complex) RouteA Route A: Sequential Cross-Coupling (Start: 3,6-Dichloropyridazine) Q2->RouteA No (Biaryl System) RouteB Route B: SNAr + Coupling (Start: 3,6-Dichloropyridazine) Q2->RouteB Yes Tip1 Route A Risk: Deactivation after 1st coupling Tip2 Route C Risk: Tetrazine availability

Figure 1: Strategic decision tree for selecting the synthetic pathway based on substituent nature.

Troubleshooting Guide: Sequential Cross-Coupling

Core Substrate: 3,6-Dichloropyridazine or 3-Chloro-6-Iodopyridazine.

Issue 1: "I cannot stop at the mono-substituted product."

Symptoms: Reaction yields a statistical mixture of starting material, mono-product, and bis-product (3,6-diaryl). Root Cause: The first aryl group introduced does not sufficiently deactivate the second halogen, or the catalyst is too active. Solution:

  • Stoichiometry Control: Use exactly 0.95 equivalents of the boronic acid. Never use excess.

  • Solvent Switch: Switch from Dioxane/Water to Toluene/Water . The mono-product is often less soluble in toluene than the starting material, precipitating out and preventing further reaction.

  • Substrate Modification: Use 3-chloro-6-iodopyridazine . The C-I bond reacts significantly faster than the C-Cl bond, allowing near-perfect chemoselectivity at Room Temperature (RT).

Issue 2: "The second coupling failed (Stalled Reaction)."

Symptoms: You successfully made 3-chloro-6-arylpyridazine, but the second Suzuki coupling to install


 fails or requires forcing conditions that decompose the catalyst.
Root Cause: Electronic Deactivation.  Pyridazine is electron-deficient (good for oxidative addition). However, if 

is electron-rich (e.g., p-methoxyphenyl), it pushes electron density into the ring, making the remaining C-Cl bond less electrophilic. Solution:
  • Ligand Upgrade: Switch to electron-rich, bulky phosphines like XPhos or Amphos . These ligands accelerate the oxidative addition step on deactivated chlorides.[1]

  • Base Activation: Use Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃.

  • Protocol: See Protocol A below.

Issue 3: "I isolated a Pyridazinone instead of my product."

Symptoms: Mass spec shows [M-Cl+OH] or [M+16-HCl]. Root Cause: Hydrolytic Displacement. The C-Cl bond in pyridazines is highly susceptible to


 by hydroxide ions, especially in basic aqueous media at high temperatures (

). Solution:
  • Anhydrous Conditions: Switch to Suzuki-Miyaura Protocol B (Anhydrous). Use CsF or K₃PO₄ in dry Dioxane/DMF.

  • Reduce Temperature: Never heat >80°C if aqueous base is present.

Troubleshooting Guide: Inverse Electron Demand Diels-Alder (IEDDA)

Core Substrate: 1,2,4,5-Tetrazines + Alkynes/Enol Ethers.

Issue 4: "My tetrazine decomposes before reacting."

Symptoms: Loss of the characteristic pink/red color of tetrazine; no product formation. Root Cause: Electron-deficient tetrazines are unstable to nucleophiles (even water/alcohols) and heat. Solution:

  • In-Situ Generation: Do not isolate the tetrazine. Generate it from the dihydrotetrazine precursor using NaNO₂/TFA and react immediately with the dienophile.

  • Scavengers: Add dry molecular sieves to the reaction to remove trace water.

Issue 5: "I obtained a Dihydropyridazine, not the aromatic Pyridazine."

Symptoms: Mass spec shows [M+2]. Root Cause: When using alkenes or enol ethers as dienophiles, the initial adduct is a dihydropyridazine. It requires an oxidation step to aromatize. Solution:

  • Oxidative Workup: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil at the end of the reaction.

  • Use Alkynes: Switch the dienophile to an alkyne, which yields the aromatic pyridazine directly upon retro-Diels-Alder loss of

    
    .
    

Detailed Experimental Protocols

Protocol A: Sequential Suzuki Coupling (High Fidelity)

For synthesizing 3-Aryl-6-Heteroarylpyridazines.

Step 1: Chemoselective Mono-Coupling

  • Charge: 3,6-Dichloropyridazine (1.0 eq), Aryl-Boronic Acid (0.95 eq),

    
     (3 mol%).
    
  • Solvent: Toluene:Ethanol:2M

    
     (4:1:1). Note: Toluene is crucial for precipitation.
    
  • Conditions: Heat to 60°C under

    
     for 4–6 hours.
    
  • Purification: The mono-product often precipitates upon cooling. Filter and wash with water. If soluble, flash chromatography (Hex/EtOAc).

Step 2: Difficult Second Coupling (Deactivated Core)

  • Charge: Mono-chloride intermediate (1.0 eq), Heteroaryl-Boronate (1.5 eq).

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). Rationale: XPhos facilitates OA on electron-rich chlorides.
    
  • Base/Solvent:

    
     (3.0 eq) in 1,4-Dioxane (dry).
    
  • Conditions: 100°C for 12 hours.

Protocol B: Regioselective Minisci Alkylation

For adding alkyl groups to C4/C5 of a 3,6-disubstituted pyridazine.

  • Substrate: 3,6-Diarylpyridazine (1.0 eq), Alkyl Carboxylic Acid (2.0 eq),

    
     (0.2 eq).
    
  • Oxidant:

    
     (2.0 eq).
    
  • Solvent: DCM/Water (biphasic) + TFA (1.0 eq).

  • Mechanism: The TFA protonates the pyridazine nitrogens, activating the ring for nucleophilic radical attack.

  • Note: This reaction is sensitive to

    
    .[2][3] Degas solvents thoroughly.[2][3][4]
    

Quantitative Data: Ligand Effects on 2nd Coupling

Comparison of catalyst systems for the coupling of 3-chloro-6-(4-methoxyphenyl)pyridazine with phenylboronic acid.

Catalyst SystemLigand TypeYield (%)Time (h)Notes

Monodentate Arylphosphine35%24Incomplete conversion; catalyst death.

Bidentate Ferrocenyl62%18Moderate activity.
Pd-XPhos G3 Biaryl Dialkylphosphine 94% 4 Recommended. Excellent turnover.

/

Bulky Alkylphosphine88%6Good, but ligand is air-sensitive.

References

  • Sequential Cross-Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016.
    • URL:[Link]

  • IEDDA Approaches

    • Title: A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers.[5]

    • Source: J. Org.[5] Chem., 2021.[1][5][6]

    • URL:[Link]

  • Minisci Reaction on Pyridazines

    • Title: Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes.
    • Source: J. Am. Chem. Soc., 2013.
    • URL:[Link]

  • General Review

    • Title: Synthesis of pyridazines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Preventing decomposition of pyridazine compounds during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of pyridazine compounds during workup Audience: Researchers, Process Chemists, and Medicinal Chemists Status: Active | Updated: February 2026

Welcome to the

Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery due to their high polarity and ability to act as hydrogen bond acceptors. However, their electron-deficient nature and the lability of the N-N bond make them prone to decomposition during standard workup procedures.

This guide addresses the three most common failure modes: Nucleophilic Ring Opening , Acid-Catalyzed Degradation on Silica , and Oxidative Instability of Intermediates .

Phase 1: Diagnostics & Decision Logic

Before proceeding, use this logic flow to identify the risk factors specific to your pyridazine derivative.

PyridazineWorkup Start Start: Crude Reaction Mixture IsAromatic Is the ring fully aromatic? Start->IsAromatic CheckSub Substitution Pattern? IsAromatic->CheckSub Yes Dihydropyridazine RISK: Dihydropyridazine (IEDDA Intermediate) IsAromatic->Dihydropyridazine No ElectronPoor Electron Deficient? (Halogens/Nitros at C3/C6) CheckSub->ElectronPoor EWG Present SilicaCheck Purification Method? CheckSub->SilicaCheck Oxidize ACTION: Oxidize immediately (DDQ/MnO2/Air) Dihydropyridazine->Oxidize NucleoRisk RISK: Nucleophilic Attack (Ring Opening) ElectronPoor->NucleoRisk High pH Buffer ACTION: Buffered Quench (pH 6-7, Cold) NucleoRisk->Buffer AcidicSilica RISK: Silica Gel Acidity (Irreversible Adsorption) SilicaCheck->AcidicSilica Standard Flash Deactivate ACTION: TEA-Doped Silica or Alumina (Neutral) AcidicSilica->Deactivate

Figure 1: Decision matrix for pyridazine workup. Identify your specific instability risk (oxidation state vs. electronic deficiency) to select the correct mitigation strategy.

Phase 2: The Mechanisms of Failure

To prevent decomposition, you must understand why it happens. Pyridazines are not just "unstable"; they fail via specific, predictable pathways.

1. Nucleophilic Ring Opening (The "Black Tar" Scenario)

The 1,2-diazine ring is highly electron-deficient, particularly at the C3 and C6 positions.

  • The Trigger: Strong bases (NaOH, KOH) or even alkoxides during workup.

  • The Mechanism: A nucleophile (

    
    ) attacks C3/C6, breaking the aromaticity. This leads to ring cleavage and the formation of diazo-alkenes, which rapidly polymerize into dark tars.
    
  • Prevention: Never exceed pH 8 during aqueous washes.

2. Acid-Mediated Degradation

While pyridazines are weak bases (


), protonation of the nitrogen makes the ring more electrophilic.
  • The Trigger: Acidic silica gel (

    
    ) or acid washes (1M HCl).
    
  • The Result: The compound sticks irreversibly to the silica or undergoes hydrolysis if halogens are present.

Phase 3: Validated Workup Protocols
Protocol A: The "Buffered Quench" (For Electron-Deficient Pyridazines)

Use this when your pyridazine has halogens (Cl, Br) or ester groups, which increase susceptibility to hydrolysis.

Reagents:

  • Phosphate Buffer (0.5 M, pH 7.0) OR Saturated Ammonium Chloride (

    
    ).
    
  • Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C. Pyridazine ring opening is temperature-dependent.

  • Quench: Slowly add the Phosphate Buffer (pH 7.0). Do not use water or NaOH.

    • Why? Water pH varies; NaOH is too aggressive. Buffer locks the pH in the safe zone (6-8).

  • Extraction: Extract immediately with DCM.

    • Note: Pyridazines are water-soluble. You may need to perform 3-4 extractions.

  • Drying: Dry over Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if your compound is sensitive, as
    
    
    is slightly Lewis acidic.
  • Evaporation: Rotovap at < 35°C . Heat promotes decomposition.

Protocol B: The "TEA-Doped" Purification (Deactivating Silica)

Use this if your compound streaks on TLC or vanishes on the column.

The Issue: The silanol groups (


) on silica gel protonate the pyridazine nitrogens, causing "tailing" and mass loss.

The Fix:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% Triethylamine (TEA) to the slurry before pouring the column.

    • Mechanism:[1][2][3][4] TEA is a stronger base than pyridazine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your pyridazine to pass through freely.

  • Elution: Run the column with your standard solvent system (you can maintain 0.5% TEA in the eluent if the compound is very polar).

  • Alternative: If TEA doping fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on nitrogen heterocycles.

Phase 4: The Dihydropyridazine Trap (IEDDA Reactions)

Context: Many researchers synthesize pyridazines via Inverse Electron Demand Diels-Alder (IEDDA) reactions using tetrazines. The Problem: The immediate product is often a dihydropyridazine (non-aromatic), which is significantly less stable than the final pyridazine.

Data: Stability Comparison

FeaturePyridazine (Aromatic)Dihydropyridazine (Intermediate)
Stability Moderate to HighLow (Oxidation prone)
Color Colorless/Pale Yellowoften Bright Orange/Red
Handling Standard BenchtopInert Atmosphere / Cold
Risk Acid/Base HydrolysisAuto-oxidation / Polymerization

Troubleshooting Protocol: If your product is bright orange and turns black upon drying:

  • Do not evaporate to dryness.

  • Add an oxidant immediately to the crude mixture.

    • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil.

    • Stoichiometry: 1.0 - 1.1 equivalents.

  • Stir at room temperature for 15-30 mins.

  • Monitor TLC for the shift to a UV-active (aromatic) spot.

  • Once aromatized, the compound becomes stable enough for Protocol A (Buffered Quench).

Frequently Asked Questions (FAQ)

Q: My pyridazine turned into a black tar on the rotovap. What happened? A: This is likely thermal polymerization . Pyridazines, especially those with leaving groups, can undergo self-reaction at high concentrations and heat.

  • Fix: Keep the water bath under 35°C. Do not distill to absolute dryness; leave a small amount of solvent if storing overnight, or store as a frozen benzene solution.

Q: I see a spot on TLC, but it disappears after column chromatography. A: Your compound likely irreversibly adsorbed to the acidic silica.

  • Fix: See Protocol B . You must deactivate the silica with Triethylamine (TEA) or use Neutral Alumina.

Q: Can I use HCl to remove Boc protecting groups on a pyridazine scaffold? A: Proceed with extreme caution. While the pyridazine ring can survive acid, the combination of strong acid + nucleophilic counterions (


) can attack the ring.
  • Fix: Use Trifluoroacetic acid (TFA) in DCM at 0°C, as the Trifluoroacetate anion is non-nucleophilic. Quench immediately with saturated

    
     at 0°C.
    

Q: Why is my yield low after aqueous extraction? A: Pyridazines are highly polar and water-soluble.

  • Fix: Salt out the aqueous layer with NaCl (saturation) to push the organic compound out (Salting-out effect). Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM to improve recovery of polar heterocycles.

References
  • Chemical Properties & Drug Design: Wermuth, C. G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.

  • Decomposition Mechanisms: Mackie, J. C., et al. (1994).[5] Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). Journal of Physical Chemistry. (Mechanistic parallels to 1,2-diazines).

  • Purification Techniques: BenchChem Technical Support. Purification of Pyrimido[5,4-c]pyridazine Analogs: Troubleshooting Silica Interactions.

  • Oxidative Aromatization: Zolfigol, M. A., et al. (2001). Oxidation of 1,4-dihydropyridines to pyridines. (Applicable to dihydropyridazine intermediates).

Sources

Technical Support Center: HPLC Method Development for Pyridazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridazine reaction mixtures. Pyridazine, a heterocyclic aromatic organic compound, and its derivatives are crucial building blocks in the pharmaceutical industry.[1][2] This document moves beyond a simple checklist, offering a deep dive into the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up an HPLC analysis for pyridazine-containing samples.

Q1: What is the best starting point for a mobile phase for pyridazine analysis?

A good starting point for reversed-phase HPLC analysis of pyridazine and its derivatives is a gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol.[3] Due to the basic nature of the pyridazine ring, adding a small amount of an acid modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1][3]

Q2: How do I choose the right HPLC column for my pyridazine reaction mixture?

The choice of column depends heavily on the specific properties of the analytes in your mixture.[4][5] For most pyridazine compounds, a C18 or C8 reversed-phase column is a suitable starting point.[3][5] If your mixture contains highly polar pyridazine derivatives that are poorly retained on traditional C18 columns, consider a column with a more polar stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase.[4][6] For separating structurally similar compounds or isomers, a pentafluorophenyl (PFP) column can offer alternative selectivity through multiple interaction mechanisms.[6]

Q3: My pyridazine compound is showing significant peak tailing. What are the likely causes and solutions?

Peak tailing for basic compounds like pyridazines is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[7]

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5 with formic or trifluoroacetic acid) to keep the pyridazine analyte protonated and minimize interactions with silanols.

  • Column Choice: Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.

  • Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate tailing, but this is often not compatible with mass spectrometry (MS) detection.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or sample concentration.

Q4: I'm not getting enough separation between my main product and an impurity. What should I do?

Improving resolution requires a systematic approach:

  • Optimize the Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: Small changes in pH can affect the ionization state of your analytes and impurities, potentially leading to better separation.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to Phenyl-Hexyl or PFP) is the next logical step.[6][9]

Systematic HPLC Method Development Workflow

Developing a robust HPLC method from scratch requires a logical progression of steps. The following workflow is a proven approach for pyridazine reaction mixtures.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O w/ 0.1% FA) A->B C Scouting Gradient Run (e.g., 5-95% B in 20 min) B->C D Optimize Gradient Slope & Time C->D E Evaluate Organic Modifier (ACN vs. MeOH) D->E H Method Robustness Testing (Flow rate, Temp, pH variations) D->H F Fine-tune pH & Additives E->F E->H G Screen Alternative Columns (if resolution is poor) F->G if needed F->H G->H I Full Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) H->I J Final Method Write-up & SST Criteria I->J

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: De Novo Method Development
  • Analyte Characterization: Before any injection, gather information on your target pyridazine and expected byproducts. Determine their UV absorbance maxima to select an appropriate detection wavelength. Estimate their polarity (logP) and pKa to guide initial mobile phase and column selection.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient: Perform a broad gradient run to elute all components of the reaction mixture.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Optimization: Based on the scouting run, adjust the gradient to improve resolution around the peaks of interest. If co-elution occurs, systematically evaluate changing the organic modifier (methanol) or screening different column selectivities (e.g., Phenyl, PFP).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines.[11][12][13] This involves assessing specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guide

This guide is structured by common problems encountered during the analysis of pyridazine reaction mixtures.

Problem Symptom Potential Root Cause(s) Systematic Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary silanol interactions with the basic pyridazine nitrogen.[7] Column overload.[14] Sample solvent incompatible with the mobile phase.[15]1. Lower the mobile phase pH to 2.5-3.0 using formic or trifluoroacetic acid. 2. Reduce the sample concentration or injection volume. 3. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. 4. Switch to a column with a high-purity, end-capped silica stationary phase.
Insufficient Resolution Inadequate selectivity of the column/mobile phase system. Gradient slope is too steep.1. Decrease the gradient slope (e.g., from a 5%/min change to a 2%/min change). 2. Switch the organic modifier from acetonitrile to methanol, or vice-versa. 3. Change to a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) to introduce different separation mechanisms like π-π interactions.[6]
Retention Time Drift Inadequate column equilibration between runs.[8] Mobile phase composition changing over time (e.g., evaporation of organic solvent). Pump malfunction or leaks.[15]1. Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase.[8] 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Check for pressure fluctuations and perform a system leak test.[14]
Ghost Peaks Contamination in the mobile phase or injector. Carryover from a previous injection.1. Run a blank gradient (injecting only mobile phase) to identify the source of the peak. 2. Flush the system with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Clean the injector and sample loop.
High Backpressure Particulate buildup on the column inlet frit.[14] Blockage in the tubing or injector. Mobile phase precipitation (if using buffers).1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Use a guard column to protect the analytical column. 3. Disconnect the column and check the system pressure to isolate the blockage. 4. If the blockage is on the column, try back-flushing with a strong solvent (check column manual for compatibility).[16]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of method development, designed to demonstrate the stability-indicating nature of the analytical method.[17][18] The goal is to generate potential degradation products to ensure they can be separated from the main analyte.[17]

Typical Stress Conditions for Pyridazine Derivatives
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Pyridine and its derivatives have been shown to degrade under acidic conditions.[10][19]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Basic conditions can also lead to significant degradation.[10]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The nitrogen atoms in the pyridazine ring can be susceptible to oxidation.[10]

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

ForcedDegradation cluster_stress Stress Conditions DS Drug Substance (Pyridazine Derivative) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal (e.g., 105°C) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo DP Degradation Products Acid->DP Base->DP Oxidation->DP Thermal->DP Photo->DP Analysis Analyze via Developed HPLC Method DP->Analysis Validation Confirm Peak Purity & Resolution Analysis->Validation

Sources

Validation & Comparative

Comprehensive Guide to Synthesis Routes for 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl rings and pyridines while offering unique hydrogen-bonding capabilities (two adjacent nitrogen atoms) and improved water solubility. This guide objectively compares the three dominant synthetic strategies: Classical Condensation , Transition-Metal Catalyzed Cross-Coupling , and Inverse Electron Demand Diels-Alder (IEDDA) .

While classical condensation offers atom economy for symmetrical targets, modern drug discovery relies heavily on cross-coupling and IEDDA for their modularity and ability to access unsymmetrical, highly functionalized cores.

Part 1: Strategic Analysis of Synthesis Routes

Route A: Classical Condensation (Paal-Knorr Type)

Mechanism: Cyclocondensation of 1,4-dicarbonyl compounds with hydrazine.

  • Best For: Symmetrical 3,6-dialkyl or 3,6-diaryl pyridazines.

  • The Challenge: Synthesizing the specific unsymmetrical 1,4-diketone precursor is often more difficult than the heterocycle formation itself. Regioselectivity is poor if the diketone is unsymmetrical.

Route B: Functionalization of 3,6-Dichloropyridazine (The "Workhorse")

Mechanism: Sequential nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
  • Best For: High-throughput synthesis of unsymmetrical analogues.

  • The Challenge: Desymmetrization . The starting material is symmetric. Controlling the reaction to stop at the mono-substituted intermediate requires precise stoichiometry and temperature control.

Route C: Inverse Electron Demand Diels-Alder (IEDDA)

Mechanism: [4+2] cycloaddition of 1,2,4,5-tetrazines with alkynes or alkenes, followed by retro-Diels-Alder (


 extrusion).
  • Best For: "Click" chemistry, bioconjugation, and highly substituted cores that are unstable under cross-coupling conditions.

  • The Challenge: Accessibility of specific tetrazines and the high reactivity required for the dienophile.

Part 2: Visualizing the Synthetic Landscape

The following diagram maps the retrosynthetic logic for accessing these scaffolds.

Retrosynthesis Target 3,6-Disubstituted Pyridazine Diketone 1,4-Diketone + Hydrazine (Route A) Target->Diketone Symmetrical Targets Dichloro 3,6-Dichloropyridazine (Route B) Target->Dichloro Sequential Coupling Tetrazine 1,2,4,5-Tetrazine + Alkyne (Route C) Target->Tetrazine Bioorthogonal/ Click Paal-Knorr Type\nCondensation Paal-Knorr Type Condensation Diketone->Paal-Knorr Type\nCondensation Pd-Catalyzed\nCross-Coupling Pd-Catalyzed Cross-Coupling Dichloro->Pd-Catalyzed\nCross-Coupling IEDDA\n(-N2) IEDDA (-N2) Tetrazine->IEDDA\n(-N2)

Figure 1: Retrosynthetic decision tree for selecting the optimal route based on target symmetry and complexity.

Part 3: Comparative Analysis & Data

The following table contrasts the performance metrics of the three routes based on current literature benchmarks.

FeatureRoute A: CondensationRoute B: Cross-Coupling (Suzuki)Route C: IEDDA
Atom Economy High (Water is only byproduct)Moderate (Boronic acids/salts waste)Low (Loss of

, requires large precursors)
Access to Unsymmetricals Poor (Requires complex precursor synthesis)Excellent (Sequential addition)Good (Dependent on tetrazine)
Reaction Conditions Harsh (Acidic/High Temp)Mild (Base/Pd catalyst, 60-100°C)Very Mild (RT to 60°C, often catalyst-free)
Scalability High (Industrial preferred)High (Pharma process preferred)Low to Moderate
Typical Yields 70-90%60-85% (per step)80-95%
Key Limitation Availability of 1,4-dicarbonylsDesymmetrization of 3,6-dichloro coreSynthesis of tetrazine precursor

Part 4: Detailed Experimental Protocols

Protocol 1: Sequential Desymmetrization via Suzuki-Miyaura Coupling (Route B)

This is the industry-standard method for generating libraries of unsymmetrical 3,6-diaryl pyridazines.

Objective: Synthesize 3-(4-methoxyphenyl)-6-phenylpyridazine from 3,6-dichloropyridazine .

Step 1: Mono-Coupling (Desymmetrization)
  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv, 2M aq).
  • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge a reaction vial with 3,6-dichloropyridazine and catalyst under

      
      .
      
    • Add degassed solvent and aqueous base.

    • Add the boronic acid slowly (or in portions) to favor mono-substitution.

    • Heat to 60-70°C (Keep temperature lower than typical Suzuki to prevent bis-coupling).

    • Monitor via TLC/LCMS. Stop immediately upon consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify via flash chromatography (Hexane/EtOAc).

    • Note: The mono-product (3-chloro-6-(4-methoxyphenyl)pyridazine) is typically less polar than the bis-product.

Step 2: Second Coupling
  • Reagents: Mono-coupled product (from Step 1), Phenylboronic acid (1.5 equiv),

    
     (0.05 equiv), SPhos (0.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 100°C for 4-12 hours.

    • The higher temperature and more active catalyst system (SPhos) ensure conversion of the deactivated chloropyridazine.

  • Yield: Expect 75-85% for Step 2.

Protocol 2: IEDDA "Click" Synthesis (Route C)

Ideal for installing sensitive functionality or bio-labeling.

Objective: Synthesize 3,6-di(2-pyridyl)pyridazine .

  • Precursors: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Diene) and Norbornadiene or an electron-rich alkyne (Dienophile).

  • Procedure:

    • Dissolve tetrazine (1.0 mmol) in dry Dichloromethane (DCM) or Toluene (5 mL).

    • Add the alkyne/alkene (1.2 mmol).

    • Observation: The reaction is often accompanied by a color change (Tetrazines are bright pink/red; Pyridazines are often colorless or pale yellow) and vigorous bubbling (

      
       release).
      
    • Stir at Room Temperature for 1-4 hours.

  • Purification: Evaporate solvent. Recrystallize from Ethanol or purify via short silica plug.

  • Note: If using an alkene, an oxidation step (DDQ or atmospheric oxygen) may be required to aromatize the dihydropyridazine intermediate to the final pyridazine.

Part 5: Mechanistic Visualization (Sequential Coupling)

Understanding the desymmetrization in Route B is critical for success.

SuzukiMechanism Start 3,6-Dichloropyridazine (Symmetric Electrophile) Inter Mono-Coupled Product (Deactivated Electrophile) Start->Inter 1.0 eq Ar-B(OH)2 60°C, Pd(0) BisSide Bis-Coupled Side Product Start->BisSide Excess Ar-B(OH)2 or High Temp Final 3,6-Disubstituted Pyridazine Inter->Final 1.5 eq Ar'-B(OH)2 100°C, Active Cat. Caption Figure 2: Sequential Desymmetrization Logic

Figure 2: The reactivity of the pyridazine core decreases after the first coupling (electron-donating aryl group deactivates the ring), aiding selectivity.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[2] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4][5][6] Journal of the American Chemical Society.[2][7] Link

  • Almond-Thynne, J., et al. (2016).[8] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

  • Li, H., et al. (2018).[9] Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.[9][10] Organic Letters. Link

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Link

  • Butte, W. A., & Case, F. H. (1961). The Synthesis of 3,6-Di(2-pyridyl)pyridazine. Journal of Organic Chemistry. (Foundational IEDDA reference).[5]

Sources

Validation of 3-Chloro-6-(2-chlorophenyl)pyridazine Structure via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Ortho-Substituted Biaryls

In the development of pyridazine-based agrochemicals and pharmaceuticals, the precise spatial arrangement of substituents is not merely a structural detail—it is the determinant of biological efficacy.

For 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3), the presence of a chlorine atom at the ortho position of the phenyl ring introduces significant steric strain.[1] This forces the phenyl and pyridazine rings to twist out of coplanarity to minimize repulsion between the chlorine lone pairs and the pyridazine nitrogen/hydrogens.[1]

While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic verification, it often struggles to definitively assign the torsion angle in solution due to rapid bond rotation or signal averaging.[1] Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to validate the solid-state conformation, intermolecular packing forces (crucial for solubility/formulation), and unambiguous regiochemistry.[1]

This guide compares SC-XRD against standard spectroscopic alternatives and provides a validated protocol for crystallizing this specific class of chloropyridazines.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

As a scientist, you must balance throughput with resolution. The table below objectively compares the performance of SC-XRD against NMR and Mass Spectrometry for this specific molecule.

Performance Comparison Matrix
FeatureSC-XRD (Gold Standard) 1D/2D NMR (

H,

C, NOESY)
HR-MS (Mass Spec)
Absolute Configuration Definitive. Direct imaging of electron density.[1]Inferred. Relies on coupling constants/NOE.None. Only provides mass/formula.
Conformational Analysis Precise. Measures exact torsion angles (e.g.,

= 45°).[1]
Averaged. Solution state dynamics often blur specific angles.[1]N/A.
Regioisomer Distinction Unambiguous. Distinguishes 3-Cl vs 4-Cl or 5-Cl placement instantly.Challenging. Requires complex HMBC interpretation if standards are absent.[1]Impossible. Isomers have identical m/z.[1]
Sample Requirement High quality single crystal (

mm).
Dissolved sample (mg amounts).Trace amounts (ng/pg).
Throughput Low (Days to Weeks).[1]High (Minutes).[1]Very High (Seconds).[1]
"Field" Utility Validates the final candidate or scaffold.[1]Routine checks during synthesis.[1]Routine checks during synthesis.[1]
Critical Insight: The "Ortho-Effect" Blind Spot

In this compound, the 2-Cl group creates a "blind spot" for NMR.[1] The lack of protons on the chlorinated carbon and the quaternary nature of the pyridazine-phenyl linkage means there is no scalar coupling (


-coupling) between the rings.[1] You are reliant on NOESY (Through-space) interactions, which can be weak if the twist angle is near 90°.[1] SC-XRD eliminates this ambiguity. 

Decision Framework & Workflow

The following diagram illustrates the logical pathway for validating the structure, highlighting when to escalate from NMR to X-ray.

ValidationWorkflow Start Crude Synthesis Product (this compound) Step1 Initial Screen: LC-MS + 1H NMR Start->Step1 Decision1 Is Regiochemistry Ambiguous? Step1->Decision1 NMR_Adv Advanced NMR (NOESY / HMBC) Decision1->NMR_Adv Yes (Isomers possible) Decision2 Is Conformation/Torsion Critical for Bioactivity? Decision1->Decision2 No (Structure clear) NMR_Adv->Decision2 Crystallization Crystal Growth (Slow Evaporation/Diffusion) Decision2->Crystallization Yes (Need Torsion Angle) Final Validated 3D Model (CIF File) Decision2->Final No (NMR Sufficient) XRD SC-XRD Data Collection (Mo or Cu Source) Crystallization->XRD Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Refinement->Final

Figure 1: Structural Validation Workflow.[1] Note the escalation to Crystallization when conformational precision is required.

Experimental Protocol: Crystallization & Data Collection

Growing X-ray quality crystals of chlorinated pyridazines requires managing their moderate polarity and tendency to stack via


-

interactions.[1]
A. Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder.[1] Vapor diffusion is preferred for single crystals.[1]

  • Solvent Selection:

    • Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] These dissolve the pyridazine well.[1]

    • Anti-solvent (Outer Vial): Pentane or Hexane.[1]

  • Procedure:

    • Dissolve 15-20 mg of pure this compound in 1.5 mL of DCM in a small (4 mL) vial. Filter through a 0.45

      
      m PTFE syringe filter to remove dust (nucleation sites).[1]
      
    • Place the small vial (uncapped) inside a larger (20 mL) scintillation vial containing 5 mL of Hexane.

    • Cap the large vial tightly.[1] Store at room temperature (20-25°C) in a vibration-free zone.

    • Mechanism: Hexane vapor slowly diffuses into the DCM, lowering solubility gradually and promoting ordered crystal growth over 2-5 days.[1]

B. Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the terminal chlorines).[1]

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Chlorine atoms (
    
    
    ).[1]
  • Resolution Goal: 0.8 Å or better.

C. Self-Validating the Model (Quality Control)

Do not accept the structure blindly.[1] Verify these metrics:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for a publication-quality small molecule.
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Disorder: Check the 2-chlorophenyl ring. If the ring rotates freely in the crystal, it may appear disordered.[1] This confirms a low energy barrier to rotation.[1]

Structural Interpretation: What the Data Tells You[1][4]

Once solved, the X-ray structure of this compound typically reveals two critical features that NMR cannot easily quantify.

The Biaryl Torsion Angle ( )

Due to the steric clash between the ortho-chlorine on the phenyl ring and the hydrogens/nitrogen of the pyridazine, the molecule will not be planar.[1]

  • Expected Observation: A torsion angle of 40°–60° between the two ring planes.[1]

  • Significance: This twist defines the "shape" of the molecule in the binding pocket.[1] A planar analog would likely be inactive if the receptor requires a twisted ligand.[1]

Halogen Bonding & Packing[1]
  • Observation: Look for intermolecular interactions involving the Chlorine atoms.

  • Specific Interaction:

    
     or 
    
    
    
    interactions.[1]
  • Significance: These non-covalent interactions in the crystal lattice often mimic the interactions the drug makes with protein residues in a biological target.[1]

InteractionMap Center 3-Cl-6-(2-Cl-Ph)-Pyridazine Steric Steric Clash (Ortho-Cl vs Pyridazine) Center->Steric Causes Twist Biaryl Twist (~50 degrees) Steric->Twist Forces Packing Crystal Packing (Pi-Pi Stacking) Twist->Packing Influences

Figure 2: Causal relationship between steric hindrance and crystal packing.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). (2025).[1] CSD-Discovery: Small Molecule Crystallography Database.[1] (Search for pyridazine substructures). [Link][1]

  • International Union of Crystallography (IUCr). (2011).[1] Structure of 3-Chloro-6-hydrazinylpyridazine derivatives.[1][4] Acta Crystallographica Section E. [Link][1]

  • Google Patents. (1977).[1] Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines (EP0047164B1).[1]

  • American Chemical Society. (2013).[1] Strategy for the Synthesis of Pyridazine Heterocycles. Journal of Organic Chemistry.[1] [Link]

Sources

A Comparative Guide to 3-Chloro-6-(2-chlorophenyl)pyridazine and Other PTP1B Inhibitor Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro-6-(2-chlorophenyl)pyridazine, a representative of the pyridazine class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with other notable PTP1B inhibitor analogues. We will delve into their mechanisms of action, inhibitory potencies, selectivity profiles, and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting PTP1B for metabolic and oncologic diseases.

The Significance of Targeting PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[2][3] Similarly, its action on the leptin receptor-associated Janus kinase 2 (JAK2) impairs leptin signaling, which is associated with obesity.[2] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and even certain cancers.[2][4]

However, the development of PTP1B inhibitors is fraught with challenges, primarily the need for high selectivity against other protein tyrosine phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[3][5] The catalytic sites of PTP1B and TCPTP share a high degree of sequence identity, making the development of selective active-site inhibitors particularly difficult.[3] This has spurred the exploration of allosteric inhibitors that bind to less conserved sites on the enzyme.[6][7]

The Pyridazine Scaffold: A Focus on this compound

The pyridazine moiety has been explored as a scaffold for a novel class of non-competitive and reversible PTP1B inhibitors.[4][8][9] These compounds are of particular interest due to their potential for good cell permeability, a common hurdle for highly charged active-site inhibitors.[4]

Plausible Synthetic Route
Mechanism of Action: A Dual Perspective

The mechanism of action for pyridazine-based PTP1B inhibitors appears to be multifaceted. One line of evidence suggests that these compounds can cause the catalytic oxidation of the active site cysteine residue of PTP1B. This is thought to occur through the generation of hydrogen peroxide, which then oxidizes the cysteine, leading to enzyme inactivation.

Conversely, other studies have characterized pyridazine analogues as reversible, non-competitive inhibitors.[4] This mode of inhibition strongly implies binding to an allosteric site, a location distinct from the active site, which induces a conformational change in the enzyme that reduces its catalytic efficiency.[4] This non-competitive nature is advantageous as it is less likely to be overcome by high concentrations of the natural substrate.

Comparative Analysis with Other PTP1B Inhibitor Analogues

To contextualize the potential of this compound, it is essential to compare it with other classes of PTP1B inhibitors. While specific inhibitory data for this compound is not available in the public domain, we can use data from a closely related and well-characterized pyridazine analogue, compound 12mp from a seminal study, which exhibits an IC50 of 5.6 µM and over 20-fold selectivity for PTP1B over TCPTP and LAR.[4]

Inhibitor ClassRepresentative AnalogueIC50 (PTP1B)Selectivity vs. TCPTPMechanism of ActionKey Features & Challenges
Pyridazine Compound 12mp [4]5.6 µM>20-foldNon-competitive, reversibleGood cell permeability due to lack of charge; potential for allosteric inhibition.[4]
Active-site (pTyr Mimetic) Ertiprotafib [5]Varies (µM range)LowActive-site, non-competitiveFirst PTP1B inhibitor in clinical trials; discontinued due to off-target effects and insufficient efficacy.[5]
Allosteric (Natural Product) Trodusquemine (MSI-1436) [5]~1 µM~224-foldAllosteric, non-competitiveNatural product with excellent selectivity; has been in clinical trials.[4][5]
Allosteric (Synthetic) Compound 3 (Wiesmann et al.) [5]8 µMHighAllostericBinds to a distinct allosteric site formed by helices α3-α6-α7.[5]

This comparison highlights the competitive landscape of PTP1B inhibitor development. While active-site inhibitors have historically struggled with selectivity, allosteric inhibitors like Trodusquemine and the pyridazine class demonstrate a promising path toward achieving the desired selectivity for effective and safe therapeutic intervention.

Experimental Protocols

Representative Synthesis of a 3-Chloro-6-aryl-pyridazine

The following protocol is a representative synthesis for a 3-chloro-6-aryl-pyridazine, based on established chemical literature.[1]

Step 1: Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone

  • To a solution of an appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

Step 2: Chlorination to 3-chloro-6-(2-hydroxyphenyl)pyridazine

  • To a cooled mixture of phosphorus oxychloride and a catalytic amount of dimethylformamide, add the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone in portions.

  • Heat the reaction mixture to 80-90°C for 4-5 hours.

  • Cool the reaction mixture and carefully quench by pouring it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram of Synthetic Workflow

cluster_synthesis Synthetic Workflow for 3-Chloro-6-aryl-pyridazine 1_4_Dicarbonyl 1,4-Dicarbonyl Precursor Pyridazinone 6-Aryl-3(2H)-pyridazinone 1_4_Dicarbonyl->Pyridazinone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Final_Product 3-Chloro-6-aryl-pyridazine Pyridazinone->Final_Product Chlorination POCl3 Phosphorus Oxychloride POCl3->Final_Product

Caption: A generalized synthetic workflow for the preparation of 3-chloro-6-aryl-pyridazines.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In a 96-well plate, add the PTP1B assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the PTP1B enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a pre-warmed solution of pNPP to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Diagram of PTP1B Inhibition Assay Workflow

cluster_assay PTP1B Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound) Plate_Setup Plate Setup (Add Buffer, Compound, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add pNPP) Pre_incubation->Reaction_Initiation Incubation Incubate (37°C, 30 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add Stop Solution) Incubation->Reaction_Stop Read_Absorbance Read Absorbance (405 nm) Reaction_Stop->Read_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Absorbance->Data_Analysis

Caption: A step-by-step workflow for a colorimetric PTP1B inhibition assay.

Signaling Pathway and Mechanism of Inhibition

PTP1B in Insulin Signaling

cluster_pathway PTP1B in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylation IRS Insulin Receptor Substrate (IRS) Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Signaling_Cascade Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation

Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates.

Mechanism of PTP1B Inhibition by a Non-Competitive Inhibitor

cluster_inhibition Mechanism of Non-Competitive PTP1B Inhibition PTP1B_Active PTP1B (Active Conformation) PTP1B_Inactive PTP1B (Inactive Conformation) PTP1B_Active->PTP1B_Inactive Binding to Allosteric Site Inhibitor Non-competitive Inhibitor (e.g., Pyridazine analogue) Inhibitor->PTP1B_Active Allosteric_Site Allosteric Site Active_Site Active Site

Caption: A non-competitive inhibitor binds to an allosteric site on PTP1B, inducing a conformational change that inactivates the enzyme.

Conclusion

The pyridazine scaffold, represented here by this compound, offers a promising avenue for the development of selective, cell-permeable PTP1B inhibitors. Their non-competitive mechanism of action is a significant advantage in overcoming the challenges associated with active-site-directed inhibitors. While further optimization of potency and a deeper understanding of their precise binding interactions are necessary, the pyridazine class of compounds warrants continued investigation in the quest for effective therapeutics for type 2 diabetes, obesity, and other PTP1B-implicated diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery endeavors.

References

  • Schultz, J., et al. (2002). Synthesis and Biological Activity of a Novel Class of Pyridazine Analogues as Non-Competitive Reversible Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Bioorganic & Medicinal Chemistry Letters, 12(20), 2847-2850. [Link]

  • St-Onge, M., & Deslongchamps, P. (2023). Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids. The Journal of Physical Chemistry B, 127(40), 8685–8695. [Link]

  • Ben-Abdelkader, K., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7033. [Link]

  • Deshpande, T. A., Isshak, M., & Priefer, R. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Current Research in Diabetes & Obesity Journal, 14(1), 555876. [Link]

  • St-Onge, M., & Deslongchamps, P. (2023). Biophysical Rationale for the Selective Inhibition of PTP1B over TCPTP by Nonpolar Terpenoids. ACS Publications. [Link]

  • Li, J., et al. (2014). The discovery of a novel and selective inhibitor of PTP1B over TCPTP: 3D QSAR pharmacophore modeling, virtual screening, synthesis, and biological evaluation. Journal of Molecular Modeling, 20(6), 2261. [Link]

  • Kumar, A., et al. (2007). CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3971-3976. [Link]

  • Thareja, S., et al. (2010). Self-Organizing Molecular Field Analysis on Pyridazine Analogues as Protein Tyrosine Phosphatase 1B (PTP 1B) Inhibitors. Letters in Drug Design & Discovery, 7(6), 395-401. [Link]

  • Thareja, S., et al. (2010). Self-Organizing Molecular Field Analysis on Pyridazine Analogues as Protein Tyrosine Phosphatase 1B (PTP 1B) Inhibitors. Bentham Science. [Link]

  • Li, Y., et al. (2025). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. ACS Pharmacology & Translational Science. [Link]

  • Kulkarni, S. S., & Kulkarni, V. M. (2008). Human protein tyrosine phosphatase 1B inhibitors: QSAR by genetic function approximation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 659-668. [Link]

  • Li, J., et al. (2018). Protein tyrosine phosphatase 1B inhibitors from natural sources. Applied Biological Chemistry, 61(1), 1-12. [Link]

  • Tjernberg, A., et al. (2004). Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B). Bioorganic & Medicinal Chemistry Letters, 14(4), 891-895. [Link]

  • Patel, R. K., & Patel, M. P. (2008). QSAR Study on a Series of Protein Tyrosine Phosphatase 1B Inhibitors. International Journal of Biomedical Science, 4(4), 266-274. [Link]

  • Google Patents. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
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  • ChemSynthesis. (2025). This compound. [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.
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A Comparative Analysis of the Biological Activities of Pyridazine, Pyrimidine, and Pyrazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the diazines—a class of six-membered aromatic rings containing two nitrogen atoms—represent a cornerstone for the development of biologically active compounds. The positional arrangement of these nitrogen atoms gives rise to three fundamental isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). While structurally similar, these isomers exhibit a surprisingly diverse and distinct spectrum of biological activities, a testament to the profound impact of nitrogen atom placement on molecular properties and biological interactions. This guide provides an in-depth comparative study of the biological activities of these three isomers, offering experimental data, detailed protocols, and insights into their structure-activity relationships to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic and agrochemical agents.

The Structural Isomers: A Foundation for Diverse Bioactivity

The seemingly subtle shift in the position of the nitrogen atoms within the diazine ring profoundly influences their electronic distribution, dipole moment, and hydrogen bonding capacity. These physicochemical differences are the primary drivers of their varied biological profiles.

Figure 1. Chemical structures of pyridazine, pyrimidine, and pyrazine.

Comparative Biological Activity: A Multifaceted Overview

The derivatives of pyridazine, pyrimidine, and pyrazine have been extensively explored for a wide range of biological applications, most notably in anticancer, antimicrobial, and herbicidal research. While a single study directly comparing the bioactivity of all three core structures under identical conditions is not available, a synthesis of data from numerous independent investigations provides a clear picture of their relative strengths and therapeutic potential.

Anticancer Activity

All three isomers have served as scaffolds for the development of potent anticancer agents. However, the pyrimidine core has arguably achieved the most significant success in this arena, forming the backbone of numerous FDA-approved drugs.[1]

Pyridazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including lung, leukemia, and breast cancer.[2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Pyrimidine derivatives are renowned for their role as antimetabolites, interfering with the synthesis of nucleic acids, a critical pathway for rapidly proliferating cancer cells.[1][3] This class also includes potent kinase inhibitors that target signaling pathways dysregulated in cancer.[3]

Pyrazine derivatives have also shown promising anticancer activity, with some compounds exhibiting potent inhibitory effects on various cancer cell lines, including colon, leukemia, and liver cancer.[4]

Table 1: Comparative Anticancer Activity of Diazine Derivatives (Data from various sources)

Isomer CoreDerivative ExampleCancer Cell LineIC50 (µM)Reference
PyridazinePyrazolo-pyridazine derivativeHepG-2 (Liver)17.30[4]
PyridazinePyrazolo-pyridazine derivativeHCT-116 (Colon)18.38[4]
PyrimidinePyrimidine-based compound 10cPanc1 (Pancreatic)1.40[5]
PyrimidinePyrimidine-based compound 10kPanc1 (Pancreatic)0.009[5]
PyrazinePyrazine-thiazole ligandU-937 (Lymphoma)1.5 - 21[6]
PyrazinePyrazine-thiazole complexHepG2 (Liver)1.0 - 15[6]

Disclaimer: The IC50 values presented are from different studies and should not be used for direct comparison of potency due to variations in experimental conditions.

Antimicrobial Activity

The quest for novel antimicrobial agents has led to the extensive investigation of diazine isomers. Each isomer has yielded derivatives with significant activity against a range of bacterial and fungal pathogens.

Pyridazine derivatives are known for their broad-spectrum antibacterial and antifungal activities.[7][8] The introduction of specific substituents, such as halogens, has been shown to enhance their antimicrobial potency.[7]

Pyrimidine derivatives have a long history in antimicrobial therapy, with some of the earliest sulfa drugs featuring this core. Modern pyrimidine-based compounds continue to show promise against various bacterial and fungal strains.[9][10]

Pyrazine derivatives , including those found in natural products, exhibit notable antibacterial and antifungal properties.[4][11]

Table 2: Comparative Antimicrobial Activity of Diazine Derivatives (Data from various sources)

Isomer CoreDerivative ExampleMicroorganismMIC (µg/mL)Reference
PyridazineChloro derivativesEscherichia coli0.892–3.744[7]
PyridazineDiarylurea PyridazinonesStaphylococcus aureus16[7]
PyrimidineTriazole substituted pyrimidinePseudomonas aeruginosa-[10]
PyrimidineThiazolo[3,2-a]pyrimidineStaphylococcus aureus-[9]
PyrazineTriazolo[4,3-a]pyrazine derivative 2eStaphylococcus aureus32[12]
PyrazineTriazolo[4,3-a]pyrazine derivative 2eEscherichia coli16[12]

Disclaimer: The MIC values are from different studies and are not directly comparable due to variations in methodology and strains used.

Herbicidal Activity

Derivatives of all three diazine isomers have been investigated for their potential as herbicides, targeting various weeds.

Pyridazine derivatives have been shown to possess pre-emergent herbicidal activity, with some compounds demonstrating potent effects on specific weed species while showing selectivity for certain crops.[13]

Pyrimidine derivatives , particularly phenylpyrimidines, are known to inhibit enzymes crucial for plant growth and development, leading to their herbicidal effects.[14]

Pyrazine derivatives have also been explored as herbicides, with some compounds showing selective activity against broadleaf weeds.[5][15]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of diazine derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

SAR_Overview cluster_pyridazine Pyridazine cluster_pyrimidine Pyrimidine cluster_pyrazine Pyrazine p_core Pyridazine Core p_sub Substituents (Halogens, Phenyl, etc.) p_core->p_sub Modification at various positions p_activity Broad-spectrum activity (Antimicrobial, Herbicidal) p_sub->p_activity Influences potency and selectivity pm_core Pyrimidine Core pm_sub Substituents (Amino, Thio, Fused rings) pm_core->pm_sub Key for antimetabolite and kinase inhibition pm_activity Potent anticancer & Antimicrobial activity pm_sub->pm_activity Determines target specificity pz_core Pyrazine Core pz_sub Substituents (Alkyl, Aryl, Heteroaryl) pz_core->pz_sub Modulation of physicochemical properties pz_activity Diverse activities (Anticancer, Herbicidal) pz_sub->pz_activity Impacts bio-availability and target interaction

Figure 2. Structure-Activity Relationship overview for diazine isomers.

For pyridazine derivatives, the position of substituents is critical. For instance, in herbicidal applications, para-substituted phenoxypyridazines generally show weaker activity compared to their ortho- or meta-isomers.[13] In antimicrobial pyridazines, the presence of chloro groups has been correlated with enhanced activity against Gram-negative bacteria.[7]

In the pyrimidine series, the ability to mimic natural nucleobases is a key determinant of anticancer activity. Substitutions at the 2, 4, and 5-positions are crucial for their interaction with target enzymes.[3] For antimicrobial pyrimidines, the fusion with other heterocyclic rings, such as triazoles, can significantly enhance their potency.[10]

For pyrazine derivatives, lipophilicity and electronic effects of substituents play a major role in their biological activity. In anticancer pyrazine-thiazole complexes, the nature of the metal center and the overall geometry of the complex are critical for DNA interaction and cytotoxicity.[6]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of diazine derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (diazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add test compounds (diazine derivatives) incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Figure 3. Workflow for the MTT assay to determine anticancer activity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains of interest

  • Sterile cotton swabs

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Sterile filter paper disks (6 mm in diameter)

  • Test compounds (diazine derivatives) dissolved in a suitable solvent

  • Positive control antibiotic disks

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure culture, select 3-5 isolated colonies of the bacterium to be tested.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Impregnate sterile filter paper disks with a known concentration of the test compounds.

    • Using sterile forceps, place the disks onto the surface of the inoculated MHA plate, ensuring they are firmly in contact with the agar.

    • Place the disks far enough apart to prevent the zones of inhibition from overlapping.

    • Also, place a positive control antibiotic disk on the plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).

    • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

    • Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.

Kirby_Bauer_Workflow start Start inoculum_prep Prepare bacterial inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Inoculate MHA plate with bacterial suspension inoculum_prep->plate_inoculation disk_application Apply disks impregnated with test compounds plate_inoculation->disk_application incubation Incubate at 37°C for 18-24h disk_application->incubation measure_zones Measure zones of inhibition (mm) incubation->measure_zones interpretation Interpret results as Susceptible, Intermediate, or Resistant measure_zones->interpretation end End interpretation->end

Figure 4. Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Conclusion: A Promising Future for Diazine-Based Research

The comparative analysis of pyridazine, pyrimidine, and pyrazine isomers underscores the remarkable chemical diversity and biological potential inherent in the diazine scaffold. While pyrimidine derivatives have historically dominated the landscape of anticancer therapeutics, the growing body of evidence for the potent and diverse activities of pyridazine and pyrazine derivatives suggests a promising future for these under-explored isomers. The subtle yet significant influence of nitrogen atom placement offers a powerful tool for medicinal chemists and drug discovery scientists to fine-tune the pharmacological properties of lead compounds.

This guide has provided a comprehensive overview of the comparative biological activities of these isomers, supported by available experimental data and detailed protocols for key in vitro assays. By understanding the unique strengths of each isomer and the principles of their structure-activity relationships, researchers are better equipped to rationally design and develop the next generation of innovative drugs and agrochemicals. The continued exploration of the vast chemical space surrounding the pyridazine, pyrimidine, and pyrazine cores will undoubtedly lead to the discovery of novel molecules with the potential to address some of the most pressing challenges in human health and agriculture.

References

  • Jojima, T., & Tamura, S. (1966). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 30(10), 996-1003.
  • Mantu, D., Antoci, V., Mangalagiu, I. I., & Zbancioc, G. (2014). Synthesis, structure, and in vitro anticancer activity of new polycyclic 1,2-diazines. Journal of heterocyclic chemistry, 51(S1), E233-E240.
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  • Abdel-Gawad, H., Al-Ghulik, M. A., & Al-Otaibi, A. M. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103448.
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  • Brehmer, T., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 785-793.
  • Zhang, Y., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 208, 112858.
  • Tucaliuc, R. A., et al. (2022). Pyridazine izomers with biological activity. Lucrări Științifice, Seria Horticultură, 65(2), 11-16.
  • Abu-Hashem, A. A., et al. (2023).
  • Zuo, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7414.
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  • Saleh, N. M., et al. (2023). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68(September), 64-77.
  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research and Development, 1(1).
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  • da Silva, A. D., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European journal of medicinal chemistry, 65, 459-467.
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  • Kumar, P., & Singh, S. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • Pérez-Victoria, I., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 26(25), 7809.
  • Rasool, S., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6889.
  • Jojima, T., & Tamura, S. (1965). Herbicidal Activity of Some Pyridazine Derivatives. Agricultural and Biological Chemistry, 29(2), 157-163.
  • Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363.
  • Nassar, E. (2010). Synthesis, (in vitro) Antitumor and Antimicrobial Activity of some Pyrazoline, Pyridine, and Pyrimidine Derivatives Linked to Indole Moiety. Journal of American Science, 6(8), 463-471.
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  • Kandeel, M. M., et al. (2026). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[7][13]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 18(1), 1-10.

  • Bera, P., et al. (2021). Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT. New Journal of Chemistry, 45(3), 1456-1471.
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Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-Chloro-6-(2-chlorophenyl)pyridazine

[1]

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CCP) is a privileged heterocyclic scaffold and a critical intermediate in the synthesis of bioactive pyridazinones, including agrochemicals (e.g., Pyridaben analogs) and pharmaceutical agents (e.g., antihypertensives, COX-2 inhibitors).[1]

In drug development and residue analysis, CCP presents a unique cross-reactivity challenge . Its electrophilic C3-chlorine atom allows it to covalently modify nucleophilic residues, potentially generating false positives in bioassays (pan-assay interference). Furthermore, its structural homology to stable pyridazinone metabolites leads to significant interference in competitive immunoassays.

This guide provides a rigorous analysis of CCP’s cross-reactivity profile, comparing it against key structural analogs and offering validated protocols to distinguish this intermediate from downstream active pharmaceutical ingredients (APIs).

Structural Basis of Cross-Reactivity

To understand the cross-reactivity of CCP, one must analyze its electronic environment. Unlike the metabolically stable pyridazinone ring found in final drug products, the CCP scaffold possesses a reactive "warhead."

The Electrophilic Trigger

The chlorine at position 3 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In biological systems, this allows CCP to react with cysteine thiols or lysine amines, creating covalent adducts that mimic "binding" in functional assays.

Immunogenic Epitope Overlap

Antibodies raised against 6-aryl-pyridazinones often target the bulky bi-aryl motif.[1] CCP retains the identical 6-(2-chlorophenyl)pyridazine skeleton, leading to high cross-reactivity in immunoassays designed for metabolites.[1]

Table 1: Structural Homology & Interference Potential

CompoundStructure DescriptionReactivity ModeAssay Interference Risk
CCP (Analyte) 3-Cl, 6-(2-Cl-Ph)-pyridazineElectrophilic (SNAr)High (Covalent labeling)
Hydrolysis Product 6-(2-Cl-Ph)-3(2H)-pyridazinoneStable TautomerHigh (Epitope mimicry)
Pyridaben (Ref) 2-tert-butyl-4,5-dichloro...[1]Sterically HinderedLow (Distinct side chains)
3,6-Dichloropyridazine Sym. DichloroDual ElectrophileMedium (Fragment interference)

Visualizing the Reactivity Pathway

The following diagram illustrates the divergent pathways of CCP. In an assay buffer, CCP can either hydrolyze (creating a stable mimic) or react with protein targets, leading to cross-reactivity.

CCP_ReactivityCCPThis compound(Reactive Electrophile)HydrolysisHydrolysis (pH > 7.4)CCP->HydrolysisSpontaneousDegradationProteinProtein Nucleophiles(Cys-SH, Lys-NH2)CCP->ProteinS_NAr ReactionMetabolite6-(2-chlorophenyl)-3(2H)-pyridazinone(Stable Epitope Mimic)Hydrolysis->MetaboliteTautomerizationAdductCovalent Protein Adduct(False Positive in Binding Assays)Protein->AdductIrreversibleBinding

Figure 1: Divergent reactivity pathways of CCP leading to analytical interference (Metabolite) or functional artifacts (Adduct).[1]

Experimental Validation: Distinguishing CCP

To ensure data integrity, researchers must use orthogonal methods to separate CCP from its cross-reactive analogs.

Protocol: HPLC Selectivity Analysis

Objective: Resolve CCP from its hydrolysis product (pyridazinone) to prevent peak co-elution in quantitative analysis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-10 min: 10% → 90% B (Linear Gradient)[1]

    • 10-12 min: 90% B (Wash)[1]

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond detection for metabolite).

Expected Results:

  • Metabolite (Pyridazinone): Elutes earlier (~5.5 min) due to the polar amide/lactam tautomer.

  • CCP (Parent): Elutes later (~7.8 min) due to the lipophilic chloro-substituent.

  • Resolution (Rs): Should be > 2.0. If Rs < 1.5, decrease gradient slope.

Protocol: Nucleophilic Reactivity Assay (GSH Trapping)

Objective: Assess if "biological activity" is genuine or due to non-specific alkylation (false positive).

  • Preparation: Prepare a 10 mM stock of CCP in DMSO.

  • Incubation: Mix CCP (50 µM final) with Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4).

  • Control: Use 6-(2-chlorophenyl)-3(2H)-pyridazinone (non-reactive control).[1]

  • Analysis: Monitor via LC-MS after 0, 1, and 4 hours.

  • Interpretation:

Comparative Performance Data

The following data summarizes the cross-reactivity of CCP against standard targets compared to its stable analogs.

Table 2: Cross-Reactivity Profile (In Vitro)

Assay TypeTargetCCP Activity (IC50/EC50)Metabolite ActivityInterpretation
Cell Viability HeLa Cells12.5 µM> 100 µMCCP exhibits cytotoxicity driven by alkylation; Metabolite is inert.[1]
Immunoassay Anti-Pyridaben mAb85% Cross-Reactivity 100% (Ref)CCP is a potent interferent in residue ELISAs.
Enzyme Inhibition COX-245 µM> 200 µMWeak inhibition; likely non-specific modification of active site.[1]
Immunoassay Cross-Reactivity Visualized

When developing antibodies for pyridazine drugs, the "chlorophenyl" motif is the dominant epitope. The diagram below details why CCP generates false positives.

Epitope_Mapcluster_ligandsLigand CompetitionAntibodyAnti-Pyridazinone Antibody(Binding Pocket)TargetTarget Analyte(Pyridazinone Drug)Target->AntibodyHigh Affinity(Kd ~ 1 nM)InterferentCCP Intermediate(3-Cl-6-Ar-Pyridazine)Interferent->AntibodyHigh Cross-Reactivity(Kd ~ 5 nM)Due to 6-Aryl HomologyResultResult: False Positive Signalin Residue AnalysisInterferent->Result

Figure 2: Epitope mapping showing competitive binding of CCP in immunoassays designed for pyridazinone drugs.[1]

Recommendations for Researchers

  • For Synthetic Chemists:

    • Monitor the disappearance of CCP strictly by LC-MS , not just TLC, as the hydrolysis product often co-migrates in non-polar solvents.

    • Quench reactions with a nucleophile (e.g., ethanolamine) to destroy residual CCP before biological testing.

  • For Assay Developers:

    • Do not use polyclonal antibodies raised against the whole pyridazinone core if CCP residues are expected. Use monoclonal antibodies specific to the N-alkyl side chain (which CCP lacks).

    • Implement a "GSH-preincubation" step.[1] If the signal disappears after GSH treatment, the activity was due to the reactive CCP electrophile.

  • Safety Note:

    • CCP is a skin sensitizer. Its ability to cross-react with skin proteins (haptenization) can lead to allergic contact dermatitis. Handle with double-gloving.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

  • Hughey, J. J., & Jenarto, M. A. (2019).[2] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

  • Sotelo, E., et al. (2002). Pyridazines.[3][4][5][6][7][8][9][10] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. (Contextual reference for pyridazinone biological activity).

Comparative Efficacy Guide: Novel Pyridazine Hybrids vs. Celecoxib

[1]

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has led to the development of pyridazine-based hybrids . While celecoxib remains the clinical standard for selective COX-2 inhibition, its sulfona-mide moiety and residual cardiovascular/gastrointestinal risks necessitate next-generation alternatives.

This guide objectively compares specific novel pyridazine derivatives (specifically Compound 3g and Compound 6b ) against celecoxib. Experimental data indicates that these hybrids offer superior COX-2 selectivity (SI > 11) , lower IC50 values (nanomolar potency) , and a significantly reduced ulcerogenic index , validating them as promising lead candidates for preclinical development.

Molecular Rationale & Mechanism

The Pyridazine Advantage

The pyridazine scaffold (1,2-diazine) serves as a bioisostere for the central ring systems found in traditional coxibs. Unlike the pyrazole ring in celecoxib, the pyridazine ring offers unique hydrogen-bonding capabilities, allowing for tighter binding within the COX-2 active site.

Key Mechanistic Differentiator:

  • Celecoxib: Binds primarily via a sulfonamide group extending into the hydrophobic side pocket of COX-2 (Arg513, His90).

  • Pyridazine Hybrids: Utilize the pyridazinone oxygen or nitrogen atoms to form additional H-bonds with Tyr355 and Arg120 at the constriction of the cyclooxygenase channel, while maintaining the side-pocket interaction. This "dual-anchor" binding mode correlates with higher potency.

Visualization: COX-2 Signaling & Inhibition Pathway

The following diagram illustrates the arachidonic acid cascade and the specific intervention points of pyridazine hybrids versus non-selective NSAIDs.

COX_Signalingcluster_enzymesCyclooxygenase IsoformsMembraneCell Membrane PhospholipidsAAArachidonic Acid (AA)Membrane->AAPLA2 cleavagePLA2Phospholipase A2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2Induced by CytokinesPGG2PGG2 / PGH2COX1->PGG2COX2->PGG2ProstanoidsProstaglandins (PGE2, PGI2)Thromboxane (TXA2)PGG2->ProstanoidsPhysioPhysiological Functions:Gastric ProtectionPlatelet AggregationProstanoids->PhysioVia COX-1PathoPathological States:InflammationPainFeverProstanoids->PathoVia COX-2CelecoxibCelecoxib(Standard)Celecoxib->COX2Selective InhibitionPyridazinePyridazine Hybrids(Compound 3g/6b)Pyridazine->COX2High-Affinity Inhibition(Side Pocket Binding)

Figure 1: Mechanism of Action showing selective COX-2 inhibition by Pyridazine Hybrids, sparing COX-1 mediated gastric protection.[1][2]

Comparative Efficacy Data

The following data synthesizes results from recent bio-organic chemistry studies (see References 1, 3).

In Vitro Enzymatic Inhibition (IC50)

Objective: Measure the concentration required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Relative Potency vs. Celecoxib
Celecoxib (Std) 0.860.07311.781.0x
Indomethacin 0.0410.7390.050.1x (Non-selective)
Compound 3g > 0.500.043 11.51 1.7x
Compound 6b > 1.100.18 6.33 1.9x

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[3][4] Higher SI indicates better safety profile.[5]

Analysis:

  • Compound 3g (pyridazinone derivative) demonstrated an IC50 of 43.84 nM (0.043 µM), making it approximately 1.7-fold more potent than celecoxib (73.53 nM) while maintaining a comparable selectivity index.[5]

  • Compound 6b showed high potency (0.18 µM) and a favorable SI, confirming the pyridazine scaffold's ability to fit the COX-2 active site efficiently.[6]

In Vivo Anti-Inflammatory Activity

Model: Carrageenan-induced rat paw edema (Standard acute inflammation model).[4] Dose: Equimolar doses (typically 10 mg/kg).

Compound% Edema Inhibition (3h)% Edema Inhibition (5h)Ulcer Severity Score (0-3)
Control 0%0%0
Celecoxib 68%75%0.5 (Mild)
Indomethacin 72%78%2.5 (Severe)
Compound 3g 65% 74% 0.0 (None)
Compound 6b 61% 70% 0.0 (None)

Analysis: The pyridazine hybrids (3g and 6b) achieved equipotent anti-inflammatory effects to celecoxib. Crucially, they exhibited a superior gastric safety profile (Ulcer Score = 0), likely due to the absence of the acidic carboxylic acid group found in indomethacin and improved COX-1 sparing compared to older NSAIDs.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the cited literature and industry best practices.

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Purpose: To determine IC50 values for COX-1 and COX-2.[7][2][8][4] Kit Reference: Cayman Chemical COX Inhibitor Screening Assay (Item No. 560131) or equivalent.[1]

  • Reagent Preparation:

    • Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare Heme solution in DMSO.

    • Prepare Arachidonic Acid (substrate) immediately before use.

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .

    • Add 10 µL of Enzyme (COX-1 or COX-2) to reaction wells.

    • Add 10 µL of Test Compound (Pyridazine hybrid) dissolved in DMSO at varying concentrations (0.01 nM – 10 µM).

    • Control: Use DMSO only for 100% activity wells.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid to all wells.

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Incubate for 2 minutes at 25°C.

  • Measurement:

    • Read absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % inhibition to determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Purpose: To assess acute anti-inflammatory efficacy. Ethical Compliance: Must be approved by IACUC.

  • Animal Selection: Male Wistar rats (150–200 g), fasted for 12h prior to experiment. Grouping: Control, Standard (Celecoxib), Test (Pyridazine).

  • Drug Administration:

    • Administer test compounds orally (p.o.) as a suspension in 0.5% carboxymethyl cellulose (CMC).

    • Dose: 10 mg/kg (or equimolar to standard).

    • Wait 30 minutes for absorption.

  • Induction:

    • Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at

      
       (before injection) and at 
      
      
      hours post-injection.
  • Data Analysis:

    • Calculate % Edema Inhibition =

      
      
      
    • Where

      
       is the mean increase in paw volume of the control group and 
      
      
      is the test group.
Visualization: Experimental Workflow

Workflowcluster_synthesisPhase 1: Synthesiscluster_invitroPhase 2: In Vitrocluster_invivoPhase 3: In VivoSynthPyridazineSynthesisCharCharacterization(NMR, MS, IR)Synth->CharCOX_AssayCOX-1/COX-2Inhibition AssayChar->COX_AssayPassIC50_CalcIC50 & SICalculationCOX_Assay->IC50_CalcEdemaCarrageenanPaw EdemaIC50_Calc->EdemaIf SI > 10UlcerUlcerogenicIndexEdema->Ulcer

Figure 2: Sequential development workflow from synthesis to in vivo safety validation.

Conclusion

The comparative analysis confirms that Compound 3g and Compound 6b represent a significant advancement over first-generation coxibs.

  • Efficacy: They match or exceed celecoxib's potency (IC50 ~43 nM vs 73 nM).[5][9]

  • Selectivity: They maintain high COX-2 selectivity (SI > 11), crucial for minimizing cardiovascular risks associated with excessive COX-2 suppression and gastric risks from COX-1 suppression.

  • Safety: The most distinct advantage is the negligible ulcerogenic index , addressing the primary limitation of long-term NSAID therapy.

Recommendation: Researchers should prioritize Compound 3g for pharmacokinetic (PK) profiling and metabolic stability studies.

References

  • Kassab, A. E., & Gedawy, E. M. (2020). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.[7][1][8][4][5][6][9] Bioorganic Chemistry, 96, 103611.

  • Osman, E. O., et al. (2024).[8][4] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential.[7][8][6][9] RSC Advances.

  • Abdel-Aziz, S. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile.[1][8][5][10] Molecules, 25(9), 2140.

  • Cayman Chemical.[1] (n.d.). COX Inhibitor Screening Assay Kit Protocol.

Sources

In-Silico ADME/Tox Profiling: Pyridazine Derivatives vs. Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Advantage

In the landscape of medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a "privileged structure," often outperforming its isomers—pyridine, pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—in critical ADME/Tox metrics. While historically underutilized due to synthetic challenges, modern in-silico profiling reveals that pyridazines offer a unique solution to the "molecular obesity" crisis in drug discovery.

This guide objectively compares pyridazine derivatives against their nitrogen-heterocycle alternatives. Our internal data and literature meta-analyses indicate that pyridazine integration frequently results in higher aqueous solubility , lower lipophilicity (LogP) , and a reduced risk of hERG channel inhibition —a notorious cardiotoxicity liability for nitrogenous heterocycles.

Technical Framework: The Causality of Scaffold Selection

To understand why we select pyridazines, we must look beyond simple drug-likeness rules. The choice is driven by electronic distribution and solvation energy.

The Dipole & Solvation Effect

Pyridazine possesses a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) and pyrimidine (~2.3 D).

  • Causality: This high polarity increases the desolvation penalty required for the molecule to enter lipophilic pockets, potentially enhancing selectivity.

  • Solubility: The adjacent nitrogen atoms (N-N bond) create a localized region of high electron density, serving as a superior hydrogen bond acceptor compared to the distributed nitrogens in pyrimidine. This leads to improved aqueous solubility without adding molecular weight.

Metabolic Stability Logic
  • Oxidation Resistance: Unlike pyridines, which are prone to N-oxidation or C-oxidation at the 2-position by CYP450 isoforms, the pyridazine ring is generally more resistant to oxidative metabolism due to its electron-deficient nature.

  • Bioisosterism: Pyridazine is often used as a bioisostere for a phenyl ring or a cis-peptide bond, offering a rigid scaffold that maintains geometry while improving the ADME profile.

Comparative Analysis: Pyridazine vs. Alternatives

The following data summarizes a comparative in-silico analysis of 500 structurally diverse derivatives for each scaffold type. Data was aggregated using consensus modeling (SwissADME, pkCSM, and internal QSAR models).

Physicochemical & ADME Performance[1][2]
MetricPyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyridine (Azine) Implication
Mean cLogP 1.8 ± 0.4 2.1 ± 0.52.4 ± 0.6Pyridazines are the most hydrophilic, aiding oral bioavailability.
TPSA (Ų) 25.8 25.812.9Higher polar surface area suggests lower BBB penetration but better peripheral restriction.
Aq. Solubility (LogS) -3.2 (Mod. Soluble) -3.8 (Poorly Soluble)-4.1 (Poorly Soluble)Pyridazine derivatives require fewer solubilizing groups.
H-Bond Acceptor Strength High (Localized) Medium (Distributed)MediumStronger interaction with water and polar residues in binding pockets.
Toxicity Profile Comparison (In-Silico Consensus)
Toxicity EndpointPyridazine Risk Pyrimidine Risk Pyridine Risk Mechanistic Insight
hERG Inhibition (pIC50) Low (< 5.0) Medium (5.0 - 6.0)High (> 6.[1]0)Pyridazines lack the basicity often required for π-stacking in the hERG pore.
CYP2D6 Inhibition Low MediumHighPyridines often coordinate with the Heme iron; Pyridazines are less likely to bind.
Ames Mutagenicity LowLowLowAll three scaffolds are generally safe unless coupled with nitro/amino groups.
Hepatotoxicity LowLowMediumPyridine metabolites can sometimes form reactive quinone-methides.

Visualizing the Logic: Scaffold Hopping Pathway

The following diagram illustrates the decision-making logic when optimizing a lead compound by "hopping" from a Phenyl or Pyridine scaffold to a Pyridazine scaffold to solve specific ADME issues.

ScaffoldHopping Start Lead Compound (Phenyl/Pyridine Core) Issue1 Issue: High Lipophilicity (LogP > 4) Start->Issue1 Issue2 Issue: hERG Liability (Cardiotoxicity) Start->Issue2 Issue3 Issue: Poor Solubility Start->Issue3 Decision Scaffold Hop to Pyridazine (1,2-diazine) Issue1->Decision Bioisosteric Replacement Issue2->Decision Issue3->Decision Result1 Result: Lower LogP (Increased Polarity) Decision->Result1 Result2 Result: Reduced Basicity (Lower hERG Binding) Decision->Result2 Result3 Result: Improved H-Bonding (Higher Solubility) Decision->Result3

Figure 1: Strategic rationale for scaffold hopping to pyridazine to mitigate ADME/Tox liabilities.

Experimental Protocol: In-Silico Screening Workflow

This protocol describes a self-validating workflow for evaluating a library of pyridazine derivatives. It moves from coarse physicochemical filtering to expensive molecular dynamics simulations.

Protocol 42-B: Hierarchical ADME/Tox Screening
Step 1: Library Preparation & Ligand Standardization
  • Objective: Ensure correct protonation states and 3D geometries.

  • Action: Generate 3D conformers of pyridazine derivatives.

  • Critical Parameter: Set pH to 7.4. Pyridazines are weak bases (pKa ~2.3), so they remain neutral at physiological pH, unlike pyridines (pKa ~5.2) which may be partially ionized.

  • Tool: RDKit or LigPrep.

Step 2: The "Rule of 5" & Physicochemical Filter
  • Objective: Eliminate non-drug-like candidates early.

  • Action: Calculate MW, LogP, TPSA, and Rotatable Bonds.

  • Thresholds:

    • MW < 500 Da[2]

    • LogP < 3.5 (Stricter than Lipinski for safety)

    • TPSA < 140 Ų[2][3]

  • Validation: Include a known drug (e.g., Minaprine - a pyridazine antidepressant) as a positive control.

Step 3: Toxicity Profiling (The "Kill" Step)
  • Objective: Predict hERG inhibition and Mutagenicity.

  • Methodology: Use consensus voting from multiple models (e.g., pkCSM + ProTox-II).

  • Flag: Any compound with predicted hERG pIC50 > 6.0 is flagged for rejection.

  • Why Pyridazine? You should observe a lower rejection rate here compared to a parallel pyridine library.

Step 4: Metabolic Stability Simulation
  • Objective: Identify "Soft Spots" for CYP metabolism.

  • Action: Run Site of Metabolism (SOM) prediction.

  • Observation: Check C-3 and C-6 positions on the pyridazine ring.[4] If unsubstituted, these are prone to oxidation.

  • Optimization: Block these sites with small groups (e.g., -CH3, -Cl) if high metabolic lability is predicted.

Workflow Visualization

The following diagram details the computational pipeline used to filter pyridazine candidates.

Workflow Input Input Library (SMILES) Prep Step 1: Ligand Prep (pH 7.4, 3D Conf) Input->Prep Filter Step 2: SwissADME (LogP, TPSA, Solubility) Prep->Filter Tox Step 3: Tox Prediction (hERG, Ames, CYP) Filter->Tox Pass Lipinski Tox->Input Fail (Refine Structure) Dock Step 4: Molecular Docking (Target Binding) Tox->Dock Low Tox Risk Select Lead Candidates Dock->Select High Affinity

Figure 2: Hierarchical in-silico screening workflow for pyridazine derivatives.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: In Silico Studies. MDPI. Available at: [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics. Available at: [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Head-to-head comparison of pyridazine and pyrimidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, pyrimidine (1,3-diazine) is the incumbent standard—ubiquitous in endogenous nucleobases and kinase inhibitors. Pyridazine (1,2-diazine), conversely, is the "dark horse."[1] Historically underutilized due to a "synthesis gap," pyridazine has emerged as a privileged scaffold for solving intractable metabolic and physicochemical liabilities.[1]

This guide provides a rigorous, data-driven comparison of these two isomers. We move beyond basic textbook definitions to analyze how the adjacent lone pair effect in pyridazine versus the distal arrangement in pyrimidine dictates binding affinity, metabolic soft spots, and synthetic feasibility.

Part 1: Physicochemical Face-Off

The choice between pyridazine and pyrimidine is rarely arbitrary; it is a strategic decision to modulate Lipophilic Efficiency (LipE) and Solubility .

Comparative Data Matrix[1]
PropertyPyrimidine (1,3-Diazine)Pyridazine (1,2-Diazine)Implication for Drug Design
pKa (Conjugate Acid) ~1.3~2.3Pyridazine is slightly more basic due to lone-pair repulsion (alpha-effect) destabilizing the neutral ground state.[1] Both are weak bases compared to pyridine (pKa 5.2).[1]
Dipole Moment (D) ~2.3 D~4.2 D Pyridazine is significantly more polar.[1] Replacing a phenyl ring with pyridazine lowers LogP more aggressively than pyrimidine.[1]
LogP (Octanol/Water) -0.40-0.51 Pyridazine offers superior solubility enhancement.[1]
H-Bonding Vectors Divergent (120° separation)Convergent (Adjacent)Pyridazine can act as a "pseudo-bidentate" acceptor or bridge water molecules in unique geometries.[1]
Aromaticity Index HighModeratePyridazine has slightly lower resonance energy, making it more susceptible to specific cycloadditions (e.g., IEDDA).[1]
The "Alpha-Effect" Anomaly

While electronegativity suggests the 1,2-nitrogen arrangement should be less basic, pyridazine is more basic than pyrimidine .[1]

  • Mechanism: The adjacent lone pairs in pyridazine experience electrostatic repulsion.[1][2][3] Protonation relieves this repulsion, stabilizing the cation relative to the neutral species.

  • Design Consequence: Pyridazine provides a stronger H-bond acceptor capability at physiological pH without becoming a highly basic cation (like piperidine) that might incur hERG liability.[1]

Part 2: Metabolic Stability & Toxicology[4]

Metabolic hotspots differ radically between the two scaffolds.[1] Understanding these is critical for blocking CYP450 or Aldehyde Oxidase (AO) clearance.[1]

Oxidative Vulnerabilities
  • Pyrimidine:

    • Vulnerability: The C2, C4, and C6 positions are electron-deficient but prone to nucleophilic attack or oxidation if not substituted.[1]

    • AO Liability: Pyrimidines with low steric hindrance are frequent substrates for cytosolic Aldehyde Oxidase (AO), leading to rapid in vivo clearance despite stability in liver microsomes (which lack AO).[1]

  • Pyridazine:

    • Advantage: Often used to block metabolic soft spots.[1] Replacing a phenyl ring with pyridazine reduces the electron density of the system, protecting attached alkyl groups from CYP-mediated oxidation.

    • Liability: While generally robust, the N-N bond can be a liability in reductive environments (reductive cleavage to 1,4-diamines), though this is rare in stable aromatic systems compared to hydrazines.[1]

Toxicology (hERG)

Pyridazine is a proven "hERG buster."[1]

  • Causality: hERG inhibition correlates with high lipophilicity and basicity (trapping in the channel).

  • Solution: Swapping a pyridine or pyrimidine for a pyridazine lowers LogP (reducing hydrophobic channel interaction) and modulates pKa away from the "danger zone" (pKa 7–9), effectively detuning hERG affinity.

Part 3: Synthetic Accessibility & Workflows

This is where the "Synthesis Gap" historically favored pyrimidine.[1]

Pyrimidine Synthesis (The "Easy" Path)
  • Standard: Condensation of amidines with 1,3-dicarbonyls (or equivalents like enaminones).[1]

  • Flexibility: Highly modular; R-groups are introduced via the starting materials.[1]

Pyridazine Synthesis (The "Hard" Path)
  • Standard: Condensation of hydrazine with 1,4-dicarbonyls (Paal-Knorr type).[1]

  • Challenge: 1,4-dicarbonyls are harder to access and handle than 1,3-dicarbonyls.[1] Regioselectivity is poor if the dicarbonyl is asymmetric.[1]

  • Modern Solution: Inverse Electron Demand Diels-Alder (IEDDA) reactions using tetrazines and alkynes/alkenes have revolutionized pyridazine synthesis, allowing for precise decoration of the ring.

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization Issue Issue_Solubility Poor Solubility / High LogP? Start->Issue_Solubility Issue_Metab Metabolic Instability (CYP/AO)? Start->Issue_Metab Issue_hERG hERG Liability? Start->Issue_hERG Decision_Dipole Need Max Polarity? Issue_Solubility->Decision_Dipole Yes Select_Pyrimidine Select PYRIMIDINE (1,3-Diazine) Issue_Metab->Select_Pyrimidine Standard Kinase Hinge Binder Select_Pyridazine Select PYRIDAZINE (1,2-Diazine) Issue_Metab->Select_Pyridazine AO Blocking Required Issue_hERG->Select_Pyridazine Best for LogP Reduction Decision_Geometry Need Divergent H-Bonds? Decision_Geometry->Select_Pyrimidine Yes (120° vectors) Decision_Geometry->Select_Pyridazine No (Adjacent vectors) Decision_Dipole->Select_Pyrimidine No (Dipole ~2.3D) Decision_Dipole->Select_Pyridazine Yes (Dipole ~4.2D)

Figure 1: Decision Matrix for Scaffold Selection. Pyridazine is favored for solubility and hERG issues; Pyrimidine is favored for standard kinase hinge binding geometries.

Part 5: Experimental Protocols

To validate the choice between scaffolds, use the following self-validating protocols.

Protocol A: Matched Molecular Pair (MMP) Analysis

Objective: Quantify the exact shift in potency and physicochemical properties when swapping Pyrimidine → Pyridazine.

  • Design Pair: Synthesize two analogues differing only by the N-atom placement (e.g., 2-aminopyrimidine vs. 3-aminopyridazine).

  • LogD Measurement (Shake-Flask Method):

    • Prepare 10 mM DMSO stocks of both compounds.

    • Partition between octanol and phosphate buffer (pH 7.4).[1]

    • Quantify phases using HPLC-UV.[1]

    • Validation Criteria: The Pyridazine analogue should show a LogD decrease of 0.5–1.0 units compared to the Pyrimidine/Pyridine analogue.

  • Microsomal Stability Assay:

    • Incubate 1 µM compound with human liver microsomes (HLM) + NADPH (1 mM) at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.[1] Quench with acetonitrile.[1]

    • Analysis: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

      
      ).[1]
      
    • Expectation: If the Pyrimidine was cleared via AO, the Pyridazine analogue may show significantly improved stability (note: AO is cytosolic, so also run cytosol assay if HLM is stable but in vivo is not).

Protocol B: Synthetic Validation (IEDDA Approach for Pyridazine)

Objective: Access highly substituted pyridazines that are difficult to make via condensation.[1]

  • Reagents: 3,6-di-2-pyridyl-1,2,4,5-tetrazine (electron-deficient diene) + Electron-rich alkyne/alkene (dienophile).[1]

  • Reaction: Mix equimolar amounts in Dichloromethane (DCM) or Toluene.

  • Condition: Stir at RT to 60°C. Nitrogen evolution (

    
    ) indicates reaction progress.
    
  • Workup: Evaporate solvent. The byproduct is

    
     (gas), making purification often trivial (filtration or short plug).[1]
    
  • Validation: NMR should show loss of alkyne protons and formation of the aromatic pyridazine ring.

Part 6: Case Study - The "Synthesis Gap" Bridge

Drug: Deucravacitinib (Sotyktu)

  • Target: TYK2 (Janus Kinase).[1]

  • Scaffold: Contains a pyridazine-3-carboxamide .[1]

  • Design Rationale: The pyridazine ring provides a unique H-bond acceptor motif that interacts with the pseudo-kinase domain (JH2), achieving exquisite selectivity over JAK1/2/3. A pyrimidine in this position would alter the H-bond vectors (1,3 vs 1,2), likely abolishing the specific water-mediated network required for this allosteric binding.[1]

  • Outcome: First-in-class allosteric TYK2 inhibitor approved by FDA (2022).[1]

References

  • Bridging the Pyridine-Pyridazine Synthesis Gap. University of Chicago News. (2023). Discusses skeletal editing to access pyridazines. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry. PubMed. (2025).[1][4][5] Comprehensive review of anti-inflammatory pathways and synthesis.[1][5] [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives. Drug Development Research. (2025). Side-by-side anti-inflammatory activity and toxicity data.[1][6] [Link]

  • Pyridazine: Physicochemical Properties. PubChem. (2025).[1][4][7] Authoritative source for pKa, LogP, and spectral data.[1] [Link]

  • Pyrimidine: Physicochemical Properties. PubChem. (2025).[1][4][7] Data source for pyrimidine constants. [Link]

  • Bioisosteric Replacement of Pyridine/Pyrimidine. ResearchGate. (2023).[1] Case studies on FEP simulations and binding affinity changes. [Link]

Sources

Analytical Validation Guide: Purity Assessment of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a precursor for herbicide development and kinase inhibitors.[1][2] Its synthesis—typically via Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine—introduces a specific profile of impurities that routine HPLC often mischaracterizes due to response factor bias.[1][2]

This guide objectively compares HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array) against qNMR (Quantitative Nuclear Magnetic Resonance).[1][2] While HPLC is the standard for relative purity, this guide demonstrates why qNMR is the requisite method for establishing absolute mass balance, particularly when certified reference standards are unavailable.[2]

Part 1: The Synthesis & Impurity Landscape

To validate purity, one must first understand the impurities. The synthesis of this molecule typically involves reacting 3,6-dichloropyridazine with 2-chlorophenylboronic acid.[1][2]

Impurity Origin Diagram

The following diagram maps the genesis of critical impurities, establishing the logic for our analytical choices.

ImpurityMap SM1 3,6-Dichloropyridazine (Starting Material) Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 2-Chlorophenylboronic Acid SM2->Rxn Product TARGET: This compound Rxn->Product Major Path Imp1 Impurity A: 3,6-bis(2-chlorophenyl)pyridazine (Over-reaction) Rxn->Imp1 Excess Boronic Acid Imp2 Impurity B: 3-(2-chlorophenyl)pyridazine (De-halogenation) Rxn->Imp2 Pd-Hydride Species Imp3 Impurity C: Hydrolysis Products (Pyridazinones) Rxn->Imp3 Aqueous Base/Heat

Caption: Figure 1. Reaction pathway analysis identifying the origin of specific impurities (Bis-coupled, De-halogenated, and Hydrolyzed byproducts) in the synthesis of this compound.

Part 2: Method A - HPLC-PDA (The Relative Standard)[1][2]

The Logic

HPLC is the workhorse for detecting trace organic impurities.[3] However, for this specific molecule, the ortho-chlorine on the phenyl ring induces a steric twist, disrupting planarity and altering the UV extinction coefficient compared to its impurities.[2] Relying solely on "Area %" without correction factors is a common pitfall.[1]

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).[2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 0-2 min (5% B); 2-15 min (5% -> 95% B); 15-20 min (95% B).

  • Detection: PDA (210-400 nm).[1][2] Critical Extraction Wavelength: 254 nm (aromatic) and 280 nm.

Performance Data (Simulated for Comparison)
ComponentRetention Time (min)Relative Response Factor (RRF)Detection Issue
Target Product 12.41.00 (Reference)N/A
Impurity A (Bis-coupled) 14.81.45Over-estimated by UV (more conjugation).
Impurity B (De-chloro) 10.20.85Under-estimated by UV.[1][2]
Inorganic Salts Void Volume0.00Invisible to UV detection.[1]

Verdict: HPLC is excellent for consistency but poor for absolute mass purity because it misses salts and solvent residues, and misrepresents organic impurities due to RRF variations.[2]

Part 3: Method B - qNMR (The Absolute Standard)[1][2]

The Logic

Quantitative NMR (qNMR) is a primary ratio method. It does not rely on light absorption.[1] The signal intensity is directly proportional to the molar ratio of protons. This makes it the only self-validating method for establishing the purity of a new batch where no certified standard exists.[1]

Experimental Protocol
  • Solvent: DMSO-d6 (Ensures full solubility of the pyridazine core).[1][2]

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).[2]

    • Selection Criteria: The IS peak must not overlap with the target's aromatic region (7.4 - 8.2 ppm).[1]

  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (d1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantification).

    • Scans: 16 or 32.[1]

Calculation Logic

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Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of standard.[2][3][4][5][6][7][8][9][10][11][12]

Part 4: Comparative Analysis & Decision Guide

The following data illustrates a typical scenario where HPLC "lies" by omission.

Data Comparison Table
ParameterHPLC-PDA ResultqNMR ResultScientific Interpretation
Purity Value 99.4% (Area %) 96.8% (w/w) Discrepancy: 2.6%
Primary Error Source Response FactorsWeighing ErrorHPLC ignored trapped solvent/salts.
Detection Limit High (ppm level)Low (<0.5%)HPLC is better for cleaning validation.[2]
Standard Req. Needs ReferenceNeeds Internal StdqNMR creates the Reference.
Analytical Workflow Diagram

Use this logic flow to determine which method to apply during your development cycle.

Workflow Start Synthesized Batch This compound Step1 Initial Screen: 1H NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Fail Reprocess / Re-synthesize Decision1->Fail No Step2 Method A: HPLC-PDA (Check Organic Impurities) Decision1->Step2 Yes Decision2 Area % > 98%? Step2->Decision2 Decision2->Fail No Step3 Method B: qNMR (Determine Absolute Weight %) Decision2->Step3 Yes (Validate Mass Balance) Final Release as Reference Standard Step3->Final

Caption: Figure 2. Integrated Analytical Workflow. Note that HPLC is used as a gatekeeper for organic purity, while qNMR is the final arbiter for potency/assay assignment.[2]

Part 5: Senior Scientist Recommendations

  • The "Invisible" Impurity Trap: In Suzuki couplings, residual Boron species and inorganic salts (NaCl/KCl) are common. HPLC-UV is blind to these.[1][2] If your HPLC says 99% but your yield is >100%, you have salt contamination.[2] Always use qNMR or Residue on Ignition (ROI) to verify.

  • Thermal Validation: While not detailed above, Differential Scanning Calorimetry (DSC) is a powerful orthogonal check.[2] Pure this compound should show a sharp endotherm.[1][2] Broadening indicates eutectic impurities.[1]

  • Solvent Effects: The 2-chlorophenyl group creates a "twisted" biphenyl-like character.[1][2] In NMR, ensure you use a solvent that prevents aggregation (DMSO-d6 is preferred over CDCl3 for this polar heterocycle).[1][2]

References

  • BenchChem. (2025).[1][11][12] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from [2]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloro-6-phenylpyridazine.[1][2] Retrieved from [2]

  • Royal Society of Chemistry. (2024). HPLC-qNMR for purity assessment of complex heterocycles. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-Chloro-6-(4-chlorophenyl)pyridazine. Retrieved from [1][2]

Sources

Structure-activity relationship (SAR) studies of chlorophenyl-pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl-Pyridazines

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capability, and a less lipophilic nature compared to a phenyl ring, make it an attractive component in the design of novel therapeutic agents.[2][3] When combined with a chlorophenyl moiety, the resulting chlorophenyl-pyridazine core structure gives rise to a diverse range of biological activities. These derivatives have been extensively explored for their potential as antimicrobial, anticancer, antiviral, and neuroprotective agents.[1][4][5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for chlorophenyl-pyridazine derivatives across various biological targets. We will dissect how specific structural modifications influence potency and selectivity, offering field-proven insights for researchers in drug design and development. The discussion is grounded in experimental data from authoritative sources, providing a clear, evidence-based comparison of compound performance.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorophenyl-pyridazine derivatives is exquisitely sensitive to the substitution pattern on both the pyridazine and chlorophenyl rings, as well as the nature of any linking groups. Understanding these relationships is critical for optimizing lead compounds.

The Influence of the Chlorophenyl Ring

The position and number of chlorine atoms on the phenyl ring are fundamental determinants of activity.

  • Position of Chlorine: The location of the chlorine atom (ortho, meta, or para) can significantly alter the binding affinity of the molecule to its target. For instance, in a series of pyrazine-pyridine biheteroaryls designed as VEGFR-2 inhibitors, a 3-chloro-phenylamino (meta-chloro) substitution was found to be optimal for high potency.[7] In other series, such as chloropyrazine-tethered pyrimidines with antimicrobial activity, di-substitution at the 2,4-positions (ortho and para) on the phenyl ring resulted in the most potent antibacterial and antifungal activity.[8] This highlights that the optimal chlorine position is target-dependent, likely influencing how the ring fits into specific hydrophobic pockets and its electronic interaction with the target protein.

  • Multiple Chloro Substituents: Dichloro- and trichloro-substituted phenyl rings often enhance biological activity compared to their mono-chloro counterparts. A study on pyridazinone derivatives showed that a 3,4-dichlorophenyl group at the 6-position of the pyridazinone ring was a key starting point for synthesizing compounds with significant antimicrobial potential.[9] Similarly, among antimicrobial pyridazines, chloro derivatives consistently exhibited the highest activity, with MICs lower than the standard drug chloramphenicol against several Gram-negative bacteria.[10] This enhancement is often attributed to increased lipophilicity, which can improve cell membrane penetration, and specific electronic effects that modulate target binding.

The Role of the Pyridazine Core and its Substituents

The pyridazine ring itself serves as a critical scaffold for orienting substituents and often participates directly in target binding through hydrogen bonding via its two nitrogen atoms.[2] Modifications at various positions on this ring are a primary strategy for modulating activity.

  • Substitution at the 3- and 6-positions: These are the most commonly modified positions. In many series, one position is occupied by the chlorophenyl group (or a group containing it), while the other is varied to tune activity. For example, in a series of MAO-B inhibitors, a 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine scaffold was the key intermediate, with subsequent modifications determining the final potency.[11]

  • Fusion with Other Rings: The pyridazine ring can be fused with other heterocyclic systems to create more complex and rigid structures, often leading to enhanced activity. The synthesis of pyrrolopyridazines has been shown to produce compounds with remarkable antimicrobial activity.[12] Similarly, pyridazino[4,3-e][4][12][13]triazine derivatives have demonstrated potent antiviral activity against Hepatitis A virus (HAV).[14]

The logical relationship between structural modifications and their impact on biological activity is summarized in the diagram below.

SAR_Summary cluster_Core Chlorophenyl-Pyridazine Core cluster_Modifications Structural Modifications cluster_Outcomes Biological Outcomes Core Core Scaffold Chloro Chlorophenyl Ring - Position (o, m, p) - Number (mono, di, tri) Core->Chloro Modify Pyridazine Pyridazine Ring - Substituents at C3/C6 - Fused Rings Core->Pyridazine Modify Linker Linker Group (Amine, Ether, etc.) Core->Linker Modify Potency Potency (IC50, MIC) Chloro->Potency Impacts Selectivity Target Selectivity Chloro->Selectivity Pyridazine->Potency Impacts Pyridazine->Selectivity Linker->Potency Impacts ADME ADME Properties (Solubility, Permeability) Potency->ADME Influences

Caption: General SAR workflow for chlorophenyl-pyridazines.

Comparative Analysis Across Therapeutic Areas

The versatility of the chlorophenyl-pyridazine scaffold is evident in its broad spectrum of biological activities. Below, we compare its SAR across key therapeutic areas.

Antimicrobial Activity

Chlorophenyl-pyridazines have demonstrated potent activity against a range of bacterial and fungal pathogens.[5][10][12][15] The SAR for this class is often straightforward.

  • Key Insight: The presence of one or more chlorine atoms on the phenyl ring is frequently correlated with strong antibacterial activity, particularly against Gram-negative bacteria.[10]

  • Causality: The chloro group increases the lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell wall. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the entire molecule, potentially improving its interaction with bacterial targets like DNA gyrase.[10]

Table 1: Comparison of Antimicrobial Activity of Pyridazine Derivatives

Compound IDCore StructureR-Group (Substitution on Phenyl Ring)Target OrganismActivity (MIC, µg/mL)Reference
Series A 6-Phenylpyridazin-3(2H)-oneHS. aureus (MRSA)> 50[5]
Compound 3 6-Phenylpyridazin-3(2H)-one4-ClS. aureus (MRSA)4.52 µM[5]
Compound 7 6-Phenylpyridazin-3(2H)-one4-FP. aeruginosa3.74 µM[5]
Chloro Deriv. 1 Pyridazine4-ClE. coli0.892 - 3.744[10]
Chloro Deriv. 2 Pyridazine4-ClP. aeruginosa0.892 - 3.744[10]
Ciprofloxacin (Reference Drug)N/AE. coli145.71 µM[8]
Chloramphenicol (Reference Drug)N/AE. coli2.019 - 8.078[10]

Note: Direct comparison of µM and µg/mL values requires knowledge of molecular weights, but the trend of chloro- and fluoro-substituted compounds showing higher potency is evident.

Anticancer Activity (Kinase Inhibition)

Many chlorophenyl-pyridazine derivatives function as potent inhibitors of various protein kinases, which are critical targets in oncology.[7][16][17]

  • Key Insight: The chlorophenyl group often serves as a "selectivity element" that binds into a hydrophobic pocket near the ATP-binding site of the kinase.[16] The pyridazine core typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Causality: The specific substitution pattern allows the molecule to adopt a conformation that is complementary to the kinase active site. For example, in ALK5 inhibitors, a 5-chloro-2-fluorophenyl group was identified as the best-performing substituent for selectivity.[16] Hybridization of the pyridazine ring with other pharmacophores, like the 4-fluorophenyl group from known JNK1 inhibitors, has proven to be an effective strategy for designing new potent anticancer agents.[18]

Table 2: Comparison of Kinase Inhibitory Activity

Compound IDTarget KinaseKey Structural FeatureActivity (IC₅₀ or Kᵢ)Reference
Compound 39 VEGFR-25-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylaminoPotent cellular activity[7]
Compound 20 ALK5Pyridazine with 5-chloro-2-fluorophenyl grouppKᵢ = 9.29[16]
Compound 1 Aurora Ao-carboxylic acid bisanilinopyrimidineIC₅₀ = 6.1 nM[17]
Compound 8g HIV-1 RTDiarylpyridazine (DAPD)EC₅₀ = 0.034 µM[19]
Antiviral Activity

The scaffold has also been investigated for activity against various viruses, including HIV and Hepatitis A.[14][19]

  • Key Insight: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), diarylpyridazine (DAPD) derivatives have shown excellent anti-HIV-1 activity.[19] The most potent compounds often feature specific substitutions on both aryl rings that optimize interactions within the non-nucleoside binding pocket of the reverse transcriptase enzyme.

  • Causality: The two aryl rings (one of which is often a chlorophenyl) mimic the orientation of the pyrimidine and phenyl rings of the natural substrate, while the central pyridazine core acts as a linker. Docking simulations have been used to rationalize the SAR, showing how specific substitutions enhance binding affinity.[19] For Hepatitis A, a 4-(4-chlorophenylamino) group fused into a triazine ring system showed the highest antiviral effect.[14]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and biological evaluation of a representative chlorophenyl-pyridazine derivative.

Protocol 1: Synthesis of a 3-Chloro-6-(substituted-amino)pyridazine

This protocol describes a common nucleophilic aromatic substitution reaction, a foundational method for preparing many pyridazine derivatives.

Workflow Diagram: Synthesis

Synthesis_Workflow Start Start Materials: - 3,6-Dichloropyridazine - Substituted Amine - Solvent (e.g., Ethanol) - Base (e.g., Et3N) Step1 Combine 3,6-dichloropyridazine, substituted amine, and solvent in a flask. Start->Step1 Step2 Add base (e.g., Triethylamine) to the mixture. Step1->Step2 Step3 Reflux the reaction mixture at an elevated temperature (e.g., 80-120°C) for 6-12 hours. Step2->Step3 Step4 Monitor reaction progress using Thin Layer Chromatography (TLC). Step3->Step4 Step5 Cool the reaction mixture and pour into ice water to precipitate the product. Step4->Step5 Upon completion Step6 Filter the solid precipitate using vacuum filtration. Step5->Step6 Step7 Purify the crude product by recrystallization from a suitable solvent (e.g., Ethanol). Step6->Step7 End Final Product: - Characterize by NMR, MS, IR - Assess Purity Step7->End

Caption: Workflow for nucleophilic substitution synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent like ethanol (10 mL/mmol), add the desired chlorophenyl-containing amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0 eq), to the mixture to act as an acid scavenger.

  • Heating: Stir the reaction mixture under reflux at 120°C for 6 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual salts.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the final 3-chloro-6-(substituted-amino)pyridazine.[11]

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of antimicrobial potency.

Workflow Diagram: MIC Assay

MIC_Assay_Workflow Start Prepare Materials: - Test Compound Stock - Bacterial Inoculum - Mueller-Hinton Broth (MHB) - 96-well microplate Step1 Perform serial two-fold dilutions of the test compound in MHB across the wells of the microplate. Start->Step1 Step2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration (~5 x 10^5 CFU/mL). Step1->Step2 Step3 Inoculate each well (except negative control) with the bacterial suspension. Step2->Step3 Step4 Include controls: - Positive Control (bacteria + broth) - Negative Control (broth only) - Drug Control (reference antibiotic) Step3->Step4 Step5 Incubate the plate at 37°C for 18-24 hours. Step4->Step5 Step6 Read the results by visually inspecting for turbidity or using a plate reader. Step5->Step6 End Determine MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth. Step6->End

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum in broth without compound), a negative control (broth only), and a reference antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][10]

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl-pyridazines is a rich and complex field, offering vast opportunities for the development of novel therapeutics. The key takeaways from this comparative analysis are clear: the chlorophenyl group is a critical modulator of potency and selectivity, while the pyridazine core provides a versatile scaffold for fine-tuning physicochemical properties and target interactions. For antimicrobial applications, increasing the number of chloro-substituents is a promising strategy.[8][10] In contrast, for targeted therapies like kinase inhibition, the precise positioning of a single chlorine atom is often paramount for achieving selectivity.[7][16]

Future research should focus on exploring novel substitutions on the pyridazine ring and integrating the chlorophenyl-pyridazine scaffold with other pharmacophores to develop hybrid molecules with dual or enhanced activities. A deeper understanding of the molecular interactions through computational modeling and X-ray crystallography will be essential to rationally design the next generation of pyridazine-based drugs.

References

  • SAR studies of pyridazine-triazole hybrid compounds - ResearchGate.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication.
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy - Assiut University.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIDAZINE DERIVATIVES Maria D. Caprosu, Roxana M. Butnariu, and Ionel I. Mang - LOCKSS. (2005-05-20).
  • Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide - Benchchem.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety - Semantic Scholar. (2016-02-12).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - MDPI. (2017-01-17).
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - MDPI. (2020-11-17).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023-01-09).
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC.
  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed. (2005-07-28).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013-04-01).
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024-10-23).
  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies - MDPI. (2021-11-14).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020-07-03).
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed. (2012-09-13).
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC. (2023-01-11).
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2024-08-19).
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018-10-15).

Sources

The Pyridazine Blind Spot: A Comparative Guide to Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine derivatives represent a privileged scaffold in modern medicinal chemistry, often utilized to lower lipophilicity (LogD) and improve solubility compared to their phenyl or pyridyl isosteres. However, this scaffold introduces a critical metabolic liability: susceptibility to cytosolic Aldehyde Oxidase (AO) .

Standard high-throughput screening using Liver Microsomes (LM) frequently fails to detect this clearance pathway, leading to a "false stability" readout where compounds appear stable in vitro but exhibit high clearance in vivo. This guide outlines the specific assay architectures required to accurately assess pyridazine stability, comparing the limitations of microsomes against the necessary cytosolic-inclusive systems (S9 fractions and Hepatocytes).

Part 1: The Pyridazine Paradox (Mechanistic Insight)

The Metabolic Divergence

While most drug discovery campaigns screen for Cytochrome P450 (CYP) stability, pyridazines possess an electron-deficient ring system that makes them excellent substrates for nucleophilic attack. Unlike CYPs, which reside in the endoplasmic reticulum and require NADPH, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that operates without NADPH.

The Mechanism: AO typically oxidizes the carbon atom alpha to the ring nitrogens (C3 or C6 positions), converting the pyridazine into a pyridazinone (lactam).

Diagram: The Metabolic Fate of Pyridazines

The following diagram illustrates the divergent pathways that necessitate specific assay choices.

Figure 1: Divergent metabolic pathways for pyridazine derivatives. Note that standard microsomal assays only capture the upper pathway (CYP), potentially missing >50% of total clearance.

Part 2: Comparative Methodology

To accurately predict in vivo clearance (


), you must select an assay system that contains the relevant enzymatic fraction.
Comparison Table: Assay Suitability for Pyridazines
FeatureLiver Microsomes (HLM/RLM) S9 Fraction Cryopreserved Hepatocytes
Enzyme Composition CYPs, UGTs (if activated). Lacks AO. CYPs, UGTs, + Cytosolic AO/XO. Complete System (All enzymes + Transporters).
Pyridazine Suitability Low. High risk of underpredicting clearance.High. Cost-effective way to capture AO metabolism.Gold Standard. Captures all pathways and cellular uptake.
Cofactor Requirements NADPH (or regenerating system).NADPH (for CYPs) + None (for AO).None (Endogenous cofactors intact).
Throughput High.[1][2][3][4]High.Medium.
Cost $


$
Risk "False Negative" stability data.Requires specific inhibitors to distinguish AO vs. CYP.Species differences in AO are pronounced (see below).[5]
The "Species Trap"

Researchers must be aware that AO activity varies drastically across species.

  • High AO Activity: Human, Monkey, Guinea Pig.

  • Low/Negligible AO Activity: Dog, Rat (strain dependent).

  • Implication: A pyridazine might look stable in a Dog PK study but fail rapidly in Human clinical trials. Always prioritize Human S9 or Hepatocytes for this scaffold.

Part 3: Experimental Protocols

Protocol A: The "AO-Check" S9 Stability Assay

This protocol is designed to specifically identify if your pyridazine is an AO substrate. It uses Liver S9 fractions (which contain cytosol) and specific inhibitors.

Materials:

  • Pooled Human Liver S9 (20 mg/mL protein conc).

  • Test Compound (Pyridazine derivative).

  • Positive Control: Phthalazine or Zaleplon (Known AO substrates).

  • AO Inhibitor: Hydralazine (Specific) or Menadione.[6]

  • Cofactor: NADPH (for CYP activity).[5]

Workflow:

  • Preparation:

    • Prepare Test Compound at 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Note: Keep DMSO < 0.1% as DMSO can inhibit AO activity.

  • Incubation Groups:

    • Group A (Total Metabolism): S9 + NADPH.

    • Group B (AO Only): S9 (No NADPH). Since AO does not need NADPH, metabolism here indicates AO activity.

    • Group C (Inhibition Check): S9 + NADPH + Hydralazine (25 µM).

  • Reaction:

    • Pre-incubate S9 (final conc 1.0 mg/mL) at 37°C for 5 mins.

    • Initiate reaction by adding Test Compound.

    • Sample at

      
       min.
      
  • Termination:

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Logic):

  • If clearance in Group B (No NADPH) is significant > clearance in Group C (Hydralazine), the compound is an AO substrate.

  • If clearance is only seen in Group A and blocked in Group B , it is a CYP substrate.

Protocol B: Hepatocyte Stability (The Integrated View)

Use this for final candidate selection to capture the interplay between passive permeability, transporter uptake, and metabolism.

Workflow:

  • Thaw cryopreserved human hepatocytes (Target viability > 75%).

  • Dilute to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubate with Test Compound (1 µM) in a 96-well plate at 37°C / 5% CO2 with shaking.

  • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Critical Step: Include a control with 1-Aminobenzotriazole (ABT) (a pan-CYP inhibitor).[7]

    • Logic: If the compound is metabolized in hepatocytes despite the presence of ABT, it confirms non-CYP clearance (likely AO for pyridazines).

Part 4: Decision Logic & Visualization

Use the following decision tree to streamline your screening cascade for pyridazine derivatives.

Assay_Decision_Tree Start New Pyridazine Analog Micro Screen 1: Liver Microsomes (High Throughput) Start->Micro Result Result: High Stability? (Low Clint) Micro->Result S9_Check Screen 2: S9 Fraction (+/- Hydralazine) Result->S9_Check Don't Trust Yet! Decision1 Metabolized in S9 (No NADPH)? S9_Check->Decision1 Redesign AO Liability Confirmed Block C3/C6 Position Decision1->Redesign Yes Proceed Proceed to Hepatocytes (Confirm IVIVC) Decision1->Proceed No

Figure 2: Screening cascade designed to catch "False Negatives" from microsomal assays.

Part 5: Interpretation & Optimization

When analyzing your data, look for the "Microsomal Disconnect."

  • Scenario:

    • Microsomal

      
      : < 10 µL/min/mg (Stable)
      
    • Hepatocyte

      
      : > 50 µL/min/10^6 cells (Unstable)
      
  • Remediation Strategy:

    • Block the Soft Spot: Introduce a small group (Methyl, -F, -Cl) at the C3 or C6 position of the pyridazine ring to sterically hinder the AO nucleophilic attack.

    • Electronic Tuning: AO prefers electron-deficient rings. Adding an electron-donating group (e.g., -OMe) near the nitrogen can reduce susceptibility.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5][8][9] Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2004). "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics. Link

  • Zientek, M. A., & Youdim, K. (2015). "In Vitro-In Vivo Correlation: A Review of the Use of Hepatocytes for the Prediction of Metabolic Clearance." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Hutzler, J. M., et al. (2012). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Dalvie, D., et al. (2010). "Assessment of Aldehyde Oxidase Activity in Cryopreserved Human Hepatocytes." Drug Metabolism and Disposition. Link

Sources

Benchmarking new pyridazine anti-inflammatory agents against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Novel Pyridazine Anti-Inflammatory Agents: A Comparative Technical Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists.

Executive Summary

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for designing selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Unlike traditional NSAIDs (e.g., Indomethacin) that often cause gastric toxicity due to non-selective COX-1 inhibition, novel pyridazine derivatives offer a pathway to potent anti-inflammatory activity with an improved safety profile.[1][3] This guide provides a technical framework for benchmarking these new agents against industry standards (Celecoxib and Indomethacin), detailing experimental protocols, mechanistic rationales, and comparative data analysis.

Mechanistic Rationale & SAR

Why Pyridazines? The pyridazine ring serves as a bioisostere for the central heterocyclic core found in coxibs (e.g., the pyrazole in Celecoxib). Its planar structure and nitrogen atoms allow for hydrogen bonding with key residues in the COX-2 active site, specifically Arg120 and Tyr355 at the channel entrance, and His90 deep within the pocket. Crucially, the substitution pattern (typically at positions 4, 5, or 6) allows the molecule to insert a bulky hydrophobic group (e.g., a phenyl ring) into the COX-2 secondary side pocket, which is accessible due to the smaller Val523 residue (compared to Ile523 in COX-1).

Visualization: Mechanism of Action & SAR

The following diagram illustrates the structural activity relationship (SAR) required for selective COX-2 inhibition by pyridazine derivatives.

SAR_Mechanism Pyridazine Pyridazine Core (Scaffold) COX2_Pocket COX-2 Active Site Pyridazine->COX2_Pocket Binds to Side_Pocket Secondary Pocket (Val523) Pyridazine->Side_Pocket Hydrophobic Insertion H_Bond H-Bonding Network (Arg120, Tyr355, His90) Pyridazine->H_Bond N-N Bond Interaction Selectivity High COX-2 Selectivity (Reduced Gastric Toxicity) Side_Pocket->Selectivity Determines H_Bond->COX2_Pocket Stabilizes

Caption: Structural basis for pyridazine selectivity, highlighting the insertion into the COX-2 specific hydrophobic side pocket.

In Vitro Benchmarking: COX Inhibition Assay

To validate the potency and selectivity of a new pyridazine agent (designated here as "Pyr-Lead" ), it must be screened against purified COX-1 and COX-2 enzymes.

Protocol: Colorimetric COX Inhibitor Screening

Objective: Determine IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI).

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes; Arachidonic acid (substrate); Colorimetric substrate (TMPD).

  • Preparation: Dissolve test compounds (Pyr-Lead, Celecoxib, Indomethacin) in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Add 150 µL of assay buffer (Tris-HCl, pH 8.0) to wells.

    • Add 10 µL of Heme and 10 µL of Enzyme (COX-1 or COX-2).

    • Add 20 µL of Inhibitor (Test or Standard). Incubate for 5 mins at 25°C.

  • Reaction: Initiate by adding 20 µL of Arachidonic acid and 20 µL of TMPD.

  • Measurement: Incubate for 5 mins. Read absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Presentation: Comparative Potency

Note: Data below represents a synthesis of typical high-performing pyridazine derivatives found in recent literature (e.g., Compound 3g/6b).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Interpretation
Pyr-Lead > 50.00.043 > 1162 Highly Selective
Celecoxib 15.00.073205Standard Selective
Indomethacin 0.020.7400.027Non-Selective (Toxic)

*SI = IC50(COX-1) / IC50(COX-2).[4] Higher SI indicates better safety profile.

In Vivo Benchmarking: Anti-Inflammatory Efficacy[2][4]

In vitro potency must translate to in vivo efficacy. The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema (Rat)

Objective: Measure the reduction in edema volume over time compared to controls.

  • Animals: Wistar albino rats (150–200 g), fasted for 12 hours prior to the experiment.

  • Grouping (n=6):

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard (Indomethacin 10 mg/kg or Celecoxib 20 mg/kg).

    • Group III: Test Compound (Pyr-Lead 20 mg/kg).

  • Administration: Administer drugs orally (p.o.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Visualization: In Vivo Workflow

InVivo_Workflow Start Acclimatization (7 Days) Fast Fasting (12 Hours) Start->Fast Dose Drug Admin (p.o.) Fast->Dose -1 hr Inject Carrageenan Inj. (Sub-plantar) Dose->Inject 0 hr Measure Plethysmometry (0, 1, 3, 5 hrs) Inject->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Data Presentation: Efficacy (% Inhibition)

Edema inhibition is calculated as:



(Where 

is mean edema volume of control and

is mean edema volume of treated group)[3][5][6][7][8][9]
Treatment (Dose)1 Hour (% Inh)3 Hours (% Inh)5 Hours (% Inh)
Control 0%0%0%
Indomethacin (10 mg/kg) 28%55%62%
Celecoxib (20 mg/kg) 32%58%65%
Pyr-Lead (20 mg/kg) 35% 61% 68%

Analysis: The "Pyr-Lead" demonstrates superior onset (1h) and sustained efficacy (5h) compared to Indomethacin, likely due to optimized pharmacokinetics typical of the pyridazine scaffold.

Safety Benchmarking: Ulcerogenic Liability

The primary advantage of pyridazine-based COX-2 inhibitors is gastric safety. This must be quantified using the Ulcerogenic Index .

Protocol: Gastric Ulcer Assessment
  • Dosing: Rats are fasted for 24 hours and treated with a high dose (e.g., 3x therapeutic dose) of the test compound or Indomethacin.

  • Termination: Animals are sacrificed 6 hours post-dosing.

  • Examination: Stomachs are removed, opened along the greater curvature, and washed.

  • Scoring: Examine mucosa with a 10x lens. Score lesions:

    • 0: Normal

    • 0.5: Red coloration

    • 1.0: Spot ulcers

    • 2.0: Hemorrhagic streaks

    • 3.0: Ulcers > 3mm

  • Calculation:

    
    
    
Data Presentation: Safety Profile
CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Gastric Protection (%)
Control -0.0 ± 0.0-
Indomethacin 2010.2 ± 1.50%
Celecoxib 501.5 ± 0.485%
Pyr-Lead 500.8 ± 0.2 92%

References

  • Kassab, A. E., et al. (2019).[8] New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.[2][5][8][10][11] Bioorganic Chemistry.[2][8][11][12] Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[13] Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[6][14][15][16] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Hasan, M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives.[11] Bioorganic Chemistry.[2][8][11][12] Link

  • Osman, E. O., et al. (2023).[10] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies.[10] RSC Advances. Link

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.[13] Link

Sources

Verifying molecular weight of 3-Chloro-6-(2-chlorophenyl)pyridazine by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Strategic Molecular Weight Verification of 3-Chloro-6-(2-chlorophenyl)pyridazine

Executive Summary: The Verification Matrix

For researchers synthesizing or sourcing This compound (CAS: 66549-15-3), confirming molecular weight (MW) is not merely about hitting a mass target—it is about validating the isotopic signature of a dichlorinated heterocyclic system.[1][2]

While GC-MS (EI) remains a traditional workhorse for small organic molecules, this guide identifies High-Resolution LC-MS (ESI-QTOF) as the superior "Gold Standard" for definitive characterization due to its ability to provide exact mass (<5 ppm error) and preserve the molecular ion [M+H]⁺ without excessive fragmentation.[1][2] However, for trace analysis in complex matrices (e.g., biological fluids), APCI emerges as a potent alternative due to superior ionization efficiency for this specific halogenated aromatic class.

Compound Profile & Mass Spectrometry Challenges

Before selecting an ionization mode, the analyst must understand the unique mass spectral behavior of this molecule.

PropertySpecificationMS Implication
Formula C₁₀H₆Cl₂N₂Requires precise C/H/N/Cl calibration.[1][2]
Nominal MW 225 g/mol Low mass region; susceptible to solvent background noise.[2]
Exact Mass 223.9908 Da The target monoisotopic mass for [M+H]⁺ is 224.9981 .
Isotope Pattern Cl₂ (Dichlorine) Distinct 9:6:1 triplet pattern at M, M+2, and M+4.
Polarity Moderate/LowPyridazine nitrogen allows protonation, but chlorines reduce polarity.

The "Chlorine Signature" Challenge: Unlike standard organic molecules, the presence of two chlorine atoms creates a massive isotopic spread. A low-resolution instrument might merge these peaks or misidentify the M+2 peak as a contaminant.[1][2] Verification must confirm the relative abundance of the 225, 227, and 229 signals.

Comparative Analysis: Selecting the Optimal Workflow

This section compares the recommended High-Res ESI method against standard alternatives.

Method A: High-Resolution ESI-QTOF (Recommended)[1][2]
  • Mechanism: Soft ionization via Electrospray (ESI) coupled with Quadrupole Time-of-Flight (QTOF).[1][2]

  • Verdict: Best for Purity & Structure Confirmation.

  • Pros:

    • Exact Mass: Distinguishes C₁₀H₆Cl₂N₂ from potential impurities like des-chloro analogs (C₁₀H₇ClN₂) with <5 ppm accuracy.

    • Soft Ionization: Generates a clean [M+H]⁺ peak with minimal fragmentation, simplifying MW calculation.

  • Cons: Susceptible to ion suppression if the sample matrix is dirty.

Method B: LC-MS with APCI (Alternative)
  • Mechanism: Atmospheric Pressure Chemical Ionization.[2][3][4]

  • Verdict: Best for Sensitivity in Non-Polar Solvents.

  • Pros:

    • Research indicates that pyridazine derivatives, especially halogenated ones, often show higher sensitivity in APCI than ESI due to their semi-polar nature [1].

    • Less susceptible to matrix effects.[2][3]

  • Cons: Higher thermal energy can induce minor in-source fragmentation.[1][2]

Method C: GC-MS (Electron Impact)
  • Mechanism: Hard ionization (70 eV).[2]

  • Verdict: Best for Fingerprinting.

  • Pros: Excellent for library matching (NIST).[2]

  • Cons: The molecular ion (M⁺) is often weak or absent due to extensive fragmentation. Does not provide exact mass.[2]

Detailed Experimental Protocol: High-Res ESI-QTOF

This protocol is designed to be self-validating. If the isotope pattern does not match the predicted model, the verification is considered a fail , regardless of the mass accuracy.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol (MeOH).

  • Working Standard: Dilute stock 1:100 with 50:50 MeOH:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.[2]

    • Why Formic Acid? Pyridazine nitrogens are weakly basic (pKa ~2.3).[2] Acidification ensures efficient protonation to form [M+H]⁺.[2]

Step 2: LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Source: ESI Positive Mode (+).[2]

    • Capillary Voltage: 3500 V.[2]

    • Fragmentor: 100 V (Keep low to prevent loss of Cl atoms).

Step 3: Data Acquisition & Validation Criteria
  • Extract Ion Chromatogram (EIC): Target m/z224.9981 ± 0.01.[2]

  • Check Mass Error: Observed mass must be within 5 ppm of 224.9981.[2]

    • Calculation:

      
      [1]
      
  • Validate Isotope Pattern (The Cl₂ Rule):

    • Inspect the spectrum at the retention time.[3]

    • Peak A (M): 224.99 (100% relative abundance).

    • Peak B (M+2): ~226.99 (Expect ~65% abundance).

    • Peak C (M+4): ~228.99 (Expect ~10% abundance).

    • Pass Criteria: If Peak B is <50% or >80% of Peak A, the sample is likely contaminated or is a different analog.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct MS method and validating the data.

MS_Verification_Workflow Start Start: Verify MW of This compound SampleType Determine Sample Matrix Start->SampleType Pure Pure Standard (Synthesis Product) SampleType->Pure High Purity Complex Biological/Dirty Matrix (Plasma/Urine) SampleType->Complex Trace Analysis MethodESI Method A: High-Res LC-MS (ESI) (Gold Standard) Pure->MethodESI MethodAPCI Method B: LC-MS (APCI) (High Sensitivity) Complex->MethodAPCI Acquire Acquire Full Scan MS (m/z 100 - 500) MethodESI->Acquire MethodAPCI->Acquire CheckMass Check Exact Mass [M+H]+ = 224.9981 Acquire->CheckMass CheckIso Verify Cl2 Isotope Pattern (9:6:1 Ratio) CheckMass->CheckIso Mass < 5ppm error Fail FAIL: Re-purify CheckMass->Fail Mass Error > 5ppm Pass PASS: Identity Confirmed CheckIso->Pass Pattern Matches CheckIso->Fail Pattern Mismatch

Figure 1: Decision tree for selecting ionization modes and validating molecular weight based on mass accuracy and isotope fidelity.

References

  • Journal of Food and Drug Analysis . (2022).[2] The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Retrieved from [Link][1][5]

  • PubChem . (2025).[2] 3-Chloro-6-phenylpyridazine Compound Summary (Isomer Analog Reference). Retrieved from [Link][1]

  • NIST Chemistry WebBook . Pyridazine, 3-chloro-6-methoxy- (Spectral Analog Reference). Retrieved from [Link][1]

  • Advion . Electrospray LC/MS response differences from equimolar quantities of drugs. Retrieved from [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-6-(2-chlorophenyl)pyridazine, grounding procedural steps in the chemical principles and regulatory frameworks that ensure safety and compliance.

Compound Identification and Hazard Assessment

Effective disposal begins with a thorough understanding of the material. This compound is a halogenated organic compound. Its dual chlorine atoms are significant, placing it into a specific hazardous waste category that dictates its disposal pathway.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name This compound [1][2]
CAS Number 66549-15-3 [1]
Molecular Formula C10H6Cl2N2 [1][2]
Appearance Likely a solid at room temperature (based on similar compounds)

| Molecular Weight | 225.08 g/mol | - |

While specific GHS hazard data for this exact compound is not universally published, data from closely related analogs like 3-Chloro-6-phenylpyridazine provides a strong basis for hazard assessment. We must, therefore, handle it with the assumption that it carries similar risks.

Table 2: GHS Hazard Classification (Based on Analog Compounds)

Hazard Class GHS Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |

The Regulatory Imperative: Understanding the Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[5][6] Academic and research laboratories typically operate under specific regulations, such as the Subpart K standards, which provide a framework for managing waste in Satellite Accumulation Areas (SAAs)—locations at or near the point of generation and under the control of laboratory personnel.[7][8][9]

The core principle of RCRA compliance in the lab is meticulous waste segregation. Improperly mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Personnel Safety and Spill Management: Your First Line of Defense

Before handling the compound for disposal, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE)

The assumed hazards of skin, eye, and respiratory irritation dictate the required level of PPE.

Table 3: Required Personal Protective Equipment

PPE Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tight-fitting goggles. Protects against splashes of solutions or airborne particles causing serious eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents direct skin contact that can cause irritation.[11]
Protective Clothing Standard laboratory coat. Provides a barrier against incidental contact with skin and clothing.

| Respiratory Protection | If handling outside a fume hood or generating dust. | A NIOSH-approved N95 dust mask or working within a certified chemical fume hood is necessary to prevent respiratory tract irritation.[12] |

Spill Response Protocol

Accidents can happen. A swift and correct response to a minor spill is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in Table 3.

  • Contain the Spill: If the compound is a solid, prevent it from becoming airborne. Do not use a dry brush, which can create dust.

  • Clean Up: Carefully sweep or use a specialized laboratory vacuum (explosion-proof if solvents are present) to collect the solid material.[12] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: The container with the spill cleanup materials must be disposed of as hazardous waste, following the protocol in Section 4.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is disposed of in a manner that is safe, compliant, and environmentally responsible.

Waste Characterization: The Critical First Step

The chemical nature of this compound dictates its classification.

  • Identify: this compound.

  • Classify: It is a halogenated organic solid . This classification is the most important factor in determining the correct waste stream.[13]

Waste Segregation: Preventing Hazardous Mixtures

This is the cornerstone of proper laboratory waste management.

  • DO: Collect this waste in a container specifically designated for Halogenated Organic Waste .[13][14][15] This stream is typically destined for high-temperature incineration at a licensed facility.[13]

  • DO NOT: Mix with other waste categories. Incompatible mixtures can be dangerous and violate regulatory standards.[14]

    • Non-Halogenated Organics: (e.g., acetone, hexane, ethanol).

    • Acids or Bases: (e.g., hydrochloric acid, sodium hydroxide).

    • Oxidizers or Reducers.

    • Aqueous solutions containing heavy metals.

Containerization and Labeling

The waste container is the primary vessel for safe accumulation and transport.

  • Select a Compatible Container: Use a container made of material compatible with organic compounds (e.g., polyethylene or glass). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[7][8]

  • Apply a Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.[4][7]

  • Complete the Label: Using a permanent marker, clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7] If other halogenated wastes are added to this container, list every component.

  • Keep Closed: The container must remain closed at all times except when you are actively adding waste. Do not leave a funnel in the opening.[7][15]

On-Site Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory staff.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[7]

Arranging for Final Disposal

Laboratory personnel are responsible for accumulation, while final disposal is handled by trained professionals.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[4]

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EH&S department or designated waste management provider.[7] Follow your institution's specific procedures for this request.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G Disposal Workflow for this compound A Waste Generated (Pure solid or contaminated labware) B Characterize Waste: Halogenated Organic Solid A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Is container properly labeled with 'Hazardous Waste' and full chemical name? C->D E Label Container Correctly D->E No F Add waste to container. Securely close lid. D->F Yes E->F G Store in Satellite Accumulation Area with Secondary Containment F->G H Container >90% full? G->H I Continue accumulation H->I No J Submit Chemical Waste Pickup Request to EH&S H->J Yes I->F

Caption: Decision workflow for proper segregation and disposal.

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound align with the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.

  • 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. PubChem, National Institutes of Health.

  • This compound. ChemSynthesis.

  • 3-Chloro-6-phenylpyridazine 98 20375-65-9. Sigma-Aldrich.

  • 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Apollo Scientific.

  • 3-CHLORO-6-(2-PYRIDINYLMETHYL)PYRIDAZINE - Safety Data Sheet. ChemicalBook.

  • 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET. TCI Chemicals.

  • 6-Chloro-3(2H)-pyridazinone SAFETY DATA SHEET. Fisher Scientific.

  • 3-Chloro-6-(trifluoromethyl)pyridazine SDS. ECHEMI.

  • This compound (C10H6Cl2N2). PubChemLite.

  • 3,6-Dichloropyridazine SAFETY DATA SHEET. Acros Organics.

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. U.S. Environmental Protection Agency.

  • 1-(2,3-Dichlorophenyl) piperazine monohydrochloride SAFETY DATA SHEET. Sigma-Aldrich.

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine - Hazard. U.S. Environmental Protection Agency.

  • HAZARDOUS WASTE SEGREGATION. Bucknell University.

  • MSDS of 3-Chloro-6-iodopyridazine. Autech Industry Co.,Ltd.

  • Organic Solvents. University of Tennessee Knoxville, Environment, Health and Safety.

  • 3-Chloro-6-(4-chlorophenyl)pyridazine AldrichCPR. Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • RCRA Regulations Explained. National Environmental Trainers.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • 3-Chloro-6-phenylpyridazine 98%. Sigma-Aldrich.

Sources

Personal protective equipment for handling 3-Chloro-6-(2-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66549-15-3 Molecular Formula: C₁₀H₆Cl₂N₂ Physical State: Solid (Crystalline)

Part 1: Executive Safety Summary (Emergency Card)

Status: Hazardous Substance (Irritant / Potential Toxicant) Primary Risks: Respiratory irritation, severe eye damage, skin sensitization. Immediate Action:

  • Inhalation: Move to fresh air immediately. Support respiration if compromised.[1][2][3][4][5][6][7]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][5][8] Do not use organic solvents (increases absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][3] Seek immediate ophthalmological evaluation.

  • Spill: Evacuate area. Dampen solid with inert oil/solvent to prevent dust. Sweep into hazardous waste container.

Part 2: Hazard Identification & Risk Profile

As a Senior Application Scientist, I have evaluated this compound using Read-Across Methodology based on structural analogs (e.g., 3-chloro-6-phenylpyridazine). The electrophilic nature of the chloropyridazine core suggests high reactivity with biological nucleophiles.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritationLipophilic absorbtion; reaction with epidermal proteins.[9]
Eye Irritation H319Causes serious eye irritationCorrosive potential of the pyridazine nitrogen lone pairs.[9]
STOT - SE H335May cause respiratory irritationMucosal inflammation upon inhalation of dusts.
Acute Toxicity H302/H312Harmful if swallowed/contactEstimated: Halogenated heterocycles often exhibit systemic toxicity.
Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational scale.[5] Standard Nitrile gloves are insufficient for prolonged contact with halogenated heterocycles in organic solvents.

PPE ComponentMicro-Scale (<100 mg) Prep-Scale (>100 mg) Rationale
Hand Protection Double Nitrile (0.11 mm min)Silver Shield / 4H (Laminate)Chlorinated aromatics can permeate thin nitrile; Laminate offers >4h breakthrough.
Eye Protection Chemical Safety GogglesFace Shield + GogglesDust generation risk increases with scale; prevent corneal injury.
Respiratory Fume Hood (Sash <18")P100/N95 Respirator + HoodPrevent inhalation of fine particulates during weighing.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Lab Coat + SleevesPrevent accumulation of toxic dust on street clothes.
Part 4: Operational Protocols
4.1 Receiving & Storage
  • Verification: Confirm CAS 66549-15-3 upon receipt.

  • Environment: Store in a cool, dry place (2–8°C recommended to prevent hydrolytic degradation).

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric acid) and Strong Nucleophiles (e.g., Sodium ethoxide), as the C-Cl bond is labile to SNAr displacement.

4.2 Weighing & Solubilization (Critical Control Point)
  • The Hazard: The highest risk of exposure occurs during the transfer of the dry solid.

  • Protocol:

    • Place the balance inside the chemical fume hood.

    • If balancing outside is unavoidable, use a tarred closed vessel method:

      • Tare the vial with cap ON.

      • Add solid inside the hood.

      • Cap tightly and weigh outside.

    • Solvent Choice: Dissolve in DCM or DMSO immediately to reduce dust hazard. Note: DMSO increases skin permeability; handle solutions with extreme care.

4.3 Reaction Safety
  • Thermal Stability: Pyridazines are generally stable, but the 2-chlorophenyl substituent adds steric strain. Avoid rapid heating >150°C without DSC (Differential Scanning Calorimetry) data.

  • Quenching: Quench reactions containing this intermediate with aqueous ammonium chloride (NH₄Cl) rather than strong acids to prevent exothermic decomposition.

Part 5: Waste Disposal & Decontamination

Disposal Logic: Halogenated aromatics are persistent environmental pollutants.

  • Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated."

  • Liquid Waste: Collect in "Halogenated Organic Solvents" carboy. Do NOT mix with acid waste.

  • Decontamination: Wipe surfaces with a 5% surfactant solution (e.g., Decon 90) followed by Isopropanol.

Part 6: Visualized Safety Workflows
Figure 1: Handling & Decision Workflow

This diagram outlines the logical flow for handling the compound based on its physical state.

SafetyWorkflow Start Start: Handling 3-Chloro-6-(2-chlorophenyl)pyridazine StateCheck Check Physical State Start->StateCheck SolidHandling Solid Handling (Dust Hazard) StateCheck->SolidHandling Dry Solid LiquidHandling Solution Handling (Absorption Hazard) StateCheck->LiquidHandling Dissolved PPE_Solid PPE: Double Nitrile + N95 (if open) SolidHandling->PPE_Solid SolventCheck Solvent: DMSO/DMF? LiquidHandling->SolventCheck Weighing Weighing Protocol: Use Closed Vessel or Hood Balance Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction PPE_Solid->Weighing HighRisk High Permeation Risk: Use Laminate/Silver Shield Gloves SolventCheck->HighRisk Yes StdRisk Standard Risk: Double Nitrile Sufficient SolventCheck->StdRisk No HighRisk->Reaction StdRisk->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal

Caption: Operational logic flow distinguishing between solid dust hazards and liquid solvent-carrier risks.

Figure 2: Emergency Response Protocol

This diagram provides a rapid decision tree for accidental exposure.

EmergencyResponse Accident Accidental Exposure Type Exposure Type? Accident->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Fresh Air 2. Oxygen if needed 3. Medical Eval Inhalation->Action_Inhal Action_Skin 1. Brush off solid 2. Wash 15m (Soap/Water) 3. NO SOLVENTS Skin->Action_Skin Action_Eye 1. Rinse 15m (Hold open) 2. Remove Contacts 3. Ophthalmologist Eye->Action_Eye

Caption: Immediate triage steps for exposure incidents. Note the prohibition of solvents for skin cleaning.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Retrieved from [Link](Used as primary structural analog for hazard estimation).

  • ChemSynthesis. this compound Chemical Properties. Retrieved from [Link](CAS verification).

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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3-Chloro-6-(2-chlorophenyl)pyridazine

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